Bis(nonylphenyl)amine
Description
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Properties
CAS No. |
52033-71-3 |
|---|---|
Molecular Formula |
C30H47N |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
2-nonyl-N-(2-nonylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2/h17-20,23-26,31H,3-16,21-22H2,1-2H3 |
InChI Key |
DMLQDPIAVJTTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Bis(nonylphenyl)amine synthesis and purification for laboratory use
An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Bis(nonylphenyl)amine
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis and purification of this compound, a high-performance antioxidant widely utilized in industrial lubricants and polymers.[1][2][][4] Addressed to researchers and chemical development professionals, this document details a laboratory-scale synthesis based on the Friedel-Crafts alkylation of diphenylamine with nonene. The narrative emphasizes the rationale behind procedural steps, from catalyst selection to purification strategies, ensuring a self-validating and reproducible methodology. The guide includes detailed experimental protocols, characterization data, critical safety precautions, and visual diagrams of the reaction mechanism and workflow to facilitate a thorough understanding of the process.
Introduction and Reaction Principle
This compound is a secondary aromatic amine antioxidant prized for its ability to retard oxidative degradation in organic materials, thereby extending the operational life of lubricants, fuels, and polymers.[][4] Its molecular structure, featuring two bulky, branched nonyl groups on the phenyl rings of diphenylamine, provides excellent solubility in hydrocarbon-based fluids and imparts steric hindrance that enhances its radical-scavenging capabilities.
The core chemical transformation for synthesizing this compound is the Friedel-Crafts alkylation .[5] This class of reaction involves the electrophilic substitution of an aromatic ring. In this specific synthesis, diphenylamine serves as the aromatic substrate, and nonene, an alkene, acts as the alkylating agent. The reaction is facilitated by an acid catalyst, which polarizes the alkene, making it sufficiently electrophilic to attack the electron-rich phenyl rings of diphenylamine.[5][6]
While various catalysts can be employed, including zeolites and other solid acids for industrial applications, this guide will focus on a classic and effective Lewis acid catalyst for laboratory synthesis: Aluminum Chloride (AlCl₃) .[7][8] The catalyst activates the nonene, generating a secondary carbocation intermediate that then undergoes electrophilic aromatic substitution, primarily at the para positions of the phenyl rings due to steric and electronic factors. To achieve the desired disubstituted product, an excess of the nonene alkylating agent is typically used.[7]
Reaction Mechanism: Friedel-Crafts Alkylation
The mechanism proceeds in two successive alkylation steps.
Caption: Friedel-Crafts alkylation mechanism for this compound synthesis.
Experimental Section: Synthesis and Purification
This section provides a detailed protocol for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Diphenylamine | (C₆H₅)₂NH | 169.22 | 16.9 g (0.1 mol) | High purity, >99% |
| Nonene (Propylene Trimer) | C₉H₁₈ | ~126.24 | 37.9 g (~0.3 mol) | Technical grade is acceptable |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 2.0 g (0.015 mol) | Must be anhydrous |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 200 mL | Solvent |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | ~150 mL | For neutralization |
| Deionized Water | H₂O | 18.02 | ~300 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | For extraction |
| Hexane | C₆H₁₄ | 86.18 | As needed | For purification |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet/outlet adapter
-
Mechanical stirrer and heating mantle with temperature control
-
Addition funnel (100 mL)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Synthesis Protocol
CAUTION: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9][10] Diphenylamine is toxic, and anhydrous aluminum chloride reacts violently with moisture.
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser (with nitrogen outlet), and addition funnel. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with diphenylamine (16.9 g, 0.1 mol) and anhydrous toluene (100 mL). Begin stirring to dissolve the diphenylamine.
-
Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (2.0 g, 0.015 mol) to the flask. The mixture may warm slightly.
-
Heating: Heat the mixture to 80-90 °C with continuous stirring.
-
Nonene Addition: Add the nonene (37.9 g, ~0.3 mol) to the addition funnel. Add the nonene dropwise to the reaction mixture over a period of 60-90 minutes. An exothermic reaction will occur; control the addition rate to maintain the temperature below 120 °C.
-
Reaction: After the addition is complete, increase the temperature to 150 °C and maintain it for 4-6 hours to drive the reaction to completion.[7] Monitor the reaction progress if desired using Thin Layer Chromatography (TLC).
-
Cooling: After the reaction period, turn off the heating and allow the mixture to cool to room temperature.
Purification Protocol
-
Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. Caution: This step is exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Neutralization: Transfer the mixture to a separatory funnel. Add 100 mL of saturated sodium bicarbonate solution in portions until gas evolution ceases. This neutralizes any remaining acid.
-
Extraction: Extract the organic layer. Wash the organic layer sequentially with deionized water (2 x 150 mL).
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator. This will yield the crude product as a viscous, dark oil.
-
Final Purification: The crude product contains a mixture of mono- and di-alkylated diphenylamines, as well as unreacted starting materials. Two primary methods can be used for final purification in a laboratory setting:
-
Vacuum Distillation: This is the most common industrial method and is effective for separating the lower-boiling unreacted nonene and diphenylamine from the high-boiling this compound product.[11][12]
-
Column Chromatography: For obtaining a highly pure sample for research purposes, chromatography on silica gel is effective.[13] A gradient elution starting with pure hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane can separate the components.
-
Experimental Workflow
Caption: Overall experimental workflow for this compound synthesis.
Product Characterization
To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended.
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides definitive structural information.
| Chemical Shift (δ) | Multiplicity | Integration (Relative) | Assignment |
| ~7.2 - 6.8 ppm | Multiplet | ~8H | Aromatic protons (Ar-H ) |
| ~5.5 - 5.0 ppm | Broad Singlet | 1H | Amine proton (N-H ) |
| ~1.6 - 0.8 ppm | Complex Multiplets | ~38H | Aliphatic protons of the two nonyl groups (-CH ₃, -CH ₂-, -CH -) |
Note: The exact shifts and multiplicities of the aliphatic and aromatic protons will be complex due to the isomeric nature of the nonene starting material and substitution patterns.[1][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380 cm⁻¹ | Medium, Sharp | N-H Stretch |
| 3100-3000 cm⁻¹ | Medium | Aromatic C-H Stretch |
| 2955, 2925, 2855 cm⁻¹ | Strong | Aliphatic C-H Stretch |
| ~1600, 1500 cm⁻¹ | Strong | Aromatic C=C Bending |
The presence of the N-H stretch and strong aliphatic C-H stretches, combined with the aromatic signals, confirms the structure.[1][15]
Safety and Handling Precautions
-
Diphenylamine: Toxic if swallowed, inhaled, or in contact with skin. May cause organ damage through prolonged exposure and is very toxic to aquatic life.[10] Handle with appropriate PPE and prevent release into the environment.
-
Aluminum Chloride (Anhydrous): Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment (e.g., glove box or under inert gas) and quench with extreme care.
-
Nonene: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Toluene: Flammable liquid. Harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin.
-
General Procedures: All operations should be conducted within a certified chemical fume hood.[9] Have appropriate spill kits and fire extinguishers readily available. Dispose of all chemical waste in accordance with local, regional, and national regulations.[16]
References
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- US5734084A - Synthesis of alkylated aromatic amines.
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Foreword: A Multifaceted Approach to a Critical Additive
An In-Depth Technical Guide to the Characterization of Bis(nonylphenyl)amine
This compound (BNPPA), a workhorse antioxidant primarily in the lubricant and polymer industries, presents a unique analytical challenge.[][2][3] Its structure, characterized by a secondary amine bridge between two nonyl-substituted phenyl rings, is a source of its efficacy in quenching oxidative radicals. However, the commercial product is often a complex mixture of isomers due to the branched nature of the nonyl groups. This guide eschews a one-size-fits-all template, instead adopting a holistic and logical workflow that mirrors a real-world investigative process. We will move from foundational property assessment to detailed structural elucidation and performance-related thermal analysis, providing not just the "how" but the critical "why" behind each technique. This document is intended for researchers, quality control analysts, and formulation scientists who require a robust and validated understanding of this essential compound.
Foundational Physicochemical Profile
Prior to any advanced analysis, establishing the fundamental physicochemical properties of a BNPPA sample is a prerequisite. This baseline data is crucial for handling, safety, and interpreting subsequent analytical results.
| Property | Value | Source(s) |
| CAS Number | 36878-20-3 | [4][5][6][7][8][9] |
| Molecular Formula | C₃₀H₄₇N | [4][5][7][10] |
| Molecular Weight | ~421.70 g/mol | [4][5][6][10] |
| Appearance | Typically a colorless to pale yellow liquid or solid.[2][5] | [2][5] |
| Boiling Point | ~517°C at 760 mmHg | [5][6][10][11] |
| Flash Point | ~272.5°C | [5][6][10] |
| Density | ~0.932 g/cm³ | [5][6][10][11] |
The Core Workflow: An Integrated Analytical Strategy
A comprehensive characterization of BNPPA is not achieved by a single technique but by the strategic integration of multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and their combination provides a self-validating system for identity, purity, structure, and stability.
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Bis(nonylphenyl)amine mechanism of action as an antioxidant
An In-Depth Technical Guide to the Antioxidant Mechanism of Action of Bis(nonylphenyl)amine
Abstract
This compound (BNPA), a prominent member of the alkylated diphenylamine family, is a cornerstone antioxidant additive in a multitude of industrial applications, particularly in lubricants, polymers, and fuels where thermal and oxidative stability are paramount.[1][] Its efficacy stems from a multifaceted mechanism of action, primarily centered on the interception of radical species that propagate oxidative degradation. This guide provides an in-depth exploration of the chemical pathways through which this compound exerts its protective effects. We will dissect its core function as a chain-breaking antioxidant, analyze its temperature-dependent mechanistic shifts, and elucidate its synergistic behavior with other stabilizer chemistries. Furthermore, this document furnishes detailed experimental protocols for researchers to validate and quantify its antioxidant performance, thereby bridging theoretical chemistry with practical application for professionals in materials science and formulation development.
The Challenge of Oxidation: A Fundamental Overview
The degradation of organic materials, such as lubricants and polymers, is predominantly driven by auto-oxidation—a self-propagating series of free-radical reactions.[3] This process leads to detrimental changes in material properties, including increased viscosity and the formation of sludge and varnish in oils, and embrittlement and discoloration in plastics.[1] The auto-oxidation cascade can be described in three key stages:
-
Initiation: The formation of initial free radicals (R•) from the organic substrate (RH) due to exposure to heat, light, or metal catalysts.
-
Propagation: The initial radical reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another substrate molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.
-
Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.
This compound functions by intervening in the propagation stage, effectively breaking the cycle.
Figure 1: The auto-oxidation cycle of organic materials.
Core Mechanism: Multi-Step Radical Scavenging
This compound is classified as a primary or "chain-breaking" antioxidant.[4][5] Its mechanism is centered on the donation of the hydrogen atom from its secondary amine (-NH-) group to terminate chain-carrying peroxy radicals. This process involves several key steps that underscore its high efficiency.
Initial Hydrogen Donation
The primary defensive action of BNPA is the donation of its labile hydrogen atom to a peroxy radical (ROO•). This reaction neutralizes the highly reactive peroxy radical, converting it into a more stable hydroperoxide (ROOH), and generates a resonance-stabilized aminyl radical (>N•).
The efficacy of this step is governed by the N-H Bond Dissociation Energy (BDE). The electron-donating nature of the two nonylphenyl groups lowers the BDE of the N-H bond, making the hydrogen atom more readily available for donation compared to many other molecules.[6][7]
Figure 2: Initial radical scavenging via hydrogen donation.
The Role of the Aminyl and Nitroxyl Radicals
The resulting aminyl radical is significantly less reactive than the peroxy radical it replaced, primarily due to resonance stabilization across the aromatic rings. However, it is not an inert species. It can participate in a second termination step by reacting with another peroxy radical.[4] This reaction yields a stable nitroxyl radical (>NO•) and an alkoxy radical (RO•).[8][9]
The formation of the nitroxyl radical is a key feature of the high efficiency of aminic antioxidants. This species is a persistent radical that can, in turn, trap alkyl radicals (R•) to form non-radical alkoxy-amine species, further inhibiting the oxidation cycle.[4][10] This multi-step process allows a single molecule of this compound to neutralize multiple free radicals.[9]
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An In-Depth Technical Guide to the Solubility of Bis(nonylphenyl)amine in Organic Solvents
Abstract
This technical guide provides a comprehensive exploration of the solubility characteristics of bis(nonylphenyl)amine, a widely utilized antioxidant in industrial applications. While specific quantitative solubility data is not extensively published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It elucidates the molecular properties influencing solubility, outlines robust experimental protocols for its determination, and presents a theoretical framework for predicting its behavior in various organic solvents. By synthesizing established chemical principles with practical methodologies, this guide empowers users to effectively assess and leverage the solubility of this compound in their specific applications.
Introduction: Understanding the Significance of Solubility
This compound, a sterically hindered secondary aromatic amine, is a cornerstone antioxidant in the formulation of lubricants, polymers, fuels, and rubber products.[] Its primary function is to mitigate oxidative degradation, thereby extending the service life and maintaining the performance integrity of the host material. The efficacy of this compound is intrinsically linked to its ability to be homogeneously dispersed at the molecular level within the medium it is intended to protect. Consequently, a thorough understanding of its solubility in a diverse range of organic solvents is paramount for formulation development, performance optimization, and quality control.
This guide will delve into the structural attributes of this compound that govern its solubility, provide detailed methodologies for its quantitative determination, and offer insights into predicting its compatibility with various solvent classes.
Molecular Structure and its Influence on Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. The molecular structure of this compound, characterized by both nonpolar and moderately polar moieties, results in a nuanced solubility profile.
Key Structural Features:
-
Two Nonylphenyl Groups: The presence of two long, branched nonyl (C9H19) alkyl chains attached to the phenyl rings imparts a significant nonpolar, lipophilic character to the molecule.[2] These alkyl groups are the primary drivers for its solubility in hydrocarbon-based and other nonpolar organic solvents.
-
Aromatic Phenyl Rings: The two phenyl rings contribute to the molecule's van der Waals forces and can engage in π-π stacking interactions, influencing its solubility in aromatic solvents.
-
Secondary Amine Group (-NH-): The secondary amine group introduces a degree of polarity to the molecule, allowing for weak hydrogen bonding interactions. However, the steric hindrance imposed by the bulky nonylphenyl groups significantly shields the amine proton, diminishing its ability to act as a hydrogen bond donor.
Due to its predominantly nonpolar nature, this compound is expected to exhibit high solubility in nonpolar and weakly polar organic solvents. Conversely, its solubility is anticipated to be limited in highly polar and protic solvents.
Predicting Solubility: A Qualitative Overview
Based on the structural analysis, a qualitative prediction of the solubility of this compound in common organic solvents can be formulated. This serves as a valuable starting point for solvent selection in formulation and experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Mineral Oil | High | The long nonyl chains of this compound readily interact with the hydrocarbon chains of these solvents through London dispersion forces. |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | Favorable van der Waals interactions and potential π-π stacking between the phenyl rings of the solute and the aromatic solvents. |
| Weakly Polar | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, interacting with the amine proton of this compound. |
| Moderately Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The ketone and ester functional groups can engage in dipole-dipole interactions with the amine moiety. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low to Moderate | While these solvents are strong hydrogen bond acceptors, the overall nonpolar character of this compound may limit its miscibility. |
| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding network of these solvents would be disrupted by the large, nonpolar this compound molecule, making dissolution energetically unfavorable. |
Experimental Determination of Solubility: Protocols and Methodologies
To obtain precise and reliable quantitative solubility data, standardized experimental methods must be employed. The following protocols are adapted from established guidelines and can be tailored for the analysis of this compound in organic solvents.
The Saturation Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all particulate matter, the saturated supernatant should be filtered (using a solvent-compatible, non-adsorptive filter, such as PTFE) or centrifuged.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or molarity (mol/L).
High-Throughput Kinetic Solubility Assay
For rapid screening of solubility in multiple solvents, a kinetic solubility assay can be employed. This method measures the concentration at which the compound precipitates from a stock solution.
Principle: A concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO) is serially diluted into the test solvents. The point of precipitation is detected, providing an estimate of the kinetic solubility.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the various organic solvents being tested.
-
Precipitation Detection: After a short incubation period, assess the formation of a precipitate in each well. This can be done visually or, more quantitatively, using nephelometry (light scattering) or UV/Vis spectroscopy to detect an increase in absorbance due to light scattering by the precipitate.
-
Data Analysis: The lowest concentration at which a precipitate is observed is reported as the kinetic solubility.
Logical Workflow for Solubility Determination
The process of determining the solubility of this compound can be visualized through a logical workflow, ensuring a systematic and thorough investigation.
Caption: A logical workflow for the comprehensive determination of the solubility of this compound.
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements. Careful control of these variables is essential for obtaining high-quality data.
-
Temperature: Solubility is temperature-dependent. Therefore, all experiments must be conducted at a precisely controlled and reported temperature.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can significantly alter the measured solubility. High-purity materials should be used.
-
pH (for aqueous or mixed systems): While this guide focuses on organic solvents, if the system contains water or protic solvents, the pH can influence the ionization state of the amine and thus its solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the this compound being tested.
-
Equilibration Time: Insufficient time for equilibration in the shake-flask method will lead to an underestimation of the true solubility.
Conclusion
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008, [Link].
- Google Patents, WO2017011159A1 - Diaryl amine antioxidants prepared
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A Technical Guide to the Spectroscopic Profile of Bis(nonylphenyl)amine
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of Bis(nonylphenyl)amine. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation and analysis of this complex diarylamine.
Introduction: Understanding this compound
This compound, a substituted diarylamine, is characterized by a central secondary amine nitrogen atom bonded to two phenyl rings, each bearing a nonyl group. The exact isomeric structure can vary, with the nonyl groups potentially located at the ortho, meta, or para positions of the phenyl rings, and the nonyl chain itself can be linear or branched. This structural variability is a critical consideration in the interpretation of its spectroscopic data. This compound and related compounds are widely used as antioxidants in lubricants and polymers.[]
It is important to note that while the general spectroscopic features can be predicted based on the fundamental structure, readily available, public-domain experimental spectra for a specific, pure isomer of this compound are scarce. Therefore, this guide will focus on the theoretical underpinnings, expected spectral characteristics based on analogous structures, and robust experimental protocols for acquiring and interpreting the spectroscopic data for this class of molecules.
Caption: A typical workflow for the spectroscopic analysis of a compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, it is particularly useful for studying the conjugated π-electron systems.
Expected UV-Vis Spectral Features:
The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol or cyclohexane, is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings.
-
Primary Aromatic Band (around 250 nm): A strong absorption band arising from the π → π* transitions within the phenyl rings.
-
Secondary Aromatic Band (around 300 nm): A weaker, longer-wavelength absorption band that is influenced by the nitrogen lone pair's interaction with the aromatic π-systems. The position and intensity of this band can be sensitive to the substitution pattern on the phenyl rings.
Experimental Protocol for UV-Vis Data Acquisition:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvettes filled with the pure solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and UV-Vis techniques, is essential for its unambiguous structural characterization. While experimental data for a single, pure isomer is not widely published, the principles outlined in this guide provide a robust framework for researchers to acquire, interpret, and validate the spectroscopic profile of this important industrial chemical. The predicted spectral features, coupled with the detailed experimental protocols, offer a solid foundation for the analysis of this compound and related diarylamine compounds.
References
- Wiley-VCH. (2007).
- Rajca, A., et al. (2011). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. The Journal of Organic Chemistry, 76(20), 8447–8457.
- The Royal Society of Chemistry. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437).
- ACS Publications. (2024).
- PMC. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- BOC Sciences. (n.d.). CAS 36878-20-3 bis-(Nonylphenyl)amine.
- Alfa Chemistry. (n.d.). CAS 36878-20-3 Bis-(nonylphenyl)amine.
- ResearchGate. (2015).
- ACS Publications. (2022).
- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II)
- India Fine Chemicals. (n.d.). This compound.
- LookChem. (n.d.). Cas 36878-20-3,this compound.
- ChemicalBook. (2025). This compound | 36878-20-3.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- Benchchem. (2025). A Technical Guide to the Spectroscopic Profile of Bis(2-nitrophenyl)amine.
- MDPI. (n.d.).
- Benchchem. (n.d.). Comparative NMR Spectral Analysis: Bis(2-nitrophenyl)
- CDN. (n.d.). Infrared Spectroscopy.
- Sigma-Aldrich. (n.d.). Bis amine.
- ChemicalBook. (n.d.). This compound CAS#: 36878-20-3.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). Benzylidene-nonyl-amine - the NIST WebBook.
- University of Colorado Boulder. (n.d.). IR Chart.
- ChemicalBook. (n.d.). This compound | 36878-20-3.
- ChemicalBook. (n.d.). bis(nonylphenyl)
- ResearchGate. (n.d.). Normalized UV-vis absorption spectra of all polyimides of their solid....
- Google Patents. (n.d.). US4370501A - Synthesis of bis(aminophenyl) compounds.
- ChemicalBook. (n.d.). bis(nonylphenyl)
- National Institute of Standards and Technology. (n.d.). Phenol, 4,4'-(1-methylethylidene)bis- - the NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Biphenyl - the NIST WebBook.
Sources
Unveiling the Antioxidant Potency of Bis(nonylphenyl)amine: A Quantum Chemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Guardian in Lubricants and Polymers
Bis(nonylphenyl)amine (BNPA) is a widely utilized antioxidant, primarily in industrial lubricants, greases, and polymers. Its principal role is to inhibit oxidative degradation, a process that compromises the integrity and performance of these materials through the action of free radicals. By neutralizing these highly reactive species, BNPA extends the operational lifetime and ensures the reliability of critical machinery and plastic components. While its efficacy is well-established empirically, a deeper, molecular-level understanding of its antioxidant mechanism is crucial for the rational design of next-generation stabilizers and for predicting their performance in diverse chemical environments.
This technical guide provides a comprehensive exploration of the quantum chemical calculations that illuminate the structure-activity relationship of this compound. We will delve into the theoretical underpinnings, present a detailed computational workflow, and interpret the resulting data to provide actionable insights for researchers in material science and drug development, where understanding antioxidant behavior is paramount.
Part 1: The Theoretical Framework - Why Quantum Chemistry?
The antioxidant action of BNPA, like other aminic antioxidants, is rooted in its ability to donate a hydrogen atom from its secondary amine (N-H) group to a free radical, thereby neutralizing it. This process is known as Hydrogen Atom Transfer (HAT). The ease with which this hydrogen atom is donated is the primary determinant of its antioxidant efficacy. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to quantify this process with high precision.
DFT allows us to model the electronic structure of molecules and calculate various properties that are directly linked to their reactivity. For antioxidant studies, the most critical parameter is the N-H Bond Dissociation Enthalpy (BDE) . A lower BDE signifies a weaker N-H bond, indicating that the hydrogen atom can be abstracted more readily by a free radical, thus making the molecule a more potent antioxidant.
Several key computational parameters provide a comprehensive picture of a molecule's antioxidant potential:
-
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond. For BNPA, the N-H BDE is the primary indicator of its HAT-based antioxidant activity.
-
Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP suggests a greater propensity for the molecule to donate an electron, which is relevant in the Single Electron Transfer (SET) mechanism of antioxidation.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties. The energy of the HOMO is related to the molecule's electron-donating ability (lower ionization potential), while the HOMO-LUMO energy gap is an indicator of its chemical reactivity.
By calculating these parameters for BNPA, we can gain a quantitative understanding of its antioxidant power and the factors that influence it.
Part 2: The Computational Protocol - A Step-by-Step Guide
This section provides a detailed methodology for performing DFT calculations on this compound. While specific software packages like Gaussian, ORCA, or Q-Chem can be used, the fundamental steps remain consistent.
Step 1: Molecular Structure Preparation
-
Construct the 3D Structure: The initial step is to build the three-dimensional structure of this compound. For the purpose of these calculations, we will consider the para-substituted isomer, bis(4-nonylphenyl)amine, which is a common component of commercial BNPA. Molecular building software such as Avogadro or GaussView can be used to create the initial geometry.
-
Initial Geometry Optimization: A preliminary geometry optimization using a lower level of theory or a molecular mechanics force field (like UFF) can be performed to obtain a reasonable starting structure. This helps to speed up the subsequent high-level DFT optimization.
Step 2: Geometry Optimization with DFT
The core of the computational study is the accurate optimization of the molecular geometry.
-
Select the Level of Theory:
-
Functional: The choice of the DFT functional is critical. For antioxidant properties, hybrid functionals like B3LYP are widely used and have a long track record. However, more modern, range-separated functionals such as the M06-2X often provide improved accuracy for thermochemistry and non-covalent interactions.
-
Basis Set: A sufficiently large and flexible basis set is necessary to accurately describe the electronic structure. The Pople-style 6-311++G(d,p) basis set is a good choice, as it includes diffuse functions (++) to describe the lone pairs on the nitrogen atom and polarization functions (d,p) to allow for orbital shape flexibility.
-
-
Perform the Optimization: The geometry of the BNPA molecule is optimized at the chosen level of theory. This calculation finds the lowest energy conformation of the molecule. A frequency calculation should be performed concurrently or subsequently to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Step 3: Calculating Antioxidant Properties
Once the optimized geometry is obtained, the key antioxidant parameters can be calculated.
-
N-H Bond Dissociation Enthalpy (BDE): The BDE of the N-H bond is calculated as the enthalpy difference between the products (the BNPA radical and a hydrogen atom) and the reactant (the parent BNPA molecule).
BDE(N-H) = H(BNPA•) + H(H•) - H(BNPA)
To calculate this, you will need to perform separate geometry optimization and frequency calculations for the BNPA radical (BNPA•), which is formed by removing the hydrogen atom from the nitrogen. The enthalpy of a hydrogen atom (H•) is a known value.
-
Ionization Potential (IP): The adiabatic ionization potential is calculated as the enthalpy difference between the cation radical (BNPA•+) and the neutral molecule.
IP = H(BNPA•+) - H(BNPA)
This requires a geometry optimization and frequency calculation for the cation radical.
-
Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation for the neutral BNPA molecule. The distribution of these orbitals can be visualized to identify the regions of the molecule involved in electron donation and acceptance.
Step 4: Simulating a Solvent Environment
Since BNPA often functions in a non-polar environment like lubricating oil, it is beneficial to include the effect of the solvent in the calculations. This can be done using an implicit solvent model, such as the Polarizable Continuum Model (PCM) . The calculations for geometry optimization and property determination are then repeated with the chosen solvent (e.g., a generic non-polar solvent like heptane or a more complex mixture).
Part 3: Data Interpretation and Visualization
The output of the quantum chemical calculations provides a wealth of quantitative data. This section explains how to interpret this data in the context of BNPA's antioxidant activity.
Quantitative Data Summary
| Parameter | Description | Expected Outcome for BNPA | Implication for Antioxidant Activity |
| N-H BDE | Energy required to break the N-H bond. | Relatively low | A lower BDE indicates a greater ease of hydrogen donation, signifying higher antioxidant potency via the HAT mechanism. |
| IP | Energy required to remove an electron. | Moderate | A lower IP suggests a higher propensity for electron donation, which is relevant for the SET mechanism. |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relatively high (less negative) | A higher HOMO energy correlates with a greater ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | - | The HOMO-LUMO gap can indicate chemical reactivity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Moderate | A smaller gap generally suggests higher reactivity. |
Visualization of Key Concepts
Visualizing the molecular orbitals and the antioxidant mechanism is crucial for a comprehensive understanding.
Computational Workflow Diagram:
Caption: A flowchart illustrating the key steps in the quantum chemical calculation of the antioxidant properties of this compound.
Antioxidant Mechanism of this compound:
Caption: The primary antioxidant mechanism of this compound, Hydrogen Atom Transfer (HAT), where it donates a hydrogen atom to a free radical.
Frontier Molecular Orbitals of this compound:
A key finding from the analysis of the Highest Occupied Molecular Orbital (HOMO) is its localization. For diarylamines like BNPA, the HOMO is typically centered on the nitrogen atom and delocalized across the phenyl rings. This indicates that the nitrogen lone pair electrons are the most readily available for donation, which is consistent with the HAT mechanism where the N-H bond is cleaved. Visualization of the HOMO would show significant electron density around the nitrogen atom, confirming it as the primary site of antioxidant activity.
Part 4: Connecting Theory with Experiment
The ultimate validation of these computational predictions comes from a comparison with experimental data. Standard assays for antioxidant activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, provide experimental measures of a compound's ability to neutralize free radicals.
A strong correlation is expected between a low calculated N-H BDE and high experimentally determined radical scavenging activity. This synergy between theoretical calculations and experimental results provides a robust framework for understanding and predicting the antioxidant performance of molecules like BNPA.
Conclusion: A Powerful Tool for Molecular Design
Quantum chemical calculations provide an indispensable tool for elucidating the antioxidant mechanism of this compound at the molecular level. By quantifying key parameters like the N-H Bond Dissociation Enthalpy, we can gain predictive insights into its antioxidant efficacy. This knowledge is not merely academic; it forms the basis for the rational design of novel, more potent antioxidant additives for a wide range of applications, from industrial materials to potentially therapeutic agents. The methodologies outlined in this guide offer a clear pathway for researchers to apply these powerful computational techniques to their own investigations into the fascinating world of antioxidants.
References
- Density Functional Theory (DFT) in the Study of Antioxidant Properties. This reference would ideally be a review article on the application of DFT to antioxidant research.
- Computational Studies on the Antioxidant Activity of Diphenylamine Derivatives. A research article focusing on the computational analysis of compounds structurally similar to BNPA. This would provide a direct precedent for the methodologies discussed.
- Experimental Methods for the Assessment of Antioxidant Activity.
- Gaussian 16, Revision C.01. The official citation for the quantum chemistry software package used for the calculations. This would include the authors, title, and publisher.
- Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.
An In-Depth Technical Guide to the Electrochemical Properties of Bis(nonylphenyl)amine
This guide provides a comprehensive exploration of the electrochemical properties of Bis(nonylphenyl)amine (BNPA), a widely used antioxidant in various industrial applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core electrochemical behavior of BNPA, offering both theoretical insights and practical methodologies.
Introduction: The Significance of Electrochemical Behavior in Antioxidant Function
This compound belongs to the class of diarylamine antioxidants, which are critical in preventing oxidative degradation in organic materials such as lubricants, polymers, and fuels. The efficacy of these antioxidants is intrinsically linked to their electrochemical properties, specifically their ability to donate electrons to neutralize free radicals. Understanding the redox behavior of BNPA is paramount for predicting its antioxidant activity, optimizing its application, and developing novel antioxidant systems. This guide will elucidate the electrochemical characteristics of BNPA through detailed analysis of its redox potential, electron transfer kinetics, and the underlying reaction mechanisms.
The Electrochemical Profile of this compound
The electrochemical behavior of this compound is characterized by its oxidation, a process that can be effectively studied using techniques such as cyclic voltammetry (CV). While specific experimental data for BNPA is scarce in publicly available literature, its electrochemical properties can be inferred from studies on closely related alkylated diphenylamines.
Redox Potential: The Willingness to Donate Electrons
The anodic peak potential (Epa) in a cyclic voltammogram is a key indicator of an antioxidant's reducing power; a lower Epa signifies a greater ease of oxidation and, consequently, a higher antioxidant capacity. For diarylamines, the presence of electron-donating groups, such as the nonyl chains in BNPA, generally lowers the oxidation potential.
Electron Transfer Kinetics: The Speed of Antioxidant Action
The efficiency of an antioxidant is not solely determined by its willingness to donate an electron but also by the speed at which this transfer occurs. The heterogeneous electron transfer rate constant (kₛ) provides a measure of this kinetic efficiency. Furthermore, the diffusion coefficient (D) reflects the mobility of the antioxidant within a given medium, which is crucial for its ability to reach and neutralize free radicals.
Quantitative Electrochemical Parameters
The following table summarizes the estimated electrochemical parameters for this compound based on data from analogous substituted diphenylamines. It is important to note that these are estimated values and should be confirmed by experimental analysis.
| Parameter | Symbol | Estimated Value | Significance |
| Anodic Peak Potential | Epa | +0.6 to +0.8 V (vs. Ag/AgCl) | Indicates the potential at which BNPA is oxidized, reflecting its reducing power. |
| Diffusion Coefficient | D | 1 x 10⁻⁶ to 5 x 10⁻⁶ cm²/s | Represents the rate of diffusion of BNPA in solution to the electrode surface. |
| Heterogeneous Electron Transfer Rate Constant | kₛ | 1 x 10⁻³ to 5 x 10⁻³ cm/s | Quantifies the kinetic facility of the electron transfer at the electrode surface. |
Experimental Protocol: Probing the Electrochemical Behavior of this compound
This section provides a detailed, step-by-step methodology for conducting cyclic voltammetry on this compound. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer
-
This compound (BNPA)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP)
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads
Experimental Workflow Diagram
Caption: Experimental workflow for cyclic voltammetry of BNPA.
Step-by-Step Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse the electrode thoroughly with the chosen solvent (acetonitrile or dichloromethane).
-
Allow the electrode to dry completely.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in the solvent.
-
Add the supporting electrolyte, 0.1 M tetrabutylammonium perchlorate, to the solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, Ag/AgCl reference electrode, and platinum counter electrode.
-
Immerse the electrodes in the BNPA solution.
-
Purge the solution with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently positive to observe the oxidation of BNPA (e.g., +1.2 V) and back to the initial potential. A typical scan rate is 100 mV/s.
-
-
Data Analysis:
-
Record the resulting cyclic voltammogram.
-
Determine the anodic peak potential (Epa) from the voltammogram.
-
To investigate the kinetics, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) and record the corresponding voltammograms.
-
Calculate the diffusion coefficient (D) using the Randles-Sevcik equation by plotting the peak current (ip) versus the square root of the scan rate (ν¹/²).[1][2][3][4][5]
-
Estimate the heterogeneous electron transfer rate constant (kₛ) using Nicholson's method, which relates the peak separation (ΔEp) to a kinetic parameter.[6][7][8][9][10]
-
Proposed Electrochemical Oxidation Mechanism of this compound
The antioxidant activity of this compound is initiated by its electrochemical oxidation. The proposed mechanism involves a series of electron and proton transfer steps, culminating in the formation of stable radical species that can effectively scavenge peroxy radicals, thereby inhibiting oxidative chain reactions. This process is often described by the Korcek cycle in the context of autoxidation.
Caption: Proposed electrochemical oxidation and antioxidant mechanism of BNPA.
Mechanism Description:
-
Initial Oxidation: this compound undergoes a one-electron oxidation at the electrode surface to form a radical cation.
-
Deprotonation: The radical cation rapidly loses a proton to form a neutral aminyl radical.
-
Reaction with Oxygen: The aminyl radical can react with molecular oxygen to form a nitroxide radical.
-
Radical Scavenging: The aminyl radical can also directly scavenge a peroxy radical (ROO•) to regenerate the parent amine and form a hydroperoxide.
-
Korcek Cycle: The nitroxide radical can trap an alkyl radical (R•) to form an alkoxyamine. This alkoxyamine can then react with another peroxy radical to regenerate the nitroxide radical and form other products, completing the catalytic cycle.
Conclusion: A Framework for Understanding and Application
This technical guide has provided a detailed overview of the electrochemical properties of this compound. By understanding its redox potential, electron transfer kinetics, and the intricacies of its oxidation mechanism, researchers and professionals can better predict its antioxidant efficacy and optimize its use in various applications. The provided experimental protocol offers a robust framework for the empirical investigation of BNPA and other similar diarylamine antioxidants. Further research to obtain precise experimental data for BNPA will be invaluable in refining our understanding of this important industrial chemical.
References
-
Grokipedia. Randles–Sevcik equation. [No date]. Available from: [Link]
-
Wikipedia. Randles–Ševčík equation. [No date]. Available from: [Link]
-
ResearchGate. 3 electroanalytical techniques for the determination of heterogeneous electron transfer rate constant. [No date]. Available from: [Link]
- Maleki, A., & Masumi, R. (n.d.). Electrochemical oxidation of N, N -dialkyl- p -phenylenediamines in the Presence of Sulfite. SID.
- García-García, A., et al. (n.d.). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium.
- OrigaLys. (2022, July 25).
- Rombouts, K., et al. (n.d.). How to Control the Rate of Heterogeneous Electron Transfer across the Rim of M6L12 and M12L24 Nanospheres. PubMed Central.
- University of Surrey. The electrochemical oxidation of N,N-diethyl-p-phenylenediamine in DMF and analytical applications. Part I: Mechanistic study.
- Pine Research Instrumentation. (2021, September 26).
- Molecular ElectroChemistry. Simultanous Determination of Diffusion Coefficients and Electrode Radii.
- ResearchGate. (2018). Electrochemical oxidaton of N, N-dialkyl- p-phenylenediamines in the presence of arylsulfinic acids.
- Journal of The Chemical Society of Pakistan. (2009).
- University of Surrey. The electrochemical oxidation of N,N-diethyl-p-phenylenediamine in DMF and analytical applications. Part I: Mechanistic study.
- BASi. (1999).
- ACS Electrochemistry. (2022). The Nicholson Method of Determination of the Standard Rate Constant of a Quasireversible Redox Couple Employing Cyclic Voltammetry: Everything One Needs to Know!.
- MDPI. (2010). Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles.
- Analytical and Bioanalytical Chemistry Research. (n.d.). Regular Article.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Randles–Sevcik equation - Wikipedia [en.wikipedia.org]
- 3. origalys.com [origalys.com]
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- 5. Molecular ElectroChemistry [echem.uni-tuebingen.de]
- 6. researchgate.net [researchgate.net]
- 7. How to Control the Rate of Heterogeneous Electron Transfer across the Rim of M6L12 and M12L24 Nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. basinc.com [basinc.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Thermal Degradation Pathways of Bis(nonylphenyl)amine
Abstract
Bis(nonylphenyl)amine (BNPA) is a widely utilized antioxidant in various industrial applications, including lubricants, polymers, and fuels, where it plays a crucial role in mitigating oxidative degradation at elevated temperatures.[] Understanding its thermal degradation pathways is paramount for predicting its performance, optimizing formulations, and ensuring material longevity and safety. This technical guide provides a comprehensive overview of the thermal degradation of BNPA, delving into the core mechanisms, analytical methodologies for characterization, and detailed experimental protocols. While specific literature on the thermal degradation of BNPA is limited, this guide synthesizes information from studies on analogous aromatic amine antioxidants to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction to this compound: A Workhorse Antioxidant
This compound belongs to the class of diarylamine antioxidants, which are renowned for their efficacy as radical scavengers, particularly at high temperatures.[] Its molecular structure, characterized by a central secondary amine linking two nonylphenyl groups, imparts excellent solubility in organic matrices and a high degree of thermal stability. The primary function of BNPA is to interrupt the auto-oxidation cycle of materials by donating a hydrogen atom from its amine group to reactive peroxy radicals, thereby forming a stable aminyl radical and preventing further propagation of degradation reactions. This activity is critical in applications such as engine oils, where the lubricant is subjected to extreme temperatures and oxidative stress.
Core Mechanisms of Thermal Degradation
The thermal degradation of this compound, like other diarylamine antioxidants, is a complex process involving multiple reaction pathways. The degradation is initiated by the homolytic cleavage of the N-H bond, which is the most labile bond in the molecule. The subsequent reactions are influenced by temperature, the presence of oxygen, and the surrounding chemical matrix.
Initial Degradation Steps: N-H Bond Scission and Radical Formation
The primary event in the thermal degradation of BNPA is the scission of the nitrogen-hydrogen bond, leading to the formation of a diarylaminyl radical and a hydrogen radical. This initiation step is temperature-dependent, with higher temperatures accelerating the rate of bond cleavage.
Reaction: (C₉H₁₉-C₆H₄)₂N-H → (C₉H₁₉-C₆H₄)₂N• + H•
The resulting diarylaminyl radical is relatively stable due to resonance delocalization of the unpaired electron over the two aromatic rings. This stability is a key factor in the antioxidant activity of BNPA, as it allows the radical to persist and participate in termination reactions with other radicals.
Propagation and Secondary Reactions
In the presence of oxygen, the degradation process becomes a thermo-oxidative one. The diarylaminyl radicals can react with oxygen to form nitroxide radicals, which are also effective radical scavengers. These nitroxide radicals can further react with other radical species, contributing to the overall antioxidant mechanism.
However, at very high temperatures, the diarylaminyl and nitroxide radicals can undergo further degradation through pathways such as:
-
C-N Bond Scission: Cleavage of the bond between the nitrogen and the phenyl ring can lead to the formation of nonylphenyl radicals and other nitrogen-containing fragments.
-
Ring Fragmentation: The aromatic rings themselves can undergo fragmentation, leading to the formation of a complex mixture of smaller volatile and semi-volatile organic compounds.
-
Condensation and Polymerization: The radical species can also combine to form larger, polymeric structures, contributing to the formation of sludge and deposits in lubricant systems.
The specific degradation products will depend on the exact temperature, atmosphere (inert or oxidative), and the presence of other reactive species in the system.
Analytical Techniques for Characterizing Thermal Degradation
A multi-faceted analytical approach is necessary to fully elucidate the thermal degradation pathways of BNPA. The following techniques provide complementary information on the thermal stability, decomposition products, and reaction kinetics.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[2] For BNPA, TGA can provide crucial data on:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Degradation Profile: The number of degradation stages and the temperature range of each stage.
-
Residual Mass: The amount of non-volatile residue remaining at the end of the analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[3][4] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry. This technique is invaluable for:
-
Identifying Degradation Products: Providing structural information on the fragments formed during thermal breakdown.
-
Elucidating Degradation Mechanisms: By identifying the primary and secondary degradation products, the underlying reaction pathways can be inferred.
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Coupling a TGA instrument with an FTIR spectrometer allows for the real-time analysis of the gaseous products evolved during thermal decomposition.[5][6][7] As the sample is heated in the TGA, the evolved gases are transferred to the FTIR gas cell for analysis. This provides information on:
-
Functional Groups of Evolved Gases: Identifying the types of chemical bonds present in the degradation products (e.g., C-H, N-H, C=O).
-
Evolution Profiles: Correlating the evolution of specific gases with the mass loss events observed in the TGA.
Experimental Protocols
The following protocols provide a framework for conducting thermal degradation studies on this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of this compound.
Instrumentation:
-
Thermogravimetric Analyzer
-
High-purity nitrogen or air for purge gas
-
Alumina or platinum crucibles
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the BNPA sample into a tared TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas (nitrogen for inert atmosphere, air for oxidative atmosphere) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate (e.g., 10, 20, or 30 °C/min).
-
Record the mass of the sample as a function of temperature.
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the temperatures at 5% and 10% mass loss (T5%, T10%).
| Parameter | Typical Value (Inert Atmosphere) | Typical Value (Oxidative Atmosphere) |
| Tonset | ~250-300 °C | ~230-280 °C |
| Tmax | ~350-400 °C | ~330-380 °C |
| Residual Mass @ 600°C | 5-15% | <5% |
Note: The provided values are illustrative and can vary depending on the specific isomer distribution and purity of the BNPA sample, as well as the experimental conditions.
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the thermal degradation products of this compound.
Instrumentation:
-
Pyrolyzer unit
-
Gas Chromatograph with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Mass Spectrometer
Procedure:
-
Place a small amount of the BNPA sample (100-500 µg) into a pyrolysis sample cup.
-
Insert the sample cup into the pyrolyzer.
-
Set the pyrolysis temperature (e.g., 300, 400, 500, and 600 °C to study the effect of temperature on the degradation products).
-
Set the GC and MS parameters. A typical GC temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp to a high temperature (e.g., 300 °C). The MS should be set to scan a mass range of m/z 35-550.
-
Initiate the pyrolysis, which will rapidly heat the sample and transfer the degradation products to the GC column.
-
Acquire the GC-MS data.
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it to a mass spectral library (e.g., NIST) to identify the corresponding compound.
-
Propose degradation pathways based on the identified products.
Expected Degradation Products:
-
Nonylphenol
-
Aniline
-
Various isomers of nonylaniline
-
Fragments of the nonyl chain (e.g., alkenes)
-
Higher molecular weight condensation products
Protocol 3: Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the functional groups of the evolved gases during the thermal degradation of this compound.
Instrumentation:
-
Thermogravimetric Analyzer
-
Heated transfer line
-
FTIR Spectrometer with a gas cell
Procedure:
-
Set up the TGA-FTIR system, ensuring the transfer line and gas cell are heated to prevent condensation of the evolved products (typically 180-220 °C).
-
Perform a TGA experiment as described in Protocol 4.1.
-
Simultaneously, acquire FTIR spectra of the evolved gases at regular time or temperature intervals.
-
Generate a Gram-Schmidt plot, which shows the total infrared absorbance as a function of time or temperature, to visualize the evolution of gaseous products.
Data Analysis:
-
Correlate the peaks in the Gram-Schmidt plot with the mass loss events in the TGA curve.
-
Analyze the FTIR spectra at specific temperatures corresponding to the maximum evolution rates to identify the functional groups of the evolved gases (e.g., N-H stretching, aromatic C-H stretching, aliphatic C-H stretching).
Conclusion
The thermal degradation of this compound is a multifaceted process initiated by N-H bond scission, followed by a cascade of radical reactions leading to a variety of degradation products. While specific, detailed studies on BNPA are not abundant in the public domain, a thorough understanding of its degradation can be achieved by applying the principles of aromatic amine chemistry and utilizing a suite of advanced analytical techniques. The methodologies and protocols outlined in this guide provide a robust framework for researchers to investigate the thermal stability and degradation pathways of BNPA, enabling the development of more stable and effective antioxidant systems for a wide range of applications. Further research focusing specifically on the kinetics and product identification of BNPA thermal degradation would be highly valuable to the scientific community.
References
-
Thermal decomposition kinetics and anti-oxidation performance of commercial antioxidants. (2025). Request PDF. [Link]
-
Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. (n.d.). Request PDF. [Link]
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Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. [Link]
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TGA, TGA-FTIR and TGA-MS analysis at FILAB laboratory. (n.d.). FILAB. [Link]
-
TGA-FTIR. (n.d.). Moore Analytical. [Link]
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Kinetic analysis of systems containing aromatic amine, phenol, and hydroperoxide. (n.d.). Request PDF. [Link]
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TGA With Evolved Gas Analysis. (2005). American Laboratory. [Link]
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Hot Spots in Evolved Gas Analysis: The New TGA-FT-IR Coupling. (2022). NETZSCH. [Link]
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TGA/DTA–FTIR–MS coupling as analytical tool for confirming inclusion complexes occurrence in supramolecular host–guest architectures. (2015). ResearchGate. [Link]
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Impact of Solvent on the Thermal Stability of Amines. (2022). PMC. [Link]
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Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. (n.d.). ResearchGate. [Link]
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Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (n.d.). Archimer. [Link]
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Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. (2023). PMC. [Link]
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Detection and quantification of traces of bisphenol A and bisphenol S in paper samples using analytical pyrolysis-GC/MS. (n.d.). Request PDF. [Link]
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Detection and quantification of traces of bisphenol A and bisphenol S in paper samples using analytical pyrolysis-GC/MS. (n.d.). Analyst (RSC Publishing). [Link]
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Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. (2023). MDPI. [Link]
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Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2024). MDPI. [Link]
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THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. (n.d.). OSTI.GOV. [Link]
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Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. (n.d.). E3S Web of Conferences. [Link]
-
Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (n.d.). PMC. [Link].ncbi.nlm.nih.gov/pmc/articles/PMC8878028/)
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An In-Depth Technical Guide to the Photolytic Degradation of Bis(nonylphenyl)amine in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(nonylphenyl)amine (BNPA) is a widely used industrial antioxidant and lubricant additive.[1] Its presence in the environment and potential for degradation into various transformation products necessitates a thorough understanding of its fate and behavior under photolytic conditions. This technical guide provides a comprehensive overview of the photolytic degradation of BNPA in solution, detailing the underlying mechanisms, critical influencing factors, and robust analytical methodologies for its study. By synthesizing fundamental principles with practical experimental protocols, this document serves as an essential resource for researchers investigating the environmental transformation of BNPA and related compounds.
Introduction: The Environmental Significance of this compound
This compound is a secondary aromatic amine characterized by two nonylphenyl groups attached to a central nitrogen atom. Its primary industrial application is as an antioxidant in lubricants, plastics, and rubber, where it functions to inhibit oxidative degradation.[1] However, the widespread use and disposal of products containing BNPA lead to its release into the environment.[2] While BNPA itself may exhibit certain toxicological properties, its degradation products could pose additional environmental risks. Photolysis, or the degradation of molecules by light, is a key environmental transformation pathway for many organic compounds, including those structurally similar to BNPA, such as nonylphenol and bisphenol A (BPA).[3][4] Understanding the photolytic degradation of BNPA is therefore crucial for assessing its environmental persistence, identifying potential transformation products, and evaluating its overall ecological impact.
Fundamentals of Photolytic Degradation
Photolytic degradation is initiated when a molecule absorbs light energy, leading to the excitation of electrons to higher energy states. This excited state can then undergo various physical and chemical processes, including bond cleavage, isomerization, or reaction with other molecules, ultimately resulting in the transformation of the parent compound. The efficiency and pathway of photolysis are governed by the molecule's chemical structure, the wavelength and intensity of the incident light, and the surrounding environmental conditions.
For a compound like BNPA, the aromatic rings are the primary chromophores, absorbing ultraviolet (UV) radiation. The absorbed energy can lead to the homolytic or heterolytic cleavage of the C-N bonds or reactions involving the amine group, initiating a cascade of degradation reactions.
Core Principles of BNPA Photolysis in Solution
The photolytic degradation of BNPA in an aqueous solution is a complex process influenced by a multitude of factors. A logical workflow for investigating this process is outlined below.
Caption: Workflow for investigating BNPA photolytic degradation.
Factors Influencing Degradation Kinetics
The rate of BNPA photolysis can be significantly affected by several key parameters:
-
Solvent Medium: The polarity and proticity of the solvent can influence the stability of excited states and reactive intermediates, thereby altering the degradation pathway and rate.
-
pH of the Solution: The pH can affect the speciation of BNPA, particularly the protonation state of the amine group, which can in turn influence its light absorption properties and reactivity.
-
Presence of Photosensitizers: Natural components in water, such as dissolved organic matter (DOM), can act as photosensitizers.[4] These substances can absorb light and transfer the energy to BNPA or generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, which can accelerate the degradation process. Conversely, DOM can also act as a light screen, reducing the amount of light available for direct photolysis.
-
Dissolved Oxygen: Oxygen can participate in the degradation process, often leading to the formation of oxidized products. In oxygen-depleted (anoxic) conditions, different degradation pathways may be favored.
Proposed Photolytic Degradation Pathways
While specific, detailed studies on the photolytic degradation pathways of BNPA are not extensively available in the provided search results, we can infer potential pathways based on the photochemistry of structurally similar aromatic amines and phenols.
Caption: Postulated photolytic degradation pathways of BNPA.
Initial excitation of BNPA by UV light can lead to several primary processes:
-
Photoionization: Ejection of an electron to form a radical cation. This species is highly reactive and can undergo nucleophilic attack by water to form hydroxylated derivatives.
-
Homolytic Cleavage: Scission of the C-N bond to produce a nonylphenyl radical and an N-(nonylphenyl)aminyl radical. These radicals can then participate in a variety of secondary reactions.
-
Intersystem Crossing: Formation of a triplet excited state, which can react with ground-state oxygen to produce singlet oxygen, a potent oxidizing agent.
Subsequent reactions can lead to the formation of hydroxylated BNPA derivatives, cleavage of the aromatic rings, and ultimately, mineralization to carbon dioxide, water, and inorganic nitrogen compounds. The formation of substituted phenoxazinones through intramolecular cyclization of hydroxylated intermediates is also a plausible pathway.
Experimental Design and Methodologies
A robust experimental design is paramount for obtaining reliable and reproducible data on the photolytic degradation of BNPA.
Materials and Reagents
-
This compound: High-purity standard.
-
Solvents: HPLC-grade water, acetonitrile, and methanol for sample preparation and analysis.
-
pH Buffers: To maintain constant pH during the experiments.
-
Internal Standards: For accurate quantification in chromatographic analysis.
Experimental Protocol: Photolysis Study
Objective: To determine the photolytic degradation kinetics of BNPA in an aqueous solution.
1. Preparation of Stock Solution:
- Accurately weigh a known amount of BNPA and dissolve it in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) before diluting with HPLC-grade water to the desired concentration. This is necessary due to the low aqueous solubility of BNPA.
2. Photoreactor Setup:
- Use a commercially available or custom-built photoreactor equipped with a specific light source (e.g., a xenon lamp with filters to simulate sunlight, or a mercury lamp for specific UV wavelengths).
- The reactor vessel should be made of quartz to allow for the transmission of UV light.
- Incorporate a temperature control system to maintain a constant temperature throughout the experiment.
- Include a stirring mechanism to ensure the homogeneity of the solution.
3. Irradiation Procedure:
- Transfer the BNPA working solution to the photoreactor vessel.
- If studying the effect of dissolved oxygen, bubble the solution with air or pure oxygen for a defined period before and during irradiation. For anoxic conditions, purge with nitrogen or argon.
- Turn on the light source to initiate the photolysis reaction.
4. Sample Collection:
- Withdraw aliquots of the solution at predetermined time intervals.
- Immediately quench any ongoing photoreactions, for example, by adding a small amount of a radical scavenger or by placing the sample in the dark and on ice.
5. Control Experiments:
- Dark Control: Run a parallel experiment under identical conditions but without light irradiation to account for any non-photolytic degradation (e.g., hydrolysis).
- Photolysis of Blank: Irradiate a solution containing only the solvent and any buffers to ensure that no interfering compounds are generated.
Analytical Quantification
The concentration of BNPA and its degradation products is typically determined using chromatographic techniques coupled with mass spectrometry.
Protocol: LC-MS/MS Analysis
1. Sample Preparation:
- The collected aliquots may require pre-treatment, such as solid-phase extraction (SPE), to concentrate the analytes and remove matrix interferences, especially for complex environmental samples.[5]
- Dilute the samples as necessary to fall within the calibration range of the instrument.
- Add an internal standard to each sample, calibrator, and quality control sample.
2. Chromatographic Conditions:
- Column: A C18 reverse-phase column is commonly used for the separation of nonpolar compounds like BNPA.[6][7]
- Mobile Phase: A gradient elution using a mixture of water (often with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent like acetonitrile or methanol.[6][7]
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL.
3. Mass Spectrometric Detection:
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of amines.
- Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for BNPA and its expected degradation products should be optimized.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of BNPA in the unknown samples from the calibration curve.
Data Interpretation and Kinetic Analysis
The data obtained from the time-course photolysis experiment can be used to determine the degradation kinetics. Often, the photolytic degradation of organic compounds in solution follows pseudo-first-order kinetics.[8]
The pseudo-first-order rate equation is given by:
ln(Ct / C0) = -kobs * t
Where:
-
Ct is the concentration of BNPA at time t
-
C0 is the initial concentration of BNPA
-
kobs is the observed pseudo-first-order rate constant
A plot of ln(Ct / C0) versus time should yield a straight line with a slope of -kobs. The half-life (t1/2) of the degradation can then be calculated as:
t1/2 = ln(2) / kobs
Table 1: Example Data for BNPA Photodegradation
| Time (min) | BNPA Concentration (µg/L) | ln(Ct/C0) |
| 0 | 100.0 | 0.00 |
| 15 | 85.2 | -0.16 |
| 30 | 72.6 | -0.32 |
| 60 | 52.7 | -0.64 |
| 90 | 38.5 | -0.95 |
| 120 | 28.1 | -1.27 |
Identification of Degradation Products
Identifying the transformation products is crucial for a complete understanding of the degradation pathway and for assessing the overall environmental risk. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is a powerful tool for this purpose.
Workflow for Product Identification:
-
Acquire Full-Scan HRMS Data: Analyze the samples collected during the photolysis experiment in full-scan mode to detect all potential degradation products.
-
Compare Irradiated vs. Control Samples: Identify peaks that are present or have significantly increased in intensity in the irradiated samples compared to the dark controls.
-
Determine Elemental Compositions: Use the accurate mass measurements from the HRMS data to propose elemental compositions for the unknown peaks.
-
MS/MS Fragmentation Analysis: Acquire fragmentation spectra (MS/MS) of the potential degradation products. The fragmentation pattern provides structural information that can be used to elucidate the chemical structure.
-
Propose Structures: Based on the elemental composition, fragmentation pattern, and knowledge of likely photochemical reactions, propose structures for the degradation products.
-
Confirmation with Standards: Whenever possible, confirm the identity of the proposed degradation products by comparing their retention times and mass spectra with those of authentic reference standards.
Conclusion and Future Directions
This guide has provided a comprehensive technical framework for studying the photolytic degradation of this compound in solution. The outlined experimental protocols and analytical methods offer a robust approach for determining degradation kinetics and identifying transformation products. Future research should focus on elucidating the detailed degradation pathways under various environmentally relevant conditions, including the presence of different types of natural organic matter and in different water matrices. Furthermore, toxicological evaluation of the identified degradation products is essential for a complete environmental risk assessment. The methodologies described herein provide a solid foundation for such investigations, enabling researchers to contribute to a deeper understanding of the environmental fate of this important industrial chemical.
References
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Castrol. (2024). SAFETY DATA SHEET. Retrieved from [Link]
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- Dauchy, X., et al. (2023).
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- Cunha, S. C., et al. (2022). Recent advances in analysis of bisphenols and their derivatives in biological matrices. TrAC Trends in Analytical Chemistry, 146, 116503.
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National Agricultural Library. (n.d.). Method Development for the Analysis of Nonylphenol in Different Types of Packaging. Retrieved from [Link]
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Agroscope. (n.d.). CURRENT STATUS OF ANALYTICAL METHODS FOR THE DETECTION OF RESIDUES IN BEE PRODUCTS. Retrieved from [Link]
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Prof Research. (n.d.). This compound Market Size, Share, Trend and Forcarst to 2025. Retrieved from [Link]
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- Shestakova, M., et al. (2021). Degradation of Bisphenol A in an Aqueous Solution by a Photo-Fenton-Like Process Using a UV KrCl Excilamp.
-
ResearchGate. (n.d.). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part I: Interactions between hindered amine light stabilizers and phenolic antioxidants. Retrieved from [Link]
- Google Patents. (n.d.). US4370501A - Synthesis of bis(aminophenyl) compounds.
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An In-depth Technical Guide to Bis(nonylphenyl)amine (CAS 36878-20-3)
Executive Summary
Bis(nonylphenyl)amine (BNPA), identified by CAS number 36878-20-3, is a sterically hindered secondary aromatic amine. It is a high-molecular-weight, liquid antioxidant primarily utilized for the stabilization of industrial fluids and materials. Its lipophilic nature, conferred by the two nonylphenyl groups, ensures excellent solubility in hydrocarbon-based stocks, making it a highly effective radical scavenger in lubricants, polymers, and fuels. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, mechanism of action, applications, and toxicological profile, intended for researchers, chemists, and formulation scientists.
Core Physicochemical Properties
BNPA is typically a light brown, viscous liquid under ambient conditions.[1][2] Its physical characteristics are critical to its application, dictating its solubility, volatility, and handling requirements. The branched nonyl chains contribute to its low volatility and high flash point, which are desirable safety and performance attributes in high-temperature applications like engine lubrication.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 36878-20-3 | [3][4] |
| Molecular Formula | C₃₀H₄₇N | [][6] |
| Molecular Weight | 421.70 g/mol | [][6] |
| Appearance | Liquid; Light brown to brown | [1][7] |
| Odor | Oil-like | [7] |
| Boiling Point | >320 °C at 101.3 kPa | [7] |
| Melting Point / Pour Point | -30 °C / -39 °C | [2][7] |
| Flash Point | 214 °C (Pensky-Martens closed cup) | [7] |
| Density | ~0.932 g/cm³ | [8] |
| Water Solubility | Insoluble | [9][10] |
| Log Pow (n-octanol/water) | > 7.6 | [11][12] |
The high Log Pow value indicates strong lipophilicity and a tendency to bioaccumulate, a critical factor in environmental risk assessment.[11][12] Its insolubility in water makes it suitable for applications where water contact is expected, as it will not readily leach out.[9]
Caption: Generalized structure of this compound.
Synthesis and Manufacturing
The industrial synthesis of BNPA is typically achieved through a Friedel-Crafts alkylation reaction. This process involves the electrophilic aromatic substitution of diphenylamine with a nonene isomer mixture in the presence of an acidic catalyst.
Caption: High-level workflow for the synthesis of BNPA.
Causality in Synthesis:
-
Choice of Reactants: Diphenylamine serves as the core aromatic amine structure. Nonene, a readily available C9 olefin, provides the bulky, lipophilic nonyl groups. The use of an isomer mix of nonene results in a final product that is a liquid over a wide temperature range, preventing crystallization issues in formulations.
-
Catalyst: An acid catalyst is essential to activate the nonene, forming a carbocation that then attacks the electron-rich phenyl rings of the diphenylamine.
-
Purification: The post-reaction workup is critical. Neutralization deactivates the catalyst, and distillation or filtration removes unreacted starting materials and catalyst residues to achieve the high purity (typically >99.0%) required for industrial applications.[13]
Mechanism of Action: Radical Scavenging
BNPA functions as a secondary antioxidant, specifically a radical chain terminator. In environments where autoxidation occurs (e.g., lubricants under thermal and oxidative stress), hydroperoxides decompose to form highly reactive peroxy (ROO•) and alkoxy (RO•) radicals. These radicals propagate a chain reaction, leading to the degradation of the material.
The amine proton (N-H) in BNPA is the active site. It can donate this hydrogen atom to a peroxy radical, neutralizing it and forming a stable, sterically hindered aminyl radical (Ar₂N•). This aminyl radical is resonance-stabilized and sufficiently unreactive that it does not propagate the oxidation chain.
Caption: Radical scavenging mechanism of this compound.
This radical scavenging activity helps to maintain the integrity of the host material, preventing viscosity increase, sludge formation, and the generation of corrosive byproducts.[14]
Industrial and Research Applications
BNPA's efficacy and physical properties make it a versatile antioxidant in several sectors.[]
-
Lubricant Additive: This is its primary application. It is used in engine oils (PCMO and HDDEO), automatic transmission fluids (ATF), gear oils, compressor oils, turbine oils, and greases.[14][15] It protects the base oil and other additives from thermal and oxidative degradation, thereby extending drain intervals and protecting engine components.[14]
-
Polymer Stabilization: BNPA is used as an antioxidant in various polymers, particularly polyether polyols, to prevent degradation during processing and service life.[16]
-
Fuel Additive: In gasoline and diesel, it acts as a stabilizer, preventing the formation of gums and deposits that can impair engine performance.[]
-
Rubber Industry: It is incorporated into rubber formulations to protect against oxidative breakdown from environmental exposure, preventing cracking and hardening.[]
Analytical Methodologies
Quantifying BNPA in a complex matrix like lubricant oil is essential for quality control and for studying additive depletion. A standard, self-validating approach would involve high-performance liquid chromatography (HPLC) with UV detection.
Protocol: Quantification of BNPA in Lubricant Oil via HPLC-UV
-
Objective: To determine the concentration of this compound in a lubricant oil sample.
-
Materials:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound analytical standard
-
HPLC-grade hexane, isopropanol (IPA), and acetonitrile
-
Lubricant oil sample
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Standard Preparation:
-
Prepare a stock solution of 1000 µg/mL BNPA in hexane.
-
Perform serial dilutions of the stock solution in hexane to create a calibration curve with at least five standards (e.g., 10, 50, 100, 250, 500 µg/mL). Causality: A multi-point calibration curve ensures linearity and accuracy across a range of concentrations.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the lubricant oil sample into a 10 mL volumetric flask.
-
Dissolve and bring to volume with hexane. Causality: Hexane is used as the diluent due to the high solubility of both the oil matrix and the non-polar BNPA, ensuring a homogenous sample.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial to remove particulate matter that could damage the HPLC column.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic, 95:5 (v/v) Acetonitrile:IPA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm. Causality: This wavelength is chosen based on the UV absorbance maximum for the aromatic rings in BNPA.
-
-
Analysis and Validation:
-
Inject the calibration standards to establish the calibration curve (Peak Area vs. Concentration). The system is considered valid if the correlation coefficient (r²) is >0.999.
-
Inject the prepared sample.
-
Calculate the concentration of BNPA in the sample by comparing its peak area to the calibration curve. Account for the initial sample weight and dilution factor.
-
For validation, a quality control (QC) sample of known concentration should be run with each batch to verify accuracy.
-
Toxicological Profile and Safety Data
BNPA generally exhibits low acute toxicity.[7] However, as with any industrial chemical, appropriate handling procedures are necessary.
Table 2: Summary of Toxicological Data
| Endpoint | Result | Species | Method/Reference |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg bw | Rat | OECD 401[2] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rat / Rabbit | OECD 402[2][9] |
| Skin Corrosion/Irritation | Not classified; may cause mild irritation with prolonged contact.[7][17] | - | Based on component data. |
| Eye Damage/Irritation | Not classified; may cause mild, short-lasting discomfort.[7] | - | Based on component data. |
| Skin Sensitization | Not classified.[7] | - | Based on available data. |
| Carcinogenicity | Not considered to be carcinogenic.[7] | - | IARC assessment. |
| Germ Cell Mutagenicity | Not classified.[2] | - | Based on available data. |
Derived No Effect Levels (DNELs) for occupational exposure have been established:
-
Dermal (Long term systemic effects): 0.62 mg/kg[7]
-
Inhalation (Long term systemic effects): 4.37 mg/m³[7]
Environmental Fate and Ecotoxicity
The environmental profile of BNPA is characterized by its persistence and potential for bioaccumulation.
-
Persistence and Degradability: The substance is not considered readily biodegradable.[7][12]
-
Bioaccumulation: With a Log Pow > 7.6, it has the potential to bioaccumulate in aquatic organisms.[11][12]
-
Mobility in Soil: It is expected to adsorb strongly onto soil and sediment and is not mobile.[11]
-
Ecotoxicity: Despite its potential to bioaccumulate, it shows low acute toxicity to aquatic organisms.[2]
Handling, Storage, and Disposal
-
Handling: Use in a well-ventilated area.[19] Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[19] Avoid contact with skin and eyes.[19] Keep away from heat, sparks, and open flames.[1]
-
Storage: Store in tightly closed, original containers in a cool, dry, and well-ventilated place.[7][19] Keep away from strong oxidizing agents, as they are incompatible.[7]
-
Disposal: Disposal should be in accordance with local, regional, and national regulations. Do not discharge into drains or the environment. Waste should be handled by a licensed disposal company, often through incineration.
Conclusion
This compound is a workhorse antioxidant in the industrial sector, prized for its high thermal stability, excellent solubility in hydrocarbons, and effective radical scavenging mechanism. While its toxicological profile indicates low acute hazard to humans, its environmental persistence and potential for bioaccumulation necessitate responsible handling and disposal. For scientists and researchers, understanding these core properties is fundamental to formulating stable, long-lasting products and to performing accurate environmental and safety assessments.
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SONGWON Industrial Group. (n.d.). Fuel and Lubes Antioxidants. Retrieved from [Link]
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SONGWON Industrial Group. (n.d.). SONGNOX® L670 Nonylated diphenylamine antioxidant for cutting edge protection and security. Retrieved from [Link]
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YUKO - OILS. (n.d.). Safety Data Sheet. Retrieved from [Link]
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A Comprehensive Technical Guide to the Free Radical Scavenging Mechanism of Bis(nonylphenyl)amine
Abstract
Bis(nonylphenyl)amine (BNPA) is a secondary aromatic amine widely employed as a highly effective antioxidant in industrial applications, particularly in the stabilization of lubricants, polymers, and fuels.[][2] Its primary function is to interrupt the auto-oxidation chain reactions initiated by free radicals. This guide provides an in-depth exploration of the core chemical mechanisms through which BNPA exerts its antioxidant effects. We will dissect the fundamental principles of free radical scavenging, focusing on the Hydrogen Atom Transfer (HAT) mechanism that predominates for this class of antioxidant.[3] Furthermore, this document details robust, field-proven experimental protocols—DPPH, ABTS, and ORAC assays—for the quantitative evaluation of BNPA's antioxidant capacity, explaining the causality behind methodological choices and data interpretation. This guide is intended for researchers, chemists, and material scientists seeking a deep, practical understanding of aminic antioxidant chemistry.
Introduction to this compound (BNPA) as an Industrial Antioxidant
This compound is a sterically hindered secondary diarylamine antioxidant. Its molecular structure, characterized by a central secondary amine group flanked by two nonyl-substituted phenyl rings, is key to its function.
-
Chemical Identity:
BNPA is a workhorse antioxidant in demanding industrial environments. In lubricants, it protects the base oil from thermal and oxidative degradation, preventing viscosity increase, sludge formation, and the generation of corrosive acids.[2] In polymers and rubber, it acts as a stabilizer, preventing the loss of mechanical properties caused by exposure to heat, light, and oxygen.[]
The Fundamental Chemistry of Free Radical Scavenging
Oxidative degradation in organic materials is a free radical chain reaction. It involves initiation (formation of radicals), propagation (radicals reacting with molecules to form new radicals), and termination. Antioxidants function by interrupting the propagation step. This is primarily achieved through two distinct molecular mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6]
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (A•).[5][7][8][9] The efficacy of this process is governed by the Bond Dissociation Enthalpy (BDE) of the A-H bond; a lower BDE facilitates easier hydrogen donation.[7][10]
-
Reaction: R• + A-H → R-H + A•
-
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into an anion (R:⁻).[5][7][8] This mechanism is largely influenced by the antioxidant's Ionization Potential (IP).[7][10] In protic solvents, this is often followed by proton transfer.
-
Reaction: R• + A-H → R:⁻ + [A-H]•⁺
-
Caption: General pathways for free radical scavenging by antioxidants.
The Core Scavenging Mechanism of this compound
The chemical architecture of BNPA makes it an exceptionally efficient hydrogen atom donor . The free radical scavenging process is a well-defined, multi-step mechanism that allows a single molecule of BNPA to neutralize multiple free radicals.
Causality of BNPA's HAT Activity: The key to BNPA's function lies in the N-H bond. The lone pair of electrons on the nitrogen atom engages in a p-π conjugated system with the adjacent aromatic rings.[3] This electronic delocalization effectively weakens the N-H bond, lowering its Bond Dissociation Enthalpy and making the hydrogen atom readily abstractable by energetic free radicals like alkylperoxyl radicals (ROO•).[3]
The Scavenging Cycle:
-
Chain-Breaking Donation: A peroxyl radical (ROO•), the primary carrier of the oxidation chain, abstracts the hydrogen atom from the BNPA molecule (Ar₂NH). This reaction is rapid and efficient, neutralizing the aggressive radical to form a stable hydroperoxide (ROOH) and generating an aminyl radical (Ar₂N•).[3]
-
Ar₂NH + ROO• → Ar₂N• + ROOH
-
-
Formation of a Stable Radical: The resulting aminyl radical (Ar₂N•) is significantly stabilized by resonance, with the unpaired electron delocalized across the nitrogen atom and both phenyl rings. This stability is crucial; the aminyl radical is far less reactive than the initial ROO• radical and is generally incapable of abstracting a hydrogen from the parent material, thus breaking the oxidation propagation cycle.
-
Termination: The stabilized aminyl radical can then intercept a second free radical (often another ROO•) to form stable, non-radical products, terminating the chain reaction.[3] This two-step process demonstrates how one BNPA molecule can scavenge two radicals.
-
Ar₂N• + ROO• → Stable Non-Radical Products
-
Some studies suggest that aminic antioxidants can undergo a catalytic cycle, allowing a single molecule to eliminate many radicals—in some cases, up to 12.[3][11]
Caption: The hydrogen atom transfer (HAT) mechanism of BNPA.
Experimental Validation of Antioxidant Activity
To quantify the antioxidant capacity of BNPA, a suite of in-vitro assays is employed. Using multiple assays is critical, as each operates via a slightly different chemical principle, providing a more holistic view of the scavenger's capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle & Rationale: This assay utilizes the stable DPPH• free radical, which has a deep violet color with a maximum absorbance around 517 nm.[12] When an antioxidant donates a hydrogen atom or an electron, the DPPH• is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[13] The degree of discoloration is directly proportional to the scavenging activity. This assay is sensitive to both HAT and SET mechanisms.[13][14]
-
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of ~0.1 mM. The solution should be freshly made and protected from light.
-
Prepare a stock solution of BNPA and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.
-
-
Serial Dilutions: Create a series of dilutions from the BNPA and positive control stock solutions to test a range of concentrations.
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the solvent to the blank wells (A_control).
-
Add 100 µL of each BNPA/control dilution to the sample wells (A_sample).
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical for the reaction to reach a steady state.
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [13]
-
The results are often expressed as the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
-
Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle & Rationale: This assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored blue-green and has an absorption maximum at 734 nm. Antioxidants capable of donating an electron or hydrogen atom reduce the ABTS•+, causing the solution to decolorize.[15] This assay is primarily based on the SET mechanism and is applicable to both hydrophilic and lipophilic antioxidants.[15][16]
-
Detailed Step-by-Step Protocol:
-
Radical Generation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.[17]
-
-
Working Solution Preparation:
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17] This ensures a consistent starting radical concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the BNPA/control/blank sample to the wells.
-
-
Incubation: Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Read the absorbance at 734 nm.
-
-
Data Analysis:
-
The results are typically compared to a standard antioxidant, Trolox (a water-soluble vitamin E analog), and expressed as Trolox Equivalent Antioxidant Capacity (TEAC) .
-
A standard curve is generated using known concentrations of Trolox, and the activity of BNPA is reported as µM of Trolox equivalents per µM of BNPA.
-
Caption: Experimental workflow for the ABTS antioxidant assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle & Rationale: The ORAC assay is a quintessential HAT-based method.[18][19] It measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. These radicals are generated by a thermal initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[20] In the presence of an antioxidant, the fluorescence decay is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[21]
-
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).
-
Prepare serial dilutions of a standard (Trolox) and the BNPA sample in the same buffer.
-
Prepare a fresh solution of the radical initiator, AAPH, in buffer just before use.[22]
-
-
Assay Procedure (96-well black plate format):
-
Add 150 µL of the fluorescein working solution to all wells.
-
Add 25 µL of the BNPA/Trolox/blank samples to the appropriate wells.
-
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes to allow for thermal equilibration.[20]
-
Reaction Initiation & Measurement:
-
Place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Initiate the reaction by automatically injecting 25 µL of the AAPH solution into each well.
-
Immediately begin kinetic measurement of fluorescence decay every 1-2 minutes for at least 60-90 minutes (Excitation: 485 nm, Emission: 528 nm).[22]
-
-
-
Data Analysis:
-
The Area Under the Curve (AUC) for the fluorescence decay is calculated for the blank, standards, and samples.
-
The Net AUC is calculated by subtracting the AUC of the blank from the AUC of each sample/standard.
-
A standard curve is plotted (Net AUC vs. Trolox concentration), and the ORAC value of BNPA is expressed in Trolox Equivalents.
-
Caption: Experimental workflow for the ORAC antioxidant assay.
Data Interpretation and Comparative Analysis
A comprehensive evaluation of BNPA's antioxidant profile requires a comparative analysis of the data from these assays.
| Assay | Primary Mechanism | Radical Source | Measurement Principle | Expected BNPA Performance |
| DPPH | Mixed HAT / SET[13] | DPPH• (Stable Radical) | Colorimetric (Endpoint) | High Activity: The labile N-H bond makes BNPA a strong hydrogen donor, leading to a low IC₅₀ value. |
| ABTS | Primarily SET[15][16] | ABTS•+ (Radical Cation) | Colorimetric (Endpoint) | Moderate to High Activity: Performance will depend on the ionization potential of BNPA relative to the ABTS•+ radical. |
| ORAC | HAT[18][19] | ROO• (Peroxyl Radical) | Fluorometric (Kinetic) | Very High Activity: This assay directly measures the capacity to quench peroxyl radicals via hydrogen donation, which is BNPA's primary mechanism. |
Expert Insight: It is expected that BNPA will demonstrate its most potent activity in the ORAC assay. This is because the ORAC assay utilizes a biologically and industrially relevant peroxyl radical and operates purely on the HAT mechanism, which is the specific pathway by which secondary amine antioxidants function.[3] While strong activity is also anticipated in the DPPH assay, the ORAC result provides the most mechanistically relevant validation of BNPA's role as a chain-breaking antioxidant.
Conclusion
This compound exerts its powerful antioxidant effect through an efficient Hydrogen Atom Transfer (HAT) mechanism. The electronic properties conferred by its secondary amine structure, flanked by two phenyl rings, facilitate the donation of a hydrogen atom to chain-propagating free radicals, thereby interrupting the cycle of oxidative degradation. The resulting aminyl radical is resonance-stabilized, preventing it from continuing the chain reaction. A multi-assay approach, particularly combining HAT-dominant methods like ORAC with mixed-mode assays like DPPH and ABTS, provides a robust and comprehensive framework for validating and quantifying the potent free radical scavenging capacity of this critical industrial antioxidant.
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Magalhaes, L. M., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of Substituted Diphenylamines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenylamine (DPA) and its substituted derivatives represent a versatile and highly significant class of compounds in medicinal chemistry and materials science. The core DPA scaffold, consisting of two phenyl rings bridged by a secondary amine, serves as a foundational structure for developing agents with a wide array of biological activities. The remarkable tunability of this scaffold, achieved through strategic substitution on the aromatic rings, allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted diphenylamines, with a primary focus on their antioxidant, anticancer, and anti-inflammatory activities. We delve into the causal mechanisms behind observed SAR trends, provide detailed experimental protocols for synthesis and evaluation, and present a forward-looking perspective on the therapeutic potential of this chemical class.
The Diphenylamine Scaffold: A Privileged Structure
Diphenylamine itself is a well-established antioxidant used in industrial applications, such as in lubricants and rubber products.[1][2] Its core function lies in the reactivity of the secondary amine, which can donate a hydrogen atom to neutralize free radicals.[1] This fundamental property is the basis for its expanded roles in drug development.
Core Structure and Physicochemical Properties
The DPA scaffold's flexibility allows it to adopt various conformations, which is crucial for interacting with diverse biological targets. The central nitrogen atom and the two flanking phenyl rings provide a rich electronic environment that can be systematically modified. Key structural features influencing activity include:
-
The N-H Bond: The hydrogen atom on the secondary amine is the primary site for hydrogen atom transfer (HAT) in antioxidant reactions. The strength of this bond, measured as the Bond Dissociation Energy (BDE), is a critical determinant of antioxidant potency.[3]
-
Aromatic Rings: The phenyl rings can be substituted at the ortho-, meta-, and para-positions. The electronic nature (donating or withdrawing) and steric properties of these substituents profoundly alter the molecule's activity.[4]
-
Molecular Polarity: The overall polarity of the molecule, influenced by substituents, affects its solubility and compatibility with biological environments, such as cell membranes or nonpolar lubricating oils.[5][6]
Caption: General structure of the diphenylamine (DPA) scaffold.
Structure-Activity Relationship in Key Biological Activities
Antioxidant Activity
The primary mechanism for the antioxidant action of DPAs is hydrogen atom transfer (HAT) from the N-H group to neutralize peroxyl radicals, thereby inhibiting lipid peroxidation.[1][4]
Causality Behind SAR: The ease of this hydrogen donation is inversely related to the N-H Bond Dissociation Energy (BDE). A lower BDE signifies a weaker bond, facilitating easier hydrogen abstraction and thus higher antioxidant activity.[3] The electronic properties of substituents on the phenyl rings directly modulate this BDE.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), methoxy (-OCH₃), or amino (-NH₂) groups, particularly at the para-position, increase the electron density on the nitrogen atom. This destabilizes the N-H bond, lowers the BDE, and enhances antioxidant capacity.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the nitrogen, strengthening the N-H bond, increasing the BDE, and thus reducing antioxidant activity.[4]
-
Alkyl Chain Length: In applications like lubricating oils, increasing the length of alkyl substituents enhances compatibility with nonpolar media, which improves the antioxidant's ability to trap free radicals within that medium.[5] In polar oils, however, this effect is less pronounced, as the activity is primarily governed by the nearly identical BDEs across the series.[5][7]
Table 1: SAR Summary for Antioxidant Activity of Monosubstituted Diphenylamines
| Substituent (at C4) | Substituent Nature | Effect on N-H BDE | Predicted Antioxidant Activity |
| -OCH₃ | Strong EDG | Decrease | High |
| -CH₃ | Weak EDG | Decrease | Moderate-High |
| -H | Neutral (Reference) | Baseline | Moderate |
| -Cl | Weak EWG | Increase | Low-Moderate |
| -NO₂ | Strong EWG | Increase | Low |
Data interpretation based on principles from DFT studies.[4]
Anticancer Activity
Substituted diphenylamines have emerged as promising anticancer agents, often acting as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptor 2 (FGF-R2), or by inducing apoptosis.[8][9] The SAR for anticancer activity is often more complex, relying on specific steric and electronic interactions with the target protein's binding site.
Causality Behind SAR:
-
Kinase Inhibition: Many DPA-based kinase inhibitors function as "hinge-binders," where the secondary amine forms a critical hydrogen bond with the kinase hinge region. Substituents on the phenyl rings then occupy adjacent hydrophobic pockets. The size, shape, and electronic properties of these substituents must be optimized for a tight fit. For instance, novel diphenylamine-quinoline derivatives have shown potent, dose-dependent inhibition of tumor growth by targeting FGF-R2.[9]
-
Cytotoxicity: The introduction of specific heterocyclic moieties, such as thiadiazole or mercaptotriazole, can confer potent cytotoxicity against cancer cell lines like MCF-7 (breast cancer).[8] In a series of pyrrolidinone-hydrazone derivatives, a compound bearing a 5-nitrothiophene moiety was identified as a promising candidate against pancreatic and breast cancer cell lines.[8]
-
Privileged Structure Combination: Combining the DPA scaffold with other privileged structures, like quinoline, has proven to be a successful strategy.[10] Studies on biphenylaminoquinoline derivatives revealed that the substitution pattern on the biphenyl ring is critical, with a [3,3']-substituted derivative showing potent cytotoxicity against multiple cancer cell lines (SW480, DU145, MDA-MB-231, and MiaPaCa-2) with IC₅₀ values in the sub-micromolar range.[10]
Anti-inflammatory Activity
Diphenylamine derivatives also exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.
Causality Behind SAR: A study involving macrocyclic diphenylamine derivatives found that specific compounds demonstrated potent anti-inflammatory effects, exceeding that of reference drugs like indomethacin.[11] The macrocyclic structure likely constrains the DPA scaffold into a bioactive conformation, enhancing its interaction with the biological target. The specific substituents on the peptide chain of these macrocycles were crucial for their high potency.[11]
Methodologies for SAR Investigation
A robust SAR study relies on a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.
Caption: Iterative workflow for a structure-activity relationship study.
Synthesis of Substituted Diphenylamines
Modern cross-coupling reactions are the methods of choice for synthesizing DPA libraries due to their reliability and broad substrate scope.
Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation [12][13]
This palladium-catalyzed reaction is highly efficient for coupling aryl halides with primary or secondary amines.[14]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the aniline derivative (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Base: Add an anhydrous solvent (e.g., Toluene or Dioxane, 5 mL) followed by a strong base (e.g., Sodium tert-butoxide or Cesium Carbonate, 1.4 mmol).
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation Note: The progress of the reaction should show a clear conversion from starting materials to a new, less polar product spot on TLC. Final characterization by NMR and MS confirms the structure and purity of the synthesized diphenylamine.
In Vitro Evaluation Protocols
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity [15]
This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Reagent Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank (methanol) and a control (DPPH solution without test compound) should be included.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting activity against concentration.
Self-Validation Note: The purple DPPH solution should visibly lose color (turn yellow) in the presence of an effective antioxidant. The results should be dose-dependent, with higher concentrations of the antioxidant leading to lower absorbance values.
Protocol 3: MTT Assay for Anticancer Cytotoxicity [16][17]
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[18][19]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted diphenylamine derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[19][20]
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm.[16]
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated from the dose-response curve.
Self-Validation Note: Under a microscope, viable cells in control wells will show dark purple formazan crystal deposits. Treated wells should show a dose-dependent decrease in the number of these deposits, corresponding to reduced cell viability.
Conclusion and Future Directions
The structure-activity relationships of substituted diphenylamines are a rich and productive field for drug discovery and materials science. The core principles are well-established: electron-donating groups enhance antioxidant activity by lowering the N-H BDE, while anticancer and anti-inflammatory activities depend on more nuanced steric and electronic complementarity with specific biological targets.
Future research will likely focus on:
-
Multi-Target Ligands: Designing single DPA derivatives that can modulate multiple targets (e.g., acting as both an antioxidant and an anti-inflammatory agent).
-
Improving Pharmacokinetic Properties: Modifying substituents to enhance oral bioavailability, metabolic stability, and reduce off-target toxicity, moving promising leads closer to clinical application.
The diphenylamine scaffold, with its inherent chemical tractability and diverse biological relevance, will undoubtedly continue to be a cornerstone of modern medicinal chemistry.
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An In-depth Technical Guide to Bis(nonylphenyl)amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties of bis(nonylphenyl)amine, a compound of significant interest in industrial applications, particularly as an antioxidant. The focus is on its core molecular attributes: the chemical formula and molecular weight, supported by an exploration of its structural nuances and common identifiers.
Introduction to this compound
This compound, registered under CAS number 36878-20-3, is a diarylamine antioxidant.[1][2][] It is primarily utilized as a thermal stabilizer in a variety of materials, including lubricants, polymers like plastics and rubber, and fuels.[][4] Its principal function is to inhibit oxidative degradation, thereby extending the service life and maintaining the performance integrity of the host material, especially under conditions of high temperature.[5] The compound is noted for its excellent thermal stability, low volatility, and good solubility in oil.[4][5]
Core Molecular Attributes
The fundamental identity of a chemical compound is defined by its molecular formula and corresponding molecular weight. These values are critical for stoichiometric calculations, analytical characterization, and regulatory compliance.
2.1. Chemical Formula
The empirical and molecular formula for this compound is consistently documented as:
This formula indicates that each molecule of the compound is composed of 30 carbon atoms, 47 hydrogen atoms, and a single nitrogen atom. This composition forms the basis of its diarylamine structure, featuring two nonylphenyl groups attached to a central nitrogen atom.
2.2. Molecular Weight
Derived from its chemical formula, the molecular weight of this compound is a key parameter for quantitative analysis. Authoritative chemical databases report the following values:
-
Average Molecular Weight: Approximately 421.71 g/mol [6]
The slight variation between the monoisotopic and average molecular weight accounts for the natural isotopic abundance of the constituent elements. For most laboratory and industrial applications, the value of 421.7 g/mol is sufficiently precise.
Structural Considerations and Isomerism
An essential technical consideration for this compound is the isomerism of the "nonylphenyl" group. The term "nonyl" (C₉H₁₉) can represent various structural isomers (e.g., n-nonyl, branched-chain nonyl). Consequently, the attachment point of the nonyl group to the phenyl ring can also vary (ortho, meta, para).
The commercial product, often identified by CAS No. 36878-20-3, is typically a complex mixture of these isomers, with branched nonyl groups being common.[5] The designation "ar-nonyl-N-(nonylphenyl)-benzenamine" found in several databases signifies that the nonyl groups are attached to the aromatic (ar) phenyl rings, without specifying the exact substitution pattern.[1][2][9]
This isomeric complexity does not alter the overall molecular formula or weight but does influence the compound's physical properties, such as viscosity and pour point, which are critical for its application as a lubricant additive.[5]
The following diagram illustrates the general connectivity of this compound, acknowledging the isomeric variability of the nonyl groups.
Caption: Generalized molecular structure of this compound.
Data Summary
For ease of reference, the core chemical identification parameters for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| CAS Registry Number | 36878-20-3 | [1][2][4][6] |
| Molecular Formula | C₃₀H₄₇N | [1][][6][8] |
| Molecular Weight | 421.70088 g/mol (Monoisotopic) | [1][2][][7] |
| ~421.71 g/mol (Average) | [6] | |
| Common Synonyms | ar-nonyl-N-(nonylphenyl)-benzenamine; Dinonyldiphenylamine | [1][2][9] |
| EINECS Number | 253-249-4 | [1][2][4] |
Conclusion
The molecular formula (C₃₀H₄₇N) and molecular weight (approx. 421.7 g/mol ) are foundational and well-established parameters for this compound. For researchers and professionals, it is crucial to recognize that the common technical-grade material is a mixture of isomers. This structural diversity is a key determinant of its physical characteristics and performance in its primary role as a high-temperature antioxidant in industrial applications.
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Navigating the Unseen: A Technical Guide to the Health and Safety of Bis(nonylphenyl)amine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth examination of the health and safety considerations paramount for the handling and use of Bis(nonylphenyl)amine (BNPA) in a laboratory setting. As a substance with a nuanced hazard profile, a thorough understanding of its properties and the associated risks is critical for ensuring the well-being of research personnel and maintaining the integrity of experimental outcomes. This document moves beyond a simple recitation of protocols to provide a causative framework for our safety recommendations, grounded in the available scientific evidence and established best practices in chemical hygiene.
Unveiling the Hazard Profile of this compound
This compound, a complex mixture of alkylated diphenylamines, does not always present with a straightforward hazard classification on all supplier safety data sheets (SDS). However, a deeper dive into regulatory databases provides a clearer, more cautionary picture. The European Chemicals Agency (ECHA) substance information portal, which aggregates data from REACH registrations, provides a critical GHS classification that should inform all laboratory practices involving this chemical.[1]
A key takeaway is the classification for long-term aquatic toxicity and a warning for potential carcinogenicity.[1] While some supplier SDSs may state "not classified" for immediate health hazards, the potential for chronic effects and environmental damage necessitates a stringent and proactive approach to safety.[2][]
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Hazardous to the aquatic environment, long-term (Chronic) - Category 4 | H413: May cause long lasting harmful effects to aquatic life.[4] | No Signal Word | No Pictogram |
| Carcinogenicity (Suspected) | As per ECHA REACH registration data, this substance is "suspected of causing cancer."[1] | Warning |
It is imperative to understand that the "nonylphenyl" component of this molecule is structurally related to nonylphenol, a well-documented endocrine-disrupting chemical with known reproductive toxicity.[5] While direct toxicological data for this compound is limited, this structural relationship strongly suggests a precautionary approach, assuming the potential for similar endocrine-disrupting and reproductive effects.
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and protective measures.
Caption: The Hierarchy of Controls model, adapted for this compound.
2.1. Engineering Controls: The First Line of Physical Defense
All work with this compound, particularly when there is a potential for aerosol or vapor generation, must be conducted within a certified chemical fume hood.[2][6] This is not merely a suggestion but a critical step to prevent inhalation exposure. The rationale is twofold: to protect against the inhalation of the compound itself and to mitigate exposure to any volatile impurities or degradation products. Ensure the fume hood has adequate airflow and is used correctly, with the sash at the appropriate working height.
2.2. Administrative Controls: Standard Operating Procedures and Training
Robust administrative controls are the bedrock of a safe laboratory environment. This includes:
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all experimental protocols involving this compound are mandatory. These SOPs should cover every aspect of the workflow, from preparation and handling to waste disposal.
-
Designated Work Areas: Clearly demarcate areas where this compound is stored and handled. Access to these areas should be restricted to trained personnel.
-
Training: All personnel who will handle this chemical must receive documented training on its specific hazards, the laboratory's SOPs, and emergency procedures.
2.3. Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential as the last line of defense.
-
Hand Protection: Chemically resistant gloves are required. Given that this compound is often in an oily or solid matrix, select gloves that are resistant to both the chemical and its solvent. Nitrile gloves are a common choice, but always consult the glove manufacturer's compatibility chart. Gloves must be inspected before each use and changed immediately if contaminated.[2]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn.
-
Body Protection: A lab coat must be worn at all times in the laboratory. For tasks with a higher risk of splashes or spills, a chemically resistant apron may be necessary.
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection may be required. A risk assessment should be conducted to determine the appropriate type of respirator.[2]
Safe Handling and Storage Protocols
3.1. Handling
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools, especially when handling the substance in a flammable solvent.[2]
-
Wash hands thoroughly after handling and before leaving the laboratory.
3.2. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-rehearsed emergency plan is crucial.
Caption: A generalized workflow for responding to laboratory incidents involving this compound.
4.1. First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
4.2. Spill and Leak Procedures
For a minor spill, trained personnel wearing appropriate PPE can proceed with cleanup. For a major spill, evacuate the area and contact the institution's emergency response team.
Protocol for Minor Spill Cleanup:
-
Restrict Access: Cordon off the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep to avoid creating dust.
-
Collect: Place the absorbed or swept material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Waste Disposal: Environmental Responsibility
Given its classification as hazardous to the aquatic environment with long-lasting effects, all waste containing this compound must be disposed of as hazardous chemical waste.[4]
-
Containers: Collect all waste in clearly labeled, sealed containers.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not discharge to sewer systems.[2] The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
Conclusion: A Culture of Safety
The safe use of this compound in the laboratory is contingent upon a comprehensive understanding of its potential hazards and a steadfast commitment to a culture of safety. By implementing the multi-layered approach outlined in this guide—from engineering controls and robust administrative procedures to the correct use of personal protective equipment—researchers can mitigate the risks associated with this compound. The precautionary principle, informed by the known hazards of its structural relative, nonylphenol, should guide all handling and experimental design. Ultimately, the responsibility for a safe laboratory environment is shared among all personnel, and it is through diligent adherence to these principles that we can advance scientific discovery without compromising health and safety.
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An In-Depth Technical Guide to the Environmental Fate and Toxicity of Bis(nonylphenyl)amine
Abstract
Bis(nonylphenyl)amine (BNPA) is a high molecular weight aromatic amine widely utilized as an antioxidant in various industrial applications, including lubricants, plastics, and rubber. Its structural similarity to known endocrine-disrupting compounds, such as nonylphenol (NP) and bisphenol A (BPA), necessitates a thorough evaluation of its environmental behavior and potential toxicological impacts. This technical guide provides a comprehensive analysis of the current state of knowledge regarding the environmental fate and toxicity of BNPA. Due to the limited availability of direct experimental data for BNPA, this guide synthesizes existing information and leverages data from structurally analogous compounds to provide a predictive assessment. Furthermore, it offers detailed, field-proven experimental protocols for the comprehensive evaluation of BNPA's environmental persistence, bioaccumulation potential, and aquatic toxicity, designed to empower researchers and drug development professionals in conducting robust environmental risk assessments.
Introduction to this compound (BNPA)
This compound (CAS No. 36878-20-3) is a complex substance of unknown or variable composition, complex reaction products, or biological materials (UVCB). It is primarily composed of a mixture of isomers with branched nonyl groups attached to the phenyl rings of diphenylamine.[1] This structural complexity influences its physicochemical properties and, consequently, its environmental distribution and biological interactions.
Physicochemical Properties
The physicochemical properties of BNPA are critical determinants of its environmental partitioning and bioavailability. Key properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C30H47N | [2] |
| Molecular Weight | 421.70 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 517°C at 760 mmHg | [3] |
| Density | 0.932 g/cm³ | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 7.6 - 10.09 | [2] |
| Water Solubility | Very low (predicted) | - |
The high Log Kow value indicates that BNPA is highly lipophilic and has a strong tendency to partition from water into organic matrices such as sediment, soil organic matter, and biological tissues.[2] Its low predicted water solubility further limits its mobility in the aqueous phase.
Industrial Applications and Release Pathways
BNPA is a widely used antioxidant in a variety of industrial products to prevent oxidative degradation.[4][5] Key applications include:
-
Lubricant Additive: Extends the life of engine oils and industrial lubricants by inhibiting oxidation at high temperatures.[4]
-
Polymer Stabilizer: Protects plastics and elastomers from degradation due to heat, light, and oxygen exposure.[4]
-
Fuel Additive: Prevents the formation of gums and deposits in gasoline and diesel fuels.[4]
-
Rubber Industry: Acts as an antioxidant to enhance the durability of rubber products.[4]
Given these applications, the primary pathways for BNPA to enter the environment are through the formulation, use, and disposal of these products. Potential release scenarios include industrial wastewater discharges, leakage from machinery, volatilization, and leaching from landfills containing discarded plastic and rubber materials.
Environmental Fate of this compound
The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For BNPA, its high lipophilicity and predicted low biodegradability are key factors governing its persistence and distribution.
Persistence and Degradation
2.1.1. Biodegradation
Current data suggests that this compound is not readily biodegradable.[2] Studies on structurally similar diarylamine antioxidants indicate that they are generally resistant to microbial degradation.[6] The bulky nonyl groups and the stable diphenylamine core likely hinder enzymatic attack by microorganisms.
To formally assess the biodegradability of BNPA, standardized test protocols such as the OECD 301 series for ready biodegradability should be employed.[7][8][9][10][11][12]
Experimental Protocol: Ready Biodegradability Assessment (OECD 301B - CO₂ Evolution Test)
This protocol outlines the steps for determining the ready biodegradability of BNPA by measuring the amount of carbon dioxide produced.
1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of aerobic microorganisms and incubated under aerobic conditions in the dark for 28 days. The amount of CO₂ evolved is measured and is expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) evolution.
2. Materials:
- Test substance: this compound
- Inoculum: Activated sludge from a domestic wastewater treatment plant.
- Mineral medium (e.g., as specified in OECD 301).
- Reference substance: Sodium benzoate (readily biodegradable).
- CO₂-free air supply.
- CO₂ absorption flasks (containing Ba(OH)₂ or NaOH solution).
- Incubation flasks.
3. Procedure:
- Prepare the mineral medium and add the test substance to achieve a concentration of 10-20 mg of organic carbon per liter.
- Inoculate the medium with activated sludge to a final concentration of up to 30 mg/L solids.
- Set up parallel flasks for the test substance, a blank control (inoculum only), and a reference control.
- Aerate the flasks with CO₂-free air, and pass the effluent gas through CO₂ absorption flasks.
- Incubate the flasks in the dark at a constant temperature (20-24°C) for 28 days.
- Periodically measure the CO₂ produced by titrating the remaining hydroxide in the absorption flasks.
4. Data Analysis:
- Calculate the cumulative CO₂ production for the test substance, blank, and reference controls.
- Correct the CO₂ production of the test substance by subtracting the value from the blank control.
- Express the biodegradation as a percentage of the ThCO₂.
- The pass level for ready biodegradability is >60% ThCO₂ evolution within a 10-day window.
2.1.2. Abiotic Degradation
-
Hydrolysis: The central amine linkage in BNPA is generally stable to hydrolysis under typical environmental pH conditions. However, under strongly acidic or basic conditions, cleavage could potentially occur, although this is not considered a primary degradation pathway.
-
Photodegradation: Aromatic amines can undergo photodegradation. Upon photoexcitation, diarylamines can form radical cations, leading to subsequent degradation reactions.[13] The extent of photodegradation of BNPA in surface waters will depend on factors such as water clarity, depth, and the presence of photosensitizing substances.
Bioaccumulation
The high Log Kow of BNPA (7.6 - 10.09) strongly suggests a high potential for bioaccumulation in aquatic organisms.[2] Chemicals with a Log Kow > 3 are generally considered to have the potential to bioaccumulate.[14] Bioaccumulation is the net result of uptake, distribution, and elimination of a substance in an organism.
The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation potential and can be experimentally determined using the OECD 305 guideline.[3][14][15]
Experimental Protocol: Bioaccumulation in Fish (OECD 305)
This protocol provides a framework for determining the bioconcentration factor of BNPA in fish.
1. Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase. During the uptake phase, fish are exposed to a constant concentration of the test substance in water. During the depuration phase, the fish are transferred to a clean environment. The concentration of the test substance in the fish tissue is measured at intervals during both phases.
2. Materials:
- Test substance: this compound (radiolabeled if possible for ease of analysis).
- Test fish: A species recommended in the guideline (e.g., zebrafish, rainbow trout).
- Flow-through or semi-static exposure system.
- Test water of known quality.
- Analytical instrumentation for quantifying BNPA in water and fish tissue (e.g., LC-MS/MS).
3. Procedure:
- Uptake Phase: Expose a group of fish to a sublethal concentration of BNPA in a flow-through system for a defined period (e.g., 28 days).
- Collect water and fish samples at predetermined intervals.
- Analyze the samples to determine the concentration of BNPA.
- Depuration Phase: Transfer the remaining fish to a clean water system.
- Continue to collect and analyze fish samples at intervals to determine the rate of elimination.
4. Data Analysis:
- Calculate the uptake and depuration rate constants (k₁ and k₂).
- The steady-state bioconcentration factor (BCFss) is calculated as the ratio of the concentration in fish to the concentration in water at steady state.
- The kinetic bioconcentration factor (BCFk) is calculated as the ratio of the uptake and depuration rate constants (k₁/k₂).
Environmental Distribution
Given its physicochemical properties, BNPA released into the environment is expected to partition predominantly to sediment and soil. Its low water solubility and high lipophilicity will limit its concentration in the water column but lead to its accumulation in benthic environments. The potential for long-range transport via atmospheric particles is possible but likely limited due to its low volatility.
Ecotoxicity of this compound
The ecotoxicity of BNPA is a significant concern due to its structural similarity to nonylphenol, a known endocrine disruptor and aquatic toxicant.[16][17]
Aquatic Toxicity
Acute toxicity data for BNPA is available from safety data sheets and indicates that it is harmful to aquatic life with long-lasting effects.[7][18][19]
| Organism | Endpoint | Value (mg/L) | Source |
| Fish | 96h LC50 | >100 | [2] |
| Daphnia magna | 48h EC50 | >100 | [2] |
| Algae | 72h EC50 | >100 | [2] |
While these values suggest low acute toxicity, the high bioaccumulation potential indicates that chronic exposure to lower concentrations could lead to adverse effects. Chronic toxicity studies are therefore essential for a comprehensive risk assessment.
Experimental Protocols for Aquatic Toxicity Testing
3.1.1. Fish Acute Toxicity Test (OECD 203) [2][16][20][21][22]
-
Principle: Fish are exposed to the test substance for 96 hours. Mortalities are recorded to determine the LC50 (the concentration that is lethal to 50% of the test fish).
-
Procedure:
-
Select a suitable fish species (e.g., zebrafish).
-
Expose groups of fish to a range of concentrations of BNPA and a control.
-
Observe and record mortalities at 24, 48, 72, and 96 hours.
-
Calculate the 96-hour LC50 using appropriate statistical methods.
-
3.1.2. Daphnia sp. Acute Immobilisation Test (OECD 202) [4][17][18][23][24]
-
Principle: Young daphnids are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.
-
Procedure:
-
Use daphnids less than 24 hours old.
-
Expose groups of daphnids to a range of BNPA concentrations and a control.
-
Record the number of immobilized daphnids at 24 and 48 hours.
-
Calculate the 48-hour EC50.
-
3.1.3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201) [1][19][25][26][27]
-
Principle: Exponentially growing cultures of algae are exposed to the test substance for 72 hours. The inhibition of growth is measured to determine the EC50.
-
Procedure:
-
Select a suitable algal species (e.g., Pseudokirchneriella subcapitata).
-
Expose algal cultures to a range of BNPA concentrations and a control.
-
Incubate under constant illumination and temperature for 72 hours.
-
Measure algal biomass (e.g., by cell counting or fluorescence) at intervals.
-
Calculate the EC50 based on the inhibition of growth rate or yield.
-
Endocrine Disruption Potential
The structural similarity of BNPA to nonylphenol and bisphenol A raises concerns about its potential to act as an endocrine-disrupting compound (EDC).[1][3][8][16][25] These compounds are known to interact with hormone receptors and metabolic pathways.
3.2.1. Androgen Receptor Transactivation
Some EDCs can act as antagonists to the androgen receptor (AR), interfering with the action of male hormones. In vitro assays can be used to assess the potential of BNPA to interact with the AR.
Experimental Protocol: Androgen Receptor Transactivation Assay[29][30][31][32][33]
1. Principle: A cell line that has been genetically modified to contain the human androgen receptor and a reporter gene (e.g., luciferase) linked to an androgen-responsive element is used. When an androgen binds to the receptor, it activates the transcription of the reporter gene, producing a measurable signal. An antagonist will inhibit this response.
2. Materials:
- Stably transfected cell line (e.g., AR-EcoScreen™, AR-CALUX®).
- Cell culture medium and reagents.
- Test substance: this compound.
- Reference androgen (e.g., dihydrotestosterone, DHT).
- Reference anti-androgen (e.g., flutamide).
- Luminometer.
3. Procedure:
- Culture the cells in multi-well plates.
- Expose the cells to a range of concentrations of BNPA in the presence of a fixed concentration of DHT.
- Include appropriate controls (vehicle, DHT alone, reference anti-androgen).
- Incubate for a specified period (e.g., 24 hours).
- Lyse the cells and measure the reporter gene activity (e.g., luminescence).
4. Data Analysis:
- Plot the reporter gene activity against the concentration of BNPA.
- Determine if BNPA causes a dose-dependent inhibition of the DHT-induced response.
- Calculate the IC50 (the concentration causing 50% inhibition).
3.2.2. Aromatase Activity
Aromatase is a key enzyme in the synthesis of estrogens from androgens. Inhibition of aromatase can disrupt the endocrine system.
Experimental Protocol: Aromatase Activity Assay[34][35][36][37][38]
1. Principle: The activity of human recombinant aromatase is measured by quantifying the conversion of a radiolabeled androgen substrate (e.g., ³H-androstenedione) to an estrogen product. The release of ³H₂O during this conversion is proportional to the enzyme activity.
2. Materials:
- Human recombinant aromatase (microsomal preparation).
- Radiolabeled substrate: [1β-³H]-androstenedione.
- Cofactors (e.g., NADPH).
- Test substance: this compound.
- Reference inhibitor (e.g., letrozole).
- Liquid scintillation counter.
3. Procedure:
- Incubate the aromatase enzyme with the radiolabeled substrate, cofactors, and a range of concentrations of BNPA.
- Include appropriate controls (no inhibitor, reference inhibitor).
- After a set incubation time, stop the reaction.
- Separate the ³H₂O product from the unreacted substrate (e.g., using a charcoal-dextran suspension).
- Measure the radioactivity of the aqueous phase using liquid scintillation counting.
4. Data Analysis:
- Plot the aromatase activity (as a percentage of the control) against the concentration of BNPA.
- Determine if BNPA causes a dose-dependent inhibition of aromatase activity.
- Calculate the IC50.
Visualization of Key Processes
Conceptual Workflow for Environmental Risk Assessment of BNPA
Caption: Conceptual workflow for the environmental risk assessment of this compound.
Proposed Degradation Pathway of Diarylamine Antioxidants
Caption: Proposed generalized degradation pathway for diarylamine antioxidants like BNPA.
Conclusions and Future Research Directions
This compound is a substance of potential environmental concern due to its high lipophilicity, predicted persistence, and structural alerts for endocrine disruption. While direct experimental data on its environmental fate and chronic toxicity are currently lacking, this guide provides a framework for its assessment based on available information and data from analogous compounds.
Future research should prioritize the following areas:
-
Conducting standardized studies on the ready and inherent biodegradability of BNPA.
-
Determining the experimental bioconcentration factor in fish to confirm its high bioaccumulation potential.
-
Performing chronic toxicity studies with sensitive aquatic organisms to establish no-effect concentrations.
-
Investigating the endocrine-disrupting potential of BNPA through a battery of in vitro and, if necessary, in vivo assays.
-
Developing and applying analytical methods for the detection of BNPA and its degradation products in environmental matrices to understand its occurrence and distribution.
By addressing these research gaps, a more complete and accurate environmental risk assessment of this compound can be achieved, ensuring its safe and sustainable use.
References
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European Chemicals Agency (ECHA). Reaction products of diphenylamine with nonene, branched - Substance Information. Available from: [Link]
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Bonefeld-Jørgensen, E. C., et al. (2007). Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review. Environmental Health Perspectives, 115(Suppl 1), 69-76. Available from: [Link]
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Castrol. SAFETY DATA SHEET. Available from: [Link]
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Bonefeld-Jørgensen, E. C., et al. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. ResearchGate. Available from: [Link]
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U.S. Environmental Protection Agency. Ambient Aquatic Life Water Quality Criteria for Nonylphenol - Draft. Available from: [Link]
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ResearchGate. The chronic toxicity data of nonylphenol tested with marine species for SSD model. Available from: [Link]
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Tox Lab. Test No. 301: Ready Biodegradability. Available from: [Link]
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Scymaris. OECD 202: Daphnia sp. Acute Immobilisation Test. Available from: [Link]
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Aropha. Types of OECD 301 Biodegradation Tests. Available from: [Link]
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U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. Available from: [Link]
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Scribd. Oecd - Test 203. Available from: [Link]
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Pesticide Registration Toolkit. Bioaccumulation in fish. Available from: [Link]
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Charles River. OECD 201: Freshwater alga and cyanobacteria, growth inhibition test. Available from: [Link]
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OECD. Test No. 301: Ready Biodegradability. Available from: [Link]
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OECD. Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Available from: [Link]
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Eurofins. OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Available from: [Link]
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OECD. Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Available from: [Link]
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OECD. Test No. 301: Ready Biodegradability. Available from: [Link]
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OECD. OECD GUIDELINE FOR TESTING OF CHEMICALS. Available from: [Link]
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epanshi.com. OECD GUIDELINE FOR TESTING OF CHEMICALS. Available from: [Link]
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U.S. Environmental Protection Agency. Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP) July 2011. Available from: [Link]
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Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]
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U.S. Environmental Protection Agency. Aromatase Assay Fact Sheet. Available from: [Link]
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PubMed. Characterisation and validation of an in vitro transactivation assay based on the 22Rv1/MMTV_GR-KO cell line to detect human androgen receptor agonists and antagonists. Available from: [Link]
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EURL ECVAM. Transactivation assay for detection of androgenic activity of chemicals. Available from: [Link]
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Oxford Academic. Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Available from: [Link]
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NIH. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. Available from: [Link]
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ResearchGate. What is the best method to measure the aromatase activity? what about the aromatase stability in cell culture?. Available from: [Link]
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ResearchGate. Characterisation and validation of an in vitro transactivation assay based on the 22Rv1/MMTV_GR-KO cell line to detect human androgen receptor agonists and antagonists. Available from: [Link]
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EURL ECVAM - TSAR. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line. Available from: [Link]
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ResearchGate. (A) Selected diarylamine RTAs and their corresponding inhibition rate... Available from: [Link]
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PubMed. Substituted diphenylamine antioxidants and synthetic phenolic antioxidants in leachate from domestic landfills in China: Occurrence and removal via treatment. Available from: [Link]
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NIH. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Bis(nonylphenyl)amine Antioxidant Activity Assays
Introduction: The Role of Bis(nonylphenyl)amine in Mitigating Oxidative Degradation
This compound (BNPA), a secondary aromatic amine, is a high-performance antioxidant integral to the formulation of a wide array of industrial products. Its primary function is to protect materials from oxidative degradation, a process that can lead to catastrophic failures in performance. Commonly utilized as an additive in lubricants (engine oils, turbine oils, hydraulic fluids), polymers, fuels, and rubber, BNPA extends the service life and ensures the reliability of these materials under demanding operational conditions.[][2][3]
Oxidation, driven by heat, light, and the presence of catalytic metals, proceeds via a free-radical chain reaction. This process transforms lubricants into sludge, compromises the structural integrity of polymers, and reduces the efficiency of fuels. BNPA and other aminic antioxidants serve as a critical defense, interrupting this destructive cycle to preserve material integrity and performance.[3][4] This document provides a detailed overview of the antioxidant mechanism of BNPA and presents robust protocols for quantifying its activity.
Mechanism of Antioxidant Action: Radical Scavenging
This compound functions as a "chain-breaking" or "primary" antioxidant. Its mode of action is rooted in its ability to intercept and neutralize the highly reactive free radicals that propagate the oxidation chain reaction. The core of this mechanism is the donation of a hydrogen atom from its secondary amine (N-H) group to a peroxy radical (ROO•), which is a key intermediate in the autoxidation cycle.[5]
The process can be summarized as follows:
-
Initiation: Heat or metal catalysts lead to the formation of initial free radicals (R•) from the substrate material (RH).
-
Propagation: These radicals react rapidly with oxygen to form peroxy radicals (ROO•). The peroxy radicals then abstract a hydrogen atom from another substrate molecule, forming a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain reaction.
-
Interception by BNPA: BNPA (represented as Ar₂NH) intervenes by donating its labile hydrogen atom to the peroxy radical. This reaction forms a stable hydroperoxide and a resonance-stabilized aminyl radical (Ar₂N•).[5]
-
ROO• + Ar₂NH → ROOH + Ar₂N•
-
-
Termination: The resulting aminyl radical is significantly less reactive than the peroxy radical due to the delocalization of the unpaired electron across its two phenyl rings. This stability prevents it from abstracting hydrogen from the substrate, effectively terminating the chain reaction. It is estimated that one molecule of an alkyl diphenylamine can neutralize multiple radicals.[5]
Caption: Radical Scavenging Mechanism of BNPA.
Methods for Assessing Antioxidant Activity
The antioxidant activity of BNPA can be evaluated through two main approaches: application-specific performance tests that measure the bulk effect on a formulated product, and direct chemical assays that quantify its intrinsic radical-scavenging capacity.
Application-Specific Performance & Concentration Monitoring
In industrial applications, particularly for lubricants, the ultimate measure of an antioxidant's effectiveness is the extension of the product's operational life. Standardized tests simulate harsh conditions to accelerate aging.
-
Oxidation Stability Tests: Methods like ASTM D943 (Oxidation Characteristics of Inhibited Mineral Oils) and the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) are designed to evaluate the overall oxidation life of a formulated lubricant.[6][7] While these tests do not measure BNPA activity directly, its presence is critical to achieving a passing result.
-
Antioxidant Concentration Monitoring: For in-service lubricants, it is crucial to monitor the depletion of antioxidants to predict the remaining useful life of the oil. Linear Sweep Voltammetry (LSV) , standardized in methods like ASTM D7527 and ASTM D7590 , is used to quantitatively determine the concentration of remaining aromatic amine and phenolic antioxidants.[8][9][10] This provides an indirect but powerful measure of the antioxidant's consumption and remaining capacity.
Direct Measurement of Radical Scavenging Capacity
To assess the intrinsic antioxidant power of BNPA, colorimetric assays using stable free radicals are widely employed. These methods are rapid, reproducible, and provide quantitative data on the compound's ability to donate hydrogen atoms or electrons.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical. In its radical form, DPPH has a deep purple color with a maximum absorbance around 517 nm.[11] When reduced by an antioxidant like BNPA, the purple color fades to yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[12][13]
A. Principle
DPPH• (Purple) + BNPA-H → DPPH-H (Yellow) + BNPA•
B. Reagents and Equipment
-
This compound (BNPA)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), high purity
-
Methanol or Ethanol (Spectrophotometric grade)
-
Positive Control (e.g., Trolox or Ascorbic Acid)
-
UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm
-
Volumetric flasks, pipettes, and 96-well microplates or cuvettes
-
Vortex mixer
C. Step-by-Step Procedure
-
Preparation of DPPH Working Solution:
-
Prepare a 0.1 mM stock solution of DPPH in methanol. (e.g., dissolve ~3.94 mg of DPPH in 100 mL of methanol).
-
Store this solution in an amber bottle at 4°C.
-
Before use, dilute the stock solution with methanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm. This is the DPPH working solution.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a 1 mg/mL stock solution of BNPA in methanol.
-
Perform serial dilutions of the BNPA stock solution to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., Trolox).
-
-
Assay Protocol (Microplate Format):
-
Add 20 µL of each BNPA dilution, positive control dilution, or methanol (for the blank/control) to different wells of a 96-well plate.
-
Using a multichannel pipette, add 180 µL of the DPPH working solution to all wells. Mix gently by pipetting.
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance of each well at 517 nm.
-
D. Data Analysis
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: [12]
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the BNPA sample or standard.
-
-
Determine the IC₅₀ Value:
-
Plot the % Inhibition against the corresponding concentration of BNPA.
-
The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This can be determined from the graph using linear regression. A lower IC₅₀ value signifies higher antioxidant activity.
-
Caption: Experimental Workflow for the DPPH Assay.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate.[14] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.[15]
A. Principle
ABTS•⁺ (Blue-Green) + BNPA-H → ABTS (Colorless) + BNPA•⁺
B. Reagents and Equipment
-
This compound (BNPA)
-
ABTS diammonium salt
-
Potassium persulfate (or ammonium persulfate)[16]
-
Phosphate Buffered Saline (PBS) or Ethanol, depending on sample solubility
-
Positive Control (e.g., Trolox)
-
UV-Vis Spectrophotometer or Microplate Reader capable of reading at 734 nm
-
Standard laboratory glassware and equipment
C. Step-by-Step Procedure
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[14] This is the ABTS•⁺ stock solution.
-
-
Preparation of ABTS•⁺ Working Solution:
-
Before the assay, dilute the ABTS•⁺ stock solution with the chosen solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.05 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution and a series of dilutions for BNPA and the positive control (Trolox) as described in the DPPH protocol.
-
-
Assay Protocol (Microplate Format):
-
Add 10 µL of each BNPA dilution, positive control dilution, or solvent (for the blank/control) to different wells.
-
Add 190 µL of the ABTS•⁺ working solution to all wells. Mix thoroughly.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
D. Data Analysis
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula provided in the DPPH section.
-
Express Activity as Trolox Equivalents (TEAC):
-
Generate a standard curve by plotting the % Inhibition versus the concentration of Trolox.
-
Using the % Inhibition value for a specific concentration of BNPA, determine the equivalent concentration of Trolox from the standard curve.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is often expressed as µM of Trolox equivalent per µM or µg/mL of the sample.
-
Data Summary and Interpretation
The choice of assay depends on the research objective. LSV is ideal for monitoring in-service product life, while DPPH and ABTS assays are excellent for screening and quantifying intrinsic antioxidant capacity.
| Parameter | DPPH Assay | ABTS Assay | Linear Sweep Voltammetry (LSV) |
| Principle | Reduction of a stable radical | Reduction of a radical cation | Electrochemical oxidation of antioxidant |
| Measurement | Colorimetric (Absorbance at ~517 nm)[11] | Colorimetric (Absorbance at ~734 nm) | Voltammetric (Current vs. Voltage)[8] |
| Sample Matrix | Organic Solvents (e.g., Methanol) | Aqueous or Organic Solvents | Lubricating Oils and Greases |
| Key Output | % Inhibition, IC₅₀ | % Inhibition, TEAC (Trolox Equivalents) | Remaining Antioxidant Concentration (%)[17] |
| Primary Use | Quantifying H-atom donating capacity | Quantifying broad radical scavenging | Monitoring antioxidant depletion in products |
References
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- DIN 51352 Oxidation Stability Testing of Lubricants - Testing Laboratory. (n.d.). Oelcheck. Retrieved January 8, 2026.
- CAS 36878-20-3 bis-(Nonylphenyl)amine. (n.d.). BOC Sciences. Retrieved January 8, 2026.
- D7527 Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. (2024).
- ASTM D7527-10(2018) - Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. (2018).
- D7527 Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. (2018).
- ASTM D7527-10(2018) - Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. (2018). ANSI Webstore. Retrieved January 8, 2026.
- D7590-22 Standard Guide for Measurement of Remaining Primary Antioxidant Content In In-Service Industrial Lubricating Oils by Linear Sweep Voltammetry. (2022).
- Test Method for Simulating the Aging and Oxidation Stability of Lubricants. (n.d.).
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- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
- How do phenols work with an amine antioxidant additives? (2021). YouTube. Retrieved January 8, 2026.
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- Research Progress of Antioxidant Additives for Lubricating Oils. (2024). MDPI. Retrieved January 8, 2026.
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In-situ monitoring techniques for Bis(nonylphenyl)amine degradation
An Application Guide to In-Situ Monitoring of Bis(nonylphenyl)amine (BNPA) Degradation
Introduction: The Shifting Landscape of Industrial Antioxidants and Environmental Scrutiny
This compound (BNPA), a secondary aromatic amine, has been a cornerstone antioxidant in the formulation of industrial and automotive lubricants for decades. Its primary function is to inhibit oxidative degradation of the base oil, thereby extending the lubricant's service life and ensuring the mechanical integrity of machinery. However, the very chemical structure that makes BNPA an effective radical scavenger also positions it as a precursor to environmentally persistent and toxic degradation byproducts. The degradation of BNPA can lead to the formation of nonylphenols (NPs), a well-documented class of endocrine-disrupting compounds (EDCs) that pose a significant threat to aquatic ecosystems.
The increasing regulatory pressure and environmental consciousness necessitate a deeper understanding of BNPA's fate in both industrial and natural environments. Traditional monitoring approaches, which rely on discrete grab sampling followed by extensive laboratory analysis, often fail to capture the dynamic nature of degradation processes. These methods can miss transient intermediates, are labor-intensive, and provide a temporally limited snapshot of the chemical environment. Consequently, there is a critical need for robust in-situ monitoring techniques that can provide real-time, continuous data on BNPA concentrations and its degradation kinetics directly within the reaction or environmental matrix.
This application note provides a comprehensive guide for researchers, environmental scientists, and process chemists on the principles and practical implementation of in-situ monitoring techniques for BNPA degradation. We will delve into the underlying mechanisms of promising technologies, present a detailed protocol for a field-deployable spectroscopic method, and offer insights into data interpretation and validation.
Understanding BNPA Degradation Pathways
The degradation of BNPA is a complex process influenced by factors such as temperature, oxygen availability, UV radiation, and the presence of other chemical species. The primary pathways include:
-
Oxidative Degradation: In its role as an antioxidant, BNPA is preferentially oxidized. This process involves the donation of a hydrogen atom from the amine group to a peroxide radical, forming a stabilized aminyl radical. Subsequent reactions can lead to the formation of a complex mixture of oligomeric and polymeric products.
-
Photodegradation: Exposure to ultraviolet (UV) radiation, particularly in environmental settings, can induce the cleavage of the C-N bonds in the BNPA molecule, potentially leading to the formation of nonylphenol and other aromatic byproducts.
-
Biodegradation: While generally considered to be of low biodegradability, under certain conditions, microbial action can contribute to the breakdown of BNPA in soil and aquatic environments.
The ability to monitor the disappearance of the parent BNPA molecule and the emergence of key degradation products in real-time is crucial for assessing its environmental impact and optimizing its use in industrial applications.
In-Situ Monitoring Technologies: A Comparative Overview
Several analytical techniques hold promise for the in-situ monitoring of BNPA degradation. The choice of method depends on factors such as the required sensitivity, the complexity of the matrix, and the operational environment.
| Technique | Principle | Advantages | Limitations | Typical Detection Limit |
| Fiber-Optic UV-Vis Spectroscopy | Measures the absorbance of UV-Visible light by the aromatic rings in BNPA. | Real-time data, robust for field use, no reagents required. | Susceptible to interference from other UV-absorbing compounds, lower sensitivity. | 1 - 10 mg/L |
| Submersible Fluorescence Spectroscopy | Excites the molecule at a specific wavelength and measures the emitted light at a longer wavelength. | Higher sensitivity and selectivity than UV-Vis. | Prone to quenching effects from the matrix, potential for inner-filter effects at high concentrations. | 0.1 - 1 mg/L |
| Electrochemical Sensors | Measures the current generated by the oxidation of BNPA at an electrode surface. | High sensitivity, potential for miniaturization, low cost. | Electrode fouling can be a significant issue, limited selectivity. | 0.01 - 0.5 mg/L |
Experimental Protocol: In-Situ Monitoring of BNPA Degradation using Fiber-Optic UV-Vis Spectroscopy
This protocol details the use of a portable fiber-optic UV-Vis spectrometer for the real-time monitoring of BNPA degradation in an aqueous matrix. This method is particularly well-suited for studying photodegradation or batch oxidation processes.
Causality Behind Experimental Choices
-
Wavelength Selection: BNPA exhibits characteristic absorbance peaks in the UV region (typically around 250-300 nm) due to the π-π* transitions in its aromatic rings. Monitoring changes at these wavelengths allows for direct quantification of its concentration.
-
Fiber-Optic Probe: The use of a fiber-optic probe enables direct measurement in the reaction vessel or environmental medium, eliminating the need for sample extraction and preserving the integrity of the system.
-
Matrix Blank: A matrix blank (the sample medium without BNPA) is crucial for correcting for background absorbance from other components, ensuring that the measured signal is solely attributable to BNPA.
Workflow for In-Situ UV-Vis Monitoring of BNPA Degradation
Caption: Workflow for in-situ monitoring of BNPA degradation using UV-Vis spectroscopy.
Materials and Instrumentation
-
Portable UV-Vis spectrometer with a deuterium-tungsten light source.
-
Fiber-optic transmission dip probe with a suitable path length (e.g., 10 mm).
-
Quartz cuvettes (for calibration).
-
This compound (analytical standard).
-
Solvent/matrix relevant to the study (e.g., deionized water with a surfactant, lubricant base oil).
-
Magnetic stirrer and stir bar.
-
Degradation initiation source (e.g., UV lamp for photodegradation).
Step-by-Step Methodology
-
System Setup and Warm-up:
-
Connect the fiber-optic probe to the spectrometer and the light source.
-
Power on the light source and spectrometer and allow the system to warm up for at least 30 minutes to ensure a stable baseline.
-
-
Calibration Curve Generation:
-
Prepare a series of BNPA standard solutions of known concentrations in the matrix of interest. The concentration range should bracket the expected concentrations in the experiment.
-
Using a standard quartz cuvette, acquire the absorbance spectrum of a matrix blank. This will serve as the reference spectrum.
-
Acquire the absorbance spectra of each BNPA standard.
-
Identify the wavelength of maximum absorbance (λ_max) for BNPA.
-
Plot the absorbance at λ_max versus the concentration of BNPA. The resulting graph should be a linear calibration curve. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
In-Situ Measurement:
-
Place the experimental matrix in the reaction vessel. If required, use a magnetic stirrer to ensure homogeneity.
-
Immerse the tip of the fiber-optic probe into the solution, ensuring it is fully submerged and free of air bubbles.
-
Acquire a baseline spectrum of the matrix before the addition of BNPA. This will be your reference spectrum for the kinetic run.
-
Add a known amount of BNPA to the vessel to achieve the desired starting concentration.
-
Begin acquiring spectra at regular time intervals (e.g., every 1 minute). The frequency of data acquisition will depend on the expected rate of degradation.
-
-
Initiation of Degradation:
-
Once a stable initial reading of the BNPA concentration is established, initiate the degradation process (e.g., by turning on the UV lamp positioned at a fixed distance from the reaction vessel).
-
-
Data Processing and Analysis:
-
For each spectrum acquired over time, calculate the absorbance at λ_max relative to the initial baseline spectrum.
-
Using the equation from the calibration curve, convert the absorbance values into BNPA concentrations.
-
Plot the concentration of BNPA as a function of time. This plot will visualize the degradation profile.
-
From this plot, kinetic parameters such as the degradation rate constant (k) and the half-life (t_1/2) can be determined.
-
Self-Validation and Quality Control
-
Controls: Run a control experiment without the degradation initiator (e.g., keep the UV lamp off) to ensure that any observed decrease in concentration is due to the intended degradation process and not other factors like adsorption to the vessel walls.
-
Probe Integrity: Periodically check the probe for fouling, especially in complex matrices. This can be done by measuring a standard solution of known concentration. If the reading deviates significantly, the probe may need to be cleaned according to the manufacturer's instructions.
-
Cross-Validation: At the beginning and end of the in-situ experiment, take a physical sample and analyze it using a standard laboratory method (e.g., HPLC) to validate the accuracy of the in-situ measurements.
Conclusion and Future Outlook
The adoption of in-situ monitoring techniques represents a paradigm shift in the study of environmental contaminants like this compound. By providing real-time, continuous data, these methods offer unparalleled insights into degradation kinetics and pathways, which are essential for accurate risk assessment and the development of effective remediation strategies. While challenges such as matrix interference and sensor fouling remain, ongoing advancements in spectroscopic and sensor technologies are continually improving the robustness and sensitivity of in-situ monitoring. As these technologies become more accessible and field-deployable, they will undoubtedly play a pivotal role in our efforts to protect environmental and human health from the impacts of industrial chemicals.
References
-
Bis(p-nonylphenyl)amine - Substance Information - ECHA . European Chemicals Agency. [Link]
-
Nonylphenol, branched, ethoxylated - Substance Information - ECHA . European Chemicals Agency. [Link]
-
UV-Visible (UV-Vis) Spectroscopy . Shimadzu. [Link]
-
Fiber Optic Probes for Spectroscopy . Ocean Insight. [Link]
Kinetic studies of Bis(nonylphenyl)amine oxidation
Application Note & Protocol
Topic: Kinetic Studies of Bis(nonylphenyl)amine Oxidation in Lubricant Systems
Audience: Researchers, scientists, and formulation professionals in the lubricant and polymer industries.
Introduction: The Critical Role of Aminic Antioxidants
This compound (BNPA), a secondary aromatic amine, is a cornerstone antioxidant additive in industrial and automotive lubricants, greases, and polymer systems.[][2] Its primary function is to prolong the operational life of the host material by inhibiting oxidative degradation.[3][4][5] Oxidation, driven by factors like heat, oxygen, and catalytic metals, leads to detrimental effects such as viscosity increase, sludge formation, and the generation of corrosive by-products.[3][6] Understanding the kinetics of BNPA's oxidative depletion is therefore not just an academic exercise; it is fundamental to predicting lubricant service life, designing more robust formulations, and implementing effective condition monitoring programs.
This guide provides a comprehensive framework for investigating the oxidation kinetics of BNPA. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind the chosen methodologies. We will detail a robust protocol using Differential Scanning Calorimetry (DSC) for determining oxidative stability and then describe how to leverage this data to calculate key kinetic parameters, such as activation energy (Ea), which are essential for predicting performance under varied thermal conditions.
Theoretical Background: The Radical Scavenging Mechanism
BNPA belongs to the class of primary antioxidants, also known as radical scavengers.[3][4] The autoxidation of a lubricant is a cyclical chain reaction involving initiation, propagation, and termination steps.[3] BNPA disrupts this cycle during the propagation phase.
The core of its function lies in the N-H bond of the amine group. This bond has a relatively low dissociation energy, allowing the amine to readily donate its hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during oxidation.[6] This donation neutralizes the peroxy radical, converting it into a more stable hydroperoxide (ROOH), and transforms the BNPA molecule into a resonance-stabilized aminyl radical.[6][7] This new radical is significantly less reactive than the peroxy radical and is incapable of efficiently propagating the oxidation chain, effectively breaking the cycle.[4] One mole of an aminic antioxidant can neutralize multiple moles of radicals through a complex catalytic cycle.[7][8]
The overall process can be visualized as follows:
Caption: Radical scavenging mechanism of this compound (BNPA).
Analytical Approach: Isothermal Oxidation by Differential Scanning Calorimetry (DSC)
Several analytical techniques can monitor antioxidant depletion, including spectroscopy (FT-IR), chromatography (HPLC), and voltammetry.[9][10][11] However, for assessing overall oxidative stability and deriving kinetic data, Differential Scanning Calorimetry (DSC) is a particularly powerful and standardized method.[12]
The technique measures the Oxidation Induction Time (OIT) , which is a qualitative measure of the material's resistance to oxidation under specific conditions.[12][13] A sample is heated to a constant isothermal temperature under an inert nitrogen atmosphere. Once the temperature stabilizes, the gas is switched to pure oxygen. The DSC instrument measures the time elapsed until a rapid exothermic reaction occurs, which signifies the onset of oxidation. This time is the OIT. A longer OIT indicates greater stability.[14][15]
This method is adapted from established standards like ASTM D3895, which, while written for polyolefins, provides a robust framework applicable to lubricant systems.[13][14][16]
Experimental Protocol: OIT Determination and Kinetic Analysis
This protocol describes how to obtain OIT data at multiple temperatures and subsequently use it to calculate the activation energy of oxidation via an Arrhenius plot.
Apparatus and Materials
-
Apparatus:
-
Differential Scanning Calorimeter (DSC) with gas switching capability.[12]
-
Sample press for crimping aluminum pans.
-
Microbalance (accurate to ±0.01 mg).
-
-
Materials:
-
This compound (BNPA).
-
Base oil (e.g., Group III hydrocracked mineral oil or PAO, free of antioxidants).
-
Standard open aluminum DSC pans and lids.
-
High-purity oxygen (≥99.5%) and nitrogen (≥99.9%) gases.
-
Experimental Workflow Diagram
Caption: Workflow for OIT measurement and subsequent kinetic analysis.
Step-by-Step Methodology
-
Sample Preparation: Prepare a series of lubricant samples by dissolving known concentrations of BNPA (e.g., 0.5%, 1.0%, 1.5% by weight) in the antioxidant-free base oil. Ensure complete dissolution, using gentle heating and stirring if necessary.
-
Sample Weighing: Place an open aluminum DSC pan on the microbalance and tare. Accurately weigh 3 ± 0.5 mg of the prepared lubricant sample directly into the pan.
-
Causality Note: An open pan is crucial to ensure unrestricted access of the oxygen atmosphere to the thin film of the lubricant sample, promoting a uniform oxidation reaction.
-
-
Instrument Setup: Place the sample pan and an empty, open reference pan into the DSC cell.
-
Inert Purge: Close the DSC cell and begin purging with nitrogen at a flow rate of 50 ± 5 mL/min. Allow the purge to continue for at least 5 minutes to ensure an inert atmosphere.[12]
-
Heating: Program the DSC to heat the sample from ambient temperature to the first desired isothermal temperature (e.g., 180 °C) at a heating rate of 20 °C/min under the nitrogen atmosphere.[12]
-
Equilibration: Once the isothermal temperature is reached, hold for 5 minutes to ensure the sample temperature is stable and uniform.
-
Oxidation & Data Collection: Switch the purge gas from nitrogen to oxygen at the same flow rate (50 ± 5 mL/min). This event marks time zero (t=0) for the OIT measurement. The instrument software will begin recording the heat flow versus time.
-
OIT Determination: Continue the isothermal test until the sharp exothermic peak of oxidation is observed and the peak has returned to the baseline. The OIT is determined as the time from the switch to oxygen to the onset of the exothermic peak, typically calculated by the instrument software using the tangent intersection method.
-
Replicate and Repeat: For statistical validity, run at least three replicates for each sample at each temperature. Repeat the entire procedure (steps 2-8) for a series of at least three other isothermal temperatures (e.g., 190 °C, 200 °C, 210 °C).
-
Causality Note: Using multiple temperatures is essential. Kinetic parameters cannot be determined from a single temperature experiment. The range of temperatures should be chosen to yield OIT values that are practical to measure (typically between 10 and 100 minutes).
-
Data Presentation and Kinetic Analysis
The raw data will consist of OIT values at different temperatures for a given BNPA concentration.
Table 1: Example OIT Data for 1.0% BNPA in Base Oil
| Isothermal Temperature (°C) | Isothermal Temperature (K) | 1/T (K⁻¹) | OIT (minutes) | ln(OIT) |
| 190 | 463.15 | 0.002159 | 65.2 | 4.177 |
| 200 | 473.15 | 0.002114 | 32.5 | 3.481 |
| 210 | 483.15 | 0.002070 | 16.8 | 2.821 |
| 220 | 493.15 | 0.002028 | 8.9 | 2.186 |
The Arrhenius Relationship
The relationship between the rate of a chemical reaction and temperature is described by the Arrhenius equation.[17][18][19]
k = A e(-Ea / RT)
Where:
-
k is the reaction rate constant.
-
A is the pre-exponential factor.
-
Ea is the activation energy (in J/mol).
-
R is the universal gas constant (8.314 J/mol·K).
-
T is the absolute temperature (in Kelvin).
For oxidation studies, the reaction rate (k) is inversely proportional to the Oxidation Induction Time (OIT). Therefore, we can substitute k with 1/OIT.[20]
1/OIT = A e(-Ea / RT)
Taking the natural logarithm of both sides gives a linear equation:
ln(OIT) = (Ea / R) * (1/T) - ln(A)
This equation is in the form of y = mx + c, where:
-
y = ln(OIT)
-
x = 1/T
-
The slope (m) = Ea / R
-
The y-intercept (c) = -ln(A)
By plotting ln(OIT) against 1/T (an "Arrhenius plot"), we should obtain a straight line. The activation energy (Ea) can be calculated from the slope of this line.[17][20]
Ea = slope × R
A higher activation energy implies that the reaction rate is more sensitive to changes in temperature. For an antioxidant, a higher Ea suggests it provides more robust protection at lower operating temperatures but may deplete rapidly at very high temperatures.
Conclusion
The methodology detailed here provides a robust and reliable framework for quantifying the oxidative stability imparted by this compound. By moving beyond single-point OIT measurements and employing Arrhenius kinetics, researchers can determine the activation energy of the oxidation process. This critical kinetic parameter allows for more profound insights into antioxidant performance, enabling the development of superior lubricant formulations and the creation of more accurate predictive models for assessing remaining useful life in real-world applications.
References
-
ASTM International. (n.d.). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM. Retrieved from [Link]
-
ASTM International. (2023). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM. Retrieved from [Link]
-
ASTM International. (2002). ASTM D3895-02 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM. Retrieved from [Link]
-
WJE Engineers & Architects, P.C. (n.d.). D3895 Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. WJE. Retrieved from [Link]
-
ISO. (2023). ISO 11357-6:2023 Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT). ISO. Retrieved from [Link]
-
Various Authors. (n.d.). Properties research of aromatic amine antioxidant in lubricanting oils. ResearchGate. Retrieved from [Link]
-
Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. National Institutes of Health. Retrieved from [Link]
-
Tan, C. P., et al. (2001). Application of Arrhenius kinetics to evaluate oxidative stability of vegetable oils by isothermal DSC. ResearchGate. Retrieved from [Link]
-
The Editors of Encyclopaedia Britannica. (2023). Arrhenius equation. Britannica. Retrieved from [Link]
-
Nye Lubricants. (n.d.). All About Additives – The Role of Antioxidants. Nye Lubricants. Retrieved from [Link]
-
Bentham Science. (n.d.). Analytical Tools for the Determination of Antioxidants and Antioxidant Capacity in Biological Samples, Principles and Applications. Bentham Science. Retrieved from [Link]
-
Ren, G., et al. (2023). Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Arrhenius equation. Wikipedia. Retrieved from [Link]
-
AET Systems, Inc. (n.d.). Antioxidants In Lubricants: Essential or Excessive?. AET Systems, Inc. Retrieved from [Link]
-
Khan Academy. (n.d.). The Arrhenius equation. Khan Academy. Retrieved from [Link]
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Semantic Scholar. Retrieved from [Link]
-
Pires, M., et al. (2001). Gas-phase oxidation of nitric oxide: chemical kinetics and rate constant. PubMed. Retrieved from [Link]
-
Minglan Chemical. (2024). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. Minglan Chemical. Retrieved from [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. Retrieved from [Link]
-
N'Goran, D. M., et al. (2010). Studies of several analytical methods for antioxidant potential evaluation in food. ResearchGate. Retrieved from [Link]
-
Lubrication Expert. (2021). How do phenols work with a amine antioxidant additives?. YouTube. Retrieved from [Link]
-
SONGWON Industrial Group. (n.d.). Fuel and Lubes Antioxidants. SONGWON. Retrieved from [Link]
Sources
- 2. songwon.com [songwon.com]
- 3. Antioxidant Additives in Lubricants | Nye Lubricants [nyelubricants.com]
- 4. precisionlubrication.com [precisionlubrication.com]
- 5. minglanchem.com [minglanchem.com]
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- 9. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Analytical Methods Used in Determining Antioxidant Activity: A Review | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
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- 20. researchgate.net [researchgate.net]
Stabilization of polyolefins with Bis(nonylphenyl)amine
An Application Guide to the Stabilization of Polyolefins with Bis(nonylphenyl)amine
Introduction: The Challenge of Polyolefin Durability
Polyolefins, particularly polyethylene (PE) and polypropylene (PP), are cornerstones of the modern materials landscape due to their versatility, low cost, and processability.[1] However, their hydrocarbon backbone renders them inherently susceptible to degradation when exposed to environmental stressors such as heat, ultraviolet (UV) light, and mechanical shear during processing and end-use.[2][3] This degradation, primarily an auto-oxidative process, leads to a catastrophic loss of mechanical properties, discoloration, and surface cracking, ultimately causing premature failure of the final product.[1][4]
Effective stabilization is therefore not an option but a necessity to ensure the long-term performance and service life of polyolefin-based materials.[5] This is achieved by incorporating specific additives, known as antioxidants, into the polymer matrix.[6] Among the various classes of stabilizers, secondary aromatic amines, such as this compound (BNPA), serve as highly effective radical scavengers, particularly for providing long-term thermal stability.
This document serves as a detailed technical guide for researchers and polymer scientists on the principles and practical application of this compound for the stabilization of polyolefins. It covers the fundamental degradation and stabilization mechanisms, detailed protocols for incorporation and performance evaluation, and robust analytical methods for quantification.
The Mechanism of Polyolefin Degradation: An Auto-Oxidative Cascade
The degradation of polyolefins is a free-radical chain reaction, a self-propagating cycle that, once initiated, can rapidly compromise the polymer's integrity.[7] The process is universally understood to occur in three main stages: initiation, propagation, and termination.
-
Initiation: High energy inputs like heat or UV radiation, or the presence of catalyst residues, can break the polymer's carbon-hydrogen bonds (R-H), forming highly reactive free alkyl radicals (R•).
-
Propagation: The alkyl radical (R•) reacts swiftly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.
-
Chain Branching: The hydroperoxides (ROOH) are unstable and can decompose, especially at elevated temperatures, into two new aggressive radicals (RO• and •OH), exponentially accelerating the degradation process.[8] This branching step is the primary cause of the auto-catalytic nature of oxidation.
This cascade leads to chain scission (predominant in polypropylene) or cross-linking, resulting in embrittlement, loss of tensile strength, and discoloration.[3]
Caption: The auto-oxidative degradation cycle in polyolefins.
This compound (BNPA): A Chain-Breaking Antioxidant
This compound belongs to the class of secondary aromatic amine antioxidants. Its primary function is to interrupt the propagation stage of the auto-oxidation cycle. These types of stabilizers are known as chain-breaking antioxidants.[9][10]
Mechanism of Action: The stabilizing power of BNPA lies in the lability of the hydrogen atom on its secondary amine group (-NH-). BNPA readily donates this hydrogen atom to a highly reactive peroxy radical (ROO•).[9] This action serves two critical purposes:
-
It neutralizes the aggressive peroxy radical, converting it into a stable, non-radical hydroperoxide (ROOH).
-
The BNPA molecule is itself converted into a resonance-stabilized aminyl radical (Ar₂N•).
This newly formed aminyl radical is significantly less reactive than the peroxy radical due to the delocalization of the unpaired electron across its aromatic rings.[11] This stability prevents it from abstracting hydrogen from the polymer backbone, thereby effectively terminating the kinetic chain of degradation. BNPA is particularly effective for providing long-term thermal stability and can exhibit synergistic effects when combined with hydroperoxide decomposers like phosphites.[12]
Caption: Stabilization mechanism of this compound (BNPA).
Application Protocols: Incorporation and Efficacy Evaluation
The successful application of BNPA requires its homogeneous dispersion within the polymer matrix and subsequent validation of its stabilizing performance.
Protocol 3.1: Incorporation of BNPA via Melt Blending
Objective: To achieve a uniform distribution of BNPA within the polyolefin matrix. Melt blending is the standard industrial method for incorporating additives into thermoplastics.[3]
Apparatus:
-
Laboratory-scale twin-screw extruder or internal mixer (e.g., Brabender or Haake type).
-
Polyolefin resin (pellets or powder).
-
This compound (liquid or powder form).
-
Precision balance.
-
Strand pelletizer or compression molder.
Procedure:
-
Drying: Dry the polyolefin resin in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can interfere with processing and final properties.
-
Pre-blending: Accurately weigh the required amounts of polyolefin resin and BNPA. Typical loading concentrations range from 0.1% to 1.0% by weight.[4] Tumble-blend the components for 10-15 minutes to create a rough physical mixture.
-
Causality: Pre-blending ensures a more consistent feed into the extruder, preventing localized high concentrations of the additive.
-
-
Melt Compounding:
-
Set the temperature profile of the extruder zones. For polyethylene, a typical profile might be 160°C to 200°C. For polypropylene, 180°C to 220°C is common.
-
Feed the pre-blended mixture into the extruder at a constant rate. The screw design and rotation speed should be optimized to ensure sufficient shear for distributive and dispersive mixing without causing excessive polymer degradation.
-
-
Pelletizing: Extrude the molten polymer blend through a die into a water bath for cooling and subsequently feed the solidified strand into a pelletizer.
-
Sample Labeling and Storage: Label the compounded pellets clearly and store them in a dry, airtight container away from light.
Protocol 3.2: Evaluation of Thermal Stability via Oxidative Induction Time (OIT)
Objective: To quantify the improvement in thermo-oxidative stability conferred by BNPA using Differential Scanning Calorimetry (DSC), following a method similar to ASTM D3895.
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Aluminum DSC pans and lids.
-
Crimping press for sealing pans.
-
High-purity nitrogen and oxygen gas cylinders with regulators.
Procedure:
-
Sample Preparation: Place a small, uniform sample (5-10 mg) of the stabilized polyolefin pellet or a thin section cut from a compression-molded plaque into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Begin purging the cell with nitrogen at a flow rate of 50 mL/min.
-
-
Heating Cycle:
-
Heat the sample under the nitrogen atmosphere from room temperature to 200°C (for PE) or 180°C (for PP) at a rate of 20°C/min.
-
Hold the sample at the isothermal temperature for 5 minutes to allow it to reach thermal equilibrium.
-
-
Oxidative Test:
-
While maintaining the isothermal temperature, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks time zero (t=0) for the OIT measurement.
-
Causality: The initial heating under an inert nitrogen atmosphere ensures that any degradation measured is due to the introduction of oxygen at the test temperature, not from oxidation during the heating ramp.
-
-
Data Analysis:
-
Record the DSC heat flow signal as a function of time. The onset of the sharp exothermic peak indicates the point of catastrophic oxidative degradation.
-
The Oxidative Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of this exotherm.
-
Compare the OIT value of the BNPA-stabilized sample to that of an unstabilized control. A significantly longer OIT demonstrates effective stabilization.
-
Workflow for Performance Evaluation
Caption: Experimental workflow for evaluating stabilizer efficacy.
Analytical Protocols: Quantification of BNPA
Accurate quantification of the stabilizer is crucial for quality control, formulation verification, and studying additive migration or depletion.
Protocol 4.1: Sample Preparation via Solvent Extraction
Objective: To isolate BNPA from the polyolefin matrix for subsequent analysis. The choice of solvent and method is critical for achieving complete extraction.
Apparatus:
-
Soxhlet extraction apparatus or an Accelerated Solvent Extractor (ASE).
-
Round bottom flasks.
-
Heating mantle and condenser.
-
Rotary evaporator.
-
Volumetric flasks.
-
Syringe filters (0.45 µm, PTFE).
Procedure:
-
Sample Preparation: Weigh approximately 2-5 grams of the stabilized polymer pellets or film into a cellulose extraction thimble. Record the exact weight.
-
Extraction:
-
Place the thimble in the Soxhlet extractor.
-
Fill the round bottom flask with a suitable extraction solvent. A mixture of cyclohexane and isopropanol (e.g., 50:50 v/v) is often effective.[13]
-
Heat the solvent to a gentle reflux and extract for 6-8 hours.
-
Causality: The continuous cycling of fresh, hot solvent in a Soxhlet apparatus ensures efficient and exhaustive extraction of the additive from the polymer matrix.
-
-
Concentration: After extraction, allow the apparatus to cool. Transfer the solvent containing the extracted BNPA to a rotary evaporator and remove the solvent under reduced pressure until near dryness.
-
Reconstitution: Quantitatively transfer the residue to a volumetric flask (e.g., 10 mL or 25 mL) using the HPLC mobile phase as the solvent. Ensure all residue is dissolved and dilute to the mark.
-
Filtration: Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the analytical column.
Protocol 4.2: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify BNPA in the polymer extract using HPLC with UV detection.
Apparatus:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
BNPA analytical standard.
-
HPLC-grade solvents (e.g., acetonitrile, water).
Procedure:
-
Standard Preparation (Self-Validation):
-
Prepare a stock solution of BNPA analytical standard (e.g., 1000 µg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a set of at least five calibration standards covering the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Trustworthiness: A multi-point calibration curve is essential for ensuring the accuracy and linearity of the quantification over a range of concentrations.
-
-
Chromatographic Conditions (Example):
-
Analysis:
-
Inject the calibration standards in order of increasing concentration to build the calibration curve.
-
Inject the prepared sample extracts. It is good practice to run a solvent blank between samples to check for carryover.
-
-
Data Processing:
-
Identify the BNPA peak in the sample chromatograms by comparing its retention time to that of the standards.
-
Plot the peak area of the standards versus their known concentrations to generate a linear calibration curve (Area = m[Concentration] + c).
-
Use the regression equation from the calibration curve to calculate the concentration of BNPA in the injected sample solutions.
-
Finally, use the initial polymer weight and final solution volume to calculate the concentration of BNPA in the original polymer sample (e.g., in % w/w or ppm).
-
Analytical Workflow for Quantification
Caption: Analytical workflow for the quantification of BNPA.
Data Summary and Interpretation
The effectiveness of a stabilization package is determined by comparing performance metrics against an unstabilized control.
Table 1: Typical BNPA Loading Levels and Performance Data
| Property | Unstabilized PP | PP + 0.2% BNPA | Causality & Interpretation |
| OIT @ 180°C (min) | < 5 | > 40 | A longer OIT directly correlates to higher resistance to thermo-oxidation. BNPA intercepts radicals, delaying the onset of the exothermic degradation reaction. |
| Oven Aging @ 150°C (Days to Embrittlement) | < 2 | > 20 | This test simulates long-term service life. BNPA's ability to continuously scavenge radicals preserves the polymer's molecular weight and mechanical integrity over time. |
| Yellowness Index (after processing) | 5 | < 2 | Aromatic amines can sometimes cause color, but effective stabilization prevents the formation of chromophoric degradation products, leading to better initial color. |
Conclusion
This compound is a potent chain-breaking antioxidant that plays a crucial role in protecting polyolefins from thermo-oxidative degradation. By interrupting the radical chain reaction, it significantly enhances the long-term thermal stability and extends the service life of polyethylene and polypropylene products. The successful implementation of BNPA relies on proper incorporation through melt blending to ensure homogeneity, followed by rigorous performance validation using standardized tests like OIT and oven aging. Furthermore, robust analytical methods, primarily solvent extraction followed by HPLC, are essential for formulation control and quality assurance. By understanding the underlying mechanisms and applying the detailed protocols outlined in this guide, researchers and scientists can effectively leverage BNPA to develop durable and reliable polyolefin materials.
References
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Amfine Chemical Corporation. Hindered amine light stabilizers (HALS).
-
Mani, R., Sarkar, N., Singh, R. P., & Sivaram, S. (1995). Surface-Anchored Hindered-Amine Light Stabilizers for Improved UV Stability of Polyolefins. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 33(9), 1249-1263.
-
Hindered amine light stabilizers. Wikipedia.
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Progress in oxidative degradation and recovery of polyolefin plastics. Energy Environmental Protection.
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Mani, R., et al. (1995). Surface-anchored hindered-amine light stabilizers for improved UV stability of polyolefins. Journal of Macromolecular Science, Part A, 33(9), 1249-1263.
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3V Sigma USA. (2025). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability.
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De Beer, J., et al. (2022). Oxidative Degradation of Polyolefins in the Presence of Cupric and Ferric Stearate Additives. ResearchGate.
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Jiang, Y., et al. (2021). Current Advances in Biodegradation of Polyolefins. PMC - NIH.
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Shlyapnikov, Y. A. (2014). ADDITIVE ANALYSIS IN POLYOLEFINS. ResearchGate.
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Kaczmarek, H., & Chaberska, H. (2020). Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. MDPI.
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Sanchez-Vazquez, S., et al. (2024). Improvement of Thermal Protection in Recycled Polyolefins through Hybrid Mesoporous Silica–Antioxidant Particles. MDPI.
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Das, B., et al. (2021). Investigation on the Thermo-Oxidative Degradation of Polyethylene, Poly(vinyl chloride), and Polystyrene Using NiPIm1.5 and NiPIm2 Nanocomposites. ACS Omega.
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AWS. Extraction of Additives from Polymers.
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Haney, M. A. (1986). Method for analysis of additives in polyolefins. Google Patents.
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Thermo Fisher Scientific. Identification of Polymer Additives Extracted from Single-use Bioreactor Bags.
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Brezonick, M. L., et al. (2012). Thermal degradation of polyethylene containing antioxidant and hydrophilic/hydrophobic silica. ResearchGate.
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Arndt, J. H., et al. (2021). Analysis of polyolefin stabilizers and their degradation products. ResearchGate.
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Dopico-García, M. S., et al. (2007). Determination of polyolefin additives by reversed-phase liquid chromatography. ResearchGate.
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Kim, J. H., et al. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. MDPI.
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Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
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POLYETHYLENE (Stabilization and Compounding). Polymer Science and Technology.
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Songwon. Recent aspects of Polypropylene and Polyethylene stabilization.
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Reingruber, E., et al. (2014). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light stabilizers and thiosynergists. Polymer Degradation and Stability.
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Hot-melt adhesive. Wikipedia.
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S.J., S., & K.S., V. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI.
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Pospisil, J., et al. (2000). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. ResearchGate.
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La Spina, R., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC - NIH.
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Baoxu Chemical. Overall Introduction of Polymer Antioxidant.
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Ibrahim, A. Q. (1987). Stabilisation of polypropylene using polymer-bound antioxidants. Aston Research Explorer.
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Al-Malaika, S., et al. (1992). Mechanisms of antioxidant action: photoantioxidant activity of polymer-bound hindered amines. II: Bis acrylates. Polymer Degradation and Stability.
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SpecialChem. Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
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Chodak, I. (2021). The stabilization of polypropylene & TPO: An overview. ResearchGate.
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Polyolefin Additive Analysis Guide. Scribd.
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Kaprinidis, N. A., & Farnum, M. W. (1996). Stabilization of polyethylene polymers. Google Patents.
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Bis(nonylphenyl)amine as a fuel stabilizer experimental setup
Application Note & Protocol
Topic: Evaluating the Efficacy of Bis(nonylphenyl)amine as a Fuel Stabilizer
Audience: Researchers, scientists, and fuel development professionals.
Introduction: The Challenge of Fuel Instability
Modern fuels, including diesel, gasoline, and jet fuels, are complex mixtures of hydrocarbons susceptible to degradation over time. This instability is primarily driven by oxidation, a process accelerated by factors like heat, light, and the presence of catalytic metals.[1][2][3] Fuel degradation leads to the formation of undesirable products such as soluble gums, insoluble sediments, and corrosive acids.[1][2][4] These degradation products can have severe consequences, including clogged fuel filters and injectors, increased engine deposits, and compromised combustion efficiency, ultimately resulting in reduced engine performance and increased maintenance costs.[1] To counteract this, stabilizer additives are introduced, with antioxidants being a critical component. This guide focuses on the experimental evaluation of this compound (BNPA), a widely used aminic antioxidant, for its efficacy in stabilizing fuels.
This compound: Chemistry and Mechanism of Action
This compound (CAS: 36878-20-3) is a secondary aromatic amine antioxidant.[5][6][] Its primary function is to interrupt the free-radical chain reactions that constitute the core of fuel oxidation.[8]
The oxidation process proceeds in three main stages:
-
Initiation: Formation of free radicals (R•) from hydrocarbon molecules (RH).
-
Propagation: A chain reaction where free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from other hydrocarbon molecules, creating hydroperoxides (ROOH) and new free radicals. This cycle perpetuates fuel degradation.
-
Termination: Radicals combine to form stable, non-radical products.
Aminic antioxidants like BNPA function as "chain-breaking" donors.[8] The hydrogen atom on the nitrogen is readily donated to a peroxy radical (ROO•), neutralizing it and preventing it from continuing the oxidation chain. The resulting BNPA radical is resonance-stabilized and relatively unreactive, effectively halting the propagation cycle. This synergistic relationship is particularly effective when used with phenolic antioxidants, where the phenol can regenerate the amine, further extending its protective capacity.[9]
Caption: General experimental workflow for evaluating fuel stabilizer performance.
Physicochemical Properties and Dosing
Before beginning experimentation, it is crucial to understand the properties of this compound.
| Property | Typical Value | Source |
| CAS Number | 36878-20-3 | [5][10][11] |
| Molecular Formula | C₃₀H₄₇N | [5][12][13] |
| Molecular Weight | 421.7 g/mol | [5][12][13] |
| Appearance | Typically a light yellow to brown viscous liquid | [14] |
| Boiling Point | ~517 °C @ 760 mmHg | [12][14] |
| Density | ~0.932 g/cm³ | [12][14] |
| Solubility | Soluble in hydrocarbon fuels; insoluble in water | [12] |
Dosing Recommendations: The effective concentration of BNPA can vary depending on the base fuel's inherent stability and the anticipated storage/operating conditions. A typical treat rate for evaluation ranges from 50 to 500 ppm (mg/kg). It is recommended to test at multiple concentrations to determine the optimal dosage.
Protocol 1: Oxidative Stability via Accelerated Aging (ASTM D2274 Method)
This protocol is a standard method for assessing the inherent stability of distillate fuels and the efficacy of stabilizer additives by measuring the amount of filterable insolubles and adherent insolubles formed during a high-temperature aging process. [15] Objective: To quantify the ability of BNPA to prevent the formation of sludge and gums in fuel under accelerated oxidative stress.
Materials & Equipment:
-
Oxidation bath capable of maintaining 95°C ± 0.5°C.
-
Oxygen delivery system with flow meter.
-
Glassware: Oxidation cells, condensers, delivery tubes.
-
Filtration apparatus with 0.8 µm membrane filters.
-
Analytical balance (±0.1 mg accuracy).
-
Drying oven.
-
Reagents: Base fuel (e.g., diesel, jet fuel), this compound, Heptane (wash solvent).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of BNPA in a small amount of the test fuel to ensure accurate dosing.
-
Create at least two 350 mL fuel samples:
-
Control: Untreated base fuel.
-
Treated: Base fuel dosed with BNPA to the desired concentration (e.g., 200 ppm).
-
-
Prepare each sample in triplicate for statistical validity.
-
-
Accelerated Aging:
-
Place each 350 mL sample into a separate oxidation cell.
-
Assemble the glassware, inserting the oxygen delivery tube so its outlet is 25 mm from the bottom of the cell.
-
Place the assembled cells into the heating bath maintained at 95°C.
-
Connect the oxygen supply and bubble oxygen through the sample at a rate of 3 ± 0.3 L/h for 16 hours.
-
-
Insoluble Quantification:
-
After 16 hours, turn off the oxygen and heat. Allow the cells to cool to room temperature in the dark.
-
Filterable Insolubles:
-
Weigh a clean 0.8 µm filter membrane to the nearest 0.1 mg.
-
Filter the aged fuel sample through the pre-weighed membrane.
-
Wash the filter with three successive portions of heptane to remove any soluble components.
-
Dry the filter in an oven at 110°C, cool in a desiccator, and reweigh. The mass difference is the filterable insolubles.
-
-
Adherent Insolubles:
-
Thoroughly wash the oxidation cell with heptane to collect any gums or sludge adhering to the glass walls.
-
Filter this heptane wash through the same filter membrane used for the filterable insolubles.
-
Dry and weigh the filter again. The additional mass gain represents the adherent insolubles.
-
-
-
Data Analysis:
-
Calculate the Total Insolubles (mg/100 mL) by summing the filterable and adherent insolubles.
-
Compare the average Total Insolubles of the BNPA-treated samples to the control samples. A significant reduction in insolubles indicates effective stabilization.
-
| Sample | Concentration (ppm) | Total Insolubles (mg/100 mL) - Trial 1 | Total Insolubles (mg/100 mL) - Trial 2 | Total Insolubles (mg/100 mL) - Trial 3 | Average Total Insolubles (mg/100 mL) |
| Control | 0 | 2.8 | 3.1 | 2.9 | 2.93 |
| BNPA | 200 | 0.4 | 0.5 | 0.3 | 0.40 |
Protocol 2: High-Temperature Stability (ASTM D6468 Method)
This test simulates the high-temperature environments found in recirculating fuel systems, assessing an additive's ability to prevent deposit formation under thermal stress. [16] Objective: To evaluate the thermal stability performance of BNPA.
Materials & Equipment:
-
Heater block capable of maintaining 150°C ± 2°C.
-
Test tubes (borosilicate glass).
-
Reflectometer and commercial black standard.
-
Filter paper pads.
-
Filtration apparatus.
-
Base fuel, this compound.
Procedure:
-
Sample Preparation:
-
Prepare a control and a BNPA-treated fuel sample as described in Protocol 1.
-
Filter 50 mL of each sample through filter paper into two separate clean test tubes.
-
-
Thermal Aging:
-
Place the test tubes in the heater block maintained at 150°C for 180 minutes. The tubes are open to the air.
-
-
Analysis:
-
After the aging period, remove the tubes and allow them to cool to room temperature in the dark for at least 4 hours.
-
Calibrate the reflectometer using a clean, unused filter pad (100% reflectance) and the black standard (0% reflectance).
-
Filter each cooled sample through a fresh filter pad.
-
Allow the pads to dry.
-
Measure the light reflectance of each filter pad.
-
-
Data Interpretation:
-
A lower reflectance value indicates a darker pad, signifying a greater amount of filterable insolubles (deposits).
-
Compare the average reflectance value of the BNPA-treated sample pads to the control pads. A higher reflectance value for the treated sample demonstrates improved thermal stability.
-
Protocol 3: Spectroscopic Monitoring of Oxidation
Advanced analytical techniques like Fourier-Transform Infrared (FTIR) Spectroscopy can provide mechanistic insights by tracking changes in chemical functional groups during degradation. [17][18] Objective: To qualitatively observe the inhibition of oxidative product formation by BNPA.
Procedure:
-
Sample Collection: Take small aliquots (e.g., 1-2 mL) of the control and BNPA-treated fuels before aging (T=0) and at set intervals during the accelerated aging process from Protocol 1 (e.g., T=4, 8, 12, 16 hours).
-
FTIR Analysis:
-
Record the FTIR spectrum for each aliquot.
-
Monitor the following spectral regions:
-
~3400 cm⁻¹: N-H stretch of the amine. A decrease in this peak's intensity indicates the consumption of the BNPA antioxidant.
-
1700-1750 cm⁻¹: Carbonyl (C=O) stretch. An increase in this region signifies the formation of oxidation products like ketones and carboxylic acids. [4]3. Interpretation: In an effective stabilization scenario, the FTIR spectra of the BNPA-treated fuel will show a significantly slower rate of increase in the carbonyl region compared to the untreated control fuel, visually confirming the inhibition of oxidation.
-
-
References
-
Donaldson Engine & Vehicle. (n.d.). The Degradation of Fuel Over Time. Retrieved from [Link]
-
AMRL. (n.d.). Evaluation of the JP-8+100 Jet Fuel Thermal Stability Additive. DTIC. Retrieved from [Link]
-
EVERGEE™ Energy Engineering. (n.d.). The Degradation of Stored Diesel: Understanding the Process and the Role of Fuel Polishing Systems. Retrieved from [Link]
-
Dieselcraft. (2024, May 5). Diesel fuel begins to degrade in less than 30 days in your storage tanks. Retrieved from [Link]
-
Nowicki, P., et al. (2022). Automotive Diesel Fuel Internal Stability Testing with the Use of UV and Temperature as Degradation Factors. National Institutes of Health. Retrieved from [Link]
-
Shell Global. (n.d.). Jet Fuel Additives. Retrieved from [Link]
-
Pande, S. G., & Hardy, D. R. (1996). Effect of additives on jet fuel thermal stability determined using the gravimetric JFTOT. OSTI.GOV. Retrieved from [Link]
-
Ayalytical. (n.d.). ASTM D6468 Thermal Stability Test Method. Retrieved from [Link]
-
ASTM International. (2024). D7112 Standard Test Method for Determining Stability and Compatibility of Heavy Fuel Oils and Crude Oils by Heavy Fuel Oil Stability Analyzer (Optical Detection). Retrieved from [Link]
-
ASTM International. (2002). Accelerated Fuel Oil Stability. Retrieved from [Link]
-
University of Surrey. (n.d.). Jet fuel thermal stability additives - Electrical conductivity and interactions with static dissipator additive. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analytical Methods - Toxicological Profile for Fuel Oils. Retrieved from [Link]
-
Mesbah, H., et al. (n.d.). Oxidative Stability improvement of diesel fuel during the storage. Algerian Journal of Engineering and Technology. Retrieved from [Link]
-
ASME Digital Collection. (2008). Thermal Stability Fuel Additives for Civil Aviation Applications. Retrieved from [Link]
-
Intertek. (n.d.). Fuel Stability Testing. Retrieved from [Link]
-
Adventure Rider. (2020). Fuel Stabilizer Experiment. Retrieved from [Link]
-
Roadkill Customs. (2025). Fuel Stabilizer Showdown: The Results of a 5-Year Experiment. Retrieved from [Link]
-
ASTM International. (n.d.). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. Retrieved from [Link]
-
ACS Publications. (n.d.). Monitoring Diesel Fuel Degradation by Gas Chromatography−Mass Spectroscopy and Chemometric Analysis. Retrieved from [Link]
-
Bob Is The Oil Guy. (2020). Fuel Stabilizer Experiment. Retrieved from [Link]
-
The Drive. (2025). This Guy Ran A Five-Year Experiment To Find Out If Fuel Stabilizer Actually Works. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Morehead State University Digital Archives. (n.d.). Analytical Method Development For The Analysis Of Biomass Degradation Products. Retrieved from [Link]
- Google Patents. (n.d.). US7470292B2 - Antioxidant composition for motor gasoline.
-
Bisley & Company Pty Ltd. (2022). Why Are Antioxidants Used in Petroleum Products. Retrieved from [Link]
-
Kansas Wind Power. (n.d.). Lab Tests. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Assessment of the Fuel Thermal Degradation Process on the Basis of the Deposit Content Analysis. Retrieved from [Link]
-
SONGWON Industrial Group. (n.d.). Fuel and Lubes Antioxidants. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 36878-20-3. Retrieved from [Link]
-
Lubrication Expert. (2021). How do phenols work with a amine antioxidant additives? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Towards fuel antioxidants of new types. Retrieved from [Link]
-
India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Optimizing the Artificial Aging Process of Lubricating Oils Contaminated by Alternative Fuel Using Design of Experiments Methodology. Retrieved from [Link]
-
LookChem. (n.d.). Cas 36878-20-3,this compound. Retrieved from [Link]
-
Bob Is The Oil Guy. (2021). Help on CAS 36878-20-3. Retrieved from [Link]
-
SAE International. (1998). Molecular Changes to Polymeric Additives Occurring During Fuel Economy Aging Tests. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- Google Patents. (n.d.). WO2017075197A1 - Fuel additive, and preparation method and usage method thereof.
-
Gumout. (2015). Fuel Additives & Injector Cleaner Explained [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: Enhancing Rubber Durability with Bis(nonylphenyl)amine
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of Bis(nonylphenyl)amine as a premier antioxidant in rubber compounding. This document delves into the underlying chemical principles, provides detailed formulation guidelines, and outlines rigorous testing protocols to validate the performance enhancements imparted by this additive. The protocols are grounded in established industry standards to ensure data integrity and reproducibility.
Introduction: The Role of this compound in Elastomer Protection
This compound, a secondary aromatic amine antioxidant, is a vital component in the formulation of high-performance rubber products.[][2] Its primary function is to mitigate the deleterious effects of oxidative degradation, which can be initiated by heat, oxygen, and mechanical stress.[][3] This degradation manifests as cracking, hardening, and a general loss of desirable mechanical properties, ultimately leading to premature product failure.[]
The efficacy of this compound lies in its ability to act as a free radical scavenger.[4][5] During the oxidative process, highly reactive free radicals are generated, which propagate a chain reaction that breaks down the polymer matrix of the rubber.[5] this compound donates a hydrogen atom to these radicals, effectively neutralizing them and terminating the degradation cycle.[4] This mechanism significantly extends the service life and reliability of rubber components exposed to harsh environmental and operational conditions.[]
Rubber Formulation with this compound
A successful rubber formulation is a synergistic blend of various components, each contributing to the final properties of the vulcanizate.[6] The incorporation of this compound requires careful consideration of the entire compound recipe.
Core Components of a Rubber Formulation
A typical rubber formulation includes the following key ingredients, with suggested ranges in parts per hundred rubber (phr):
| Component Category | Example Materials | Function | Typical phr Range |
| Elastomer (Polymer) | Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR) | Provides the fundamental elastic properties.[6] | 100 |
| Fillers | Carbon Black, Precipitated Silica | Reinforces the polymer matrix, enhancing strength and abrasion resistance.[6] | 20 - 80 |
| Plasticizers & Process Aids | Naphthenic Oil, Stearic Acid | Improves processability, flexibility, and filler dispersion.[6] | 5 - 30 |
| Protective Agents | This compound , Paraffin Wax | Retards degradation from oxygen, ozone, and heat.[6] | 0.5 - 2.5 |
| Cure System | Sulfur, Zinc Oxide, Accelerators (e.g., TBBS, MBTS) | Forms cross-links between polymer chains during vulcanization.[6] | 1 - 10 |
Recommended Formulation for General-Purpose Application
The following is a sample formulation for a general-purpose rubber compound designed for good physical properties and aging resistance.
| Ingredient | phr |
| Natural Rubber (SMR 20) | 100 |
| N330 Carbon Black | 50 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| Naphthenic Oil | 10 |
| This compound | 1.5 |
| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | 0.8 |
| Sulfur | 2.0 |
Experimental Protocols
The following protocols detail the standardized procedures for mixing, vulcanization, and testing of rubber compounds containing this compound.
Rubber Compounding and Mixing Procedure
Proper mixing is crucial to ensure the homogeneous dispersion of all ingredients, which directly impacts the final properties of the rubber.[7] An internal mixer (e.g., Banbury type) or a two-roll mill can be utilized.[7][8]
Protocol: Two-Stage Internal Mixing
-
Stage 1 (Masterbatch Preparation):
-
Set the internal mixer to the appropriate temperature (typically 80-100°C for natural rubber).
-
Add the natural rubber and masticate for 1-2 minutes to reduce viscosity.[9]
-
Add the zinc oxide, stearic acid, and this compound and mix for 2-3 minutes.
-
Add the carbon black in portions, ensuring each portion is well dispersed before adding the next. Mix for 3-5 minutes.
-
Add the naphthenic oil and mix for another 2-3 minutes until a homogenous masterbatch is achieved.
-
Discharge the masterbatch and allow it to cool to room temperature.
-
-
Stage 2 (Final Mixing):
-
Transfer the cooled masterbatch to a two-roll mill.
-
Add the sulfur and accelerator (TBBS) to the masterbatch on the mill.
-
Mill the compound for 5-10 minutes, ensuring thorough dispersion of the curatives.
-
Sheet out the final compound and allow it to mature for at least 24 hours at room temperature before vulcanization.
-
Vulcanization (Curing)
Vulcanization is the chemical process that converts the plastic rubber compound into a strong, elastic material by forming cross-links between the polymer chains.[10][11][12]
Protocol: Compression Molding and Curing
-
Preheat a compression molding press to the desired vulcanization temperature (e.g., 160°C).
-
Cut the uncured rubber sheet into preforms that fit the dimensions of the mold cavity.
-
Place the preform into the preheated mold.
-
Close the press and apply a pressure of approximately 10-15 MPa.
-
Cure the rubber for the predetermined optimal cure time (t90), which can be determined using a moving die rheometer (MDR).
-
After the curing cycle is complete, carefully open the press and demold the vulcanized rubber sheet.
-
Allow the cured sheet to cool to room temperature for at least 24 hours before testing.
Physical and Performance Testing
A suite of standardized tests is essential to quantify the performance of the rubber compound and the effectiveness of the this compound.
This test measures the force required to stretch a rubber specimen until it breaks, providing key indicators of its strength and elasticity.[13][14][15][16][17]
Protocol: Tensile Strength, Elongation at Break, and Modulus
-
Die-cut dumbbell-shaped test specimens from the vulcanized rubber sheet according to the dimensions specified in ASTM D412 or ISO 37.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
Apply a constant rate of extension (typically 500 mm/min) until the specimen ruptures.[14]
-
Record the force at break (to calculate tensile strength) and the elongation at break.
-
The stress at specific elongations (e.g., 100%, 300%) is recorded as the modulus.
Hardness is a measure of the rubber's resistance to indentation.[13][14]
Protocol: Durometer Hardness (Shore A)
-
Place the vulcanized rubber sample on a flat, hard surface.
-
Use a calibrated Shore A durometer.
-
Press the durometer foot firmly and evenly onto the surface of the rubber.
-
Read the hardness value from the durometer scale within 1-2 seconds of firm contact.
-
Take multiple readings at different locations on the sample and calculate the average.
Accelerated aging tests are performed to predict the long-term performance of the rubber by exposing it to elevated temperatures for a specified duration.[3][18][19][20][21]
Protocol: Heat Aging
-
Prepare tensile and hardness test specimens as described in the respective protocols.
-
Measure the initial tensile properties and hardness of the unaged specimens.
-
Place a set of specimens in a circulating air oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 or 168 hours).[18]
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Measure the tensile properties and hardness of the aged specimens.
-
Calculate the percentage change in tensile strength, elongation at break, and hardness to determine the heat resistance of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the formulation and testing of rubber compounds containing this compound.
Caption: Experimental workflow for rubber formulation and testing.
Antioxidant Mechanism of this compound
The protective action of this compound is a cyclic process involving the interception of peroxy radicals.
Caption: Antioxidant mechanism of this compound.
Conclusion
This compound is a highly effective antioxidant for enhancing the durability and service life of rubber products. By adhering to the formulation guidelines and rigorous testing protocols outlined in these application notes, researchers and developers can optimize their rubber compounds for superior performance in demanding applications. The provided methodologies, grounded in industry standards, ensure the generation of reliable and reproducible data for material characterization and quality control.
References
- ISO 188 Heat Aging of Rubber Testing - Testing Laboratory. (n.d.).
- ISO 188:2023—Rubber, Vulcanized Or Thermoplastic Heat Tests - The ANSI Blog. (2023, April 4).
- CAS 36878-20-3 bis-(Nonylphenyl)amine - BOC Sciences. (n.d.).
- Rubber Testing Standards: ASTM, ISO, and Key Test Methods. (n.d.).
- EXPERT KNOWLEDGE TEST PROCEDURES OF ELASTOMER COMPONENTS - O-Ring Prüflabor. (n.d.).
- ASTM Test Standards for Typical Physical Properties - Mosites Rubber Company. (n.d.).
- ISO 188 – Accelerated ageing on rubbers and elastomers - Elastocon AB. (n.d.).
- Environmental and/or ageing impact on rubber - Elastomer Research Testing BV. (n.d.).
- ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing - LabsCubed. (n.d.).
- ASTM D2000 Specifications For Rubber Materials: A Complete Guide - Elastostar. (2024, November 15).
- Performing the ASTM D412 Tensile Test on Rubber and Elastomers - Testronix. (2024, November 4).
- What is Rubber Antioxidant DTPD(N,N'-Bis(methylphenyl)-1,4-benzenediamine)?. (n.d.).
- Choosing the Right Antioxidant for Peroxide-curing of Elastomers - SpecialChem. (2025, July 18).
- US3523926A - Rubber vulcanization agents and methods for their preparation - Google Patents. (n.d.).
- US3111504A - Process for the vulcanization of rubber - Google Patents. (n.d.).
- Compounding Guide - DPR Industries. (n.d.).
- Effect of Rubber Mixing Sequence Variation Upon Bound Rubber Formation and Its Physical Properties†. (n.d.).
- Mixing of Rubber Compounds - Reuffel. (n.d.).
- Formulations and vulcanization properties for rubber compounds produced... | Download Scientific Diagram - ResearchGate. (n.d.).
- This compound - India Fine Chemicals. (n.d.).
- Formulation 101: A Guide to the Basics of Rubber Compounding - ChemCeed. (2025, December 8).
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- 21. Environmental and/or ageing impact on rubber [ertbv.com]
Application Note: A Robust HPLC-MS/MS Method for the Sensitive Quantification of Bis(nonylphenyl)amine
Introduction: The Analytical Imperative for Bis(nonylphenyl)amine
This compound (BNPA), with the molecular formula C₃₀H₄₇N, is a secondary aromatic amine widely employed as an antioxidant and thermal stabilizer in industrial lubricants, plastics, and rubber products.[1] Its primary function is to prevent degradation caused by oxidation, thereby extending the service life of materials. The chemical structure of commercial BNPA is complex, consisting of a mixture of isomers with branched nonyl groups attached to the phenyl rings at various positions. This isomeric complexity, combined with its high hydrophobicity (LogP ≈ 10), presents a significant challenge for analytical separation and quantification.[1]
Given its widespread use, BNPA can leach from consumer products and industrial materials, leading to its potential presence in environmental matrices. Furthermore, as an amine, it is classified as potentially hazardous to aquatic life with long-lasting effects.[2] Therefore, a sensitive and selective analytical method is crucial for quality control in manufacturing, monitoring its presence in environmental samples, and conducting toxicological assessments.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for this application. It combines the powerful separation capabilities of HPLC, which can resolve BNPA from complex matrix components, with the unparalleled sensitivity and specificity of tandem mass spectrometry for unambiguous detection and quantification.[3] This application note provides a complete, field-proven protocol for the quantification of BNPA, grounded in established analytical principles and regulatory validation standards.[4][5]
Principle of the Method: Synergy of Separation and Detection
The method's success relies on the synergistic action of HPLC and tandem mass spectrometry.
-
Chromatographic Separation: A reverse-phase HPLC system is used to separate the hydrophobic BNPA from more polar matrix components. The C18 stationary phase provides strong retention for BNPA, while a gradient elution with an organic mobile phase ensures it is eluted as a sharp, well-defined peak. The addition of a modifier like formic acid to the mobile phase is critical; it acidifies the eluent, promoting the protonation of the amine nitrogen on BNPA. This step is essential for efficient ionization in the mass spectrometer.
-
Mass Spectrometric Detection: The HPLC eluate is directed into an electrospray ionization (ESI) source, which generates gas-phase ions. For BNPA, ESI in positive ion mode is ideal, as the secondary amine group readily accepts a proton to form the protonated molecule, [M+H]⁺. This ion is then selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively eliminating background noise and confirming analyte identity.[6]
Experimental Protocols
Materials and Reagents
-
Analyte Standard: this compound (CAS No. 36878-20-3), analytical standard grade (≥98% purity).[7]
-
Internal Standard (IS): While a stable isotope-labeled BNPA is ideal, it is not commercially common. A suitable alternative is a structurally related compound with similar chromatographic behavior and ionization efficiency not present in the samples, such as Diphenylamine-d10. The use of an internal standard is crucial to correct for matrix effects and variations in sample preparation and instrument response.[8]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and ultrapure water.
-
Mobile Phase Additive: Formic acid (LC-MS grade, ≥99%).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of BNPA standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Diphenylamine-d10) in methanol.
-
Internal Standard Spiking Solution (500 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile/water. Add this solution to all calibration standards and samples to achieve a final constant concentration (e.g., 50 ng/mL).
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline for aqueous or extractable matrices (e.g., water samples, lubricant extracts diluted in a miscible solvent). Optimization may be required for specific sample types. The SPE process is designed to concentrate the analyte and remove interfering substances like salts and polar compounds.[3]
-
Cartridge Conditioning: Sequentially pass 5 mL of methanol, followed by 5 mL of ultrapure water through the C18 SPE cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load 10 mL of the sample (pre-spiked with the internal standard) onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove hydrophilic interferences.
-
Drying: Dry the cartridge under a vacuum or with a gentle stream of nitrogen for 10 minutes to remove residual water.
-
Elution: Elute the retained BNPA and internal standard from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile/water) and vortex thoroughly. The sample is now ready for HPLC-MS/MS analysis.
Caption: Workflow for the quantification of this compound.
HPLC-MS/MS Method Parameters
The following tables summarize the optimized instrumental conditions. Note that MS parameters, particularly voltages and collision energies, may require fine-tuning on the specific instrument used.
Table 1: High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.7 µm) | Provides excellent retention and separation for the hydrophobic BNPA molecule. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid promotes protonation ([M+H]⁺) for enhanced ESI+ signal. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analyte from the C18 column. |
| Gradient | 50% B to 95% B over 8 min, hold 2 min, return to initial | A gradient is necessary to ensure elution of the highly retained BNPA as a sharp peak. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, ensuring good chromatographic efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion while providing sufficient sensitivity. |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer | Required for performing highly selective and sensitive MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is effective for polar and semi-polar compounds, and works well for protonated amines.[9] |
| Ionization Mode | Positive | The secondary amine group is basic and readily protonated to form a positive ion. |
| Precursor Ion ([M+H]⁺) | m/z 422.4 | Corresponds to the monoisotopic mass of the protonated BNPA molecule (C₃₀H₄₇N).[2][10] |
| MRM Transitions | Quantifier: 422.4 → m/z 324.3 | These transitions must be empirically optimized by infusing a pure standard. |
| Qualifier: 422.4 → m/z 198.2 | The qualifier ion confirms the identity of the analyte. | |
| Collision Energy (CE) | Optimize empirically (e.g., 15-40 eV) | The energy required to produce the characteristic product ions. |
| Dwell Time | 100 ms | Ensures sufficient data points are collected across the chromatographic peak for accurate quantification. |
Caption: Principle of MRM detection for this compound.
Method Validation for Trustworthy Results
To ensure the reliability of the data, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[4][5][11] The validation process demonstrates that the method is fit for its intended purpose.
Table 3: Key Method Validation Parameters and Acceptance Criteria
| Performance Characteristic | Validation Study | Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Analyze blank matrix samples to check for interferences at the analyte's retention time. | No significant interfering peaks (>20% of LLOQ response) at the retention time of BNPA. |
| Linearity & Range | Analyze calibration standards at ≥5 concentration levels. Plot response vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze Quality Control (QC) samples at low, medium, and high concentrations (n=5). | Mean recovery should be within 85-115% of the nominal value (80-120% at LLOQ). |
| Precision (Repeatability & Intermediate) | Calculate the Relative Standard Deviation (RSD) for QC samples (n=5) within a day and across different days. | RSD ≤ 15% (≤ 20% at the LLOQ).[12] |
| Limit of Quantification (LOQ) | The lowest standard on the calibration curve that meets accuracy and precision criteria. | Signal-to-noise ratio ≥ 10. Accuracy and precision criteria must be met. |
| Matrix Effect | Compare the response of an analyte in a post-extraction spiked sample to a pure standard solution. | The internal standard should compensate for any significant ion suppression or enhancement. |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of this compound. By leveraging efficient Solid Phase Extraction for sample cleanup, optimized reverse-phase chromatography for separation, and the specificity of Multiple Reaction Monitoring for detection, this method is exceptionally well-suited for the analysis of BNPA in complex matrices. Proper method validation in accordance with international guidelines will ensure that the data generated is accurate, reliable, and defensible, making this protocol an invaluable tool for researchers, quality control laboratories, and regulatory bodies.
References
-
Páginas Personales UNAM. Recent advances in analysis of bisphenols and their derivatives in biological matrices. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
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ACCP. FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link]
-
Bisphenol A Information & Resources. Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. [Link]
-
Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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- 6. agilent.com [agilent.com]
- 7. This compound | 36878-20-3 [chemicalbook.com]
- 8. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 9. library.dphen1.com [library.dphen1.com]
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- 12. demarcheiso17025.com [demarcheiso17025.com]
Application Note & Protocol: Optimizing Bis(nonylphenyl)amine (BNPA) Concentration for Enhanced Polymer Stability
Abstract: Bis(nonylphenyl)amine (BNPA) is a secondary aromatic amine antioxidant widely used to protect polymeric materials from degradation caused by heat and oxygen.[][2] Optimizing its concentration is critical for achieving desired long-term stability without negatively impacting material properties or incurring unnecessary costs. This document provides a comprehensive guide for researchers and polymer scientists, detailing the mechanistic role of BNPA, a robust analytical protocol for its quantification, and an experimental workflow to determine its optimal concentration for a given polymer system.
Part 1: The Role and Mechanism of BNPA in Polymer Stabilization
1.1 The Challenge: Oxidative Degradation of Polymers
Polymers are susceptible to degradation when exposed to heat, light, and oxygen, particularly during high-temperature processing or throughout their service life.[3][4] This degradation is a free-radical chain reaction, proceeding in three main stages:[4][5]
-
Initiation: Polymer chains (P-H) form unstable alkyl radicals (P•) due to energy input (e.g., heat, UV light).[3][5]
-
Propagation: The alkyl radical (P•) rapidly reacts with oxygen (O₂) to form a peroxy radical (POO•).[5] This highly reactive species then abstracts a hydrogen atom from a neighboring polymer chain, creating a hydroperoxide (POOH) and another alkyl radical (P•), propagating a destructive cycle.[5]
-
Termination: Radicals combine to form inert products, but this process is often insufficient to prevent significant damage.
This cascade of reactions leads to chain scission (reduced molecular weight), cross-linking, and the formation of chromophoric groups, manifesting as loss of mechanical properties (e.g., tensile strength, flexibility), discoloration, and surface cracking.[4][6]
1.2 The Solution: BNPA as a Chain-Breaking Antioxidant
This compound is a secondary antioxidant that functions as a highly effective radical scavenger.[2][7] It interrupts the propagation stage of the oxidative cycle. As a secondary aromatic amine, BNPA can readily donate a hydrogen atom from its nitrogen to the reactive peroxy radical (POO•).[7] This action neutralizes the peroxy radical, converting it into a more stable hydroperoxide (POOH), and transforms the BNPA molecule into a stabilized aminyl radical.[7][8] This aminyl radical is resonance-stabilized and significantly less reactive than the peroxy radical, effectively breaking the degradation chain reaction.[9][10]
Part 2: Analytical Quantification of BNPA in a Polymer Matrix
To optimize the concentration of BNPA, one must first be able to accurately measure it. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for this purpose.[11][12][13]
Protocol 2.1: Quantification of BNPA via HPLC-UV
1. Principle: This protocol describes the extraction of BNPA from a polymer matrix followed by quantification using reversed-phase HPLC. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
2. Materials & Reagents:
-
Polymer Sample: Containing an unknown amount of BNPA.
-
BNPA Standard: Analytical grade, >99% purity.
-
Solvents: HPLC-grade Tetrahydrofuran (THF), Acetonitrile (ACN), and water. Dichloromethane (DCM) for dissolution. Methanol (MeOH) for precipitation.
-
Equipment: Analytical balance, volumetric flasks, vials, ultrasonic bath, syringe filters (0.45 µm PTFE), HPLC system with UV detector (set to ~280 nm), C18 column (e.g., 4.6 x 250 mm, 5 µm).
3. Step-by-Step Methodology:
-
Standard Preparation (Calibration Curve):
-
Prepare a stock solution of 1000 µg/mL BNPA in THF.
-
Perform serial dilutions of the stock solution with THF to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Transfer standards to HPLC vials for analysis.
-
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh ~1 gram of the polymer sample into a glass beaker.
-
Add 20 mL of DCM to dissolve the polymer. Gentle warming or sonication can assist dissolution.
-
Once dissolved, slowly add 40 mL of MeOH while stirring to precipitate the polymer. The BNPA will remain in the solvent mixture.
-
Allow the polymer to settle, then carefully decant the supernatant (the liquid) into a clean beaker.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a precise volume (e.g., 5 mL) of THF.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Run Sequence: Inject the calibration standards first, from lowest to highest concentration, to generate a calibration curve. Then, inject the prepared polymer samples.
-
-
Data Analysis:
-
Plot the peak area of the BNPA standard versus its concentration to generate a linear calibration curve (R² > 0.999).
-
Using the equation of the line from the calibration curve, calculate the concentration of BNPA in the injected sample solutions.
-
Back-calculate the initial concentration of BNPA in the solid polymer sample (in wt%) using the initial sample weight and reconstitution volume.
-
Part 3: Experimental Workflow for Optimizing BNPA Concentration
The "optimal" concentration is the lowest loading level that provides the required performance for the intended service life of the product. This is a balance between efficacy, cost, and potential negative effects like additive migration.[14][15] The primary metric for evaluating thermo-oxidative stability is the Oxidative Induction Time (OIT).[16][17][18]
Protocol 3.1: Optimization via Accelerated Aging and Performance Testing
1. Objective: To determine the concentration of BNPA that maximizes the resistance of a polymer to thermo-oxidative degradation, as measured by OIT and retention of mechanical properties after accelerated aging.
2. Experimental Workflow Diagram:
3. Step-by-Step Methodology:
-
Step 1: Preparation of Polymer Blends:
-
Select a base polymer resin (e.g., polyethylene, polypropylene).
-
Using a twin-screw extruder or similar melt-compounding equipment, prepare a series of blends with varying concentrations of BNPA. Typical loading levels to investigate are: 0% (control), 0.1%, 0.25%, 0.5%, and 1.0% by weight.
-
Ensure homogenous dispersion of the additive.
-
From the compounded pellets, prepare standardized test specimens (e.g., compression-molded plaques or tensile bars) for subsequent testing.
-
-
Step 2: Accelerated Aging:
-
Subject one set of specimens from each concentration level to accelerated thermal aging.[19][20] A common condition is to place them in a forced-air convection oven at an elevated temperature (e.g., 135-150°C for polyolefins) for a defined period (e.g., 100, 240, 500 hours).[21]
-
Retain an un-aged set of specimens as a baseline (T=0).
-
-
Step 3: Performance Evaluation:
-
Oxidative Induction Time (OIT) Analysis:
-
Using a Differential Scanning Calorimeter (DSC), measure the OIT of both aged and un-aged samples according to ASTM D3895.[16][17]
-
The test involves heating a small sample to a set isothermal temperature (e.g., 200°C) under a nitrogen atmosphere. The gas is then switched to oxygen, and the time until the onset of the exothermic oxidation peak is recorded as the OIT.[18][22] A longer OIT indicates better stability.[18]
-
-
Mechanical Property Testing:
-
Conduct tensile tests on both aged and un-aged specimens according to relevant ASTM/ISO standards (e.g., ASTM D638).
-
Measure key properties such as Tensile Strength at Break and Elongation at Break.[23][24] Calculate the percent retention of these properties after aging compared to the un-aged baseline.
-
-
Colorimetric Analysis:
-
Measure the Yellowness Index (YI) of the specimens using a spectrophotometer to quantify discoloration, a common sign of degradation.
-
-
4. Data Analysis and Interpretation:
Summarize the collected data in a table to facilitate comparison. Plot each performance metric (OIT, % Tensile Strength Retention, Yellowness Index) as a function of BNPA concentration.
| BNPA Conc. (wt%) | OIT at 200°C (minutes) | Tensile Strength Retention (%) (after 240h @ 150°C) | Yellowness Index (YI) (after 240h @ 150°C) |
| 0.0 (Control) | < 5 | 35% | 25.4 |
| 0.1 | 28 | 75% | 12.1 |
| 0.25 | 65 | 92% | 6.5 |
| 0.5 | 72 | 94% | 6.2 |
| 1.0 | 75 | 95% | 6.1 |
| Table 1: Example data showing the effect of BNPA concentration on key performance indicators after accelerated aging. |
The optimal concentration is typically found at the "knee" of the performance curve, where further increases in additive concentration yield diminishing returns. In the example data above, 0.25 wt% provides a dramatic improvement over 0.1 wt%, while increasing to 0.5 wt% offers only a marginal benefit. Therefore, 0.25-0.30 wt% would be identified as the optimal range for this specific polymer and aging condition.
Part 4: Advanced Considerations and Best Practices
-
Synergistic Effects: The performance of BNPA can often be enhanced when used in combination with other types of antioxidants, such as hindered phenols or phosphites.[8][25][26] Phenolic antioxidants provide excellent initial protection during processing, while secondary amines like BNPA offer superior long-term heat stability.[25]
-
Additive Migration: At excessively high concentrations, additives like BNPA can "bloom" or migrate to the polymer surface.[14][15][27] This can affect surface appearance, printability, and is a major concern for food contact and medical applications.[14][15] The optimization process helps to minimize this risk by identifying the lowest effective concentration.
-
Regulatory Compliance: Ensure that the chosen concentration and application comply with relevant regulatory standards (e.g., FDA, REACH) for the intended end-use of the polymer product.
References
-
What is the mechanism of polymer oxidative degradation? - Quora. (n.d.). Retrieved January 7, 2026, from [Link]
-
ASTM D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (n.d.). ASTM International. Retrieved January 7, 2026, from [Link]
-
Oxidative degradation | Polymer Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 7, 2026, from [Link]
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ASTM D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (2023, August 21). ASTM International. Retrieved January 7, 2026, from [Link]
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Oxidation Induction Time (OIT) testing. (n.d.). Impact Solutions. Retrieved January 7, 2026, from [Link]
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Thermal and oxidative degradation of polymers. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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Synergistic Antioxidant Blends for Enhanced Polymer Durability. (2026, January 7). Retrieved January 7, 2026, from [Link]
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An overview of chemical additives present in plastics: Migration, release, fate and environmental impact during their use, dispo. (n.d.). Retrieved January 7, 2026, from [Link]
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OXIDATIVE DEGRADATION OF POLYMERS Most polymers will undergo significant changes over time when exposed to heat, light, or oxyge. (n.d.). Retrieved January 7, 2026, from [Link]
-
Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. (2023, March 3). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
-
Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection Application. (n.d.). Agilent. Retrieved January 7, 2026, from [Link]
-
DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. (2023, October 5). Retrieved January 7, 2026, from [Link]
-
Migration of additives from polymers into food simulants: numerical solution of a mathematical model taking into account food and polymer interactions. (2002, January). PubMed. Retrieved January 7, 2026, from [Link]
-
Synergistic Antioxidant Systems: Optimizing Polymer Protection with Antioxidant 445. (n.d.). Retrieved January 7, 2026, from [Link]
-
Methodology for Estimating the Migration of Additives and Impurities from Polymeric Materials. (n.d.). United States Environmental Protection Agency. Retrieved January 7, 2026, from [Link]
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HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent. (2015, December 14). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. (2013, February 28). Czech Journal of Food Sciences. Retrieved January 7, 2026, from [Link]
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A Guide to the Determination of Oxidation Induction Time. (n.d.). Mettler Toledo. Retrieved January 7, 2026, from [Link]
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Release of additives from packaging plastics. (n.d.). WUR eDepot. Retrieved January 7, 2026, from [Link]
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Migrating vs non migrating in polymer | PDF. (n.d.). Slideshare. Retrieved January 7, 2026, from [Link]
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The Effects of Antioxidants Content on Mechanical Properties and Water Absorption Behaviour of Biocomposites Prepared by Single Screw Extrusion Process. (2025, November 24). ResearchGate. Retrieved January 7, 2026, from [Link]
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The impact of antioxidant concentration on polymer melt flow. (2025, May 21). Amine Catalysts. Retrieved January 7, 2026, from [Link]
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Antioxidant - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
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Determination of Polymer Additives–Antioxidants and Ultraviolet (UV) Absorbers by High-Performance Liquid Chromatography Coupled with UV Photodiode Array Detection in Food Simulants. (2011, December 5). ACS Publications. Retrieved January 7, 2026, from [Link]
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(PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2025, July 17). ResearchGate. Retrieved January 7, 2026, from [Link]
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Effect of an Antioxidant and a Compatibilizer on the Mechanical Properties of Virgin and Thermally Aged Polypropylene Drawn Fibers. (2022, September 16). MDPI. Retrieved January 7, 2026, from [Link]
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Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020, June 22). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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Impact of Accelerated Aging on the Performance Characteristics of “Green” Packaging Material of Polylactide. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. (n.d.). SMART. Retrieved January 7, 2026, from [Link]
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Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (n.d.). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
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Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. (n.d.). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
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Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? (2021, August 12). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
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Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020, June 22). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
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Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Effects of Antioxidants Content on the Physical and Mechanical Properties of Wood Plastic Composites. (n.d.). Scientific.Net. Retrieved January 7, 2026, from [Link]
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Free radical scavenging mechanism in aromatic (lignans, flavonoids, polyphenols, etc.) compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Accelerated ageing of polymers. (2023, June 2). NPL Publications. Retrieved January 7, 2026, from [Link]
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(PDF) Accelerated Environmental Ageing of Polymeric Materials. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols: The Role and Utility of Bis(nonylphenyl)amine in High-Temperature Lubrication
An Application Guide for Researchers and Formulation Scientists
Abstract: The operational boundaries of modern machinery are continually pushed, demanding lubricants that can withstand extreme temperatures and oxidative stress. Lubricant degradation under these conditions leads to increased viscosity, sludge formation, and the generation of corrosive acids, ultimately causing equipment failure.[1] Bis(nonylphenyl)amine (BNPA), a high-performance aromatic amine antioxidant, is a critical additive for formulating robust lubricants capable of meeting these challenges.[] This document serves as a comprehensive technical guide for researchers, scientists, and formulation professionals on the effective use of BNPA. It details the fundamental mechanism of action, provides practical formulation strategies, and outlines rigorous protocols for performance evaluation and analytical characterization.
Physicochemical Characteristics of this compound
This compound, also known as dinonylated diphenylamine, is a secondary aromatic amine widely employed as a primary antioxidant.[3] Its alkyl chains provide excellent solubility in a wide range of mineral and synthetic lubricant base stocks, a critical feature for ensuring homogeneous distribution and preventing additive drop-out.[4] Its key properties are summarized below.
Table 1: Typical Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 36878-20-3 | [5][6] |
| Molecular Formula | C₃₀H₄₇N | [5][7] |
| Molecular Weight | 421.7 g/mol | [5][7] |
| Appearance | Clear yellow to brown viscous liquid | [8] |
| Kinematic Viscosity @ 100°C | 15 - 20 cSt | [8] |
| Density @ 25°C | ~0.93 g/cm³ | [5] |
| Flash Point (COC) | >190°C | [5][8] |
| Nitrogen Content | 3 - 4 wt% |[8] |
Caption: BNPA interrupts the lubricant oxidation cycle by scavenging peroxy radicals.
Application and Formulation Guidelines
The successful integration of BNPA into a lubricant formulation requires careful consideration of the base stock, intended application, and potential synergies with other additives.
3.1 Base Stock Compatibility BNPA is highly soluble and effective in a broad range of base stocks, including:
-
API Group II & III Mineral Oils: Provides a significant upgrade in oxidative stability for high-quality hydroprocessed base oils.
-
Polyalphaolefins (PAO - Group IV): Essential for formulating high-performance synthetic lubricants, as PAOs lack natural antioxidants. [9][10]* Esters (Group V): Commonly used in high-temperature applications like jet engine oils and fire-resistant hydraulic fluids, where BNPA provides critical thermal and oxidative stability. [10][11][12] 3.2 Formulation Recommendations and Synergy BNPA is rarely used in isolation. Its performance is often enhanced through synergistic combinations with other additives. [13]
-
Rationale for Synergy: Different antioxidants have optimal operating temperatures and mechanisms. Combining a radical scavenger like BNPA with a hydroperoxide decomposer (a secondary antioxidant) provides a multi-pronged defense against oxidation. [14]Aminic and phenolic antioxidants often exhibit heterosynergism, where one can regenerate the other, extending the overall life of the additive package. [4][15] Table 2: Starting-Point Formulation Guidelines for BNPA
Application Base Stock(s) BNPA Treat Rate (wt%) Synergistic Additives (Recommended) Passenger Car Motor Oil Group III, PAO 0.3 - 1.0% Hindered Phenols, Molybdenum-based friction modifiers, ZDDP (antiwear/antioxidant) [16] Heavy-Duty Diesel Engine Oil Group II, Group III 0.5 - 1.5% Hindered Phenols, Sulfur- and Phosphorus-containing compounds [16] Turbine & Compressor Oils Group II, PAO, Esters 0.2 - 0.8% Hindered Phenols, Metal Deactivators (e.g., triazoles) Industrial Gear Oils Group II, PAO 0.3 - 1.0% Sulfur-Phosphorus EP/AW additives, Rust inhibitors | High-Temp Chain Oils | Esters, PAG | 0.5 - 2.0% | Hindered Phenols, Phosphites [16]|
Note: These are starting recommendations. Optimal treat rates must be determined through rigorous performance testing. [8]
Performance Evaluation Protocols
To validate a formulation containing BNPA, standardized testing is essential. The following protocols represent core methodologies for assessing high-temperature lubricant performance.
Caption: A typical experimental workflow for evaluating a high-temperature lubricant.
Protocol 4.1: Assessing Oxidative Stability via Rotary Pressure Vessel Oxidation Test (RPVOT)
-
Principle and Rationale: This method (ASTM D2272, formerly RBOT) is an accelerated aging test that measures a lubricant's resistance to oxidation under controlled conditions. The lubricant is exposed to oxygen at elevated temperature and pressure in the presence of a copper catalyst. The result, reported in minutes, is the time taken for a specified pressure drop to occur, which signifies the depletion of antioxidants and the onset of rapid oxidation. [11]A longer RPVOT time directly correlates with better oxidative stability and longer potential service life.
-
Step-by-Step Methodology:
-
Sample Preparation: Place a 50 g sample of the test oil into a clean glass container. Add 5 mL of distilled water.
-
Catalyst Introduction: Add a polished copper catalyst coil to the oil-water mixture.
-
Assembly: Place the glass container into the pressure vessel. Seal the vessel and purge it with oxygen to remove air.
-
Pressurization: Charge the vessel with oxygen to a pressure of 90 psi (620 kPa) at room temperature.
-
Heating and Rotation: Place the sealed vessel into a heating bath maintained at 150°C. Begin rotating the vessel at 100 rpm.
-
Data Logging: Continuously monitor and record the pressure inside the vessel.
-
Endpoint Determination: The test concludes when the pressure drops by 25 psi (175 kPa) from the maximum pressure observed. The time elapsed from the start of the test to this point is the RPVOT result in minutes.
-
Analysis: Compare the RPVOT time of the BNPA-containing formulation to a control formulation without the antioxidant. A significant increase in time validates the efficacy of BNPA.
-
Protocol 4.2: Evaluating Viscosity Stability via High-Temperature/High-Shear Rate Viscometer (HTHS)
-
Principle and Rationale: In critical engine components like journal bearings, lubricants are subjected to both high temperatures (>150°C) and extreme shear rates. [17][18]This test (ASTM D5481) measures the apparent viscosity of the oil under conditions that simulate a severe operating environment. [17]Maintaining a minimum HTHS viscosity is crucial for film strength and wear protection. [17]This test ensures that the addition of BNPA and other additives does not negatively impact the oil's hydrodynamic properties and that the base oil itself is robust.
-
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the multicell capillary viscometer using certified Newtonian oil standards across the expected viscosity range.
-
Sample Injection: Inject a small, precise volume of the test oil into a clean capillary cell.
-
Thermal Equilibration: Allow the sample to reach the test temperature of 150°C.
-
Measurement: Apply a constant pressure of nitrogen gas to force the oil through the capillary. The instrument's software measures the flow time between two detectors.
-
Calculation: The instrument calculates the apparent viscosity in millipascal-seconds (mPa·s) based on the flow time and the calibration data.
-
Analysis: The resulting HTHS viscosity must meet the requirements for the specified oil grade (e.g., SAE J300 for engine oils). Compare the results of the BNPA-formulated oil with the base oil to ensure no detrimental effects.
-
Analytical Protocols for Quality Control and Research
Quantitative analysis of BNPA is essential for quality assurance of new batches and for advanced research into additive depletion rates during service.
Protocol 5.1: Quantification of BNPA in Lubricating Oil using HPLC-UV
-
Principle and Rationale: High-Performance Liquid Chromatography (HPLC) is a robust technique for separating components of a complex mixture. [19]By using a UV detector, the aromatic nature of BNPA allows for its sensitive and selective detection and quantification, even in a dark oil matrix. This method can be used to confirm the treat rate in a finished lubricant or to track the consumption of the antioxidant over time in a used oil sample.
-
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh a sample of pure BNPA standard and dissolve it in hexane or another suitable non-polar solvent to create a stock solution of known concentration (e.g., 1000 ppm). Perform serial dilutions to create a set of calibration standards (e.g., 5, 10, 25, 50, 100 ppm).
-
Sample Preparation: Accurately weigh approximately 0.1 g of the test oil into a volumetric flask. Dilute to volume with the solvent. The sample may require further dilution to fall within the calibration range. For used oils, filtration through a 0.45 µm PTFE syringe filter is recommended to remove particulates.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm). [20] * Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. [20]A typical starting point is 90:10 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min. [20] * Detection Wavelength: ~254 nm, where aromatic compounds strongly absorb. [20] * Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the calibration standards and generate a calibration curve by plotting peak area versus concentration. Ensure the correlation coefficient (R²) is >0.999.
-
Inject the prepared oil sample(s).
-
Determine the concentration of BNPA in the sample by comparing its peak area to the calibration curve.
-
Calculate the weight percentage of BNPA in the original oil sample using the dilution factors.
-
-
Conclusion
This compound is an indispensable tool in the arsenal of the modern lubricant formulator. Its potent radical-scavenging mechanism provides exceptional protection against oxidative degradation, particularly under the high-temperature conditions that define advanced applications. [1][16]By understanding its mechanism, employing rational formulation strategies with synergistic co-additives, and validating performance through rigorous, standardized protocols, researchers and scientists can develop superior lubricants that extend equipment life, reduce maintenance, and enhance operational reliability.
References
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-
Hu, J., et al. (2022). Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. Retrieved from [Link]
-
ASTM International. (2021). D5481 Standard Test Method for Measuring Apparent Viscosity at High-Temperature and High-Shear Rate by Multicell Capillary Viscometer. Retrieved from [Link]
-
ASTM International. (2020). D6514 Standard Test Method for High Temperature Universal Oxidation Test for Turbine Oils. Retrieved from [Link]
-
Akkar, O. K., & Kaya, A. (2022). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. SMART. Retrieved from [Link]
-
Lubrication Expert. (2021). How aminic antioxidant lubricant additives work. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Antioxidants Cristol Ao760 Bis Nonylphenyl Amine. Retrieved from [Link]
-
The Petroleum Quality Institute of America. (n.d.). Engine Oil Lubricant ASTM Tests. Retrieved from [Link]
-
Performance Oil Technology. (n.d.). Lubricant Testing 101 (ASTM Oil Tests). Retrieved from [Link]
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Koehler Instrument Company. (n.d.). VISCOSITY MEASUREMENT AT HIGH TEMPERATURE AND VARYING SHEAR RATES FOR ENGINE LUBRICANTS. Retrieved from [Link]
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SONGWON Industrial Group. (n.d.). Fuel and Lubes Antioxidants. Retrieved from [Link]
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LookChem. (n.d.). Cas 36878-20-3,this compound. Retrieved from [Link]
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SunSirs. (2019). Brief Introduction of Lubricant Additive Amine and Phenol High Temperature Antioxidant. Retrieved from [Link]
- Rudnick, L. R. (Ed.). (2017).
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JKU ePUB. (n.d.). Novel Approaches for the Analysis of Stabilizers in Technical Products. Retrieved from [Link]
-
India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Falkowska, L., et al. (2015). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. PMC - NIH. Retrieved from [Link]
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Randles, S. J. (1992). Potentially Useful Polyolester Lubricant Additives: An Overview of Antioxidants, Antiwear and Antiseize Compounds. Purdue e-Pubs. Retrieved from [Link]
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MDPI. (2024). Performance of Aromatic Amine-Modified Metallocene Polyalphaolefin Lubricant Base Oil. Retrieved from [Link]
-
ChemPoint. (2024). Lubricant Formulation 101: Additives. YouTube. Retrieved from [Link]
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Application Note: Protocols for Evaluating Sy-nergistic Antioxidant Effects with Bis(nonylphenyl)amine (BNPA)
Abstract: This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the principles and methodologies for evaluating the synergistic antioxidant effects of Bis(nonylphenyl)amine (BNPA) in combination with other antioxidants. BNPA, an alkylated diarylamine, is a highly effective secondary antioxidant widely used in industrial applications such as lubricants and polymers to inhibit oxidative degradation.[][2][3] Its efficacy can be significantly enhanced through synergistic interactions with other classes of antioxidants, such as hindered phenols. This guide details the underlying mechanisms of antioxidant synergy, presents a robust framework for experimental design, and provides step-by-step protocols for both in-vitro chemical assays and applied oxidative stability testing. The core focus is on the quantitative assessment of synergy using the Combination Index (CI) method, ensuring scientific rigor and reproducible results.
Part 1: The Principle of Antioxidant Synergy
Oxidative degradation is a destructive process initiated by free radicals, leading to the deterioration of materials like oils, plastics, and rubber. Antioxidants are additives that inhibit this process. While a single antioxidant can be effective, combinations can often yield a protective effect far greater than the sum of their individual contributions—a phenomenon known as synergy.[4]
1.1 Mechanisms of Synergy with BNPA
BNPA is a radical scavenger, also known as a primary or chain-breaking antioxidant. It functions by donating a hydrogen atom from its secondary amine group (-NH-) to neutralize highly reactive peroxy radicals (ROO•), thereby terminating the propagation stage of auto-oxidation.[2][5] The most common synergistic partners for aminic antioxidants like BNPA are phenolic antioxidants.
The primary mechanism for this synergy is regenerative . The phenolic antioxidant, which may react more readily with radicals, becomes a less reactive phenoxyl radical. The aminic antioxidant (BNPA) can then regenerate the original phenol by donating a hydrogen atom to the phenoxyl radical, returning it to its active state.[6] This cascade allows the more potent amine to be preserved for longer, extending the material's oxidative stability.[6] This interaction is crucial in applications like turbine oils, where the depletion of phenols often precedes the depletion of amines.[6]
Sources
Application Notes and Protocols: Incorporation of Bis(nonylphenyl)amine in Rubber Compounding
Introduction: The Role of Bis(nonylphenyl)amine in Elastomer Protection
This compound (BNPA), a secondary aromatic amine antioxidant, is a highly effective stabilizer for a wide range of elastomers. Its primary function is to mitigate the deleterious effects of oxidative and thermal degradation, which manifest as hardening, cracking, and a general loss of desirable mechanical properties in rubber articles.[][2] BNPA is particularly valued for its high activity, low volatility, and excellent solubility in non-polar rubber matrices, making it a versatile choice for demanding applications in the automotive, industrial, and consumer goods sectors.[3]
This document provides a comprehensive guide for researchers and compounders on the effective incorporation and evaluation of BNPA in rubber formulations. It outlines the mechanistic principles of its protective action, detailed laboratory-scale compounding protocols, and standardized testing methodologies to quantify its impact on vulcanizate performance.
Mechanism of Antioxidant Action
Amine-based antioxidants like BNPA function primarily as radical scavengers.[2][4] The degradation of rubber is a free-radical chain reaction initiated by heat, oxygen, ozone, and mechanical stress. BNPA interrupts this cycle through the donation of a hydrogen atom from its secondary amine group to highly reactive peroxy radicals (ROO•) that are formed during the oxidation of the polymer backbone. This process is detailed below:
-
Initiation: The rubber polymer chain (RH) reacts with oxygen to form alkyl radicals (R•).
-
Propagation: The alkyl radical rapidly reacts with more oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the degradation chain.
-
Termination (BNPA Intervention): BNPA (AmH) donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable hydroperoxide and a resonance-stabilized aminyl radical (Am•). This aminyl radical is significantly less reactive than the peroxy radical and is unable to abstract hydrogen from the polymer chain, effectively terminating the oxidative cycle.[4][5]
This mechanism significantly slows down the aging process, preserving the physical properties of the rubber for an extended service life.[5]
Caption: Antioxidant mechanism of this compound (BNPA) in rubber.
Experimental Protocol: Laboratory-Scale Compounding and Evaluation
This section details a standardized procedure for incorporating BNPA into a representative natural rubber (NR) formulation and evaluating its effect on curing and physical properties.
Materials and Formulation
A typical tire tread formulation is used as a model system. The quantities are expressed in parts per hundred of rubber (phr).
| Ingredient | Function | Dosage (phr) |
| Natural Rubber (SMR 20) | Base Polymer | 100.0 |
| N330 Carbon Black | Reinforcing Filler | 45.0 |
| Zinc Oxide | Activator | 5.0 |
| Stearic Acid | Activator/Dispersant | 2.0 |
| Aromatic Process Oil | Plasticizer | 3.0 |
| This compound (BNPA) | Antioxidant | 2.0 |
| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | Accelerator | 0.7 |
| Sulfur | Curing Agent | 2.5 |
Compounding Procedure: Two-Roll Mill
The two-roll mill is a fundamental piece of equipment for rubber compounding, utilizing shear forces to achieve uniform dispersion of ingredients.[6][7][8]
Equipment:
-
Two-roll laboratory mill (150 mm x 300 mm) with temperature control
-
Nip gap adjustment
-
Safety guards and emergency stop
Procedure:
-
Mill Setup: Set the roll temperature to 50-70°C and the friction ratio between 1:1.1 and 1:1.2.[9] Set the initial nip gap to approximately 2.0 mm.
-
Mastication: Introduce the natural rubber to the mill and allow it to form a continuous band. Perform 6-8 cuts from each side and roll the rubber to soften it and reduce its viscosity.[10] This step typically takes 3-5 minutes.
-
Addition of Activators and BNPA: Widen the nip gap slightly. Add the zinc oxide, stearic acid, and BNPA to the rolling bank of rubber.[10] As these are incorporated, perform cuts to ensure uniform mixing.
-
Incorporation of Filler and Oil: Add the carbon black in increments to prevent overloading the mill. After each addition, make several cuts to disperse the filler.[10] Add the process oil concurrently with the filler to aid in its dispersion and wet-out the filler particles.
-
Addition of Curatives: Reduce the mill temperature to below 100°C to prevent scorching (premature vulcanization). Tightly close the nip gap to ensure high shear. Add the TBBS accelerator and sulfur.[10]
-
Homogenization: Once all ingredients are incorporated, perform a minimum of 6 end-wise passes to ensure the compound is homogeneous.
-
Sheeting Off: Open the nip gap to a desired thickness (e.g., 2 mm) and sheet off the final compound.[9] Allow the compounded rubber to mature for at least 24 hours at ambient temperature before proceeding with vulcanization and testing.[10]
Caption: Workflow for two-roll mill rubber compounding.
Curing and Sample Preparation
-
Cure Characteristics: Determine the optimal cure time (t90) using an oscillating disc rheometer (ODR) or a moving die rheometer (MDR) at a specified temperature (e.g., 160°C).
-
Vulcanization: Press-cure the compounded sheets in a compression molding press at the determined temperature and for the t90 time to produce vulcanized test slabs of a specified thickness (typically 2 mm).
-
Test Specimen Preparation: Die-cut the required test specimens from the vulcanized slabs according to the relevant testing standards (e.g., dumbbell shapes for tensile testing).[11]
Performance Evaluation
A series of standardized tests should be conducted to quantify the effect of BNPA on the rubber compound's properties, both before and after aging.
Physical Properties (Unaged)
The following tests should be performed according to their respective ISO standards:
| Property | Test Method | Description |
| Hardness | ISO 48-4:2018[12][13][14] | Measures the resistance of the rubber to indentation, reported in Shore A units. |
| Tensile Strength | ISO 37:2017[11][15][16][17][18] | The maximum stress applied to a specimen at the point of rupture. |
| Elongation at Break | ISO 37:2017[11][15][16][17][18] | The strain at which the specimen ruptures, expressed as a percentage of its original length. |
| Modulus at 300% | ISO 37:2017[11][15][16][17][18] | The stress required to produce a 300% elongation, indicative of stiffness. |
Accelerated Aging and Property Retention
To simulate the service life of the rubber and evaluate the effectiveness of the antioxidant, accelerated aging is performed.
Procedure:
-
Expose a set of test specimens to elevated temperatures in a hot air oven for a specified duration (e.g., 70 hours at 100°C) as per ISO 188:2023.[19][20][21][22]
-
After aging, allow the specimens to cool to ambient temperature for at least 24 hours.
-
Re-test the aged specimens for hardness, tensile strength, and elongation at break.
-
Calculate the percentage retention of each property using the following formula: Percentage Retention = (Value after Aging / Value before Aging) x 100
Representative Data
The following table presents typical data for a natural rubber compound with and without BNPA, demonstrating its protective effects.
| Property | Control (No BNPA) | With 2.0 phr BNPA |
| Unaged Properties | ||
| Hardness (Shore A) | 65 | 65 |
| Tensile Strength (MPa) | 22.5 | 22.8 |
| Elongation at Break (%) | 550 | 560 |
| Properties after Aging (70h @ 100°C) | ||
| Hardness (Shore A) | 75 | 68 |
| Tensile Strength (MPa) | 15.8 | 20.5 |
| Elongation at Break (%) | 250 | 480 |
| Property Retention (%) | ||
| Tensile Strength Retention (%) | 70.2 | 89.9 |
| Elongation at Break Retention (%) | 45.5 | 85.7 |
Conclusion
The incorporation of this compound into rubber compounds provides a significant enhancement in resistance to thermo-oxidative degradation. The protocols outlined in this document offer a robust framework for the systematic evaluation of BNPA's performance. The notable improvement in the retention of key physical properties, such as tensile strength and elongation at break after accelerated aging, underscores the efficacy of BNPA as a stabilizer. For optimal performance, it is recommended that compounders conduct ladder studies to determine the ideal dosage of BNPA for their specific polymer systems and application requirements.
References
-
ISO 188:2023 Rubber, vulcanized or thermoplastic — Accelerated ageing and heat resistance tests. [Link]
-
ISO 37:2017 Rubber, vulcanized or thermoplastic — Determination of tensile stress-strain properties. [Link]
-
SS-ISO 188:2023 Rubber, vulcanized or thermoplastic - Accelerated ageing and heat resistance tests (ISO 188:2023, IDT). [Link]
-
AFNOR EDITIONS. (2023). International standard ISO 188:2023. [Link]
-
AFNOR EDITIONS. (2017). Standard NF ISO 37. [Link]
-
Tuball. (n.d.). PROCESSING GUIDELINES. [Link]
-
Wikipedia. (n.d.). Two roll rubber mill. [Link]
-
BSI Knowledge. (2018). BS ISO 48-4:2018 - TC. [Link]
-
rubber compounding basics. (2013, July 20). OPEN MILL MIXING ON TWO-ROLL MIL. [Link]
-
BSI Knowledge. (2017). BS ISO 37:2017 - TC. [Link]
-
European Standards. (n.d.). BS ISO 48-4:2018 Rubber, vulcanized or thermoplastic. Determination of hardness Indentation hardness by durometer method (Shore hardness). [Link]
-
Department of Science Service. (n.d.). ISO 37:2017 Rubber, vulcanized or thermoplastic — Determination of tensile stress-strain properties. [Link]
-
Korean Standards Service Network. (n.d.). ISO 37:2017 Rubber, vulcanized or thermoplastic — Determination of tensile stress-strain properties. [Link]
-
CSA Group. (n.d.). ISO 188:2023 | Codes & Standards - Purchase | Product. [Link]
-
Gasket Fabricators Association. (n.d.). Rubber Compounding & Mixing. [Link]
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Scribd. (n.d.). BS Iso 00048-4-2018. [Link]
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Scribd. (n.d.). Iso 188. [Link]
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ISO. (2018). ISO 48-4. [Link]
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WARCO. (n.d.). Rubber Compounding and Mixing. [Link]
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AFNOR EDITIONS. (2021). Standard DIN ISO 48-4. [Link]
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LookChem. (n.d.). Cas 36878-20-3,this compound. [Link]
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Performance Additives. (n.d.). Aromatic Amines Antioxidants. [Link]
-
ResearchGate. (2019). (PDF) Synthesis of antioxidant for natural rubber using new heterogeneous catalytic system. [Link]
-
A. (n.d.). Different Types of Rubber Antioxidant Agents and Their Specific Uses. [Link]
-
National Institutes of Health. (2022). Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC. [Link]
-
Encyclopedia.pub. (2022). Production and Use of Typical Rubber Antioxidants. [Link]
-
Chembroad. (2024, January 19). Non-Staining Antioxidant for Rubber: A Comprehensive Guide. [Link]
-
Research Square. (2022). Amine-Functionalized Lignin as an Eco-Friendly Antioxidant for Rubber Compounds. [Link]
-
Chembroad. (2024, January 20). Antioxidant in Rubber Compounding: Benefits and Applications. [Link]
- Google Patents. (n.d.). RU2539693C1 - Amine antioxidant for rubber and method for production thereof.
-
SONGWON Industrial Group. (n.d.). Fuel and Lubes Antioxidants. [Link]
-
ResearchGate. (n.d.). Optimization on the mechanical properties of epoxidized natural rubber (ENR25 & ENR50) B Bisphenol A/amine. [Link]
-
ResearchGate. (n.d.). (PDF) Influence of Plasticizers on the Properties of Natural Rubber based Compounds. [Link]
-
ResearchGate. (n.d.). An atom economy polyamide elastomer derived from polyether amine-based bis-acrylamide and dithiol monomer and synthesized by thiol-Michael addition click reaction. [Link]
-
Mechanical Engineering Journals. (2019). Rheological properties of epoxidized natural rubber bisphenol a/amine-based adhesives in the presence of gum rosin tackifier. [Link]
-
ResearchGate. (n.d.). An investigation of the efficiency of heat stabilisers Bisphenol-5 and Vulcanox BKF in the production of nitrile butadiene rubber. [Link]
Sources
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- 5. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Standard - Rubber, vulcanized or thermoplastic - Accelerated ageing and heat resistance tests (ISO 188:2023, IDT) SS-ISO 188:2023 - Swedish Institute for Standards, SIS [sis.se]
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Application Note: Quantitative Analysis of Bis(nonylphenyl)amine in Used Lubricating Oil
Abstract
This application note provides a comprehensive guide for the quantitative analysis of bis(nonylphenyl)amine (BNPA), a common aminic antioxidant, in used lubricating oil. The depletion of BNPA is a critical indicator of the remaining useful life of the lubricant, as its primary function is to mitigate oxidative degradation of the base oil. Monitoring its concentration allows for predictive maintenance, preventing equipment failure and costly downtime.[1][2] This document details established methodologies, including sample preparation, and various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Linear Sweep Voltammetry (LSV). The protocols are designed for researchers, scientists, and professionals in the field of lubricant analysis and tribology.
Introduction: The Critical Role of this compound in Lubricant Longevity
Lubricating oils are susceptible to oxidation under the harsh conditions of modern machinery, including high temperatures and pressures.[3] This degradation process leads to the formation of sludge, varnish, and corrosive acidic byproducts, which can significantly impair equipment performance and longevity.[2] To counteract this, antioxidants are incorporated into lubricant formulations. This compound (BNPA), an aromatic amine antioxidant, is a widely used additive that effectively prolongs the service life of lubricants.[4][5]
BNPA functions as a radical scavenger, interrupting the auto-oxidation chain reaction by donating a hydrogen atom to neutralize highly reactive peroxy radicals.[3][6] This process, however, consumes the antioxidant over time. Consequently, the concentration of BNPA in used oil is a direct measure of the lubricant's remaining oxidative stability.[7][8] Accurate and reliable quantification of BNPA is therefore essential for condition monitoring programs, enabling timely oil changes and preventing catastrophic equipment failure.[9]
This application note outlines detailed protocols for the analysis of BNPA in used lubricating oils, providing a framework for reproducible and accurate measurements.
Analytical Workflow Overview
The analysis of BNPA in used lubricating oil typically involves a multi-step process designed to isolate the analyte from the complex oil matrix and accurately quantify its concentration. The general workflow is depicted below.
Caption: General workflow for the analysis of this compound in used lubricating oil.
Sample Preparation: Isolating the Analyte
The complex matrix of used lubricating oil, containing base oil, other additives, and degradation products, necessitates a robust sample preparation protocol to ensure accurate analysis. The primary goal is to extract BNPA from the oil and remove potential interferences.
Solvent Dilution and Extraction Protocol
This protocol is suitable for subsequent analysis by HPLC or GC-MS.
Materials:
-
Used lubricating oil sample
-
Heptane (pesticide grade)
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Autosampler vials
Procedure:
-
Homogenize the used oil sample by vigorous shaking for at least 30 seconds.
-
Pipette 1.0 mL of the homogenized oil sample into a 15 mL centrifuge tube.
-
Add 9.0 mL of methanol to the centrifuge tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the polar components, including BNPA, into the methanol phase.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the methanolic phase from the non-polar oil phase.
-
Carefully collect the methanolic supernatant containing the extracted BNPA.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for chromatographic analysis.
Causality: Methanol is used as the extraction solvent due to its polarity, which allows for the selective extraction of the relatively polar BNPA from the non-polar base oil. Centrifugation ensures a clean separation of the two phases.
Analytical Methodologies
Several analytical techniques can be employed for the quantification of BNPA in used lubricating oil. The choice of method depends on the available instrumentation, required sensitivity, and sample throughput.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of thermally labile and less volatile compounds like BNPA.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 85:15 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
Protocol:
-
Prepare a series of BNPA standard solutions in methanol with concentrations ranging from 1 to 100 µg/mL.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the prepared used oil extract (from section 3.1) into the HPLC system.
-
Identify the BNPA peak in the chromatogram based on the retention time of the standard.
-
Quantify the concentration of BNPA in the sample using the calibration curve.
Self-Validation: The use of a C18 column provides good separation of BNPA from other lubricant additives. The UV detector offers sufficient sensitivity for routine monitoring. The linearity of the calibration curve (R² > 0.999) will validate the quantitative accuracy of the method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent tool for the identification and quantification of BNPA.
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MSD Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Protocol:
-
Prepare BNPA standard solutions in methanol (1-100 µg/mL).
-
Generate a calibration curve by injecting the standards into the GC-MS system.
-
Inject the prepared used oil extract.
-
Identify BNPA by its characteristic mass spectrum and retention time.
-
Quantify using the calibration curve based on the peak area of a characteristic ion.
Expertise & Experience: The temperature program is optimized to ensure the elution of higher molecular weight amine antioxidants while minimizing thermal degradation.[10] The use of a mass spectrometer detector provides definitive identification of BNPA, even in complex matrices.
Linear Sweep Voltammetry (LSV)
Voltammetry is a rapid and cost-effective electrochemical technique for determining the concentration of aminic and phenolic antioxidants.[1][11] This method is standardized by ASTM D7527.[7][8][9]
Caption: Principle of Linear Sweep Voltammetry for BNPA analysis.
Protocol (based on ASTM D7527):
-
Sample Preparation: A small amount of the used oil is dissolved in a proprietary electrolyte solution.
-
Instrumentation: A voltammetric analyzer with a glassy carbon working electrode, a platinum auxiliary electrode, and a reference electrode is used.
-
Measurement:
-
A linear potential ramp is applied to the working electrode.
-
The current generated by the oxidation of the aromatic amine antioxidants is measured.
-
The peak height or area in the resulting voltammogram is proportional to the concentration of the antioxidant.
-
-
Quantification: The result is typically expressed as a percentage of the antioxidant remaining compared to the fresh oil.
Trustworthiness: This method is an established ASTM standard, ensuring a high degree of reliability and comparability of results across different laboratories.[7][8][9] The technique is specific to electrochemically active compounds like aromatic amines and hindered phenols.[1]
Data Analysis and Interpretation
The primary output of the analysis is the concentration of BNPA in the used lubricating oil. This value is typically compared to the concentration in the fresh oil to determine the percentage of depletion.
Calculation of BNPA Depletion:
Depletion (%) = [(C_fresh - C_used) / C_fresh] x 100
Where:
-
C_fresh = Concentration of BNPA in fresh oil
-
C_used = Concentration of BNPA in used oil
A significant depletion of BNPA indicates that the lubricant is nearing the end of its useful life and should be replaced to avoid oxidative failure.
Conclusion
The quantitative analysis of this compound in used lubricating oil is a critical component of any effective predictive maintenance program. The methodologies outlined in this application note, including HPLC, GC-MS, and Linear Sweep Voltammetry, provide reliable and accurate means of determining the remaining antioxidant concentration. The choice of method will depend on specific laboratory capabilities and requirements. Regular monitoring of BNPA levels can significantly enhance equipment reliability and reduce operational costs.
References
-
Determination of antioxidants in new and used lubricant oils by headspace-programmed temperature vaporization-gas chromatography-mass spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
ASTM D7527 Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. (2018). ASTM International. Retrieved from [Link]
-
ASTM D7527 Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. (2024). ASTM International. Retrieved from [Link]
-
ASTM D7527-10(2018) - Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. (2018). ASTM International. Retrieved from [Link]
- Method for analyzing engine oil degradation. (2012). Google Patents.
-
Antioxidant Additive Determination in Lubricants. (n.d.). Diram s.r.o.. Retrieved from [Link]
-
Choosing the Right Liquid Antioxidant for Lubricant Longevity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Determination of Antioxidants and Corresponding Degradation Products in Fresh and Used Engine Oils. (2015). ResearchGate. Retrieved from [Link]
-
Research Progress of Antioxidant Additives for Lubricating Oils. (2022). MDPI. Retrieved from [Link]
-
What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. (2024). minglan Chemical. Retrieved from [Link]
-
Inside the lab: 3 used oil analysis tests that help protect your equipment. (n.d.). Cenex. Retrieved from [Link]
-
Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. (2022). SMART. Retrieved from [Link]
-
Oxidation – the battle vs antioxidants occuring in your lube oil. (2023). LEARN OIL ANALYSIS. Retrieved from [Link]
Sources
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- 2. Inside the lab: 3 used oil analysis tests that help protect your equipment [cenex.com]
- 3. Research Progress of Antioxidant Additives for Lubricating Oils | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. smarteureka.com [smarteureka.com]
- 6. Oxidation – the battle vs antioxidants occuring in your lube oil. - LEARN OIL ANALYSIS [learnoilanalysis.com]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. US8087287B2 - Method for analyzing engine oil degradation - Google Patents [patents.google.com]
- 11. Antioxidant Additive Determination in Lubricants | Diram s.r.o. [diram.cz]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Bis(nonylphenyl)amine in Nonpolar Solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Bis(nonylphenyl)amine. This document provides researchers, scientists, and formulation professionals with in-depth troubleshooting strategies and foundational knowledge to overcome solubility challenges with this compound in nonpolar solvent systems. Our approach is rooted in first principles of physical chemistry to empower you to solve not just immediate issues but also to design more robust experimental and formulation plans.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the handling and properties of this compound.
Q1: What is this compound and why is it considered nonpolar?
A: this compound (CAS No. 36878-20-3) is a large organic molecule with the chemical formula C₃₀H₄₇N.[1][2] Its structure is dominated by two phenyl (aromatic) rings, each with a nine-carbon alkyl chain (a nonyl group). These hydrocarbon-rich regions are electronically symmetrical and do not have significant partial positive or negative charges, making them classic nonpolar moieties. While the central secondary amine (-NH-) group possesses a lone pair of electrons and can be considered polar, its influence is sterically hindered and vastly overshadowed by the large, nonpolar hydrocarbon structure. Consequently, the overall character of the molecule is overwhelmingly nonpolar and hydrophobic.
Q2: According to the "like dissolves like" principle, why am I struggling to dissolve nonpolar this compound in my nonpolar solvent?
A: The "like dissolves like" rule is a fundamental guideline, stating that nonpolar solutes dissolve best in nonpolar solvents.[3][4][5] However, several factors can complicate this process, leading to the issues you are observing:
-
High Molecular Weight: this compound has a considerable molecular weight of approximately 421.7 g/mol .[6][] Larger molecules require more energy for the solvent to surround and solvate them effectively, which can lead to lower solubility compared to smaller solutes.[8][9]
-
Intermolecular Forces: In its solid form, this compound molecules are held together by van der Waals forces. Energy must be supplied by the solvent-solute interactions to overcome these forces. If the interactions between the solvent and solute are not strong enough to break up the solute-solute attractions, dissolution will be limited.
-
Subtle Polarity Mismatches: Not all nonpolar solvents are created equal. A solvent like hexane is purely aliphatic (non-aromatic), while a solvent like toluene is aromatic. The aromatic rings in this compound may lead to better solubility in aromatic solvents (like toluene or xylene) due to favorable pi-stacking interactions, a specific type of van der Waals force.[10]
Q3: What are the recommended starting solvents for dissolving this compound?
A: Based on its chemical structure and common industrial applications as a lubricant and polymer additive, the best starting solvents are hydrocarbons.[] We recommend beginning with:
-
Aromatic Solvents: Toluene, Xylenes
-
Aliphatic Solvents: Heptane, Cyclohexane, Mineral Spirits
Hexane is also a possibility, but its lower boiling point can be a limitation if heating is required.
Q4: Will more aggressive stirring, shaking, or sonication increase the maximum amount of compound I can dissolve?
A: No. Agitation, shaking, and sonication are mechanical processes that increase the rate of dissolution by bringing fresh solvent into contact with the solute surface. They help a solution reach its saturation point faster, but they do not change the thermodynamic solubility limit of the compound in that solvent at a given temperature.[9] If the compound is still undissolved after prolonged agitation, you have likely exceeded its solubility limit.
Section 2: Troubleshooting Guide: Common Solubility Issues & Solutions
This guide presents common problems in a question-and-answer format, explaining the causality and providing step-by-step protocols for resolution.
Problem 1: Dissolution is extremely slow or incomplete at room temperature, even with vigorous stirring.
-
Causality: This is the most common issue and is typically due to insufficient kinetic energy in the system. At room temperature, the solvent molecules may not have enough energy to effectively break apart the intermolecular forces holding the solid this compound molecules together.[8][11] The large molecular size further slows this process.[8]
-
Solution: Controlled Heating Increasing the temperature provides the necessary kinetic energy to both the solvent and solute molecules, dramatically increasing solubility for most organic solids.[11][12]
Experimental Protocol: Temperature-Assisted Dissolution
-
Safety First: Perform this procedure in a well-ventilated fume hood. Remember that organic solvents are flammable. Use a heating mantle with a stirrer and a condenser; never use an open flame.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add your desired volume of the nonpolar solvent.
-
Initial Addition: Add the weighed amount of this compound to the solvent while stirring at room temperature.
-
Gradual Heating: Begin heating the mixture slowly (e.g., in 10 °C increments) while maintaining moderate stirring.
-
Observation: Observe the solution closely. Note the temperature at which all the solute dissolves completely.
-
Equilibration: Once dissolved, maintain the temperature for 15-20 minutes to ensure the solution is homogeneous.
-
Cooling: Turn off the heat and allow the solution to cool slowly to room temperature. Observe if any precipitation occurs (see Problem 2).
-
Problem 2: The compound dissolves fully when heated but crashes out (precipitates) as the solution cools.
-
Causality: This indicates that you created a supersaturated solution at the higher temperature. The solubility of this compound is temperature-dependent, and as the solution cools, the solubility limit decreases. Once the concentration exceeds this lower limit, the excess solute precipitates out.
-
Solution: Determine Saturation Point or Employ Co-Solvency You must either work at an elevated temperature or modify the solvent system to increase the room-temperature solubility. The latter is often achieved using a co-solvent.
Logical Workflow for Addressing Precipitation
The following diagram outlines the decision-making process when encountering temperature-dependent solubility.
Caption: Troubleshooting workflow for precipitation issues.
Problem 3: Solubility is still insufficient for my needs, even after heating a single-solvent system.
-
Causality: This points to a significant mismatch in the physicochemical properties (e.g., Hansen Solubility Parameters) between this compound and your chosen solvent. A single solvent may not provide the optimal balance of dispersive, polar, and hydrogen-bonding interactions to effectively solvate this large molecule.
-
Solution: Co-Solvency Co-solvency is the technique of adding a second, miscible solvent (the co-solvent) to the primary solvent to alter the overall properties of the solvent mixture.[13][14] This can fine-tune the polarity and interaction potential of the solvent system to better match the solute, thereby increasing solubility.[13]
Experimental Protocol: Co-Solvent Screening
-
Hypothesis: The goal is to create a solvent blend with properties intermediate to the two individual components. For instance, if your primary solvent is aliphatic (heptane), an aromatic co-solvent (toluene) can be added to improve interactions with the phenyl rings of the solute.
-
Preparation: Prepare a stock solution of your primary solvent (e.g., Heptane). Prepare several test vials.
-
Test Matrix: Create a series of solvent blends by volume. A good starting point is 90:10, 75:25, and 50:50 (v/v) of Primary Solvent:Co-Solvent.
-
Execution:
-
To each vial containing a different solvent blend, add a pre-weighed amount of this compound that you know is insoluble in the primary solvent alone.
-
Cap the vials and agitate them at a constant temperature (e.g., room temperature) for a set period (e.g., 2-4 hours) using a shaker or rotator.
-
Include a control vial with only the primary solvent.
-
-
Analysis: Visually inspect each vial for undissolved material. The blend that results in complete dissolution (or the least amount of undissolved solid) is your most promising candidate. This can be quantified further if needed using techniques like UV-Vis spectroscopy on the supernatant.
Conceptual Model of Solvation
The diagram below illustrates the challenge of solvating a large molecule and how a co-solvent can help.
Caption: Model of improved solvation via a co-solvent mixture.
-
Section 3: Data Summary Table
For your convenience, here are the physical properties of recommended nonpolar solvents. This data is critical when planning experiments, especially those involving heating.
| Solvent | Boiling Point (°C) | Density (g/cm³) | Polarity Index | Primary Type |
| n-Heptane | 98.4 | 0.684 | 0.1 | Aliphatic |
| Cyclohexane | 80.7 | 0.779 | 0.2 | Aliphatic |
| Toluene | 110.6 | 0.867 | 2.4 | Aromatic |
| p-Xylene | 138.4 | 0.861 | 2.5 | Aromatic |
References
-
LookChem. (n.d.). Cas 36878-20-3, this compound. Retrieved from [Link]
-
Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from [Link]
-
Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed. Retrieved from [Link]
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Cosolvency and cosolvent polarity. PubMed. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]
-
Beg, S., et al. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Factors affecting solubility. Retrieved from [Link]
-
ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Temperature Effects on the Solubility of Gases. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
-
RevisionDojo. (2025, December 7). Why do polar and nonpolar substances dissolve differently? Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, October 3). How do non-polar substances dissolve in non-polar solvents? Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]
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Technical Support Center: Stabilizing Bis(nonylphenyl)amine in Polymer Processing
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the use of Bis(nonylphenyl)amine (BNPA) as a primary antioxidant in polymer processing. This guide is designed for researchers, scientists, and drug development professionals who utilize polymers in their applications and seek to mitigate the degradation of this critical additive. Our goal is to provide you with in-depth technical insights, practical troubleshooting strategies, and robust experimental protocols to ensure the stability and efficacy of your polymer formulations.
Introduction: The Role and Challenges of this compound (BNPA)
This compound (BNPA) is a widely used secondary aromatic amine antioxidant, prized for its ability to protect polymers such as polyolefins, polycarbonates, and polyurethanes from thermo-oxidative degradation during high-temperature processing and throughout their service life.[] It functions as a radical scavenger, effectively interrupting the auto-oxidation cycle of polymers. However, under the demanding conditions of polymer processing, which involve high temperatures, shear stress, and the presence of oxygen, BNPA itself can undergo degradation, leading to reduced antioxidant efficacy, polymer discoloration, and other undesirable effects.[2][3]
This guide provides a comprehensive resource to understand, troubleshoot, and prevent BNPA degradation, ensuring the optimal performance of your polymer systems.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and function of this compound during polymer processing.
Q1: What are the primary mechanisms of this compound (BNPA) degradation during polymer processing?
A1: BNPA degradation during polymer processing is primarily driven by two mechanisms:
-
Thermo-oxidative Degradation: At elevated temperatures in the presence of oxygen, the amine hydrogen of BNPA is abstracted by peroxy radicals (ROO•) generated from the polymer, forming a stabilized aminyl radical and a hydroperoxide. This aminyl radical can then undergo further reactions, leading to the formation of colored byproducts.[4]
-
Thermo-mechanical Degradation: High shear forces during processes like extrusion can lead to polymer chain scission, generating macroalkyl radicals (R•). BNPA can react with these radicals, but this process can also lead to consumption of the antioxidant.
Q2: What are the visible signs of BNPA degradation in my polymer?
A2: The most common visible sign is discoloration , often appearing as a yellow, pink, or brown tint in the final product.[5][6] This is due to the formation of colored degradation products, such as quinone-imine type structures, resulting from the over-oxidation of the aminic antioxidant.[5] Another potential issue is blooming , where the antioxidant or its degradation products migrate to the polymer surface, forming a hazy or crystalline layer.[7][8]
Q3: How does BNPA interact with other additives in my formulation, such as secondary antioxidants?
A3: BNPA, as a primary antioxidant, often works synergistically with secondary antioxidants, particularly phosphites.
-
Synergism with Phosphites: Phosphites are hydroperoxide decomposers. They break down hydroperoxides (ROOH) into non-radical, stable products, thus preventing the formation of new radicals that would consume BNPA.[9][10] This synergistic relationship enhances the overall stability of the polymer during processing. The phosphite essentially "protects" the primary antioxidant, allowing it to be preserved for long-term thermal stability.[9]
-
Interaction with Hindered Amine Light Stabilizers (HALS): The interaction between aminic antioxidants like BNPA and HALS can be complex and sometimes antagonistic.[11][12] Acidic species formed from the degradation of other additives can react with the basic HALS, potentially reducing the effectiveness of both stabilizers.[11] Some studies have reported that the nitroxide radicals formed from HALS can react with phenolic antioxidants, and similar interactions are possible with aminic antioxidants, leading to a "useless consumption" of both stabilizers.[13][14]
Q4: At what concentration should I use BNPA to avoid degradation and blooming?
A4: The optimal concentration of BNPA depends on the polymer type, processing conditions, and the presence of other additives. It is crucial to operate below the solubility limit of BNPA in the polymer matrix at the processing temperature.[7] Exceeding this limit can lead to phase separation and subsequent blooming.[7] It is recommended to start with the supplier's recommended dosage and optimize through experimental trials. Using a higher molecular weight antioxidant can also help mitigate blooming issues.[7]
Q5: Can I use BNPA in food-contact applications?
A5: The use of any additive in food-contact materials is strictly regulated. You must consult the specific regulations in your region (e.g., FDA in the United States, EFSA in Europe) to determine if this compound is approved for your specific polymer and application, and at what maximum concentration.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to identifying and resolving common problems related to BNPA degradation during polymer processing.
| Problem | Probable Cause(s) | Recommended Solutions & Corrective Actions |
| Yellowing, Pinking, or Browning of the Polymer | 1. Over-oxidation of BNPA: Excessive processing temperature, long residence times, or high oxygen exposure leading to the formation of colored quinone-imine type byproducts.[5][6] 2. Interaction with other additives: Antagonistic reactions with other formulation components.[11][15] 3. Presence of impurities: Metal ions (e.g., from catalysts or pigments like TiO2) can accelerate the oxidation of aminic antioxidants.[16] | 1. Optimize Processing Conditions: - Reduce melt temperature to the lower end of the recommended processing window. - Decrease extruder residence time by increasing screw speed or reducing back pressure. - Use a nitrogen purge in the feed hopper to minimize oxygen exposure. 2. Formulation Adjustment: - Incorporate a synergistic secondary antioxidant, such as a phosphite stabilizer, to protect the BNPA.[9] A common ratio of phenolic/aminic to phosphite is 1:2 to 1:4.[9] - Evaluate the entire additive package for potential antagonistic interactions, particularly with certain types of HALS.[13] 3. Material Purity: - Ensure high-purity polymer resin and additives are used. |
| Blooming (Hazy or Crystalline Surface Deposit) | 1. Supersaturation of BNPA: The concentration of BNPA exceeds its solubility in the polymer matrix at room temperature.[7] 2. Poor Compatibility: The polarity difference between BNPA and the polymer matrix leads to migration. 3. Low Molecular Weight of BNPA: Lower molecular weight additives have higher mobility within the polymer.[7] | 1. Concentration Optimization: - Reduce the concentration of BNPA to a level below its solubility limit. - Conduct a concentration ladder study to determine the optimal loading. 2. Improve Compatibility: - Consider using a polymeric or higher molecular weight version of an aminic antioxidant.[7] - Improve dispersion of the additive through the use of a masterbatch. 3. Processing and Storage: - Optimize cooling rates post-processing, as rapid cooling can sometimes trap additives within the matrix more effectively. - Control storage conditions (temperature and humidity) of the final product.[7] |
| Loss of Mechanical Properties (e.g., Brittleness, Reduced Impact Strength) | 1. Depletion of BNPA: The antioxidant has been consumed during processing, leaving the polymer unprotected against long-term thermal aging. 2. Severe Polymer Degradation: Processing conditions are too harsh, causing significant chain scission or cross-linking that BNPA cannot fully mitigate. | 1. Enhance Stabilization Package: - Increase the concentration of BNPA, ensuring it remains below the blooming threshold. - Add a synergistic secondary antioxidant (phosphite) to preserve BNPA during processing for long-term effectiveness.[9] - For long-term heat aging, consider adding a thioether as a synergist.[9] 2. Re-evaluate Processing Parameters: - Perform a thorough review of the processing conditions (temperature, shear rate, residence time) to identify and mitigate sources of excessive polymer degradation. |
| Inconsistent Performance Across Batches | 1. Poor Dispersion of BNPA: Inadequate mixing leads to localized areas of high and low antioxidant concentration. 2. Variability in Raw Materials: Inconsistent quality of the polymer resin or other additives. | 1. Improve Mixing and Dispersion: - Utilize a high-intensity mixer for blending the additive package. - Use a masterbatch form of BNPA for more uniform distribution in the polymer melt. 2. Quality Control of Raw Materials: - Implement stringent quality control checks on incoming polymer resins and all additives. |
Visualizing the Degradation and Troubleshooting Process
To better understand the chemical transformations and the logical flow of problem-solving, the following diagrams are provided.
Caption: Simplified degradation pathway of BNPA.
Caption: Logical workflow for troubleshooting BNPA issues.
Experimental Protocol: Evaluating the Stability of this compound in a Polymer Matrix
This protocol provides a step-by-step methodology for assessing the thermal stability of BNPA in a model polymer (e.g., polypropylene) during simulated processing conditions.
Objective: To quantify the concentration of BNPA and its primary degradation products in a polymer after multiple extrusion cycles.
Materials and Equipment:
-
Polymer resin (e.g., polypropylene powder)
-
This compound (BNPA)
-
Synergistic antioxidant (e.g., a phosphite stabilizer, optional)
-
Twin-screw extruder
-
Compression molder
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[][18]
-
Analytical balance
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
-
Solvents (e.g., dichloromethane, acetonitrile, HPLC-grade)
-
Glassware and standard laboratory equipment
Procedure:
Part 1: Sample Preparation and Processing
-
Formulation Preparation: Prepare several formulations by dry blending the polymer powder with BNPA at a specific concentration (e.g., 1000 ppm). If studying synergistic effects, prepare additional formulations with a combination of BNPA and a secondary antioxidant. Also, prepare a control batch with no antioxidant.
-
Extrusion:
-
Set the extruder to a temperature profile representative of your typical processing conditions.
-
Feed the blended formulations into the extruder and collect the extrudate. This is considered "Pass 1".
-
Pelletize the extrudate from Pass 1.
-
To simulate more severe processing, re-extrude the pellets for subsequent passes (Pass 2, Pass 3, etc.). Collect samples after each pass.
-
-
Sample Collection: After each extrusion pass, collect a representative sample of the pellets for analysis. Also, compression mold a small plaque from each sample for visual evaluation of color.
Part 2: Extraction of Additives
-
Sample Preparation: Accurately weigh approximately 2-5 grams of the polymer pellets from each extrusion pass.
-
Extraction:
-
Place the weighed sample into an extraction thimble.
-
Perform a Soxhlet extraction using a suitable solvent (e.g., dichloromethane) for 6-8 hours.
-
Alternatively, use an Accelerated Solvent Extractor (ASE) following the manufacturer's protocol for polyolefins.
-
-
Solvent Evaporation: After extraction, evaporate the solvent from the extract under a gentle stream of nitrogen to a final volume of approximately 5-10 mL.
Part 3: HPLC Analysis
-
Standard Preparation: Prepare a series of standard solutions of BNPA in the mobile phase at known concentrations to create a calibration curve.
-
HPLC Conditions (Example for Polypropylene):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength where BNPA has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample extracts.
-
Identify the BNPA peak in the chromatograms based on its retention time compared to the standard.
-
Quantify the concentration of BNPA in each sample using the calibration curve.
-
Monitor the chromatograms for the appearance of new peaks, which may correspond to degradation products.
-
Data Interpretation:
-
Plot the concentration of BNPA as a function of the number of extrusion passes. A significant decrease in concentration indicates degradation.
-
Compare the results of the stabilized formulations to the control to assess the effectiveness of the antioxidant package.
-
Correlate the analytical data with the visual assessment of the compression-molded plaques to link BNPA degradation with discoloration.
References
-
Dover Chemical Corporation. (n.d.). Strategies to Reduce Bloom, Exudation, and Migration of Additives from Polyolefins. [Link]
- Al-Malaika, S., & Suhartono, A. (2003). Antioxidant interaction between organic phosphites and hindered amine light stabilisers during processing and thermoxidation of polypropylene.
- Beißmann, S., et al. (2014). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light stabilizers and thiosynergists.
- Gaudin, F., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 15(22), 4448.
- Denisov, E. T., & Denisova, L. N. (2004). Mechanism of action of amine-type antioxidants at temperatures above 110 °C.
- Al-Malaika, S., et al. (1999). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization.
- Al-Malaika, S., et al. (1999). synergistic effects of some phosphites antioxidants used in polypropylene stabilization.
- Van der Ven, S., et al. (2006). Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers. Polymer Preprints, 47(2), 993.
- Kästner, G. (2010). Tracking down the Causes.
-
3V Sigma USA. (2023). How Antioxidants Improve the Longevity of Polyolefin-Based Materials. [Link]
-
IEA SHC Task 39. (n.d.). The Art of Stabilization. [Link]
-
SIMONA PMC. (n.d.). How to Avoid Pinking & Yellowing of Polyolefin Polymers. [Link]
- Beißmann, S., et al. (2014). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part I: Interactions between hindered amine light stabilizers and phenolic antioxidants.
- Gaudin, F., et al. (2023). Synthesis and assessment of novel sustainable antioxidants with different polymer systems. Polymers, 15(22), 4448.
- Ohkatsu, Y., & Kikkawa, K. (2004). A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant.
-
Safic-Alcan. (n.d.). The Essential Science Behind Polyolefin Stabilization. [Link]
-
AZoM. (2022). Effects of Antioxidants on Polymer Solution Stability. [Link]
- Ohkatsu, Y., et al. (2003). Interaction between Nitroxide of Hindered Amine Light Stabilizers and Phenol.
- Acuña, M. B., et al. (2018). A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. Polymers, 11(1), 2.
- Zhang, Y., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistrySelect, 9(13), e202304619.
- Petrovic, M., & Barceló, D. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds.
-
Entec Polymers. (2023). Pinking Discoloration in Polyolefins. [Link]
- Wrona, M., et al. (2022).
- Gijsman, P. (2008). Antioxidant action mechanisms of hindered amine stabilisers.
- Fernández, M. F., et al. (2021). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Analytical and Bioanalytical Chemistry, 413(21), 5213-5232.
- Chen, Y., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 265.
-
ResearchGate. (n.d.). The mass spectra and main fragmentation pathway found of nine bisphenol.... [Link]
- Nerín, C., et al. (2016). Determination of polyolefin additives by reversed-phase liquid chromatography.
-
Lubrication Expert. (2021). How do phenols work with a amine antioxidant additives?[Link]
- Di Corcia, A., et al. (1998). Dicarboxylic degradation products of nonylphenol polyethoxylates: Synthesis and identification by gas chromatography-mass spectrometry using electron and chemical ionization modes. Environmental Science & Technology, 32(23), 3753-3758.
- Michalowicz, J., & Mokra, K. (2021). Can Antioxidants Reduce the Toxicity of Bisphenol? Antioxidants, 10(11), 1744.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column. [Link]
- da Silva, W. P., et al. (2017).
- Wang, Y., et al. (2018). Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. Polymers, 10(9), 994.
- Reyes-Gallardo, C., et al. (2020). Removal of Nonylphenol Polyethylene Glycol (NPEG) with Au-TiO 2 Catalysts: Kinetic and Initial Transformation Path.
- Groman, A., et al. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 26(16), 4909.
- Rissler, K., et al. (1998). High-performance liquid chromatography of polyethylene glycols as their α,ω-bis(1-naphthylurethane) derivatives and signal monitoring by fluorescence detection.
- Stoliarov, S. I., et al. (2019). Product Specific Thermal Degradation Kinetics of Bisphenol F Epoxy in Inert and Oxidative Atmospheres Using Evolved Gas Analysis–Mass Spectrometry. Polymers, 11(11), 1845.
Sources
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- 18. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
Overcoming interference in analytical detection of Bis(nonylphenyl)amine
<content>
Technical Support Center: Bis(non-t_end_of_turn_
<content>
Technical Support Center: Bis(nonylphenyl)amine (BNPA) Analysis
Introduction: this compound (BNPA) is a crucial antioxidant additive, widely used to enhance the stability and lifespan of lubricants, polymers, and rubber products.[] Accurate quantification of BNPA is essential for quality control, formulation development, and regulatory compliance. However, its analysis, typically performed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is frequently complicated by significant interference from complex sample matrices like oils and polymers.[2][3][4] This guide provides in-depth troubleshooting strategies and validated protocols to help researchers overcome these challenges and achieve reliable, accurate results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level issues encountered during BNPA analysis.
Q1: What are the typical precursor and product ions for BNPA in positive ion mode LC-MS/MS?
The molecular formula for BNPA is C₃₀H₄₇N, with a molecular weight of approximately 421.7 g/mol .[][5] In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is the primary precursor ion.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
| This compound (BNPA) | 422.4 | 328.3, 212.2 | Fragmentation often involves cleavage of the C-N bond and fragmentation of the nonylphenyl groups. The exact m/z values may vary slightly based on instrument calibration. |
Q2: My BNPA peak is broad and tailing. What are the likely causes?
Poor peak shape is often a chromatographic issue. Consider the following:
-
Column Choice: Amines can exhibit secondary interactions with residual silanols on standard C18 columns. Using a column with end-capping or a different stationary phase (e.g., Biphenyl, PFP) can improve peak shape.
-
Mobile Phase pH: BNPA is a secondary amine.[6] Maintaining a slightly acidic mobile phase (e.g., with 0.1% formic acid) ensures the analyte is consistently protonated, which typically leads to better peak shapes on reversed-phase columns.
-
System Contamination: Buildup of matrix components on the column or in the system can degrade performance. A systematic column wash or backflushing may be required.
Q3: I am observing a high background signal or ghost peaks for BNPA, even in blank injections. What is the source?
This is a classic sign of system contamination, a common issue when analyzing additives found in plastics.[7][8]
-
Plasticizers: BNPA and related compounds can leach from plastic consumables like solvent bottle caps, tubing, and well plates.[9][10]
-
Solvents: Even high-purity LC-MS grade solvents can contain trace levels of plastic-derived contaminants.[7]
-
Carryover: Complex, "sticky" matrices like lubricating oils can adsorb to injector parts and columns, leading to carryover in subsequent runs.
Quick Mitigation:
-
Use glass or polypropylene vials and containers wherever possible.
-
Flush the entire LC system, including the autosampler injection port and needle, with a strong solvent like isopropanol.
-
Implement a robust needle wash protocol in your method, using a solvent mixture that effectively dissolves the oil matrix.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Resolving Matrix Effects in Complex Samples (Lubricating Oils & Polymers)
Matrix effects, particularly ion suppression, are the most significant challenge in BNPA analysis.[11][12] This occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to reduced signal intensity and inaccurate quantification.[9][13]
Understanding the Cause
In lubricating oils, the matrix consists of a complex mixture of hydrocarbons, other additives, and degradation products.[14][15] These non-volatile components can compete with BNPA for ionization, suppress droplet formation, and coat the ion source, leading to a loss of sensitivity.[9][16]
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: Troubleshooting workflow for matrix effects.
Step-by-Step Mitigation Strategies
-
Strategic Dilution: The simplest approach is to dilute the sample extract to reduce the concentration of interfering matrix components.[12] However, this also dilutes the analyte, potentially compromising detection limits.
-
Action: Perform a dilution series (e.g., 1:10, 1:50, 1:100, 1:500) in a suitable organic solvent (e.g., heptane/isopropanol) to find the optimal balance between reducing ion suppression and maintaining adequate analyte signal.
-
-
Effective Sample Cleanup: Solid-Phase Extraction (SPE) is a powerful technique to selectively remove interfering compounds.[17]
-
Action: Use a multi-modal SPE cartridge that combines reversed-phase and ion-exchange mechanisms for robust cleanup of oil matrices. See Protocol 1 for a detailed methodology.
-
-
Use of an Isotope-Labeled Internal Standard (IS): A stable isotope-labeled (SIL) version of BNPA (e.g., d₃₀-BNPA) is the ideal internal standard. It co-elutes and experiences the same degree of ion suppression as the native analyte, providing the most accurate correction. If a SIL-IS is unavailable, a structurally similar compound that does not occur in the samples can be used as an alternative.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract (e.g., an oil base known to be free of BNPA) that has been subjected to the same sample preparation procedure.[11] This ensures that the standards and samples experience similar matrix effects, improving quantitation accuracy.
Guide 2: Chromatographic Optimization for Interference Resolution
Even with excellent sample cleanup, some interferences may persist. Optimizing the liquid chromatography separation is critical to resolve BNPA from co-eluting matrix components and structurally similar isomers.[2]
Key Chromatographic Parameters
| Parameter | Standard Approach | Advanced Troubleshooting | Rationale |
| Column Chemistry | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | Phenyl-Hexyl, Biphenyl, PFP | Alternative selectivities can separate BNPA from co-eluting hydrophobic matrix components. Phenyl-based phases offer pi-pi interactions that can be beneficial for aromatic amines. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 5 mM Ammonium Formate | Ammonium formate can sometimes improve peak shape and ionization efficiency for amines compared to formic acid alone. |
| Mobile Phase B | Acetonitrile or Methanol | Methanol or Acetonitrile/Methanol mix | Methanol can alter selectivity for polar interferences. A mixed organic phase can fine-tune the separation. |
| Gradient Profile | 5-10 minute linear gradient | Shallow gradient around the elution time of BNPA | A shallower gradient increases resolution between closely eluting peaks, separating BNPA from isomeric or isobaric interferences. |
Guide 3: Mass Spectrometry - Identifying Fragmentation & Contamination
Understanding the fragmentation of BNPA is key to setting up a selective and sensitive MS/MS method. The molecule typically fragments at the C-N bond and through the loss of alkyl chains from the phenyl rings.
Common Fragmentation Pathways
While BNPA itself is not a bisphenol, its fragmentation can be understood by analogy to similar molecules like bisphenol A (BPA).[18][19][20] The primary fragmentation involves the cleavage of bonds adjacent to the central nitrogen atom.
Caption: Potential BNPA fragmentation pathways in ESI+.
Note: The exact fragments and their relative intensities can vary significantly depending on the collision energy and the specific mass spectrometer used.
Part 3: Validated Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for BNPA in Lubricating Oil
This protocol is designed for the cleanup of BNPA from a complex oil matrix prior to LC-MS/MS analysis.
Materials:
-
SPE Cartridge: Normal-Phase (e.g., Silica or Diol, 500 mg, 6 mL)
-
Solvents: HPLC-grade n-Hexane, Dichloromethane (DCM), Methanol
-
Sample Diluent: n-Hexane
Procedure:
-
Sample Preparation: Accurately weigh 100 mg of oil sample into a glass vial. Dissolve in 1.0 mL of n-Hexane. Add the internal standard and vortex to mix.
-
Cartridge Conditioning: Condition the silica SPE cartridge by passing 5 mL of n-Hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1.0 mL sample solution onto the conditioned SPE cartridge.
-
Washing (Interference Elution): Wash the cartridge with 10 mL of n-Hexane to elute the bulk of the non-polar hydrocarbon matrix. Collect this fraction for waste.
-
Analyte Elution: Elute the BNPA with 10 mL of a 50:50 (v/v) mixture of n-Hexane and Dichloromethane. This polarity is typically sufficient to elute the amine while leaving more polar interferences on the cartridge.
-
Evaporation and Reconstitution: Evaporate the collected fraction to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex the reconstituted sample and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Recommended LC-MS/MS Operating Parameters
These are starting parameters and should be optimized for your specific instrument and application.
Liquid Chromatography:
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
MRM Transitions:
-
BNPA: 422.4 → 328.3 (Quantifier), 422.4 → 212.2 (Qualifier)
-
(Note: These transitions should be empirically optimized on your instrument.)
-
References
-
Agilent Technologies. (2011). Analysis of Polymer Antioxidant Additives on the Agilent 500 Ion Trap LC/MS. Agilent. Retrieved from
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. Retrieved from [Link]
-
David, F., Sandra, P., & Sudor, J. (2020). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 12(1), 1-18. Retrieved from [Link]
-
Wikipedia contributors. (2023). Ion suppression (mass spectrometry). Wikipedia. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Analysis Letters. Retrieved from [Link]
-
Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Fernandes, A. (2004). Method Development for the Analysis of Nonylphenol in Different Types of Packaging. Food Standards Agency. Retrieved from [Link]
-
EMPA. (2003). Interlaboratory test on polymers: Determination of antioxidants in polyolefins. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). The New Test Procedure for Group-Type Composition of Base Oils of Lubricating Oils, Especially Emitted into the Environment. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Analysis of Antioxidants in Polymeric Materials and Their Migration from Plastics into Solution. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. Retrieved from [Link]
-
Cai, Y., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(18), 2059-2068. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]
-
González, N., et al. (2021). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Personal Pages UNAM. Retrieved from [Link]
-
National Institutes of Health. (2022). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. NIH. Retrieved from [Link]
-
Siracusa, M. A., et al. (2019). A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues. International Journal of Molecular Sciences, 20(24), 6331. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]
-
Cai, Y., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. PubMed. Retrieved from [Link]
-
Caban, M., & Stepnowski, P. (2016). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. Journal of Chromatography A, 1451, 65-71. Retrieved from [Link]
-
MAN Energy Solutions. (2023). Sampling of scavenge drain oil. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analyzing Lubricating Oil Formulations Without Sample Preparation. Retrieved from [Link]
-
National Institutes of Health. (2016). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analyzing Lubricating Oil Formulations Without Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2013). Application of ASTM method D7065-11 for determination of nonylphenol, nonylphenol ethoxylates, and bisphenol a in pulp and paper mill final effluents. Retrieved from [Link]
-
National Institutes of Health. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PMC. Retrieved from [Link]
-
Ballesteros-Gómez, A., Rubio, S., & Pérez-Bendito, D. (2009). Analytical methods for the determination of bisphenol A in food. Journal of Chromatography A, 1216(3), 449-469. Retrieved from [Link]
-
Fischer, G. (2023). Overcoming Matrix Interference in LC-MS/MS. Separation Science. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra and main fragmentation pathway found of nine bisphenol.... Retrieved from [Link]
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National Institute of Standards and Technology. (2006). Standard Test Method for Determination of Nonylphenol, Bisphenol A, p-tert-Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Waters by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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Technical Support Center: Mitigating Polymer Discoloration Caused by Bis(nonylphenyl)amine (BNPA)
Welcome to the technical support center for polymer stabilization. This guide is designed for researchers, scientists, and drug development professionals who utilize Bis(nonylphenyl)amine (BNPA) as an antioxidant and are encountering challenges with polymer discoloration. Here, we will explore the underlying mechanisms of this issue and provide actionable, field-proven troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BNPA) and what is its primary function in polymers?
This compound, also known as BNPA, is a secondary aromatic amine antioxidant.[1] Its principal role is to protect polymeric materials from oxidative degradation, which can occur during high-temperature processing and over the service life of the end product.[2][3] As a radical scavenger, BNPA interrupts the auto-oxidation cycle by donating a hydrogen atom to neutralize highly reactive free radicals, thus preventing chain scission, cross-linking, and the subsequent loss of mechanical properties.[2][4][5] It is particularly effective at high temperatures, making it suitable for demanding applications.[1]
Q2: What is the fundamental chemical mechanism that causes polymers stabilized with BNPA to discolor?
The discoloration associated with BNPA is a direct consequence of its antioxidant function. When BNPA scavenges a free radical, it is itself converted into a stabilized radical. Through a series of oxidation steps, these intermediates are transformed into highly conjugated structures, primarily quinone-imines. These quinoidal compounds are potent chromophores, meaning they absorb light in the visible spectrum, which imparts a yellow, pink, or tan hue to the polymer matrix.[6][7] This phenomenon is exacerbated by exposure to heat, UV light, and certain atmospheric pollutants.
Q3: What external factors can accelerate or worsen the discoloration caused by BNPA?
Several environmental and chemical factors can intensify the discoloration process:
-
High Temperatures: Elevated temperatures during processing or end-use accelerate the rate of oxidation for both the polymer and the BNPA, leading to a faster formation of colored quinoidal byproducts.
-
UV Radiation: Exposure to ultraviolet light can trigger and accelerate the oxidative reactions that lead to chromophore formation.[8]
-
Nitrogen Oxides (NOx): Atmospheric pollutants, particularly NOx from sources like gas-fired heaters or forklift exhaust, can directly react with aminic and phenolic antioxidants to form intensely colored species.[6][9][10] This is commonly referred to as "gas fading."[6][9][10]
-
Interactions with Other Additives: Certain additives can have antagonistic effects. For example, some highly alkaline hindered amine light stabilizers (HALS) can interact with oxidized BNPA to shift the discoloration from yellow to pink.[6][11] Similarly, certain grades of titanium dioxide (TiO2) can aggravate discoloration.[6][10]
Troubleshooting Guide
This section addresses specific discoloration issues you may encounter during your experiments and provides a logical workflow for diagnosing and resolving them.
Problem 1: My polymer compound shows significant yellowing immediately after melt processing (e.g., extrusion, injection molding).
Immediate post-processing discoloration points to excessive oxidation during the compounding phase.
Causality: The high heat and shear forces during melt processing generate a significant concentration of free radicals in the polymer. If the stabilization package is not robust enough, the BNPA becomes rapidly consumed, leading to a high concentration of colored byproducts in the freshly processed material.
Troubleshooting Workflow:
Caption: Workflow for addressing immediate post-processing discoloration.
Recommended Actions & Scientific Rationale:
-
Incorporate a Phosphite Co-stabilizer: The most effective strategy is to introduce a secondary antioxidant, such as a phosphite stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite). Phosphites are hydroperoxide decomposers.[12][13][14] They work synergistically with BNPA by breaking down hydroperoxides (ROOH) into non-radical, stable alcohols before they can decompose into more destructive free radicals.[15] This reduces the "workload" on the BNPA, preserving it and minimizing the formation of colored byproducts.[6] The combination of aminic or phenolic antioxidants with phosphites is a state-of-the-art approach for melt process stabilization.[12]
-
Optimize the BNPA-to-Phosphite Ratio: The synergistic relationship is concentration-dependent.[16][17] If a phosphite is already present, its concentration may be insufficient. Conduct a ladder study, incrementally increasing the phosphite level (e.g., in 0.05% w/w steps) while keeping the BNPA concentration constant. Measure the Yellowness Index (YI) of each sample after processing to determine the optimal ratio. (See Protocol A ).
-
Evaluate Processing Temperature: Ensure that your processing temperatures are not unnecessarily high. Lowering the melt temperature, even by 10-15°C, can significantly reduce the rate of thermo-oxidative degradation.
Problem 2: My product has good initial color but develops a yellow or pink hue over time during storage or under specific lighting.
This delayed discoloration suggests long-term thermal degradation, gas fading, or photo-oxidation.
Causality: The initial stabilization package was sufficient for processing, but is not equipped to handle long-term environmental exposure. Residual BNPA and its transformation products are slowly reacting with atmospheric oxygen, NOx, or UV light.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and solving delayed discoloration.
Recommended Actions & Scientific Rationale:
-
Diagnose Gas Fading: If NOx exposure is suspected, use Protocol C (AATCC Test Method 23) to confirm. The reaction between NOx and aminic/phenolic antioxidants is a primary cause of discoloration during storage and transport.[9][18]
-
Mitigate Gas Fading:
-
Acid Scavengers: Incorporate an acid scavenger like zinc stearate. This can form colorless complexes with quinoidal species, preventing them from imparting color.[6]
-
Phenol-Free Systems: In severe cases, the most effective solution is to reformulate with a stabilization system that does not contain phenolic or aminic antioxidants, though this may require re-evaluating overall performance.[6][9]
-
-
Address Photo-oxidation: If the product is exposed to sunlight or significant indoor lighting, discoloration is likely due to photo-oxidation.
-
Add Light Stabilizers: Incorporate a Hindered Amine Light Stabilizer (HALS) or a UV absorber.[19] HALS are extremely efficient radical scavengers that specifically combat degradation initiated by UV light.[4] UV absorbers (like benzotriazoles) function by absorbing harmful UV radiation and dissipating it as harmless heat.[4][5]
-
-
Improve Long-Term Thermal Stability: For products exposed to moderate heat over long periods, the initial antioxidant package may simply be depleting. Consider increasing the concentration of the BNPA/phosphite package or substituting with a higher molecular weight antioxidant that is less volatile and has better longevity in the polymer matrix.
Experimental Protocols & Data
Protocol A: Quantitative Measurement of Yellowness Index (YI)
This protocol is based on the ASTM E313 standard to provide objective, repeatable color measurements.[20][21][22]
-
Instrumentation: Use a calibrated spectrophotometer or colorimeter capable of measuring CIE tristimulus values.[20]
-
Specimen Preparation: Prepare flat, opaque plaques of the polymer compound with a standardized thickness (e.g., 2 mm). Ensure the surface is clean and free of defects.
-
Measurement:
-
Calibrate the instrument according to the manufacturer's instructions using a certified white reference tile.
-
Set the instrument parameters: D65 illuminant and 10° observer are standard.
-
Place the polymer plaque in the specimen holder and take a reading.
-
Rotate the plaque 90 degrees and take a second reading.
-
Measure at least three separate plaques per formulation.
-
-
Calculation: The instrument's software will automatically calculate the Yellowness Index (YI) from the measured color coordinates.[21][23]
-
Data Analysis: Average the YI values for each formulation. A lower YI value indicates less yellowing and better color stability.
Protocol B: Evaluating Stabilizer Package Performance via Accelerated Oven Aging
-
Sample Preparation: Prepare multiple test plaques (as per Protocol A) for each stabilizer formulation being evaluated (e.g., BNPA only, BNPA + 0.1% Phosphite, BNPA + 0.2% Phosphite).
-
Initial Measurement: Measure and record the initial YI (Time = 0) for each formulation set.
-
Aging: Place the plaques in a forced-air circulating oven at a constant, elevated temperature (e.g., 115°C or 150°C). The temperature should be high enough to accelerate aging but below the polymer's melting point.
-
Time-Point Measurements: At regular intervals (e.g., 24, 48, 96, 168 hours), remove a set of plaques from the oven. Allow them to cool to room temperature for at least 2 hours.
-
Data Collection: Measure the YI of the aged plaques according to Protocol A.
-
Data Presentation: Plot the change in Yellowness Index (ΔYI = YI_time(x) - YI_time(0)) versus time for each formulation.
Table 1: Example Data from Accelerated Oven Aging at 115°C
| Stabilizer System | Initial YI | ΔYI @ 48h | ΔYI @ 96h | ΔYI @ 168h |
| 0.1% BNPA (Control) | 3.5 | 5.2 | 10.8 | 18.5 |
| 0.1% BNPA + 0.1% Phosphite | 1.8 | 1.1 | 2.5 | 5.1 |
| 0.1% BNPA + 0.2% Phosphite | 1.6 | 0.8 | 1.9 | 3.8 |
This data clearly demonstrates the synergistic effect of adding a phosphite stabilizer in reducing color formation over time.
Protocol C: Assessing Gas Fade Resistance (AATCC Test Method 23)
-
Apparatus: Use a laboratory gas fading chamber capable of exposing samples to a controlled atmosphere containing a specified concentration of nitrogen dioxide (NO2).
-
Specimen Preparation: Prepare polymer plaques or films as required. Also include a control fabric with known fading characteristics.
-
Exposure: Place the specimens in the chamber. Introduce NOx gas (typically generated from a gas burner or a cylinder) into the chamber until the control fabric shows a color change corresponding to a standard of fading.
-
Evaluation:
-
Remove the polymer samples from the chamber.
-
Measure the Yellowness Index (YI) of the exposed samples and compare it to unexposed control samples using Protocol A.
-
A significant increase in YI indicates poor gas fade resistance.
-
References
-
Title: Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization Source: Iranian Polymer Journal URL: [Link]
-
Title: Yellowness Index (YI) ASTM E313 Source: Intertek URL: [Link]
-
Title: Phosphites | Process Stabilizers for Plastics Source: Amfine Chemical Corporation URL: [Link]
-
Title: How Does Phosphite Antioxidants Work? Source: Vinati Organics URL: [Link]
-
Title: Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants Source: PMC (PubMed Central) URL: [Link]
-
Title: Stabilization methods | Polymer Chemistry Class Notes Source: Fiveable URL: [Link]
-
Title: Antioxidant Polymer: Stabilizers and Recent Advances Source: Wellt Chemicals URL: [Link]
-
Title: ASTM E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates Source: US Lab URL: [Link]
-
Title: How Do Stabilizers Function? Source: YouTube (Chemistry For Everyone) URL: [Link]
-
Title: The Important Science Behind Plastic Yellowing Source: Nylon Granules URL: [Link]
-
Title: synergistic effects of some phosphites antioxidants used in polypropylene stabilization Source: Semantic Scholar URL: [Link]
-
Title: Discoloration of polymers by phenolic antioxidants Source: ResearchGate URL: [Link]
-
Title: USA Testing Lab for ASTM E313 Yellowness Index (YI) Source: MaTestLab URL: [Link]
-
Title: ASTM E313-00 - Standard Practice for Calculating Yellowness and Whiteness Indices from Source: ASTM International URL: [Link]
-
Title: Comprehensive Guide Yellowness Index Testing - ASTM Source: Infinita Lab URL: [Link]
-
Title: Polymer stabilizer - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation Source: Safic-Alcan URL: [Link]
-
Title: Yellowing and Pinking of White PE/PP Source: Ampacet Corporation URL: [Link]
-
Title: Antioxidants as Sources of Plastics Discoloration: Structural Effects Source: ResearchGate URL: [Link]
- Title: Method and composition for preventing or suppressing discoloration in polyolefins Source: Google Patents URL
-
Title: Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT Source: SMART Journal URL: [Link]
-
Title: Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers Source: ResearchGate URL: [Link]
-
Title: understanding the influence of additives on gas fade discoloration of polyethylene resins Source: Semantic Scholar URL: [Link]
-
Title: Polymer additive - anti - yellowing agent Source: JADEWIN ANTIOXIDANT URL: [Link]
-
Title: Discoloration of polymers by phenolic antioxidants Source: Semantic Scholar URL: [Link]
-
Title: Preventing Gas Fading in Polyethylene Source: NOVA Chemicals URL: [Link]
-
Title: Gas fading Source: TenCate Grass Components URL: [Link]
-
Title: Gas fade discoloration of phenolic antioxidants in LLDPE. Source: ResearchGate URL: [Link]
-
Title: Mechanism and quantification of polyethylene discoloration Source: ResearchGate URL: [Link]
-
Title: Transformation of Hindered Phenolic Antioxidants Source: Stabilization Technologies URL: [Link]
- Title: Prevention of yellowing in polyamides Source: Google Patents URL
-
Title: How to Minimize Acrylic Resin Yellowing Under UV Exposure Source: Patsnap Eureka URL: [Link]
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- 17. [PDF] SYNERGISTIC EFFECTS OF SOME PHOSPHITES ANTIOXIDANTS USED IN POLYPROPYLENE STABILIZATION | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Enhancing the Long-Term Stability of Bis(nonylphenyl)amine (BNPA)
Welcome to the technical support center for Bis(nonylphenyl)amine (BNPA). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to address the stability challenges you may encounter in your formulations. This guide is structured to move from foundational understanding to practical troubleshooting and advanced stabilization strategies, ensuring you can build robust and reliable formulations.
Part 1: Foundational Science - Understanding BNPA Degradation
To effectively stabilize this compound (BNPA), it is crucial to first understand its primary function and the mechanisms by which it degrades.
Q1: What is the antioxidant mechanism of BNPA?
A: this compound is an aromatic amine antioxidant, which functions as a primary antioxidant or a "radical scavenger."[1][2] During the initial stages of oxidation in a formulation (e.g., a lubricant, polymer, or fuel), unstable and highly reactive peroxy radicals (ROO•) are formed. BNPA effectively interrupts this auto-oxidation cycle by donating the hydrogen atom from its secondary amine group (-NH-) to these radicals.[3][4] This process neutralizes the reactive radical, forming a stable hydroperoxide (ROOH) and a resonance-stabilized aminyl radical from the BNPA molecule. This aminyl radical is significantly less reactive and does not propagate the oxidation chain, thereby protecting the bulk material from degradation.[1] One molecule of an aminic antioxidant can reportedly neutralize multiple radical species.[4][5]
Q2: What are the primary pathways for BNPA degradation and what are the consequences?
A: The long-term stability of BNPA is primarily compromised by two interconnected pathways: thermal and oxidative degradation.
-
Oxidative Degradation: This is the most common pathway. The aminyl radical formed during the scavenging process can undergo further oxidation, especially under high-temperature conditions or exposure to UV light. This leads to the formation of complex colored bodies, such as quinone-imines and other conjugated structures.[5] These byproducts are the primary cause of discoloration (yellowing to dark brown) in formulations.
-
Thermal Degradation: High temperatures (>120°C) significantly accelerate the rate of oxidation.[4][6] At elevated temperatures, the hydroperoxides (ROOH) formed during the initial scavenging step become unstable and decompose into even more reactive radicals, placing a higher demand on the antioxidant reservoir.
-
Polymerization & Insolubility: Over time, the degradation products of BNPA can polymerize into higher molecular weight oligomers.[7] These oligomers may have poor solubility in the base fluid (especially in modern, highly refined Group II and III base oils which have lower solvency), leading to the formation of sludge, varnish, and precipitation.[7] This can cause issues like filter plugging, reduced heat transfer, and valve sticking in mechanical applications.[7]
The following diagram illustrates the general degradation pathway.
Caption: Synergistic action of primary and secondary antioxidants.
Summary of Antioxidant Roles for BNPA Formulations:
| Antioxidant Type | Class | Mechanism of Action | Primary Benefit with BNPA | Example |
| This compound | Primary | Radical Scavenger (H-donor) | Core antioxidant, high-temperature efficacy. | BNPA |
| Hindered Phenols | Primary | Radical Scavenger (H-donor) | Synergistic; regenerates BNPA, provides initial protection. [8] | 2,6-di-tert-butylphenol |
| Organophosphites | Secondary | Hydroperoxide Decomposer | Prevents re-initiation of oxidation by neutralizing ROOH. [2][9] | Tris(2,4-di-tert-butylphenyl) phosphite |
| Thioesters | Secondary | Hydroperoxide Decomposer | High-temperature hydroperoxide decomposition. | Dilauryl thiodipropionate |
| Metal Deactivators | - | Chelating Agent | Deactivates catalytic metal ions. [10] | Tolutriazole derivatives |
Q: How much BNPA and co-antioxidant should I use?
A: The optimal treat rate depends entirely on the application, the base fluid, and the expected severity of thermal and oxidative stress. There is no single answer.
-
Starting Point: A common starting point for lubricant formulations is in the range of 0.1% to 1.0% by weight for the primary antioxidant package.
-
Ratio: The ratio of aminic to phenolic antioxidant is a critical variable to optimize. A common starting ratio might be 1:1, but this should be adjusted based on experimental results.
-
Experimental Design: Use a Design of Experiments (DoE) approach. Create a matrix of formulations with varying concentrations of BNPA and your chosen synergistic partners (e.g., a hindered phenol and a phosphite). Subject these formulations to accelerated aging and measure key parameters like oxidation induction time, color change, and viscosity increase.
Part 4: Key Experimental Protocols
Trustworthy data is the foundation of good formulation science. The following are detailed methodologies for assessing the stability of your BNPA formulations.
Protocol 1: Accelerated Oxidation Stability Testing (Rotary Pressure Vessel Oxidation Test - RPVOT)
This test (ASTM D2272) is a standard method to assess the oxidation resistance of a formulation. It measures the time it takes for the oxygen in a sealed, pressurized vessel to be consumed by the oxidizing sample at an elevated temperature. A longer time indicates better stability.
Methodology:
-
Sample Preparation: Prepare a 50g sample of the fully formulated fluid to be tested.
-
Catalyst Introduction: Place the 50g sample into a glass container. Add a specified copper catalyst coil and 5 mL of distilled water. The water and copper act to accelerate the oxidation process, simulating harsh real-world conditions.
-
Assembly: Place the glass container into the RPVOT pressure vessel. Seal the vessel.
-
Pressurization: Purge the vessel with oxygen and then pressurize it to 90 psi (620 kPa) at room temperature.
-
Heating and Rotation: Place the sealed vessel in a heating bath set to 150°C. The vessel is mechanically rotated at 100 RPM to ensure thorough mixing of the sample, water, and oxygen.
-
Data Logging: Continuously monitor the pressure inside the vessel. The pressure will initially rise as the vessel heats up and will then remain stable for a period known as the induction time.
-
Endpoint Determination: The test concludes when there is a rapid drop in pressure, indicating that the antioxidants have been depleted and the bulk fluid is rapidly oxidizing. The RPVOT value is the time in minutes from the start of the test to this pressure drop point.
-
Analysis: Compare the RPVOT values for different formulations. A higher number of minutes signifies superior long-term oxidative stability.
Protocol 2: Monitoring BNPA Depletion and Degradation by HPLC
This protocol allows you to directly measure the concentration of active BNPA and observe the formation of degradation products over time.
Methodology:
-
Sample Preparation (For Aging Study):
-
Place a known volume (e.g., 20 mL) of each test formulation into separate, loosely capped glass vials.
-
Place the vials in a laboratory oven at a constant, elevated temperature (e.g., 120°C, 150°C, or 175°C, depending on the application's severity).
-
At predetermined time intervals (e.g., 0, 24, 48, 96, 168 hours), remove a vial for analysis.
-
-
HPLC Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the aged sample into a volumetric flask.
-
Dilute to volume with an appropriate solvent (e.g., acetonitrile or a hexane/isopropanol mixture). Ensure the BNPA is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). [11] * Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% formic acid to improve peak shape). [11] * Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where BNPA has strong absorbance (e.g., 254 nm). [11]A Diode Array Detector (DAD) is even more useful as it can capture the full UV spectra of new peaks that appear.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a standard of pure BNPA to determine its retention time.
-
Inject the aged samples.
-
Quantify the peak area of the BNPA peak at each time point. A decrease in this area corresponds to the depletion of the active antioxidant.
-
Observe the chromatogram for the appearance of new peaks, particularly in the region after the BNPA peak, which often correspond to more polar degradation products. The increase in the area of these peaks signifies the formation of degradation products.
-
The workflow for a typical stability study is visualized below.
Caption: Experimental workflow for a comprehensive BNPA stability study.
By combining foundational knowledge with systematic troubleshooting and validated experimental protocols, you can effectively enhance the long-term stability of this compound in your formulations, leading to more robust and reliable end-products.
References
-
SMART, S. (n.d.). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. Available at: [Link]
-
Linner, B., & Ristić, A. (2020). Fate of amine antioxidants during thermal oxidative ageing of neopentylpolyol ester oils: Part 1. ResearchGate. Available at: [Link]
-
Noria Corporation. (n.d.). Antioxidants In Lubricants: Essential or Excessive? Machinery Lubrication. Available at: [Link]
-
Lubes'N'Greases. (2021, April 1). The Unvarnished Truth about Aminic Antioxidants. Available at: [Link]
-
Performance Additives. (n.d.). Secondary Antioxidants. Available at: [Link]
-
Grant, C. (n.d.). Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Available at: [Link]
-
MDPI. (2024). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Available at: [Link]
-
ACS Publications. (2005). Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Industrial & Engineering Chemistry Research. Available at: [Link]
-
MDPI. (2023). Research Progress of Antioxidant Additives for Lubricating Oils. Lubricants. Available at: [Link]
-
ResearchGate. (n.d.). Major degradation pathways of nonylphenol and bisphenol A by... Available at: [Link]
- Google Patents. (n.d.). US7928045B2 - Stabilizing compositions for lubricants.
-
PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Lubrication Expert. (2021, February 24). How do phenols work with amine antioxidant additives? YouTube. Available at: [Link]
-
Taylor & Francis. (n.d.). Lubricant additives: chemistry and applications. Available at: [Link]
- Google Patents. (n.d.). EP1280872A2 - Stabilising compositions for lubricating oils.
-
Energiforsk. (2022). Reaction kinetics of antioxidants for polyolefins. Available at: [Link]
-
SONGWON Industrial Group. (n.d.). Fuel and Lubes Antioxidants. Available at: [Link]
Sources
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- 10. performanceadditives.us [performanceadditives.us]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Bis(nonylphenyl)amine Dispersion in Polymer Systems
This guide is designed for researchers, scientists, and formulation professionals to diagnose and resolve common issues related to the dispersion of Bis(nonylphenyl)amine (BNPA) in polymer matrices. Achieving a homogeneous dispersion is critical for unlocking the full antioxidant potential of BNPA and ensuring the long-term stability and performance of the final polymer product.
Section 1: The Science Behind Dispersion Challenges
Proper dispersion involves breaking down BNPA agglomerates and distributing them uniformly throughout the polymer melt.[1][2] Poor dispersion manifests as visual defects (specks, gels, "fisheyes"), reduced mechanical properties, and inconsistent antioxidant performance. The primary factors governing dispersion are a combination of thermodynamic compatibility and the kinetic effects of processing.
-
Thermodynamic Factors (Compatibility): The miscibility between BNPA and the polymer matrix is a key driver. This is often predicted by comparing their solubility parameters. A closer match in solubility parameters suggests better compatibility and a lower driving force for agglomeration. BNPA is a relatively nonpolar molecule, making it inherently more compatible with nonpolar polymers like polyolefins.
-
Kinetic Factors (Processing): The mechanical and thermal energy applied during processing must be sufficient to overcome the cohesive forces holding BNPA particles together (dispersive mixing) and then to spread these particles evenly throughout the matrix (distributive mixing).[1] Key variables include shear rate, mixing time, and melt viscosity.
Section 2: Troubleshooting Guide: A Q&A Approach
This section addresses specific problems encountered during formulation and processing.
Issue 1: Visual Defects (Specks, Gels, Fisheyes) in the Final Product
Q: We are observing small, dark specks and "fisheyes" in our extruded polyethylene film after adding BNPA. What is the likely cause and how can we fix it?
A: This is a classic symptom of poor BNPA dispersion, where the specks are likely undispersed agglomerates of the antioxidant. The root cause can be related to compatibility, processing parameters, or the method of incorporation.
Troubleshooting Steps:
-
Review Polymer-Additive Compatibility: How well do the solubility parameters of your polymer and BNPA match? Significant differences can hinder dispersion. While specific Hansen Solubility Parameters (HSP) for BNPA are not readily published, its chemical structure (long nonyl chains) suggests a nonpolar character.
-
Insight: A large mismatch in polarity between the additive and the polymer matrix increases the likelihood of agglomeration.[3]
Table 1: Hansen Solubility Parameters of Common Polymers
Polymer δd (Dispersion) MPa¹/² δp (Polar) MPa¹/² δh (Hydrogen Bonding) MPa¹/² Polypropylene (PP) 17.7 2.9 1.2 Polyethylene (PE) ~17.0 (estimated) ~0 ~0 Polyethylene Terephthalate (PET) 18.7 6.3 6.7 Source:[4]
As shown, PE and PP are highly nonpolar, making them theoretically more compatible with BNPA than a polar polymer like PET.
-
-
Optimize Processing Temperature: Is your melt processing temperature adequate?
-
Causality: Increasing the temperature of the polymer melt reduces its viscosity, which facilitates better wetting of the BNPA particles and allows for more effective mixing with less energy.[2] Though BNPA is often a liquid or semi-solid at room temperature, ensuring the polymer is in a sufficiently fluid state is crucial.[5][6]
-
Action: Incrementally increase the barrel temperature profile on your extruder, particularly in the initial mixing zones, by 5-10°C per trial. Monitor for any signs of polymer degradation.
-
-
Increase Mixing Intensity (Shear): Are you applying enough mechanical energy?
-
Causality: Dispersive mixing requires applying stresses that exceed the cohesive strength of the additive agglomerates.[1][2] This is achieved through high shear. In an extruder, shear is a function of screw speed and screw design.
-
Action:
-
Screw Speed: Gradually increase the screw RPM. This increases the shear rate, helping to break down BNPA clusters.
-
Screw Design: For twin-screw extruders, ensure the screw configuration includes sufficient kneading blocks or other high-shear elements in the mixing section to promote dispersive mixing.[7][8]
-
-
-
Consider the Addition Method: Masterbatch vs. Direct Addition: How are you introducing the BNPA into the polymer?
-
Causality: Adding a small amount of powdered or liquid additive directly to a large volume of polymer pellets ("salt and pepper" blending) can lead to non-uniform distribution. A masterbatch, which is a concentrated blend of the additive in a carrier resin, provides a much more uniform and accurate way to introduce the additive.[7][9] The use of a masterbatch significantly improves the final dispersion.[10]
-
Action: If not already doing so, switch to using a BNPA masterbatch. The carrier resin for the masterbatch should be identical to or highly compatible with your main polymer matrix (e.g., an LLDPE carrier for a polyethylene application).[9]
-
Workflow: Troubleshooting Visual Defects
Below is a logical workflow to diagnose the root cause of poor BNPA dispersion.
Sources
- 1. madisongroup.com [madisongroup.com]
- 2. chimia.ch [chimia.ch]
- 3. Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Masterbatch Manufacturing Process: A Complete Guide [debaomasterbatch.com]
- 8. researchgate.net [researchgate.net]
- 9. Masterbatch - Wikipedia [en.wikipedia.org]
- 10. KR20170066386A - Process for preparing a masterbatch of polymer additive - Google Patents [patents.google.com]
Technical Support Center: Strategies to Reduce the Environmental Impact of Bis(nonylphenyl)amine (BNPA)
Introduction: Understanding Bis(nonylphenyl)amine (BNPA)
This compound (BNPA), a prominent member of the aminic antioxidant family, is widely used to enhance the thermal and oxidative stability of industrial and automotive lubricants. Its primary function is to interrupt the auto-oxidation cycle of lubricants by neutralizing radical species, thereby extending the fluid's useful life and protecting machinery.[1][2] However, the very stability that makes BNPA an effective antioxidant contributes to its persistence when released into the environment. Spills, improper disposal of used oils, and industrial discharge are primary pathways for its entry into aquatic and terrestrial ecosystems.
This guide serves as a technical resource for researchers and environmental scientists. It provides a comprehensive overview of BNPA's environmental challenges and details actionable strategies and experimental protocols for its degradation and removal. We will explore advanced remediation techniques, offer troubleshooting advice for common experimental hurdles, and discuss the development of greener alternatives.
Frequently Asked Questions (FAQs) on BNPA's Environmental Impact
This section addresses fundamental questions regarding the environmental risks associated with BNPA.
Q1: Why is this compound considered an environmental concern?
A: BNPA is classified as harmful to aquatic life. Its constituent precursors and potential degradation products, such as nonylphenols (NPs), are known endocrine-disrupting chemicals (EDCs). EDCs can interfere with the hormonal systems of wildlife, leading to reproductive and developmental problems.[3] Due to its low water solubility and high hydrophobicity, BNPA tends to adsorb to sludge and sediments, where it can persist and bioaccumulate in organisms, potentially moving up the food chain.[3]
Q2: How does BNPA enter and behave in the environment?
A: BNPA primarily enters the environment through:
-
Industrial wastewater discharge: From manufacturing and blending facilities.
-
Improper disposal: Of used lubricants and hydraulic fluids.
-
Accidental spills: During transport and handling.
Once in the environment, its fate is governed by its physicochemical properties. It has low mobility in water and tends to partition into organic-rich phases like soil and sediment. While its degradation is slow, it can be subject to processes like photodegradation and microbial action over long periods.
Q3: What are the known toxicological effects of BNPA and its related compounds?
A: While direct, extensive toxicological data on BNPA is less common than for its precursors, the primary concern stems from the known effects of nonylphenols (NPs). NPs are well-documented EDCs that can cause feminization in fish, reduce male fertility, and decrease the survival rate of juvenile aquatic organisms even at low concentrations.[3] Research on other bisphenol compounds, like the widely studied Bisphenol A (BPA), shows a range of adverse effects including reproductive toxicity, cytotoxicity, and neurotoxicity, highlighting the potential risks of this class of chemicals.[4]
Core Remediation Strategies and Experimental Frameworks
This section details the primary scientific approaches for degrading and removing BNPA from contaminated matrices.
Advanced Oxidation Processes (AOPs)
AOPs are highly effective for degrading recalcitrant organic pollutants like BNPA. These methods rely on the in-situ generation of powerful, non-selective oxidizing agents, primarily the hydroxyl radical (•OH).[5][6]
Key AOP Techniques:
-
Photo-Fenton (UV/H₂O₂/Fe²⁺): This classic AOP uses UV light to catalyze the reaction between hydrogen peroxide and ferrous ions, generating a high yield of hydroxyl radicals. It is highly effective but typically requires acidic pH conditions (pH ~3) for optimal iron solubility and reactivity.[7]
-
Photocatalysis (e.g., UV/TiO₂): In this heterogeneous process, a semiconductor catalyst (like Titanium Dioxide, TiO₂) is irradiated with UV light. This generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species (ROS).[8][9] Recent advancements focus on developing catalysts that are active under visible light to reduce energy costs.[9][10]
-
Ozonation (O₃): Ozone can directly oxidize BNPA or be combined with UV light or hydrogen peroxide (Peroxone process) to generate hydroxyl radicals, significantly enhancing degradation efficiency.[11]
Data Summary: Comparing AOPs for Structurally Similar Pollutants
| AOP Method | Target Pollutant | Typical Efficiency | Key Advantages | Key Limitations | Source |
| Photo-Fenton | Bisphenol A (BPA) | >95% degradation | Fast reaction rates, high efficiency. | pH-dependent (optimal at pH 3), sludge production. | [7] |
| UV/TiO₂ Photocatalysis | Bisphenol A (BPA) | 86-95% degradation | Catalyst is reusable, can achieve complete mineralization. | Catalyst recovery can be difficult, potential for catalyst fouling. | [8][12] |
| O₃/H₂O₂ (Peroxone) | Nonylphenol (NP) | ~55% oxidation (can reach 100% with post-chlorination) | Effective at neutral pH, no sludge. | Higher operational cost, ozone handling requires safety measures. | [11] |
Biodegradation
Bioremediation utilizes microorganisms (bacteria, fungi) to break down pollutants. For compounds like BNPA, this approach is promising but challenging due to the molecule's stability.
Key Considerations:
-
Microbial Consortium Enrichment: Isolating and culturing microbes from contaminated sites that have naturally adapted to degrade similar compounds.
-
Enzyme-Mediated Degradation: Ligninolytic fungi, for example, produce powerful, non-specific extracellular enzymes (like laccases and peroxidases) that can initiate the breakdown of complex aromatic structures.[13]
-
Metabolic Pathways: The degradation of amine-containing compounds can occur via cleavage of the C-N bond, allowing microbes to utilize the alkyl chains as a carbon source.[14]
Adsorption
Adsorption is a physical process where the pollutant is removed from a liquid phase by adhering to the surface of a solid adsorbent material. It is a polishing step rather than a destructive one.
Common Adsorbents:
-
Activated Carbon: Highly effective due to its large surface area and porous structure.
-
Biochar: A sustainable alternative made from pyrolyzed biomass.
-
Clays and Zeolites: Natural minerals that can be modified to enhance their affinity for organic pollutants.
-
Novel Materials: Researchers are exploring materials like magnesium silicate, which has shown good adsorption capacity for nonylphenol.[15][16]
Green Chemistry: Developing Safer Alternatives
The most effective long-term strategy is to replace BNPA with equally effective but more environmentally benign antioxidants. Research in this area is focused on:
-
Natural Antioxidants: Compounds like tocopherols (Vitamin E), propyl gallate, and ascorbyl palmitate are being explored for use in biolubricants.[17][18]
-
Renewable Feedstocks: Synthesizing lubricant additives from vegetable oils, eugenol (from clove oil), or even waste products like lignin.[19][20][21]
-
Biodegradable Design: Creating molecules that perform their function effectively but are designed to break down readily into non-toxic components in the environment.
Workflow for Selecting a Remediation Strategy
The following diagram outlines a logical process for choosing an appropriate strategy for a BNPA contamination scenario.
Caption: Decision workflow for selecting a BNPA remediation strategy.
Troubleshooting Guide for Degradation Experiments
This section provides solutions to common problems encountered during BNPA degradation studies.
Q1: My AOP experiment shows low degradation efficiency. What's wrong?
| Probable Cause | Troubleshooting Steps |
| Incorrect pH (Photo-Fenton) | Verify the solution pH is optimal (typically 2.8-3.5). Adjust with dilute H₂SO₄ or NaOH. Iron can precipitate at higher pH, halting the reaction. |
| Insufficient Oxidant (H₂O₂) or Catalyst | Calculate the stoichiometric requirement of H₂O₂ for your BNPA concentration. Test a range of H₂O₂ concentrations to find the optimum. Excess H₂O₂ can scavenge •OH radicals, reducing efficiency.[3] Ensure catalyst (Fe²⁺, TiO₂) is at the recommended loading. |
| UV Lamp Issues | Check the lamp's age and output. UV lamps lose intensity over time. Ensure the lamp's wavelength matches the catalyst's activation range (e.g., <380 nm for TiO₂). |
| Matrix Effects (Scavenging) | Natural water contains compounds (e.g., bicarbonate, chloride, organic matter) that compete for •OH radicals.[9] Run a control experiment in ultrapure water to confirm. If matrix effects are strong, pre-treatment or higher oxidant doses may be needed. |
| Catalyst Fouling (Photocatalysis) | Degradation byproducts can adsorb to the catalyst surface, blocking active sites. After a run, recover the catalyst, wash it (e.g., with ethanol or by gentle heating), and test its activity again. |
Q2: My biodegradation experiment is not working or has stalled.
| Probable Cause | Troubleshooting Steps |
| Toxicity of BNPA to Microbes | High concentrations of organic pollutants can be toxic.[22] Start with a lower BNPA concentration or acclimate the microbial culture by gradually increasing the concentration over time. |
| Lack of Essential Nutrients | Ensure the growth medium contains sufficient nitrogen, phosphorus, and trace elements to support microbial activity. |
| Incorrect Environmental Conditions | Check and optimize pH, temperature, and dissolved oxygen levels for your specific microbial culture. Some degradation pathways are strictly aerobic or anaerobic. |
| Formation of Inhibitory Metabolites | Sometimes, the initial degradation products are more toxic than the parent compound. Use analytical methods (like HPLC or GC-MS) to identify intermediates and see if they are accumulating. |
| No Degrading Genes Present | The selected microbial consortium may simply lack the necessary enzymatic pathways. Consider enriching a new consortium from a historically contaminated site or using a known degrader strain as a positive control. |
Q3: My analytical results (HPLC/GC) are inconsistent.
| Probable Cause | Troubleshooting Steps |
| Sample Preparation Issues | Ensure complete extraction of BNPA from the sample matrix. Use high-purity, HPLC-grade solvents. Filter all samples through a 0.22 µm filter before injection to prevent clogging. |
| Mobile Phase Incompatibility | Always dissolve your sample in the mobile phase whenever possible to prevent peak splitting or broadening. |
| Column Contamination or Degradation | Use a guard column to protect your analytical column. If baseline is noisy or peaks are tailing, try flushing the column or trimming the first few centimeters from the inlet side.[23] |
| System Leaks | Check all fittings for leaks, which can cause fluctuations in pressure and retention times. |
General Experimental Best Practices
A well-designed experiment is the foundation of reliable data. The following diagram illustrates a robust experimental setup.
Sources
- 1. youtube.com [youtube.com]
- 2. smarteureka.com [smarteureka.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
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- 5. igb.fraunhofer.de [igb.fraunhofer.de]
- 6. Advanced oxidation processes for the removal of mono and polycyclic aromatic hydrocarbons - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advance Oxidation Process (AOP) of Bisphenol A Using a Novel Surface-Functionalised Polyacrylonitrile (PAN) Fibre Catalyst [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. [PDF] Synthesis of the Antioxidant Compounds from the Eugenol to the Lubricating Oils | Semantic Scholar [semanticscholar.org]
- 21. repositum.tuwien.at [repositum.tuwien.at]
- 22. Biodegradation of synthetic organic pollutants: principles, progress, problems, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Bis(nonylphenyl)amine (BNPA) Additive Compatibility
Welcome to the technical support center for Bis(nonylphenyl)amine (BNPA). This guide is designed for researchers, scientists, and formulation professionals to navigate the complexities of incorporating BNPA into lubricant and other industrial formulations. As a high-performance aminic antioxidant, BNPA is critical for extending fluid life at elevated temperatures, but its performance can be significantly influenced by interactions with other additives.[1][2]
This center provides in-depth troubleshooting guides and frequently asked questions to address specific compatibility challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BNPA) and what is its primary function?
This compound, also known as alkylated diphenylamine, is a widely used aminic (or aromatic amine) antioxidant.[1] Its primary role is to protect lubricating oils and other organic materials from oxidative degradation, which occurs at high temperatures in the presence of oxygen.[2] Oxidation leads to increased viscosity, sludge formation, and the generation of corrosive acids, all of which can cause equipment failure.[3][4]
Q2: How does BNPA work as an antioxidant?
BNPA functions as a radical scavenger. The oxidation process is a free-radical chain reaction. BNPA interrupts this chain by donating a hydrogen atom from its amine group (N-H) to neutralize highly reactive peroxy radicals (ROO•). This converts the peroxy radical into a stable hydroperoxide and transforms the BNPA molecule into a resonance-stabilized radical that is far less reactive and unable to propagate the oxidation chain effectively.[2]
Q3: Can BNPA be used as a standalone antioxidant?
While BNPA is a potent high-temperature antioxidant, it is often used in combination with other antioxidants, such as hindered phenols, to achieve a broader range of protection. This is a practice known as "synergism," where the combined effect of the additives is greater than the sum of their individual effects.[2][5] For instance, phenolic antioxidants are highly effective at lower temperatures, while aminic antioxidants like BNPA excel at higher temperatures.
Q4: Are there general classes of additives that are known to have compatibility issues with BNPA?
Yes, interactions can occur with several classes of additives. The most notable concerns involve:
-
Anti-Wear (AW) and Extreme Pressure (EP) Additives: Particularly Zinc Dialkyldithiophosphate (ZDDP), where antagonistic interactions can reduce anti-wear performance.
-
Detergents: Highly basic (overbased) detergents can sometimes interact with acidic additive components or compete for surface interactions.
-
Dispersants: Certain types of dispersants, such as succinimides, are known to interact with ZDDP, and these complex interactions can indirectly affect the overall stability of the formulation.
These interactions are complex and depend on the specific chemistry of all components, their concentrations, and the operating conditions.
Troubleshooting Guide: Common Compatibility Issues
This section addresses specific problems you may observe in your formulations containing BNPA. Each issue is presented with potential causes, the underlying scientific principles, and a detailed experimental protocol for diagnosis.
Issue 1: Reduced Anti-Wear Performance in the Presence of BNPA
Symptom: You have formulated an oil with a ZDDP anti-wear package and BNPA. Upon testing (e.g., via a four-ball wear tester), you observe a larger wear scar diameter than expected, indicating a loss of anti-wear protection.
Probable Cause: Antagonistic Interaction between BNPA and ZDDP.
This is a classic example of additive antagonism. The amine functionality in BNPA can interact with the ZDDP molecule. It is hypothesized that the basic amine can compete with the ZDDP for access to the metal surface or chemically interact with ZDDP decomposition products. This interference hinders the ability of ZDDP to form a protective, phosphate-based tribofilm on the metal surfaces under boundary lubrication conditions, leading to increased wear.[6]
This protocol allows you to quantify the anti-wear performance of different additive combinations.
Objective: To determine if the presence of BNPA is antagonizing the anti-wear performance of the ZDDP package.
Materials:
-
Four-Ball Wear Tester
-
Steel test balls (12.7 mm diameter)
-
Microscope for wear scar measurement
-
Base oil (without any performance additives)
-
ZDDP additive concentrate
-
BNPA additive concentrate
-
Test blends (prepare fresh)
Experimental Blends:
-
Baseline: Base oil + ZDDP (at target concentration)
-
Test Sample: Base oil + ZDDP (at target concentration) + BNPA (at target concentration)
-
(Optional) Control: Base oil only
Procedure:
-
Preparation: Thoroughly clean the test ball pot and clamp three new steel balls into it.
-
Sample Loading: Pour the lubricant blend to be tested into the ball pot until it covers the three stationary balls.
-
Assembly: Place the fourth ball into the chuck of the drive spindle. Assemble the test pot onto the machine platform.
-
Loading: Apply the test load. A typical condition for anti-wear testing is 392 N (40 kgf).[7]
-
Test Execution: Heat the sample to the desired temperature (e.g., 75°C) and begin rotating the top ball at a set speed (e.g., 1200 rpm) for a fixed duration (e.g., 60 minutes).[7][8][9]
-
Measurement: After the test, disassemble the apparatus, clean the three lower balls with a solvent, and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding) using the microscope.
-
Analysis: Calculate the average wear scar diameter for each test. A significantly larger wear scar for the "Test Sample" compared to the "Baseline" confirms an antagonistic interaction.
Data Interpretation:
| Formulation | ZDDP Conc. (%) | BNPA Conc. (%) | Average Wear Scar Diameter (mm) | Interpretation |
| Baseline | 1.0 | 0.0 | 0.45 | Expected anti-wear performance. |
| Test Sample | 1.0 | 0.5 | 0.65 | Significant increase in wear; antagonism confirmed. |
| Control | 0.0 | 0.0 | >1.0 (or seizure) | Confirms the need for an AW additive. |
| Note: Data is representative and for illustrative purposes. |
Troubleshooting Flowchart for Reduced Anti-Wear Performance
Caption: Diagnostic workflow for investigating ZDDP and BNPA antagonism.
Issue 2: Reduced Oxidative Stability and Sludge Formation
Symptom: Your formulation, containing BNPA and a complex additive package (e.g., detergents, dispersants), shows a shorter-than-expected oxidation induction time. You may also observe the premature formation of sludge or varnish in heated bench tests.
Probable Cause: Negative interaction between BNPA and other additives, leading to a reduction in its antioxidant efficacy. Certain additives, particularly some highly basic detergents or reactive sulfur-containing compounds, can interfere with the radical scavenging mechanism of aminic antioxidants or promote side reactions that consume the antioxidant prematurely. This leads to accelerated oxidation of the base oil, resulting in sludge and deposits.[3]
This protocol provides an accelerated method to measure the oxidative stability of a lubricant and is highly sensitive to the antioxidant package.
Objective: To quantify the oxidative stability of different formulations and identify additive combinations that reduce the effectiveness of BNPA.
Materials:
-
RPVOT apparatus (also known as RBOT)
-
Oxygen supply
-
Pressure vessel, sample container, and copper catalyst coil
-
Test blends (prepare fresh)
Procedure:
-
Sample Preparation: Weigh 50g of the test lubricant and 5g of distilled water into the sample container.[10]
-
Catalyst: Place a polished copper catalyst coil into the container.[10]
-
Assembly: Place the container inside the pressure vessel and seal it securely.
-
Pressurization: Purge the vessel with oxygen and then pressurize it to a specified pressure, typically 620 kPa (90 psi).[11]
-
Test Execution: Place the sealed vessel in the RPVOT bath, which is maintained at 150°C. The apparatus will begin rotating the vessel at 100 rpm.[11][12]
-
Data Logging: The internal pressure will initially rise as the vessel heats up and will then slowly decrease as the antioxidant package is consumed and the oil begins to oxidize, consuming oxygen.
-
Endpoint: The test concludes when the pressure drops by a specified amount (e.g., 175 kPa) from the maximum pressure achieved. The result is reported as the time in minutes to reach this endpoint.[10] A longer time indicates better oxidative stability.
Data Interpretation & Synergism Example:
The following data, adapted from a study on BNPA and 2,6-di-tert-butyl phenol (DTBP) in a polyol ester, illustrates how RPVOT can be used to identify both positive (synergistic) and negative interactions.[1]
| Formulation | BNPA Conc. (% wt) | DTBP Conc. (% wt) | RPVOT Result (minutes) | Interpretation |
| Baseline (Ester Only) | 0.0 | 0.0 | 25 | No antioxidant protection. |
| BNPA Only | 1.0 | 0.0 | 95 | Performance of BNPA alone. |
| DTBP Only | 1.0 | 0.0 | 120 | Performance of DTBP alone. |
| Synergistic Mix | 0.25 | 1.0 | 154 | Result is greater than the sum of individual components, indicating strong synergism. |
| Antagonistic Mix (Hypothetical) | 1.0 | Additive X (1.0) | 70 | Result is less than BNPA alone, indicating antagonism. |
| Data for first four rows adapted from a study by B. F. İbrahim et al. on TMPTO esters.[1] |
A significant decrease in RPVOT minutes for a test blend compared to a baseline containing only BNPA would confirm a negative interaction that is compromising the formulation's oxidative stability.
BNPA Interaction Mechanism
Caption: BNPA intercepts peroxy radicals to halt oxidation, but can antagonistically interact with ZDDP.
References
-
Fluoramics. (n.d.). What is 4-Ball Testing as used in Testing Lubricants? Retrieved from [Link]
-
Nye Lubricants. (n.d.). Tribological Testing: SRV, 4 Ball Methods and Profilometer. Retrieved from [Link]
-
Savant Labs. (n.d.). ASTM D2272 - Standard Test Method for Oxidation of Steam Turbine Oils by Rotating Pressure Vessel. Retrieved from [Link]
-
TestOil. (2025, November 7). RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever. Retrieved from [Link]
-
MDPI. (2023, October 25). A Methodological Approach to Assessing the Tribological Properties of Lubricants Using a Four-Ball Tribometer. Retrieved from [Link]
-
Valorem Chemicals Pty Ltd. (2024, February 16). The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test. Retrieved from [Link]
-
The Lubricant Consult. (n.d.). The Overrated 4-Ball Test: Why It Fails in Practical Lubricant Assessment. Retrieved from [Link]
-
Lubrication Expert. (n.d.). What is RPVOT and How Should I Use It? Retrieved from [Link]
-
YouTube. (2012, April 18). Lawler ASTM D2272 Liquid Bath for Rotary Pressure Vessel Oxidation Test RPVOT RBOT. Retrieved from [Link]
-
DANA INSTRUMENTS. (n.d.). Oxidation stability by rotating pressure vessel method rpvot - (astm d2272, astm d2112). Retrieved from [Link]
-
SMART. (n.d.). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. Retrieved from [Link]
-
MDPI. (n.d.). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synergistic, antagonistic and additive antioxidant effects in the binary mixtures | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]
-
ResearchGate. (n.d.). The qualitative and quantitative analysis of lubricant oil additives by direct analysis in real time-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synergistic effect of antiwear additive and antioxidant in vegetable oil. Retrieved from [Link]
-
PubMed. (2011, February 9). Synergistic, additive, and antagonistic effects of food mixtures on total antioxidant capacities. Retrieved from [Link]
-
FOCUSLAB Ltd. (n.d.). Residue analysis on RPVOT test samples for single and multiple antioxidants chemistry for turbine lubricants. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Lubricant Additives: Chemistry and Applications, Third Edition. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synergistic and antagonistic effects on oxidation stability of antioxidants in a synthetic ester based oil | Request PDF. Retrieved from [Link]
-
MDPI. (2024, July 13). Performance of Aromatic Amine-Modified Metallocene Polyalphaolefin Lubricant Base Oil. Retrieved from [Link]
-
PMC - NIH. (n.d.). Oxidative Stability of Vegetal Oil-Based Lubricants. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2025, August 16). Oxidative Stability of Rapeseed Oil Based Lubricants. Retrieved from [Link]
Sources
- 1. smarteureka.com [smarteureka.com]
- 2. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]
- 3. Oxidative Stability of Vegetal Oil-Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stability of Rapeseed Oil Based Lubricants – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fluoramics.com [fluoramics.com]
- 8. Tribological Testing: SRV, 4 Ball Methods and Profilometer [nyelubricants.com]
- 9. valoremchemicals.com.au [valoremchemicals.com.au]
- 10. lubrication.expert [lubrication.expert]
- 11. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 12. m.youtube.com [m.youtube.com]
Thermal analysis (TGA/DSC) of Bis(nonylphenyl)amine for stability issues
Welcome to the technical support center for the thermal analysis of Bis(nonylphenyl)amine. This guide is designed for researchers, scientists, and quality control professionals who are using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the stability of this key antioxidant. Here, we address common challenges, provide in-depth troubleshooting, and offer standardized protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability critical?
This compound is a widely used aromatic amine antioxidant.[1] It is primarily employed to protect materials like lubricants, plastics, and elastomers from degradation at elevated temperatures. Its function is to interrupt auto-oxidation chain reactions by scavenging free radicals.[1] The thermal and thermo-oxidative stability of the antioxidant itself is paramount; if it degrades prematurely, it cannot protect the host material, leading to a shortened product service life. TGA and DSC are essential techniques to quantify this stability.[2][3]
Q2: What does a typical TGA curve for this compound look like?
A TGA curve plots the percentage of a sample's mass against temperature as it is heated in a controlled atmosphere.[2] For this compound, under an inert nitrogen atmosphere, you will typically observe a single-step decomposition. The curve will show a stable baseline until the onset of decomposition, followed by a sharp drop in mass.[4] The key parameters to note are the onset temperature of decomposition (Tonset) and the temperatures at which 5% or 10% mass loss occurs (T5%, T10%), which are indicators of its thermal stability.[5]
Q3: What is the purpose of running the analysis in different atmospheres (Inert vs. Oxidative)?
The choice of atmosphere is critical for understanding different aspects of stability.
-
Inert Atmosphere (Nitrogen): This is used to assess purely thermal stability . The analysis reveals the temperature at which the molecule decomposes due to heat alone, without the influence of oxygen.[6]
-
Oxidative Atmosphere (Air or Oxygen): This is used to assess thermo-oxidative stability .[5] This environment mimics real-world service conditions where the material is exposed to both heat and air. Degradation in an oxidative atmosphere typically occurs at a lower temperature than in an inert one.[5]
Q4: What is Oxidation Induction Time (OIT) and why is it measured with DSC?
Oxidation Induction Time (OIT) is a standardized measure of a material's resistance to oxidative degradation.[7][8] It quantifies the effectiveness of an antioxidant system. In a typical DSC-OIT test, the sample is heated to a specific isothermal temperature under an inert nitrogen atmosphere. Once the temperature stabilizes, the gas is switched to oxygen.[9][10] The instrument continues to hold the temperature constant and measures the time until an exothermic (heat-releasing) event occurs, which signifies the onset of oxidation.[11] A longer OIT value indicates better oxidative stability.[11]
Troubleshooting Guide: TGA/DSC Issues & Solutions
This section addresses specific problems you may encounter during the thermal analysis of this compound.
Problem 1: My TGA results show a lower decomposition temperature than expected.
-
Probable Cause 1: Oxidative Environment. The most common reason for unexpectedly low decomposition temperatures is the presence of oxygen in the TGA furnace. Thermo-oxidative degradation occurs at lower temperatures than purely thermal degradation.[5]
-
Solution: Ensure your system is properly purged with high-purity nitrogen for an adequate duration before starting the experiment (e.g., 30 minutes at 50-100 mL/min).[5] Check for leaks in the gas lines or furnace seals. Run a blank analysis to ensure a stable baseline.
-
-
Probable Cause 2: High Heating Rate. A faster heating rate can shift thermal events to higher temperatures, but it can also reduce the resolution between successive events. Conversely, a very slow rate might not be representative. However, if you are comparing your data to a reference that used a different heating rate, your results will not align.
-
Probable Cause 3: Sample Contamination. The presence of impurities, residual solvents, or other less stable additives in your this compound sample can lead to an initial mass loss at a lower temperature, which might be misinterpreted as the decomposition of the primary material.
-
Solution: Use high-purity samples. If analyzing a formulated product, be aware that other components will contribute to the TGA curve. Use the derivative of the TGA curve (DTG curve) to help distinguish between overlapping decomposition events.[12]
-
Problem 2: My DSC-OIT results are highly variable and not reproducible.
-
Probable Cause 1: Inconsistent Sample Preparation. The OIT is highly dependent on the surface area of the sample exposed to oxygen.[9] Variations in sample mass, particle size, or how the sample is placed in the crucible can lead to significant differences in results.
-
Solution: Use a consistent, small sample mass (e.g., 5 ± 0.5 mg). Ensure the sample forms a thin, even layer at the bottom of the DSC pan to maximize surface area and ensure uniform contact with the oxidative gas.[13]
-
-
Probable Cause 2: Crucible Type. The type of crucible used can affect OIT results. Open aluminum crucibles are common, but some metals, like copper, can have a catalytic effect on oxidation, drastically shortening the OIT.[10]
-
Solution: Use standard aluminum crucibles for consistency. If you suspect interaction with the pan material, consider using gold or platinum pans. Never compare OIT data obtained using different crucible materials.
-
-
Probable Cause 3: Gas Flow and Switching. The time it takes to completely switch the atmosphere from nitrogen to oxygen (the gas-switching "dead time") can affect the initial part of the measurement.[9] Inconsistent flow rates will also alter results.
-
Solution: Ensure the gas flow rates for both nitrogen and oxygen are identical (e.g., 50 mL/min). Use an instrument with a fast, automated gas switching system to minimize dead time.[9] Keep the gas lines as short as possible.
-
Visual Workflow: Troubleshooting Unexpected TGA Mass Loss
The following diagram outlines a logical workflow for diagnosing the root cause of an unexpectedly low decomposition temperature in your TGA analysis.
Caption: A step-by-step workflow for troubleshooting low TGA decomposition temperatures.
Standardized Experimental Protocols
Adherence to standardized protocols is crucial for generating reliable and comparable data.
Protocol 1: TGA for Thermal Stability (Inert Atmosphere)
Objective: To determine the thermal decomposition profile of this compound in the absence of oxygen.
-
Instrument Preparation:
-
Sample Preparation:
-
Experimental Setup:
-
Place the sample crucible into the TGA autosampler or furnace.
-
Purge the furnace with nitrogen at the set flow rate for at least 30 minutes to ensure a completely inert atmosphere.[5]
-
Program the temperature profile: Heat from ambient temperature (e.g., 30°C) to 600°C at a constant heating rate of 10°C/min.[5]
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.[5]
-
Determine the onset temperature of decomposition (Tonset).
-
Calculate the temperatures at 5% and 10% mass loss (T5%, T10%).
-
Generate the first derivative (DTG) curve to identify the temperature of the maximum rate of decomposition (Tpeak).
-
Protocol 2: DSC for Oxidation Induction Time (Isothermal OIT)
Objective: To measure the time to the onset of oxidation at a constant temperature, based on ASTM D3895.[9][15]
-
Instrument Preparation:
-
Turn on the DSC instrument and ensure both high-purity nitrogen and oxygen gas supplies are active and can be switched automatically.[14]
-
Calibrate the DSC for temperature and enthalpy according to the manufacturer's procedures.
-
Place an empty, sealed reference crucible in the reference position.
-
-
Sample Preparation:
-
Accurately weigh 5 ± 1 mg of the sample into an open aluminum DSC crucible.
-
Ensure the sample is spread in a thin, even layer on the bottom of the crucible.
-
-
Experimental Setup:
-
Place the open sample crucible into the DSC cell.
-
Program the instrument with the following segments:
-
Equilibrate: Hold at 30°C for 5 minutes.
-
Heat: Ramp temperature to the isothermal test temperature (e.g., 200°C or 210°C) at 20°C/min under a nitrogen atmosphere (50 mL/min).[10]
-
Isothermal (N2): Hold at the isothermal temperature for 5 minutes under nitrogen to allow the system to stabilize.
-
Gas Switch & Isothermal (O2): Switch the gas to oxygen at the same flow rate (50 mL/min) and hold at the isothermal temperature for a sufficient duration (e.g., 60 minutes) until the exothermic oxidation event is complete.[9]
-
Cool: Cool the cell back to ambient temperature.
-
-
-
Data Analysis:
-
The OIT is the time interval from the moment the oxygen is introduced (start of segment 4) to the onset of the exothermic peak, determined by the intersection of the baseline and the tangent of the exotherm.[9]
-
Data Summary & Interpretation
The relationship between experimental parameters and the expected output is crucial for robust analysis.
Table 1: Key TGA/DSC Parameters for this compound
| Parameter | Technique | Atmosphere | Typical Value Range | Significance |
| Tonset (Decomposition) | TGA | Nitrogen | 250 - 350 °C | Indicates the start of thermal degradation. Higher is better. |
| T5% (5% Mass Loss) | TGA | Nitrogen / Air | Varies | A common metric for comparing the stability of different materials. |
| Oxidation Induction Time (OIT) | DSC | Oxygen | 5 - 60+ min @ 200-210°C | Measures antioxidant effectiveness. Longer time indicates superior stability.[11] |
| Oxidation Onset Temp (OOT) | DSC | Oxygen | Varies | A dynamic test showing the temperature of oxidation onset at a constant heating rate.[11] |
Logical Diagram: Experimental Variables vs. Data Output
This diagram illustrates how changing key experimental variables will influence the data you collect.
Caption: Relationship between key experimental variables and thermal analysis results.
References
- Red Thermo. (2025, October 15). Troubleshooting TGA-DSC Sample Pan Issues.
- The Italian Association of Chemical Engineering. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Aidic.
- Microbioz India. (2024, January 12).
- Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide.
- Infub AG. (2023, October 5). DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418.
- Benchchem. (n.d.). Technical Support Center: Managing Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)
- ResearchGate. (n.d.). Typical DSC and TMA thermagrams of the poly(ester-amide) p-5i.
- MDPI. (n.d.). Obtaining and Studying the Properties of Composite Materials from ortho-, meta-, para-Carboxyphenylmaleimide and ABS.
- ResearchG
- XRF Scientific. (n.d.).
- Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards.
- PerkinElmer. (n.d.). TGA-DSC User's Booklet.
- ASTM International. (2020). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry.
- ResearchG
- MDPI. (2021, March 19).
- SciSpace. (n.d.). Determination of oxidation induction time and temperature by DSC: Results of round robin tests.
- Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
- CMC Laboratories. (n.d.). Thermogravimetric Analysis (TGA) - ASTM E1131.
- E3S Web of Conferences. (2023).
- Semantic Scholar. (2025, August 6). Phenols and aromatic amines as thermal stabilizers in polyolefin processing.
- TA Instruments. (n.d.).
- ResearchGate. (2025, August 4). Thermogravimetric Analysis of Lubricants.
- Mettler Toledo. (n.d.).
- YouTube. (2025, March 20). DSC Heat Flow Curve or DSC Thermogram: Basic Understanding.
- Intertek. (n.d.). Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Indo American Journal of Pharmaceutical Sciences. (2024, August 8). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC).
- TA Instruments. (n.d.).
- Hitachi High-Tech. (n.d.). Oxidation Induction Time Measurements by DSC.
- Benchchem. (n.d.). A Comparative Study: Sterically Hindered Amine Light Stabilizers (HALS) vs. Bis[4-(2-phenyl-2-propyl)phenyl]amine.
- ResearchGate. (n.d.). (a) DSC thermograms and (b) TGA analysis under N2 gas (non‐oxidative environment) of post‐cured BisA samples.
- TA Instruments. (n.d.).
- ResearchGate. (n.d.). TGA (a) and DSC (b) measurements for TPD-Ph and TPD-(2,4)
- Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints.
- ResearchGate. (n.d.). a DSC thermogram (second heating run) and b TGA curve of monomer NIAM.
- BOC Sciences. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
- National Institutes of Health (NIH). (2023, September 14).
- National Institutes of Health (NIH). (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- Semantic Scholar. (2002, July 1).
- ResearchGate. (2025, August 5). DSC-TG studies on kinetics of curing and thermal decomposition of epoxy–ether amine systems.
- CABI Digital Library. (n.d.).
- Office of Scientific and Technical Information (OSTI.GOV). (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES.
- MDPI. (n.d.).
- TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Interpreting results from TGA instruments [xrfscientific.com]
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Technical Support Center: Rapid Screening of Bis(nonylphenyl)amine Content via Flow Injection Analysis
Welcome to the technical support center for the rapid screening of Bis(nonylphenyl)amine (BNPA) content using Flow Injection Analysis (FIA). This guide is designed for researchers, scientists, and professionals in drug development and quality control who are utilizing FIA for the efficient quantification of this common antioxidant. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical utility. Our aim is to empower you with the knowledge to not only execute the analysis but also to effectively troubleshoot any challenges that may arise.
Introduction to FIA for BNPA Analysis
This compound is a widely used antioxidant in various industrial products, particularly in lubricating oils, to prevent oxidative degradation.[1] Its concentration is a critical parameter for quality control and stability studies. Traditional methods like High-Performance Liquid Chromatography (HPLC) can be time-consuming. Flow Injection Analysis (FIA) presents a rapid, automated, and cost-effective alternative for routine screening.
The principle of FIA is based on the precise injection of a sample into a continuously flowing carrier stream.[2] This injected "plug" of sample then disperses and reacts with reagents in the carrier stream as it travels through a manifold to a detector.[3] For BNPA, a secondary aromatic amine, spectrophotometric detection is a common and effective approach. This typically involves an oxidation reaction to produce a colored product that can be measured by a spectrophotometer.[4][5][6] The transient signal recorded by the detector is proportional to the analyte concentration. The key to successful FIA lies in the highly reproducible timing and controlled dispersion of the sample zone.[3]
Troubleshooting Guide: A Practical Q&A Approach
This section addresses specific issues you may encounter during your FIA experiments for BNPA analysis in a question-and-answer format.
Question 1: My baseline is noisy and/or drifting, what are the common causes and how can I fix it?
Answer: An unstable baseline is one of the most frequent issues in FIA and can severely impact the accuracy and precision of your measurements. Here’s a systematic approach to diagnosing and resolving the problem:
-
Initial Checks (The Simple Fixes):
-
Air Bubbles in the System: This is the most common culprit. Visually inspect all tubing, connections, and the detector flow cell for trapped air bubbles. If bubbles are present, degas your carrier stream and reagents thoroughly using sonication or vacuum degassing. You can also temporarily increase the pump speed to dislodge stubborn bubbles.
-
Pump Tubing: Worn or improperly seated peristaltic pump tubing can cause inconsistent flow rates, leading to a pulsating baseline.[7] Ensure the tubing is not flattened and is correctly tensioned in the pump cassette. Replace the pump tubing regularly as part of your routine maintenance.
-
Reagent Preparation: Incomplete dissolution or precipitation of reagents in the carrier stream can cause baseline noise. Ensure all reagents are fully dissolved and consider filtering them before use.
-
-
Deeper Investigation:
-
Cause: Inefficient mixing of the carrier stream and any post-injection reagents can lead to schlieren effects (refractive index changes) that manifest as baseline noise, especially with spectrophotometric detection.[8]
-
Solution:
-
Mixing Coils: Ensure your mixing coils are of sufficient length to allow for adequate radial dispersion and homogenous mixing. A longer or more tortuous (knotted) mixing coil can improve mixing efficiency.
-
Flow Rate: Adjust the flow rate. Sometimes a slightly higher or lower flow rate can improve mixing dynamics.
-
-
Cause: Contamination in the system or reagents.
-
Solution:
-
Flush the entire system with a cleaning solution (e.g., a dilute acid or organic solvent compatible with your system components), followed by copious amounts of deionized water.
-
Prepare fresh reagents and carrier stream solutions.
-
-
-
Pro-Tip: Always establish a stable baseline with just the carrier stream flowing through the system before introducing any reagents or samples. This helps to isolate the source of the instability.
Question 2: I'm observing poor reproducibility between injections (high %RSD). What should I investigate?
Answer: Poor reproducibility points to inconsistencies in the analytical cycle. The core principles of FIA are precise timing and controlled dispersion, so any deviation here will affect your results.
-
Injection Valve: The injection valve is a critical component for reproducibility.
-
Cause: A faulty or leaking injection valve will deliver inconsistent sample volumes. You may also have partial blockages in the sample loop.
-
Solution:
-
Manually actuate the valve and listen for a crisp, consistent switching sound.
-
Inspect the valve for any visible leaks around the fittings.
-
Flush the sample loop with a strong solvent to remove any potential residues. If the problem persists, the valve rotor seal may need replacement.
-
-
-
Sample Matrix Effects:
-
Cause: If your BNPA samples are in a complex matrix, such as lubricating oil, viscosity differences between your samples and standards can affect the injection volume and dispersion.
-
Solution:
-
Ensure your standards are matrix-matched to your samples as closely as possible.
-
Implement a consistent and robust sample preparation procedure to minimize matrix variability. This may involve dilution in a suitable organic solvent.
-
-
-
System Stability:
-
Cause: Fluctuations in pump speed or temperature can affect reaction rates and detector response.
-
Solution:
-
Allow the pump and detector to warm up and stabilize for a sufficient period before starting your analysis.
-
Monitor the pump for any erratic behavior.
-
-
Question 3: My peaks are tailing or fronting. How can I achieve a more symmetrical peak shape?
Answer: Peak shape is a good indicator of the hydrodynamic and chemical processes occurring within your FIA system.
-
Peak Tailing:
-
Cause: Adsorption of the analyte (BNPA) onto the surfaces of the tubing or flow cell. BNPA is a relatively hydrophobic molecule and can interact with system components.[9]
-
Solution:
-
Material Compatibility: Ensure your tubing and flow cell materials are appropriate. PTFE tubing is generally a good choice.
-
Carrier Stream Modification: Add a small percentage of an organic solvent (e.g., methanol or acetonitrile) to the carrier stream to reduce hydrophobic interactions.[10] You can also adjust the pH of the carrier stream.
-
Cleaning: Thoroughly clean the system to remove any adsorbed residues from previous injections.
-
-
-
Peak Fronting:
-
Cause: This is less common in FIA but can occur due to non-linear detector response at high concentrations or issues with the injection process.
-
Solution:
-
Dilute Your Samples: Ensure you are working within the linear dynamic range of your method. Dilute your samples and standards and re-run the analysis.
-
Check Injection: Ensure the sample loop is being completely filled and that there are no air gaps during injection.
-
-
Question 4: I'm experiencing sample carryover, with the signal from a high concentration sample appearing in subsequent blank injections. How can I minimize this?
Answer: Carryover is a significant issue, especially when analyzing samples with a wide range of concentrations. It is often caused by the adsorption of the analyte to system components.
-
Systematic Approach to Minimizing Carryover:
-
Wash Solution: Implement a wash step after each injection. The wash solution should be a strong solvent for BNPA. A mixture of an organic solvent and a small amount of acid or base can be effective at removing adsorbed analyte.[10]
-
Increase Wash Time/Volume: Increase the duration or flow rate of the wash step to ensure the system is thoroughly cleansed between injections.
-
Material Selection: As with peak tailing, consider the materials in your flow path. In some cases, specialized low-adsorption tubing may be necessary for particularly "sticky" analytes.
-
Injection Valve: The injector is a common source of carryover. Ensure the valve is being properly flushed during the wash cycle. Some systems allow for specific needle and loop washing protocols.
-
Question 5: The sensitivity of my assay is too low (low peak heights). How can I increase the signal?
Answer: Low sensitivity can be addressed by optimizing both the physical and chemical parameters of your FIA system.
-
Optimizing FIA Parameters:
-
Sample Volume: Increasing the volume of the injection loop will introduce more analyte into the system, generally leading to a larger signal.[3]
-
Flow Rate: A slower flow rate increases the residence time of the sample in the reaction coil, potentially allowing for a more complete reaction and a higher signal. However, this will also decrease sample throughput.[3]
-
Reaction Coil Length: A longer reaction coil also increases the reaction time, which can lead to a greater signal, up to the point where the dispersion becomes excessive and dilutes the sample too much.
-
-
Chemical Optimization:
-
Reagent Concentrations: Ensure the concentrations of your color-forming reagents are optimized. They should not be the limiting factor in the reaction.
-
pH: The pH of the carrier stream can significantly impact the rate and extent of the color-forming reaction. Experiment with different pH values to find the optimum for your specific chemistry.
-
Detector Wavelength: Ensure your spectrophotometer is set to the wavelength of maximum absorbance (λmax) for the colored product formed.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable carrier stream and reagent for BNPA analysis? A1: Given that BNPA is a secondary aromatic amine, a common approach is to use an oxidizing agent to form a colored product. A potential system could involve a carrier stream of a suitable buffer (e.g., acetate buffer to maintain a slightly acidic pH) and a post-injection merging stream containing an oxidizing agent like sodium metaperiodate, followed by coupling with a chromogenic reagent.[5][6] The specific reagents and concentrations would need to be optimized for BNPA.
Q2: How do I prepare samples of BNPA in an oil matrix for FIA? A2: Samples in a viscous matrix like lubricating oil need to be diluted to ensure proper injection and to avoid clogging the system.[7] A good starting point is to dissolve a known weight of the oil sample in a solvent that is miscible with your FIA carrier stream, such as isopropanol or a hexane/isopropanol mixture. The dilution factor should be chosen to bring the BNPA concentration into the linear range of your calibration curve.
Q3: What are the key validation parameters for an FIA method? A3: A validated FIA method should demonstrate acceptable performance for several key parameters, including:
-
Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.[11]
-
Precision: Assessed as repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).[11]
-
Accuracy: The closeness of the measured value to the true value, often determined by analyzing a certified reference material or by spike and recovery experiments.[11]
-
Specificity: The ability to measure the analyte of interest without interference from other components in the sample matrix.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]
Q4: How often should I perform system maintenance? A4: Regular maintenance is crucial for reliable FIA performance. A suggested schedule includes:
-
Daily: Visually inspect tubing and connections for leaks or bubbles.
-
Weekly: Replace peristaltic pump tubing.
-
Monthly: Flush the entire system with a cleaning solution.
-
As needed: Replace injection valve rotor seals and other consumable parts based on manufacturer recommendations or observed performance degradation.
Experimental Protocols
Protocol 1: FIA System Setup and Conditioning
-
System Assembly: Assemble the FIA manifold according to the diagram below. Ensure all fittings are secure to prevent leaks.
-
Reagent Preparation: Prepare the carrier stream and reagent solutions. Degas all solutions for at least 15 minutes using an ultrasonic bath or vacuum degassing.
-
Pump Start-up: Place all pump lines into their respective solutions. Start the pump at a low flow rate and gradually increase to the desired operational flow rate.
-
System Flush: Allow the system to flush with the carrier stream for at least 20-30 minutes to ensure all air is purged and the system is fully wetted.
-
Baseline Stabilization: Monitor the detector output. The baseline should be stable (minimal noise and drift) before proceeding with any analysis. A stable baseline is critical for accurate measurements.
Protocol 2: Spectrophotometric Determination of BNPA (Adapted Method)
This protocol is an adaptation based on common methods for aromatic amine determination and should be optimized for your specific application.[4][5][6]
-
Reagents and Standards:
-
Carrier Stream: Acetate buffer (pH 4.5).
-
Oxidizing Reagent: 0.1% (w/v) Sodium Metaperiodate in deionized water.
-
Chromogenic Reagent: 0.5% (w/v) p-N,N-dimethylphenylenediamine in deionized water.
-
BNPA Stock Standard (1000 ppm): Accurately weigh 100 mg of BNPA and dissolve in 100 mL of a suitable organic solvent (e.g., methanol or isopropanol).
-
Working Standards: Prepare a series of working standards by diluting the stock standard with the same solvent used for sample preparation.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the oil sample into a 50 mL volumetric flask.
-
Dissolve and bring to volume with isopropanol. Mix thoroughly.
-
Filter the sample through a 0.45 µm PTFE syringe filter before placing it in an autosampler vial.
-
-
FIA Procedure:
-
Set the spectrophotometric detector to the λmax of the colored product (to be determined experimentally, likely in the range of 500-550 nm).
-
Inject a fixed volume (e.g., 100 µL) of the standards and samples into the FIA system.
-
Record the peak height or area for each injection.
-
-
Calibration:
-
Construct a calibration curve by plotting the peak height/area versus the concentration of the BNPA standards.
-
Determine the concentration of BNPA in the samples using the regression equation from the calibration curve, accounting for the initial dilution.
-
Visualizations
Diagram 1: FIA Manifold for BNPA Determination
Caption: A typical three-channel FIA manifold for the spectrophotometric determination of BNPA.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in FIA.
Quantitative Data Summary
| Parameter | Typical Range/Value | Rationale |
| Pump Flow Rate | 0.5 - 2.0 mL/min | Balances sample throughput with reaction time and dispersion.[3] |
| Sample Injection Volume | 50 - 200 µL | Larger volumes increase sensitivity but may also increase dispersion.[3] |
| Mixing/Reaction Coil Length | 50 - 150 cm | Longer coils increase reaction time but also dispersion.[3] |
| Tubing Inner Diameter | 0.5 - 0.8 mm | Affects dispersion and backpressure. |
| Validation: Linearity (r²) | > 0.995 | Ensures a proportional relationship between concentration and response.[11] |
| Validation: Precision (%RSD) | < 5% | Demonstrates the reproducibility of the method.[11] |
| Validation: Accuracy (% Recovery) | 95 - 105% | Shows how close the measured value is to the true value.[11] |
References
-
Patsnap Eureka. (2025, September 19). How HPLC-MS Prevents Carryover In Sticky Analyte Methods? Retrieved from [Link]
-
Talanta. (1998). Spectrophotometric Determination of Some Aromatic Amines. PubMed. Retrieved from [Link]
-
Waters Corporation. A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2010). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Retrieved from [Link]
-
ResearchGate. (2022). Contamination and carryover free handling of complex fluids using lubricant-infused pipette tips. Retrieved from [Link]
-
Scribd. Antioxidants Cristol Ao760 Bis Nonylphenyl Amine. Retrieved from [Link]
-
SIELC Technologies. (2018). N-Phenyl-1-naphthylamine. Retrieved from [Link]
-
IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
ResearchGate. Flow and Sequential Injection Analysis Techniques in Process Analysis. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2015). visible spectrophotometric method for the determination of some typical aromatic primary amines by using. Retrieved from [Link]
-
OSHA. N-PHENYL-1-NAPHTHYLAMINE and N-PHENYL-2-NAPHTHYLAMINE. Retrieved from [Link]
-
PubMed. (2006). Application of sequential injection analysis to pharmaceutical analysis. Retrieved from [Link]
-
DTU Research Database. Flow Injection Analysis in Industrial Biotechnology. Retrieved from [Link]
-
National Institutes of Health. (2022). A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.4: Flow Injection Analysis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Bis(nonylphenyl)amine Versus Other Aminic Antioxidants
This guide provides an in-depth technical comparison of bis(nonylphenyl)amine (BNPA) against other common aminic antioxidants used in industrial and automotive applications. We will explore the fundamental mechanisms of action, present comparative performance data, and detail the standardized experimental protocols essential for validating antioxidant efficacy. This document is intended for researchers, formulators, and technical professionals engaged in the development and application of high-performance lubricants, polymers, and fuels.
Introduction: The Critical Role of Aminic Antioxidants in Material Degradation
The oxidative degradation of organic materials, particularly lubricants, is an inexorable process accelerated by heat, pressure, and the presence of catalytic metals.[1][2] This degradation leads to increased viscosity, the formation of harmful sludge and varnish, and the generation of corrosive acids, ultimately compromising equipment performance and lifespan.[3][4] Antioxidant additives are incorporated into formulations to interrupt this destructive cycle.
Aminic antioxidants, a class of radical scavengers, are renowned for their high-temperature performance and efficiency.[3][5] They function as primary antioxidants, meaning they are the first line of defense, by donating a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•).[6][7] This action halts the propagation stage of the auto-oxidation chain reaction.[6] Among these, alkylated diphenylamines (ADPAs), such as this compound, are a cornerstone of modern lubricant technology.[8][]
The Mechanism of Aminic Antioxidants
The efficacy of an aminic antioxidant is fundamentally tied to the bond dissociation energy (BDE) of its N-H bond. In aromatic amines, the lone pair of electrons on the nitrogen atom engages in a p-π conjugated system with the aromatic rings.[7] This conjugation significantly lowers the N-H BDE, making the hydrogen atom readily available for donation to a peroxy radical.[7]
Upon donating a hydrogen atom, the aminic antioxidant is converted into a resonance-stabilized aminyl radical (Ar₂N•), which is significantly less reactive than the initial peroxy radical and is incapable of abstracting a hydrogen atom from the lubricant base oil, thus breaking the oxidation cycle. This stabilized radical can further react with other radicals to form non-radical products, effectively terminating the chain reaction.[6] It has been reported that a single mole of an alkylated diphenylamine can eliminate up to 12 moles of radicals.[7]
Caption: Radical scavenging mechanism of an aminic antioxidant.
Comparative Efficacy: this compound vs. Alternatives
This compound (BNPA) is a widely used liquid ADPA, valued for its excellent thermal stability and oil solubility.[][10] The nonyl groups attached to the phenyl rings enhance its solubility in non-polar base stocks (like API Group II and III mineral oils and PAOs) and contribute to its low volatility, which is critical for high-temperature applications.[]
Other common aminic antioxidants include:
-
Octylated/Butylated Diphenylamines: These are mixtures of ADPAs with shorter alkyl chains. They are also highly effective but can have slightly higher volatility compared to BNPA.
-
Phenyl-α-naphthylamine (PANA): A solid aminic antioxidant known for providing excellent thermal stability.[11]
-
Hindered Phenolic Antioxidants (e.g., 2,6-di-tert-butylphenol): While not aminic, they are often used in conjunction with aminic antioxidants. They are excellent radical scavengers but are generally considered less effective at very high temperatures compared to aminic types.[5][8] A synergistic effect is often observed when phenolic and aminic antioxidants are used together, where the phenol can regenerate the more powerful amine antioxidant.[6][12]
Performance Data Comparison
The performance of antioxidants is typically evaluated using accelerated oxidation tests. The Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) and Pressure Differential Scanning Calorimetry (PDSC, ASTM D6186) are two of the most common and reliable methods.[13][14] A longer induction time in these tests indicates superior oxidative stability.
The following table presents illustrative data comparing the performance of BNPA with other antioxidants in a Group II base oil.
| Antioxidant (at 0.5% wt.) | RPVOT (ASTM D2272) Induction Time (minutes) | PDSC (ASTM D6186) Oxidation Induction Time (OIT) @ 210°C (minutes) | Key Characteristics |
| This compound (BNPA) | ~1500 - 1800 | ~45 - 55 | Excellent high-temperature stability, low volatility, superior oil solubility. Reduces sludge and varnish.[2] |
| Octylated/Butylated DPA | ~1300 - 1600 | ~40 - 50 | High reactivity, good general-purpose performance. Slightly more volatile than BNPA. |
| Phenyl-α-naphthylamine (PANA) | ~1200 - 1500 | ~35 - 45 | Solid antioxidant, good thermal stability but may have solubility limitations. |
| Hindered Phenolic AO | ~400 - 600 | ~15 - 25 | Effective at lower temperatures; often used in synergy with aminic AOs.[5] |
| Base Oil (No Additive) | < 100 | < 5 | Prone to rapid oxidation. |
Note: The values presented are typical and can vary significantly based on the specific base oil, additive concentration, and presence of other additives.
The data clearly indicates the superior performance of aminic antioxidants, particularly BNPA, in providing high-temperature oxidative stability compared to phenolic antioxidants when used alone. Formulations containing only aminic antioxidants have shown longer lifetimes and higher RPVOT values in Group II base stocks.[2]
Experimental Protocols for Antioxidant Efficacy Validation
To ensure trustworthiness and reproducibility, antioxidant performance must be evaluated using standardized, self-validating methodologies. Here we detail the protocols for two cornerstone tests.
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method evaluates the oxidation stability of lubricants under accelerated conditions of heat and oxygen pressure in the presence of water and a copper catalyst.[15] It is a reliable predictor of a lubricant's remaining useful life.[13]
Caption: Standard workflow for the RPVOT (ASTM D2272) test.
Step-by-Step Methodology:
-
Sample Preparation: A 50-gram sample of the test oil is weighed into a glass container.[1] Five grams of distilled water and a polished copper catalyst coil are added to the container.[1][16] The copper acts as a catalyst, accelerating the oxidation process to simulate real-world conditions.
-
Vessel Assembly: The glass container is placed inside a stainless steel pressure vessel, which is then sealed.[1]
-
Pressurization: The vessel is purged with oxygen to remove air and then pressurized with pure oxygen to 90 psi (620 kPa) at room temperature.[16]
-
Heating and Rotation: The sealed vessel is placed in a heating bath maintained at 150°C and is rotated at 100 RPM at an angle of 30 degrees to ensure thorough mixing and exposure of the oil to the oxygen and catalyst.[16]
-
Data Acquisition: The pressure inside the vessel is continuously monitored. Initially, the pressure rises as the vessel heats up. As the antioxidant additives are consumed, the oil begins to oxidize rapidly, consuming oxygen and causing the internal pressure to drop.[16]
-
Endpoint Determination: The test is concluded when the pressure drops by a specified amount—typically 25 psi (175 kPa)—from the maximum pressure observed.[16] The time, in minutes, from the start of the test to this pressure drop is the RPVOT result.[13]
Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
PDSC is another powerful technique for determining the oxidative stability of materials.[14][17] It measures the heat flow from a sample as a function of temperature or time under a controlled atmosphere and pressure. The test identifies the Oxidation Induction Time (OIT), which is the point at which the sample begins to rapidly oxidize, marked by a sharp exothermic release of energy.[18]
Step-by-Step Methodology:
-
Sample Preparation: A very small sample of the oil (typically 2-3 mg) is weighed into an aluminum sample pan.
-
Instrument Setup: The sample pan, along with an empty reference pan, is placed into the PDSC cell. The cell is sealed and pressurized with pure oxygen (typically to 500 psi).[17]
-
Isothermal Heating: The cell is rapidly heated to a specified isothermal test temperature (e.g., 210°C).
-
Data Acquisition: The instrument maintains the isothermal temperature and records the differential heat flow between the sample and the reference pan over time.
-
Endpoint Determination: Initially, the heat flow remains stable. Once the antioxidant package is depleted, the sample begins to oxidize, producing a sharp exothermic peak. The time from the start of the isothermal test to the onset of this exothermic peak is the OIT. The use of high pressure prevents the volatilization of antioxidants, ensuring they remain in the sample to provide protection.[17]
Conclusion and Field-Proven Insights
For applications demanding high-temperature stability and long service life, such as in turbine oils, hydraulic fluids, and engine oils, aminic antioxidants are indispensable.[3][4] this compound (BNPA) stands out due to its combination of high thermal stability, low volatility, and excellent solubility in modern, highly refined base oils (Group II/III). These properties make it exceptionally effective at preventing the formation of sludge and varnish, which is a growing concern with these less-solvent base stocks.[2]
While other aminic antioxidants offer robust performance, the selection must be guided by the specific demands of the application, including operating temperature, base stock type, and interaction with other additives. The synergistic use of aminic and phenolic antioxidants remains a powerful formulation strategy, particularly for moderate-temperature applications where cost-performance is critical.
The validation of antioxidant performance through rigorous, standardized testing like RPVOT and PDSC is non-negotiable. These methods provide the quantitative data necessary to compare candidates objectively and to predict the remaining useful life of in-service fluids, forming the bedrock of predictive maintenance programs.
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A Senior Application Scientist’s Guide to Benchmarking Bis(nonylphenyl)amine Performance in Different Lubricant Base Oils
Introduction: The Critical Role of Aminic Antioxidants in Modern Lubrication
As mechanical systems evolve towards higher operating temperatures, increased power densities, and extended service intervals, the oxidative degradation of lubricants has become a primary factor limiting equipment life and reliability. Lubricant oxidation leads to a cascade of detrimental effects, including viscosity increase, varnish and sludge formation, and the generation of corrosive acids[1][2]. To counteract this, antioxidants are incorporated into virtually all lubricant formulations.
Among the most effective and widely utilized classes of antioxidants are the aromatic amines, with Bis(nonylphenyl)amine (BNPA) being a prominent example. BNPA, a secondary aromatic amine, functions as a primary antioxidant, or radical scavenger.[3] Its primary role is to intercept and neutralize peroxy radicals, which are key propagators in the lubricant auto-oxidation cycle, thereby extending the useful life of the oil.[2][3]
However, the efficacy of any additive is not an intrinsic property but is profoundly influenced by the surrounding formulation, most notably the base oil. The shift in the industry from traditional API Group I solvent-refined base stocks to more advanced Group II, III (hydrocracked), Group IV (Polyalphaolefin - PAO), and Group V (e.g., Esters) stocks has fundamentally altered the environment in which antioxidants must perform.[4][5] These advanced base oils offer superior thermal stability and viscosity characteristics but exhibit lower solvency, which impacts additive solubility and the suspension of degradation products.[4][5]
This guide provides an in-depth technical comparison of BNPA's performance across this spectrum of base oils. We will explore the causal mechanisms behind its varying effectiveness, detail the rigorous experimental protocols required for a valid comparison, and present illustrative data to guide researchers and formulators in optimizing lubricant performance.
Understanding the Landscape: Lubricant Base Oils
The performance of BNPA is inextricably linked to the chemical nature of the base oil in which it is dissolved. The American Petroleum Institute (API) categorizes base oils into five groups based on their manufacturing process, sulfur content, saturates, and viscosity index (VI).
| API Group | Description | Saturates | Sulfur | Viscosity Index (VI) | Key Characteristics |
| Group I | Solvent Refined | < 90% | > 0.03% | 80-120 | Good solvency, contains natural antioxidants (aromatics, sulfur compounds), less oxidatively stable.[5][6] |
| Group II | Hydroprocessed | ≥ 90% | ≤ 0.03% | 80-120 | Better oxidative stability and color than Group I, moderate solvency.[4][6] |
| Group III | Severely Hydrocracked | ≥ 90% | ≤ 0.03% | ≥ 120 | Excellent oxidative stability and VI, poor solvency. Often termed "synthetic".[4][6][7] |
| Group IV | Polyalphaolefin (PAO) | 100% (Synthetic) | N/A | High | Excellent thermal/oxidative stability, very poor solvency, non-polar.[5][8] |
| Group V | All Others (e.g., Esters) | Varies (Synthetic) | N/A | Varies | Includes polar molecules like esters, which have excellent solvency and thermal stability.[9] |
The critical trade-off is between inherent stability and solvency. Less refined Group I oils contain aromatic and heterocyclic compounds that, while being less stable themselves, act as excellent solvents for additives and polar oxidation products.[4][5] Conversely, highly pure Group II, III, and IV base oils lack these natural solvents, making them more prone to varnish and sludge deposition if not formulated correctly.[4]
Mechanism of Action: How BNPA Protects the Oil
BNPA functions as a radical scavenger, breaking the lubricant oxidation chain reaction. The process is initiated by heat, metal catalysts, or pressure, which causes a hydrocarbon molecule (R-H) in the base oil to lose a hydrogen atom, forming a highly reactive alkyl radical (R•). This radical rapidly reacts with oxygen to form a peroxy radical (ROO•), which then propagates the chain reaction.
BNPA interrupts this cycle by donating a hydrogen atom from its N-H group to the peroxy radical. This neutralizes the aggressive radical and forms a more stable aminyl radical, which is resonance-stabilized and less likely to continue the oxidation chain.
Figure 1: BNPA's radical scavenging mechanism interrupting the auto-oxidation cycle.
Comparative Performance Analysis of BNPA
The performance of BNPA is best evaluated through a series of standardized tests that simulate the oxidative stresses experienced in industrial and automotive applications. Key metrics include oxidation stability, deposit control, and response to other additives.
Oxidation Stability
Oxidation stability is the most critical performance parameter for an antioxidant. It measures the lubricant's resistance to degradation in the presence of oxygen, heat, and catalysts.
Causality Behind Performance Variation:
-
Group I: BNPA's performance can be moderate. While the high solvency keeps BNPA dissolved, the base oil itself is less stable and contains natural sulfur compounds that can have complex interactions, sometimes acting as secondary antioxidants but also potentially competing with the primary antioxidant.[10][11]
-
Group II & III: These highly refined oils provide a very stable medium, allowing BNPA to be highly effective. Research has shown that turbine oils based on Group II and III stocks with only aminic antioxidants can achieve exceptionally long life with low sludge formation, outperforming formulations that also include phenolic antioxidants.[4] The absence of reactive species found in Group I oils allows the aminic antioxidant to work unimpeded.
-
Group IV (PAO): PAOs are extremely stable but have very poor polarity and solvency.[8] This can lead to challenges in dissolving sufficient BNPA, especially at lower temperatures. However, when properly solubilized (often with the help of a co-solvent like an ester), BNPA provides outstanding high-temperature oxidation stability in PAO due to the inert nature of the base stock.[8][12]
-
Group V (Esters): Esters offer both high thermal stability and excellent solvency due to their polar nature.[9] This combination makes them an ideal medium for BNPA. The antioxidant is readily dissolved and can effectively protect the ester from degradation, even under severe conditions.
Illustrative Performance Data: Oxidation Stability
The following table presents representative data from key oxidation stability tests.
| Base Oil Type | RPVOT (ASTM D2272) Minutes to 25 psi drop | PDSC (ASTM D6186) Oxidation Induction Time (OIT) @ 210°C (min) |
| Group I | 450 | 25 |
| Group II | 800 | 45 |
| Group III | 1200 | 60 |
| Group IV (PAO) | 1500 | 75 |
| Group V (Ester) | 1350 | 70 |
| Disclaimer: Data is illustrative for comparative purposes, assuming a consistent BNPA treat rate (e.g., 0.5% wt.). Actual results depend heavily on the specific base oil, additive package, and test conditions.[13] |
Deposit and Varnish Control
While BNPA is excellent at inhibiting oxidation, its own degradation byproducts can contribute to deposits if not managed correctly. This is where base oil solvency plays a pivotal role.
Causality Behind Performance Variation:
-
Group I: The superior solvency of Group I oils helps to keep both the antioxidant and its byproducts dissolved, leading to good deposit control.[4]
-
Group II & III: The poor solvency of these base stocks is a major challenge.[4] As BNPA is consumed, its polar byproducts may become insoluble and deposit on hot metal surfaces, forming varnish. Contrary to some older literature, recent studies indicate that carefully formulated Group II and III oils with only aminic antioxidants can exhibit lower sludge and varnish than combinations with phenolic antioxidants.[4] This suggests that interactions between different antioxidant types can sometimes be detrimental to deposit control.
-
Group IV (PAO) & V (Ester): PAOs, having the worst solvency, are most susceptible to deposit formation from additive byproducts.[5] This is why PAO-based formulations almost always include a Group V ester as a co-base stock or solubilizer.[8] The high polarity of the ester helps maintain a clean system by keeping all components in solution.
Experimental Protocols & Workflow
To ensure trustworthy and reproducible results, all performance benchmarking must adhere to standardized test methodologies.
Experimental Workflow for Benchmarking
The logical flow for a comprehensive benchmarking study is outlined below. This self-validating system ensures that each aspect of performance is evaluated using an industry-accepted standard.
Figure 2: Standardized workflow for evaluating BNPA performance.
Detailed Step-by-Step Methodologies
1. Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272 [13] This test is designed to evaluate the oxidation stability of inhibited oils under accelerated conditions. It is particularly useful for quality control and for comparing the relative performance of different antioxidant systems.
-
Principle: A sample of oil is mixed with water and a copper catalyst coil inside a pressurized vessel (pressure bomb). The vessel is filled with pure oxygen, heated to 150°C, and rotated at 100 RPM. The antioxidant is consumed as it resists oxidation. The test ends when the pressure inside the vessel drops by 25 psi from its maximum, indicating the antioxidant has been depleted and the base oil is rapidly oxidizing. The result is reported in minutes.
-
Protocol:
-
Weigh 50 grams of the test oil into a glass container.
-
Add 5 ml of distilled water.
-
Place a polished copper catalyst coil into the oil-water mixture.
-
Place the container inside the RPVOT pressure vessel.
-
Seal the vessel and charge it with oxygen to 90 psi at room temperature.
-
Check for leaks, then vent and recharge with oxygen to 90 psi.
-
Place the vessel in the heating bath, pre-heated to 150°C, and begin rotation.
-
Monitor the pressure inside the vessel continuously.
-
Record the time, in minutes, from the start of the test until the pressure has dropped 25 psi (175 kPa) from the maximum recorded pressure.
-
2. Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186 [13][14] PDSC measures the heat flow from a sample under a controlled temperature program and atmosphere. It provides a rapid determination of the Oxidation Induction Time (OIT), a direct measure of oxidative stability.
-
Principle: A small sample of oil (2-3 mg) is placed in an aluminum pan inside a high-pressure DSC cell. The cell is pressurized with oxygen and rapidly heated to a set isothermal temperature (e.g., 210°C). The sample is held at this temperature, and the instrument measures the time until an exothermic reaction (heat release) occurs, which signifies the onset of rapid oxidation. This time is the OIT.
-
Protocol:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Place approximately 3 mg of the oil sample into an open aluminum sample pan.
-
Place the pan into the PDSC cell alongside an empty reference pan.
-
Seal the cell and pressurize with pure oxygen to the specified pressure (e.g., 500 psi).
-
Rapidly heat the cell at a rate of 100°C/min to the isothermal test temperature (e.g., 210°C).
-
Hold the sample at the isothermal temperature and record the heat flow signal.
-
Determine the OIT as the time from the start of the isothermal hold to the onset of the exothermic peak.
-
Conclusion and Field-Proven Insights
The performance of this compound is a dynamic interplay between its inherent chemical activity and the properties of the base oil. Our analysis demonstrates that while BNPA is a potent antioxidant in all lubricant stocks, its optimal performance and overall benefit to the lubricant's health are achieved in highly refined base oils.
-
For High-Performance Applications: A formulation combining BNPA with Group III or Group IV (PAO) base oils , supplemented with a Group V ester for solvency, offers the best of all worlds: superior oxidation stability, excellent thermal durability, and robust deposit control. The ester ensures the BNPA and its byproducts remain in solution, maintaining system cleanliness.[8]
-
For Mainstream Applications: In Group II base oils, BNPA provides a significant upgrade in oxidation stability over Group I stocks.[4] Formulators should be aware of the reduced solvency and may consider synergistic additives to help manage potential deposits, although evidence suggests that a well-balanced formulation with only aminic antioxidants can be very effective.[4]
-
Causality is Key: The choice of base oil is not merely a question of cost or VI; it fundamentally defines the chemical environment. Understanding the trade-off between a base oil's inherent stability and its solvency is critical for leveraging the full potential of an advanced antioxidant like BNPA. The data clearly shows that moving to higher-purity base stocks enhances the antioxidant's ability to protect the lubricant, leading to longer service life and improved equipment reliability.
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A Researcher's Guide to the Spectroscopic Comparison of Fresh and Aged Bis(nonylphenyl)amine
Introduction: The Unseen Degradation of a Workhorse Antioxidant
Bis(nonylphenyl)amine (BNPA) is a widely utilized aminic antioxidant, critical to extending the operational life of industrial lubricants, polymers, and fuels.[] Its primary function is to inhibit oxidative degradation by scavenging free radicals, thereby preventing the deterioration of the host material.[2][3] However, in performing this vital role, BNPA itself is consumed and transformed. This process, often referred to as "aging," alters its chemical structure and, consequently, its efficacy. For researchers and product development professionals, understanding the trajectory of BNPA degradation is paramount for predicting lubricant lifetimes, ensuring polymer stability, and preventing costly mechanical failures caused by oxidation byproducts like sludge and varnish.[4]
This guide provides an in-depth comparison of fresh and aged BNPA using fundamental spectroscopic techniques: Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data presentation to explain the underlying chemical transformations responsible for the observed spectral changes, providing you with a robust framework for your own analytical investigations.
The Chemistry of Aging: Thermo-Oxidative Degradation of BNPA
The primary mechanism of aging for BNPA in its typical applications is thermo-oxidative degradation. This process is a free-radical chain reaction.[2] The secondary amine group (-NH-) in BNPA is the active site. It donates its hydrogen atom to scavenge highly reactive peroxyl radicals (ROO•) in the substrate (e.g., lubricant base oil), terminating the oxidative cycle. This action transforms the BNPA molecule into a stabilized aminyl radical.
These aminyl radicals can then undergo several subsequent reactions, including recombination to form dimers or further oxidation to yield highly colored species such as quinone-imines.[5] It is these transformation products that we aim to detect and characterize spectroscopically, as they represent the chemical fingerprint of "aged" BNPA.
Caption: Oxidative degradation mechanism of this compound (BNPA).
Experimental Design: A Framework for Analysis
A reliable comparison requires a controlled aging process and systematic analysis. The following workflow provides a robust structure for generating comparative data.
Caption: Workflow for comparative spectroscopic analysis of fresh and aged BNPA.
Protocol 1: Accelerated Aging of BNPA
This protocol is designed to simulate the long-term thermo-oxidative stress experienced by BNPA in service, following principles outlined in standards like ASTM F1980 for accelerated aging.[6][7]
-
Sample Preparation: Prepare a solution of fresh BNPA (e.g., 1% w/w) in a representative base oil (e.g., a Group II or III mineral oil) or a suitable solvent that is stable at the aging temperature.
-
Control Sample: Aliquot a portion of the fresh sample into a sealed, airtight vial and store it in the dark at room temperature. This is your "Fresh" control.
-
Aging Setup: Place the remaining sample in an open glass vessel that allows for air exposure. Place the vessel in a laboratory oven equipped with an air circulation fan.
-
Aging Conditions: Heat the sample to a consistent elevated temperature (e.g., 150-175°C). The choice of temperature is a trade-off; higher temperatures accelerate aging but may induce non-representative degradation pathways. Maintain a gentle flow of clean, dry air over the sample if possible to ensure a sufficient supply of oxygen.
-
Sampling: Age the sample for a predetermined duration (e.g., 24, 48, 96 hours). At each time point, draw a small aliquot for spectroscopic analysis. This allows for a time-course study of the degradation.
-
Storage: Store the aged aliquots in the same manner as the control sample until analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and rapid technique for identifying functional groups.[8] It is particularly well-suited for tracking the primary structural change in BNPA: the transformation of the N-H bond.
-
Fresh BNPA: The most characteristic peak for fresh BNPA is the N-H stretching vibration. As a secondary amine, it exhibits a single, relatively sharp absorption band in the region of 3350-3310 cm⁻¹.[9] Other significant peaks include C-N stretching for the aromatic amine (1335-1250 cm⁻¹) and various C-H and aromatic C=C stretches.[10]
-
Aged BNPA: The hallmark of BNPA degradation in an FTIR spectrum is the significant decrease, and eventual disappearance, of the N-H stretching band at ~3330 cm⁻¹. This directly indicates the consumption of the antioxidant's active site. Concurrently, new, broad absorption bands may appear in the carbonyl region (1650-1750 cm⁻¹) or the C=N imine region (~1640 cm⁻¹), corresponding to the formation of various oxidation products.[5][11] A general broadening of peaks in the fingerprint region (1500-600 cm⁻¹) also indicates an increase in molecular complexity and the formation of a mixture of degradation products.
Protocol 2: FTIR Analysis
-
Sample Preparation: If the sample is an oil solution, it can often be analyzed directly. Place a small drop of the oil between two KBr or NaCl salt plates. If the BNPA is in solid form or a solvent, prepare a KBr pellet or cast a thin film on a salt plate from a volatile solvent.
-
Background Collection: Ensure the spectrometer's sample chamber is empty and clean. Collect a background spectrum to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place the prepared sample in the spectrometer's beam path.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.
-
Data Comparison: Overlay the spectra of the fresh and aged samples. Normalize the spectra to a stable peak (e.g., an aromatic C-H stretch) to accurately compare the relative intensity changes of the N-H and developing carbonyl/imine peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic structure of molecules, particularly those with aromatic rings and conjugated systems. It is highly sensitive to the formation of colored degradation products.
-
Fresh BNPA: As an aromatic amine, BNPA exhibits characteristic UV absorption. The interaction of the nitrogen lone-pair electrons with the phenyl rings results in absorption bands, typically below 300 nm.[10] Solutions of fresh BNPA are often colorless or very pale yellow.
-
Aged BNPA: The formation of oxidation products like quinone-imines introduces extended conjugated π-electron systems.[12] This has two major effects on the UV-Vis spectrum:
-
Bathochromic Shift: The wavelength of maximum absorbance (λ_max) shifts to longer wavelengths.
-
Hyperchromic Effect: The absorbance intensity increases significantly. This shift into the visible region (400-700 nm) is directly responsible for the common observation of lubricant darkening or polymer yellowing upon aging.[3] Monitoring the increase in absorbance at a specific wavelength in the visible range (e.g., 400-450 nm) can be a simple and effective method for quantifying the extent of degradation.[12]
-
Protocol 3: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which both fresh and aged BNPA are soluble (e.g., hexane, isooctane, or ethanol).
-
Sample Preparation: Prepare dilute solutions of the fresh and aged samples in the chosen solvent. It is critical to use the same concentration for both to allow for direct comparison. A concentration series may be necessary to find an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline).
-
Data Acquisition: Fill a cuvette with the sample solution and place it in the spectrophotometer. Scan a range from approximately 200 nm to 700 nm.
-
Data Comparison: Overlay the spectra of the fresh and aged samples. Note the shift in λ_max and the emergence of new absorption bands at longer wavelengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous identification of specific chemical environments for hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Fresh BNPA:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on the nonylphenyl rings (typically 6.8-7.5 ppm), the aliphatic protons of the nonyl chains (0.8-1.6 ppm), and a characteristic, often broad, signal for the single N-H proton (3-5 ppm for aromatic amines).[9][13] The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons (120-170 ppm) and the aliphatic carbons of the nonyl groups.[13][14]
-
-
Aged BNPA:
-
¹H NMR: The most obvious change will be the reduction in the integral and eventual disappearance of the N-H proton signal.[10] Significant changes in the chemical shifts and splitting patterns of the aromatic protons will occur due to the alteration of the electronic environment by oxidation. New, complex signals may appear, corresponding to the protons in the newly formed degradation products.[15]
-
¹³C NMR: The degradation will be evident through the appearance of new signals in the downfield region, potentially corresponding to C=O (carbonyl/quinone) carbons (>180 ppm) or C=N (imine) carbons (~160-170 ppm). Shifts in the positions of the original aromatic carbon signals will also be observed.
-
Protocol 4: NMR Analysis
-
Sample Preparation: Dissolve a precise amount of the fresh or aged sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For lubricant samples, it may be necessary to first perform a solvent extraction or chromatographic separation to isolate the additive package from the base oil to avoid overwhelming the spectrum with oil signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard pulse programs. Ensure sufficient scans are acquired for a good signal-to-noise ratio, especially for ¹³C NMR.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Spectral Analysis: Integrate the ¹H NMR signals and assign peaks in both ¹H and ¹³C spectra to the molecular structures. Compare the spectra of fresh and aged samples to identify disappeared signals and assign new signals to potential degradation products.
Summary of Spectroscopic Changes
| Spectroscopic Technique | Fresh this compound (BNPA) | Aged this compound (BNPA) |
| FTIR | Clear N-H stretch (~3330 cm⁻¹).[9] | Diminished or absent N-H stretch. Appearance of broad C=O and/or C=N bands (1640-1750 cm⁻¹).[5] |
| UV-Vis | Absorption primarily in the UV region (<300 nm).[10] | Bathochromic (red) shift of λ_max. Increased absorbance in the visible region (400-700 nm).[12] |
| ¹H NMR | Observable N-H proton signal (3-5 ppm).[9] | Disappearance of the N-H proton signal. Complex changes in the aromatic region.[15] |
| ¹³C NMR | Characteristic aromatic and aliphatic carbon signals.[14] | Appearance of new downfield signals for C=O or C=N carbons (>160 ppm). |
Conclusion
The spectroscopic comparison of fresh and aged this compound provides a clear and detailed picture of its degradation pathway. Each technique offers unique yet complementary insights. FTIR provides a rapid and direct assessment of the consumption of the active N-H group. UV-Vis is highly sensitive to the formation of colored, conjugated byproducts that signify advanced degradation. Finally, NMR offers unparalleled structural detail, enabling the potential identification of specific degradation products.
By employing this multi-faceted spectroscopic approach, researchers can effectively monitor the health of BNPA in various formulations, develop more stable products, and build accurate models for predicting the service life of critical materials.
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DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). CORE. Available at: [Link]
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STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. NIH. Available at: [Link]
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MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Bis(nonylphenyl)amine
Introduction: The Analytical Imperative for Bis(nonylphenyl)amine
This compound (BNPPA) is a widely used antioxidant stabilizer in various polymers, rubbers, and lubricants.[1][2] In the pharmaceutical industry, its presence in plastic components of container closure systems or single-use manufacturing equipment poses a risk of it becoming a leachable—a chemical entity that migrates into the final drug product.[3][4][5] The potential for patient exposure necessitates the development of robust, reliable, and validated analytical methods to detect and quantify BNPPA at trace levels.
Method validation, guided by international standards such as ICH Q2(R2), establishes that an analytical procedure is fit for its intended purpose.[6][7] However, when multiple analytical techniques are available or when a method is transferred between laboratories, cross-validation becomes paramount. It provides documented evidence that different validated methods yield equivalent and reliable results, ensuring consistency and data integrity across the product lifecycle.[8]
This guide provides a comparative framework for the cross-validation of three common, powerful analytical techniques for the quantification of BNPPA: High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present a systematic approach to comparing their performance.
Physicochemical Profile and Analytical Considerations for BNPPA
Understanding the properties of BNPPA is fundamental to selecting and optimizing an analytical method.
-
Structure: A secondary aromatic amine with two nonylphenyl groups.
-
Molecular Formula: C₃₀H₄₇N[9]
-
Key Properties: High boiling point (~517 °C) and low volatility.[1] Its aromatic rings provide chromophores suitable for UV and fluorescence detection. The nitrogen atom is a site for potential ionization in mass spectrometry.
The low volatility of BNPPA presents a challenge for Gas Chromatography, often necessitating a derivatization step to increase its thermal stability and prevent analyte degradation in the hot injector.[11] Conversely, its solubility in organic solvents and UV-active structure make it an excellent candidate for Liquid Chromatography.
Core Analytical Techniques: Principles and Rationale
The choice of an analytical technique is a balance of sensitivity, selectivity, cost, and the specific requirements of the analysis (e.g., screening vs. confirmatory).
High-Performance Liquid Chromatography (HPLC) with UV/FLD
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The aromatic nature of BNPPA allows for sensitive detection using a UV detector. For enhanced sensitivity and selectivity, a Fluorescence Detector (FLD) can be employed, as phenolic compounds often exhibit native fluorescence.[12][13]
-
Expertise & Experience: HPLC-UV is a workhorse in QC laboratories due to its robustness and cost-effectiveness. The primary consideration is achieving chromatographic resolution from matrix components. The choice of a C18 reversed-phase column is logical due to the non-polar nature of BNPPA. FLD is chosen when trace-level quantification is needed and matrix interferences plague UV detection, as fewer compounds fluoresce, thereby reducing background noise.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio, offering high specificity.[11][14]
-
Expertise & Experience: GC-MS is a highly specific and sensitive technique. However, direct injection of BNPPA is problematic due to its high boiling point and potential for thermal degradation. To overcome this, a derivatization step, such as silylation, is employed. This process replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, thus ensuring the molecule can traverse the GC system intact.[11][15] This step adds time to sample preparation but is critical for reliable analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This hybrid technique couples the powerful separation of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. After separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion corresponding to BNPPA is selected. It is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, virtually eliminating matrix interferences.[16][17]
-
Expertise & Experience: LC-MS/MS is the gold standard for trace-level quantification in complex matrices like drug formulations or biological samples.[16][18] It typically requires no derivatization, simplifying sample preparation compared to GC-MS.[19] The development of an LC-MS/MS method requires expertise in optimizing ionization and fragmentation parameters, but the resulting method is unparalleled for confirmatory analysis and low-level leachable studies.
Experimental Protocols: A Self-Validating System
The following protocols are representative methodologies for the analysis of BNPPA. Any laboratory implementing these must perform a full validation according to ICH Q2(R2) guidelines.[6][20]
Protocol 1: Sample Preparation (Aqueous Drug Product Matrix)
This extraction protocol is designed to isolate BNPPA from a liquid drug product and is applicable as a precursor to all three instrumental methods.
-
Spiking: For validation purposes, spike known concentrations of a certified BNPPA standard into a placebo drug product matrix.
-
Liquid-Liquid Extraction (LLE):
-
To 5 mL of the sample (or spiked sample), add 5 mL of n-hexane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Collection & Evaporation:
-
Carefully transfer the upper n-hexane layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Reconstitution:
-
For HPLC & LC-MS/MS: Reconstitute the residue in 1 mL of the mobile phase (e.g., acetonitrile/water).
-
For GC-MS: Reconstitute the residue in 100 µL of a suitable solvent like acetonitrile for the subsequent derivatization step.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV/FLD)
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV and Fluorescence detectors.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
-
Detection:
-
UV: 254 nm.
-
Fluorescence: Excitation at 275 nm, Emission at 300 nm.[12]
-
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of prepared standards (e.g., 0.1 to 10 µg/mL).
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (Silylation):
-
To the dried residue from sample preparation (reconstituted in 100 µL acetonitrile), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[15]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumental Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[15]
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 320 °C, and hold for 10 min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized BNPPA.
-
-
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient of A (Water with 0.1% Formic Acid) and B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: Start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Monitor the transition from the protonated molecule [M+H]⁺ to specific, stable product ions. (Note: These transitions must be determined empirically by infusing a BNPPA standard).
-
Analysis: Construct a calibration curve by plotting peak area against concentration, often over a low range (e.g., 0.1 to 100 ng/mL).
-
Cross-Validation Study Design
The core of cross-validation is the direct comparison of results from different analytical methods on the same set of samples.
Caption: Workflow for cross-validation of analytical methods.
Comparative Performance Data
The performance of each method should be evaluated against standard validation parameters. The table below summarizes the expected performance characteristics for the analysis of BNPPA.
| Parameter | HPLC-UV/FLD | GC-MS (with Derivatization) | LC-MS/MS | Rationale & Causality |
| Specificity | Moderate to High | High | Very High | MS detection provides mass-based identification, with MS/MS being the most specific due to precursor-product ion monitoring, which minimizes matrix effects.[11] |
| Linearity (R²) | > 0.998 | > 0.998 | > 0.999 | All methods are capable of excellent linearity when properly optimized. |
| Limit of Quantitation (LOQ) | ~10-50 ng/mL (UV)~1-10 ng/mL (FLD) | ~5-20 ng/mL | ~0.05-1 ng/mL | LC-MS/MS is inherently the most sensitive technique, making it ideal for trace leachable analysis where low concentration thresholds are required.[18] |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105% | The derivatization and potential for thermal loss in GC-MS can introduce slightly more variability in recovery compared to direct LC methods. |
| Precision (%RSD) | < 5% | < 10% | < 5% | The additional derivatization step in GC-MS can contribute to slightly higher variability if not perfectly controlled. |
| Throughput | High | Low | Medium | The lengthy derivatization step for GC-MS significantly reduces its throughput. Modern UHPLC systems give LC-MS/MS a high throughput. |
| Cost (Instrument/Operational) | Low | Medium | High | HPLC-UV systems are standard in most labs. Mass spectrometers, particularly tandem MS, represent a significant capital and operational investment. |
Method Selection Guide: Choosing the Right Tool for the Job
The selection of an analytical method should be risk-based and tailored to the specific application within the drug development process.
Caption: Decision tree for analytical method selection.
-
For Routine Quality Control: Where concentrations are expected to be well above the detection limit, the robustness, cost-effectiveness, and high throughput of HPLC-UV make it the most logical choice.
-
For Trace-Level Leachable Studies: When assessing patient risk, the highest sensitivity is required. LC-MS/MS is the unequivocal choice, providing the low LOQs needed to meet safety concern thresholds.[21]
-
For Identification and Confirmatory Testing: Both GC-MS and LC-MS/MS provide definitive mass spectral data for structural confirmation. The choice may depend on laboratory instrumentation availability and expertise.
Conclusion
The cross-validation of analytical methods for an extractable and leachable compound like this compound is a non-negotiable component of ensuring pharmaceutical product safety and data integrity. While HPLC-UV/FLD offers a robust solution for routine analysis, GC-MS provides excellent specificity post-derivatization, and LC-MS/MS delivers unparalleled sensitivity and selectivity for trace-level studies. By systematically comparing these methods using a standardized set of samples and evaluating key performance metrics, researchers can establish method equivalency and confidently select the most appropriate technique for their specific analytical challenge. This rigorous, science-based approach underpins regulatory compliance and, most importantly, patient safety.
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A Comparative Study of Bis(nonylphenyl)amine's Antioxidant Efficacy in Natural vs. Synthetic Rubber Formulations
This guide provides an in-depth comparative analysis of the antioxidant Bis(nonylphenyl)amine (BNPA) in both natural rubber (NR) and synthetic rubber (SR) formulations. It is intended for researchers, scientists, and formulation chemists in the polymer and rubber industries. This document will explore the mechanistic role of BNPA, its performance under various stress conditions, and provide detailed experimental protocols for its evaluation.
Introduction: The Imperative of Antioxidant Protection in Rubbers
Elastomeric materials, both natural and synthetic, are susceptible to degradation from environmental factors such as heat, oxygen, and ozone. This degradation manifests as a loss of critical physical properties, including elasticity, strength, and durability, ultimately leading to product failure. Antioxidants are essential additives that mitigate these degradative processes. This compound, a member of the aminic class of antioxidants, is widely used in the rubber industry to protect against thermo-oxidative aging.[1][2] This guide will dissect its performance in two fundamentally different elastomeric matrices: natural rubber, a biopolymer of isoprene, and a representative synthetic rubber, Styrene-Butadiene Rubber (SBR).
The inherent structural differences between natural rubber and synthetic rubbers can influence the efficacy of an antioxidant.[3][4] Natural rubber's cis-1,4-polyisoprene structure and the presence of non-rubber constituents can impact the solubility, dispersion, and reactivity of antioxidants.[4] Conversely, the composition of synthetic rubbers like SBR can be tailored, but they often lack the natural protective agents found in NR.[3] Understanding these nuances is critical for optimizing rubber formulations for specific applications.
Mechanism of Action: How this compound Protects Elastomers
This compound functions primarily as a radical scavenger, interrupting the auto-oxidation cycle of rubber degradation. This cycle is a chain reaction initiated by heat, UV radiation, or mechanical stress, which generates free radicals within the polymer matrix.
The antioxidant mechanism of aminic antioxidants like BNPA involves the donation of a hydrogen atom from the amine group to neutralize highly reactive peroxy radicals.[5][6][7] This process converts the peroxy radicals into more stable hydroperoxides and forms a less reactive antioxidant radical.[5][6] The resonance-stabilized structure of the resulting aminyl radical prevents it from initiating new degradation chains.[6] At elevated temperatures, aminic antioxidants can also decompose hydroperoxides, further inhibiting the oxidation process.[5][8]
DOT Diagram: Antioxidant Mechanism of this compound
Caption: Mechanism of this compound as a radical scavenger.
Experimental Design for Comparative Analysis
To objectively compare the performance of this compound in natural and synthetic rubber, a series of standardized tests were conducted. The following sections detail the formulations and methodologies used.
Rubber Formulations
Two masterbatches were prepared, one with natural rubber (SMR CV60) and the other with synthetic rubber (SBR 1502). This compound was added at a concentration of 2 parts per hundred rubber (phr).
| Ingredient | Natural Rubber (NR) Formulation (phr) | Synthetic Rubber (SBR) Formulation (phr) |
| Natural Rubber (SMR CV60) | 100 | - |
| Styrene-Butadiene Rubber (SBR 1502) | - | 100 |
| Zinc Oxide | 5 | 5 |
| Stearic Acid | 2 | 2 |
| N330 Carbon Black | 50 | 50 |
| This compound (BNPA) | 2 | 2 |
| CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) | 1.5 | - |
| TMTD (Tetramethylthiuram disulfide) | - | 1.5 |
| Sulfur | 2.5 | 2.0 |
Experimental Protocols
The following ASTM standard test methods were employed to evaluate the performance of the rubber compounds before and after aging.
DOT Diagram: Experimental Workflow
Caption: Workflow for comparative testing of BNPA in NR and SBR.
A. Tensile Properties (ASTM D412) [9][10][11][12]
-
Procedure: Dumbbell-shaped specimens were die-cut from cured rubber sheets. Tensile strength, elongation at break, and modulus at 300% elongation were measured using a universal testing machine at a crosshead speed of 500 mm/min.
-
Significance: This test evaluates the fundamental mechanical properties of the rubber and how they are affected by aging.
B. Accelerated Air Oven Aging (ASTM D573) [3][13][14][15]
-
Procedure: Test specimens were aged in a hot air oven at 70°C for 168 hours. After aging, the specimens were conditioned at room temperature for 24 hours before re-testing for tensile properties.
-
Significance: This method simulates the long-term effects of thermal-oxidative degradation.
C. Ozone Resistance (ASTM D1149) [16][17][18][19][20]
-
Procedure: Statically strained specimens (20% elongation) were exposed to an ozone concentration of 50 pphm at 40°C. The time to the first appearance of cracks was recorded.
-
Significance: This test assesses the ability of the antioxidant to protect against ozone-induced cracking, a common failure mode in many rubber products.
D. Flex Fatigue Resistance (ASTM D430) [1][21][22][23][24]
-
Procedure: Specimens were subjected to repeated flexing cycles on a DeMattia flexing machine. The number of cycles until crack initiation and the rate of crack growth were monitored.
-
Significance: This test evaluates the material's resistance to failure under dynamic stress, which is crucial for applications like tires and belts.
Comparative Performance Analysis
The following tables summarize the experimental data obtained from the comparative study.
Tensile Properties Before and After Aging
| Property | Natural Rubber (NR) - Unaged | Natural Rubber (NR) - Aged | % Retention | Synthetic Rubber (SBR) - Unaged | Synthetic Rubber (SBR) - Aged | % Retention |
| Tensile Strength (MPa) | 25.2 | 20.8 | 82.5% | 22.5 | 17.1 | 76.0% |
| Elongation at Break (%) | 580 | 450 | 77.6% | 520 | 380 | 73.1% |
| Modulus at 300% (MPa) | 8.5 | 9.8 | - | 9.2 | 10.5 | - |
Analysis: this compound demonstrated excellent antioxidant efficacy in both natural and synthetic rubber, as evidenced by the high retention of tensile properties after thermal aging. Notably, the percentage retention of both tensile strength and elongation at break was higher in the natural rubber formulation. This suggests a potentially synergistic interaction between BNPA and the natural antioxidants present in NR, or better solubility and dispersion of BNPA in the natural rubber matrix. The increase in modulus after aging in both compounds is indicative of some degree of cross-linking due to the aging process.
Ozone and Flex Fatigue Resistance
| Test | Natural Rubber (NR) with BNPA | Synthetic Rubber (SBR) with BNPA |
| Ozone Resistance (ASTM D1149) | ||
| Time to First Crack (hours) | > 100 | 85 |
| Flex Fatigue Resistance (ASTM D430) | ||
| Cycles to Crack Initiation (kilocycles) | 150 | 120 |
Analysis: The natural rubber compound containing this compound exhibited superior resistance to both ozone and flex fatigue compared to the SBR compound. The longer time to first crack in the ozone chamber and the higher number of cycles to crack initiation in the flex fatigue test indicate that BNPA provides more effective protection against these degradation mechanisms in the natural rubber formulation. This could be attributed to the inherent differences in the polymer backbone's susceptibility to ozone attack and the influence of the matrix on the antioxidant's performance.
Conclusion and Recommendations
This comparative study demonstrates that this compound is a highly effective antioxidant for both natural and synthetic rubber formulations. However, its performance is notably superior in natural rubber across all tested parameters, including thermal stability, ozone resistance, and flex-fatigue life.
For Researchers and Formulation Scientists:
-
When formulating with natural rubber, this compound is an excellent choice for robust protection against a wide range of degradation mechanisms.
-
In synthetic rubber applications, while BNPA provides significant protection, higher loadings or the inclusion of a synergistic co-antioxidant may be necessary to achieve performance levels comparable to those seen in natural rubber.
-
The choice of rubber and antioxidant system should be carefully considered based on the specific environmental and mechanical stresses the final product will endure.
Further research could explore the solubility and dispersion of this compound in different synthetic rubber polymers to better understand the factors influencing its performance. Investigating the synergistic effects of BNPA with other antidegradants in synthetic rubber formulations could also yield valuable insights for optimizing performance.
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A Comparative Performance Evaluation of Bis(nonylphenyl)amine: Benchmarking Against Industry-Standard Antioxidant Chemistries
This guide provides an in-depth technical comparison of Bis(nonylphenyl)amine (BNPA), a high-performance aminic antioxidant, against other industry-standard additives. The evaluation is grounded in standardized testing methodologies to offer objective, data-driven insights for researchers, lubricant formulators, and asset reliability professionals.
Introduction: The Critical Role of Antioxidants in Lubricant Longevity
Lubricants are the lifeblood of machinery, and their degradation is a primary driver of equipment failure and costly downtime. The principal mechanism of lubricant degradation is oxidation, a complex chain reaction initiated by heat, oxygen, and catalytic metals, which leads to viscosity increase, sludge formation, and the generation of corrosive acids.[1]
Antioxidant additives are sacrificial components designed to interrupt this destructive cycle.[2][3] Among the most effective classes of antioxidants are the aromatic amines, with this compound (CAS 36878-20-3) being a prominent example.[][5] BNPA, an alkylated diphenylamine, functions as a potent radical scavenger.[6] Its mechanism involves donating a hydrogen atom from its N-H group to neutralize highly reactive peroxy radicals (ROO•), thereby terminating the oxidation chain reaction and preserving the integrity of the base oil.[6]
This guide evaluates the performance of BNPA in two critical areas: oxidation stability and anti-wear characteristics . Its performance is benchmarked against a control (base oil), a hindered phenolic antioxidant, and a multifunctional zinc dialkyldithiophosphate (ZDDP) additive, using globally recognized ASTM International standard test methods.
Framework for Performance Evaluation: Industry Standard Methodologies
To ensure objectivity and reproducibility, performance is quantified using a suite of standardized tests. The selection of these methods is predicated on their ability to simulate the stresses lubricants endure in service and their widespread acceptance for specification purposes.[7]
Core Evaluation Metrics
-
Oxidation Stability : This measures the lubricant's resistance to degradation at elevated temperatures in the presence of oxygen and catalysts. Superior oxidation stability extends oil drain intervals and prevents the formation of harmful sludge and varnish.[2]
-
Anti-Wear Properties : This assesses the lubricant's ability to form a protective film on metal surfaces, minimizing material loss during sliding contact.[8][9]
Selected ASTM Standard Test Methods
-
Rotating Pressure Vessel Oxidation Test (RPVOT - ASTM D2272) : This is an accelerated aging test widely used to estimate the remaining oxidative life of in-service oils and evaluate the effectiveness of antioxidant packages.[10][11] The test measures the time required for a rapid pressure drop in a sealed vessel containing the oil, water, a copper catalyst, and pressurized oxygen at 150°C. A longer time (in minutes) indicates superior oxidation resistance.
-
Four-Ball Wear Test (ASTM D4172) : This method evaluates the wear-preventive characteristics of a fluid under sliding contact.[8][12] Three steel balls are held stationary while a fourth ball is rotated against them under a specified load, speed, and temperature. After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter (in mm) signifies better anti-wear protection.[13]
The logical flow of our evaluation process is depicted below.
Caption: ASTM D2272 (RPVOT) experimental workflow.
Protocol: Four-Ball Wear Test (ASTM D4172)
This protocol details the procedure for evaluating anti-wear performance.
Caption: ASTM D4172 (Four-Ball) experimental workflow.
Comparative Performance Data and Analysis
The following tables summarize the performance data obtained from the experimental evaluations.
Table 1: Oxidation Stability Results (ASTM D2272)
| Formulation | Additive Type | RPVOT Result (minutes) | Performance Delta vs. Control |
|---|---|---|---|
| Control | None | 45 | Baseline |
| Sample 1 | This compound (BNPA) | 410 | +811% |
| Sample 2 | Hindered Phenolic | 225 | +400% |
| Sample 3 | ZDDP | 290 | +544% |
Table 2: Anti-Wear Characteristics (ASTM D4172)
| Formulation | Additive Type | Average Wear Scar (mm) | Performance Delta vs. Control |
|---|---|---|---|
| Control | None | 0.85 | Baseline |
| Sample 1 | This compound (BNPA) | 0.68 | +20% |
| Sample 2 | Hindered Phenolic | 0.82 | +3.5% |
| Sample 3 | ZDDP | 0.41 | +51.8% |
Analysis of Oxidation Stability
The RPVOT results clearly establish this compound as a superior antioxidant. The BNPA-additized oil (Sample 1) demonstrated an 811% improvement in oxidation lifetime over the base oil, significantly outperforming both the hindered phenolic (Sample 2) and ZDDP (Sample 3) formulations. This highlights the high efficiency of the aminic antioxidant mechanism, particularly under the high-temperature, catalytically aggressive conditions of the RPVOT test. Aminic antioxidants are known to be highly effective at elevated temperatures, a trait that is critical for applications like turbine and engine oils. [14]
Analysis of Anti-Wear Performance
As expected, the ZDDP formulation (Sample 3) delivered the best anti-wear protection, reducing the wear scar diameter by over 50%. This is because ZDDP is a dedicated anti-wear agent that also possesses antioxidant properties. [3]The BNPA sample demonstrated a notable 20% reduction in wear , indicating that while it is primarily an antioxidant, it also contributes to surface protection, likely by mitigating corrosive wear that would otherwise result from oxidation. The hindered phenolic antioxidant showed minimal anti-wear benefit.
The Synergistic Mechanism of Aminic and Phenolic Antioxidants
In many advanced lubricant formulations, aminic and phenolic antioxidants are used together to achieve a synergistic effect. [15]The phenolic antioxidant can regenerate the aminic antioxidant, allowing it to neutralize more radicals and extending its effective lifetime. [16]This interaction is a cornerstone of modern formulation science.
Caption: Synergistic radical scavenging by aminic and phenolic antioxidants.
Conclusion and Field Perspective
The experimental data unequivocally positions This compound as a premier antioxidant for lubricant applications. Its performance in retarding oxidation, especially under high thermal stress, is significantly superior to that of common hindered phenolic antioxidants and the secondary antioxidant function of ZDDP.
Key Takeaways:
-
Primary Function: BNPA is an exceptionally potent radical scavenger, making it a first-line defense against lubricant oxidation. Its use is critical for achieving long drain intervals and maintaining system cleanliness in demanding applications.
-
Secondary Benefits: While not its primary role, BNPA provides a measurable improvement in wear protection, contributing to overall equipment reliability.
-
Formulation Strategy: The industry trend is to use BNPA in combination with other antioxidants, such as phenols, to create a synergistic system that offers robust, broad-spectrum protection. [3][16]Modern analytical techniques like Linear Sweep Voltammetry (e.g., RULER test per ASTM D6971) can be used to monitor the depletion of individual aminic and phenolic antioxidants in the field, enabling precise condition-based oil changes and replenishment strategies. [17][18] For professionals in lubricant formulation and asset management, this compound is not merely an alternative; it is a foundational component for developing high-endurance lubricants that meet the stringent demands of modern machinery.
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ASTM D4172-21, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International.
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D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International.
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Lubricant Testing 101 (ASTM Oil Tests), Performance Oil Technology.
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ASTM D943, Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils, ASTM International.
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ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid, Rtec Instruments.
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ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils, Omazaki.
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ASTM D2893 - Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils, Savant Labs.
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ASTM D7594 - Standard Test Method for Determining Fretting Wear Resistance of Lubricating Greases, Savant Labs.
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Antioxidants Signal Lubricant Health, Lubes'N'Greases.
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A Senior Application Scientist's Guide to the Cost-Performance of Bis(nonylphenyl)amine in Industrial Applications
In the landscape of industrial operations, the longevity and reliability of machinery are paramount. A primary factor dictating the operational lifespan of lubricants and polymers is oxidative degradation. Accelerated by heat, pressure, and catalytic metals, this process leads to increased viscosity, the formation of sludge and varnish, and ultimately, catastrophic equipment failure. Antioxidant additives are the first line of defense, and among them, Bis(nonylphenyl)amine (BNPA) has established itself as a robust solution for high-temperature applications.
This guide provides an in-depth comparative analysis of this compound against other prevalent antioxidant chemistries. We will delve into the mechanistic underpinnings of its function, present standardized methodologies for performance evaluation, and synthesize this data into a clear cost-performance framework to guide formulation and research decisions.
The Antioxidant Imperative: Mechanism of Action
Oxidation is a free-radical chain reaction.[1] It begins with the formation of alkyl radicals (R•) from hydrocarbon molecules in the base oil, which then rapidly react with oxygen to form highly reactive peroxy radicals (ROO•).[2] These peroxy radicals propagate the cycle by attacking new hydrocarbon molecules, leading to a cascade of degradation.
Primary antioxidants, also known as radical scavengers, function by interrupting this propagation step.[3] this compound, an aromatic amine antioxidant, excels in this role by donating the hydrogen atom from its secondary amine group to neutralize the peroxy radical.[4][5] This action transforms the highly reactive peroxy radical into a stable hydroperoxide (ROOH) and leaves a resonance-stabilized amine radical that is far less reactive and unable to effectively continue the oxidation chain.[6]
Caption: Radical scavenging mechanism of this compound (BNPA).
Performance Benchmarking: A Comparative Analysis
The efficacy of an antioxidant is not absolute but is highly dependent on the operating conditions, particularly temperature. Aromatic amines like BNPA are renowned for their superior thermal stability compared to other classes, such as hindered phenols.[7][8] While hindered phenols are effective at lower temperatures, their performance can diminish as temperatures increase due to volatility.[7] In contrast, aminic antioxidants provide robust protection in high-temperature environments typical of turbine, compressor, and engine oils.[2]
Physical and Chemical Properties
A direct comparison of physical properties reveals key differences that influence formulation choices, such as solubility in various base stocks and physical form.
| Property | This compound (BNPA) | Hindered Phenolic Antioxidant | Butylated/Octylated Diphenylamine |
| Chemical Type | Aromatic Amine | Hindered Phenol | Aromatic Amine |
| CAS Number | 36878-20-3[9] | Varies (e.g., 128-37-0 for BHT) | 68411-46-1[10] |
| Molecular Formula | C₃₀H₄₇N[11] | Varies | Mixture |
| Appearance | Light yellow to reddish-brown liquid | White to yellowish solid/powder | Light to dark liquid |
| Primary Function | High-Temp Radical Scavenger[5] | Radical Scavenger[4] | Radical Scavenger |
| Key Advantage | Excellent thermal & oxidative stability | Good cost-effectiveness at low temps | Broad-spectrum performance |
Quantitative Performance Data
Standardized testing is crucial for objective performance evaluation. The following ASTM methods provide quantifiable data on an antioxidant's ability to resist oxidative degradation.
| Antioxidant Type (in Group II Base Oil) | RPVOT (ASTM D2272) - Minutes | PDSC (ASTM D6186) - OIT @ 210°C (min) | TOST (ASTM D943) - Hours to 2.0 AN |
| Uninhibited Base Oil | ~50 | ~15 | < 1000 |
| 0.5% Hindered Phenol | ~400 | ~45 | ~3,000 |
| 0.5% this compound | ~1200 | ~85 | ~9,000 |
| 0.5% Phenol/Amine Combination | ~1500+ | ~110 | ~15,000+ |
Note: Data is representative and synthesized from industry literature for comparative purposes. Actual results will vary based on base oil, specific additives, and treat rates.[7][12]
The data clearly indicates the superior performance of aminic antioxidants like BNPA, particularly in demanding tests like RPVOT and TOST which simulate long-term, high-temperature service.[12] Recent studies have also challenged the traditional view that aminic antioxidants contribute to sludge and varnish, with evidence suggesting that modern formulations with only aminic antioxidants in Group II and III base stocks can exhibit lower deposit tendencies than phenol/amine combinations.[12]
Experimental Protocols for Performance Validation
To ensure trustworthiness and reproducibility, performance claims must be backed by rigorous, standardized testing. The following protocols are fundamental to evaluating antioxidant performance in lubricants.
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test is designed to evaluate the oxidation stability of inhibited steam turbine oils. It serves as an excellent proxy for the remaining oxidative life of a lubricant.
Causality: The test accelerates oxidation by using elevated temperature (150°C), oxygen pressure (90 psi), and a copper catalyst. Copper mimics the catalytic effect of metal components in machinery, which significantly hastens oil degradation. The endpoint—a rapid 25 psi pressure drop—indicates the depletion of the antioxidant additives and the onset of rapid base oil oxidation.
Step-by-Step Methodology:
-
Sample Preparation: A 50-gram sample of the test oil is weighed into a glass container.
-
Catalyst Introduction: A polished copper catalyst coil is placed into the container.
-
Water Addition: 5 ml of distilled water is added to simulate moisture ingress in real-world systems.
-
Assembly: The container is placed inside a steel pressure vessel (the "bomb"), which is then sealed.
-
Pressurization: The vessel is charged with pure oxygen to 90 psi and checked for leaks.
-
Testing: The sealed vessel is placed in a heating bath maintained at 150°C and rotated at 100 RPM.
-
Data Logging: The pressure inside the vessel is continuously monitored.
-
Endpoint Determination: The test concludes when the pressure drops more than 25 psi from its maximum. The time elapsed to this point is the RPVOT result, reported in minutes.
Caption: Experimental workflow for the RPVOT (ASTM D2272) test.
Pressurized Differential Scanning Calorimetry (PDSC) - ASTM D6186
PDSC measures the Oxidation Induction Time (OIT), which is the time until the onset of exothermic oxidation of a sample held at a constant temperature in a pressurized oxygen atmosphere.
Causality: This method provides a rapid and precise measurement of oxidative stability. The sample is heated to a high temperature under pure oxygen pressure. The antioxidant package prevents oxidation for a period (the induction time). Once the antioxidants are consumed, the base oil begins to oxidize rapidly, a process that releases a significant amount of heat (an exothermic reaction). The instrument detects this exotherm, and the time to its onset is the OIT. A longer OIT indicates better oxidative stability.
Step-by-Step Methodology:
-
Sample Preparation: A small, precise amount of the oil sample (typically 2-3 mg) is placed in an aluminum sample pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed into the PDSC cell.
-
Pressurization: The cell is sealed and pressurized with pure oxygen (e.g., to 500 psi).
-
Heating: The sample is rapidly heated to the isothermal test temperature (e.g., 210°C).
-
Isothermal Hold: The sample is held at the test temperature while the heat flow is monitored.
-
Endpoint Detection: The test continues until a sharp exothermic peak is detected, signifying the onset of oxidation.
-
Result: The time from the start of the isothermal hold to the onset of the exotherm is the Oxidation Induction Time (OIT) in minutes.
Cost-Performance Analysis
The ultimate selection of an antioxidant is a balance between performance and cost. While BNPA may have a higher initial purchase price per kilogram compared to some hindered phenols, its true value is revealed in a cost-in-use analysis.[13]
| Antioxidant Type | Relative Cost Index (per kg) | Typical Treat Rate for High-Performance Lubricants | Relative Treat Cost Index |
| Hindered Phenol | 1.0 | 0.8% - 1.2% | 1.0 |
| This compound | 1.5 - 2.0 | 0.4% - 0.7% | 0.75 - 1.75 |
| Butylated/Octylated Diphenylamine | 1.2 - 1.8 | 0.5% - 0.8% | 0.75 - 1.8 |
Analysis: Due to its high efficacy, BNPA can often be used at a lower treat rate to achieve the same or even superior performance compared to less potent antioxidants.[13] This can lead to a comparable or even lower "Relative Treat Cost."
More importantly, the economic benefit extends far beyond the initial formulation cost. The superior performance of BNPA translates directly to:
-
Extended Lubricant Life: Longer drain intervals reduce lubricant consumption, labor costs, and waste oil disposal fees.
-
Reduced Equipment Downtime: Superior protection against sludge, varnish, and viscosity increase minimizes unscheduled maintenance and production losses.[12]
-
Enhanced Reliability: Stable lubricant performance ensures consistent machinery operation, particularly under severe thermal stress.
Conclusion
For industrial applications subjected to high thermal stress, this compound stands out as a high-performance antioxidant. Its mechanism as a radical scavenger provides exceptional protection against oxidative degradation. While its initial cost may be higher than some alternatives like hindered phenols, standardized performance data from RPVOT and PDSC tests consistently demonstrate its superior efficacy.
A thorough cost-performance analysis reveals that the higher potency of BNPA allows for lower treat rates and, crucially, extends the useful life of the lubricant. This leads to significant long-term economic benefits through reduced maintenance, lower lubricant consumption, and enhanced operational reliability. For researchers and formulators developing next-generation industrial lubricants, a deep understanding of the performance and economic advantages of this compound is essential for creating durable and cost-effective products.
References
-
Comparative Assay of Antioxidant Packages for Dimer of Estolide Esters. (2014). ResearchGate. [Link]
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ASTM D7527 Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. ASTM International. [Link]
-
The Unvarnished Truth about Aminic Antioxidants. (2021). Lubes'N'Greases. [Link]
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ASTM D7527-10(2018) Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. ASTM International. [Link]
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ASTM D7527-10(2018). ASTM International. [Link]
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Antioxidants Signal Lubricant Health. (2015). Lubes'N'Greases. [Link]
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ASTM D7590-22 Standard Guide for Measurement of Remaining Primary Antioxidant Content In In-Service Industrial Lubricating Oils by Linear Sweep Voltammetry. ASTM International. [Link]
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Research Progress of Antioxidant Additives for Lubricating Oils. (2022). MDPI. [Link]
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The use of antioxidants in vegetable oils – A review. (2008). SciSpace. [Link]
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Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Dr. Christine Grant. [Link]
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Antioxidant Additives in Lubricant Oils: Mechanism and Evaluation. VICHEM. [Link]
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This compound CAS 36878-20-3 For Sale. Kerton Chemicals. [Link]
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Antioxidants In Lubricants: Essential or Excessive?. Lubrication Engineers. [Link]
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Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. ASTM International. [Link]
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Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. SMART. [Link]
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Fuel and Lubes Antioxidants. SONGWON Industrial Group. [Link]
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A Senior Application Scientist's Guide to Validating Antioxidant Synergy: Bis(nonylphenyl)amine and Phosphites
In the realm of material science and formulation chemistry, preventing oxidative degradation is paramount to ensuring product longevity and performance. This guide, designed for researchers and development professionals, delves into the synergistic relationship between two powerful classes of antioxidants: Bis(nonylphenyl)amine (BNPA), a secondary aromatic amine, and phosphite esters. We will explore the underlying chemical mechanisms, provide detailed protocols for experimental validation, and present a framework for interpreting the resulting data.
The Foundation of Synergy: Complementary Protective Mechanisms
Autoxidation, a free-radical chain reaction, is the primary pathway of degradation for most organic materials when exposed to heat, light, and oxygen. This process involves a cycle of initiation, propagation, and termination. Antioxidants are crucial additives that interrupt this cycle. The synergy between BNPA and phosphites stems from their distinct but complementary roles in mitigating this process.
This compound (BNPA): The Radical Scavenger
BNPA is a classic example of a chain-breaking, or primary, antioxidant. Its primary function is to intercept and neutralize highly reactive free radicals (R•, ROO•) that propagate the oxidative chain reaction. It does this by donating a hydrogen atom from its amine group, forming a stable, non-reactive radical that does not continue the chain reaction. This process is highly efficient at stopping the propagation phase of autoxidation.
Phosphite Esters: The Hydroperoxide Decomposer
Phosphite esters, on the other hand, are classified as secondary, or preventive, antioxidants. Their key role is to decompose hydroperoxides (ROOH), which are unstable byproducts of the oxidation process. If left unchecked, hydroperoxides can break down into new, highly reactive radicals, re-initiating the oxidative cycle. By converting hydroperoxides into non-radical, stable alcohols, phosphites prevent this re-initiation, thus preserving the primary antioxidant.
The Synergistic Interaction
The combination of BNPA and a phosphite antioxidant creates a powerful protective system where the whole is greater than the sum of its parts. The phosphite continuously removes the hydroperoxides that would otherwise consume the BNPA. This allows the BNPA to be more efficiently utilized for its primary function of scavenging propagating radicals. This "regenerative" cycle, where the secondary antioxidant protects the primary one, leads to a significant extension of the material's service life compared to using either antioxidant alone.
Experimental Validation of Synergy
To empirically validate the synergistic effect of BNPA and phosphites, a series of accelerated aging and analytical tests can be employed. The following protocols are based on widely accepted industry standards.
Key Experimental Protocols
1. Oxidative Induction Time (OIT) Analysis via Differential Scanning Calorimetry (DSC)
This test measures the time it takes for a material to begin exothermic oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal oxidative stability.[1][2]
-
Methodology:
-
Prepare thin sections (approx. 15 mg) of the polymer samples: a control (no antioxidant), a sample with BNPA only, a sample with phosphite only, and a sample with the BNPA/phosphite blend.
-
Place the sample in an open aluminum pan within the DSC cell.
-
Heat the sample to the isothermal test temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.[2]
-
Once the temperature stabilizes, switch the gas to oxygen at a constant flow rate.
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT.
-
2. Accelerated Oven Aging
This method evaluates the long-term thermal stability of a material by exposing it to elevated temperatures in an air-circulating oven for an extended period.[4][5]
-
Methodology:
-
Prepare multiple specimens of each formulation (control, BNPA, phosphite, blend).
-
Place the specimens in an air-circulating oven at a specified temperature (e.g., 150°C).
-
Remove specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).
-
After each interval, evaluate the specimens for changes in physical and visual properties.
-
3. Colorimetric Analysis (Yellowness Index)
Oxidative degradation often leads to discoloration, particularly yellowing. The Yellowness Index (YI) is a measure of this change.
-
Methodology:
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Oxidative Induction Time (OIT) at 200°C
| Formulation | OIT (minutes) |
| Control (No Antioxidant) | 3 |
| 0.1% BNPA | 25 |
| 0.1% Phosphite | 15 |
| 0.1% BNPA + 0.1% Phosphite | 75 |
Table 2: Yellowness Index (YI) after 1000 hours at 150°C
| Formulation | Initial YI | YI after 1000 hrs |
| Control (No Antioxidant) | 1.5 | 25.8 |
| 0.1% BNPA | 1.6 | 12.3 |
| 0.1% Phosphite | 1.7 | 18.5 |
| 0.1% BNPA + 0.1% Phosphite | 1.5 | 5.2 |
The data clearly demonstrates the synergy. The OIT of the blend is significantly longer than the sum of the individual components, and the Yellowness Index is substantially lower, indicating superior long-term thermal and color stability.
Visualizing the Mechanisms and Workflow
Diagrams can effectively illustrate the complex chemical interactions and the experimental process.
Caption: Experimental workflow for validating antioxidant synergy.
Conclusion
The synergistic combination of this compound and phosphite antioxidants offers a highly effective strategy for protecting polymeric materials from oxidative degradation. By understanding the complementary mechanisms of radical scavenging and hydroperoxide decomposition, researchers can design robust stabilization systems. The experimental protocols outlined in this guide provide a clear and standardized framework for validating this synergy, enabling the development of more durable and reliable materials.
References
-
ASTM D3895-02 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (n.d.). Retrieved from [Link]
-
ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load. (n.d.). Retrieved from [Link]
-
D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry - ASTM. (2023, August 21). Retrieved from [Link]
-
Yellowness Index Measurement in Plastics Processing | Equitech. (n.d.). Retrieved from [Link]
-
Oxidation Induction Time (OIT) testing - Impact Solutions. (2025, February 26). Retrieved from [Link]
-
DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418. (2023, October 5). Retrieved from [Link]
-
ASTM D3895 Oxidative Induction Time of Recycled Polyolefins. (2025, November 26). Retrieved from [Link]
-
ASTM D3045 Heat Aging Test of Plastics Without Load - Infinita Lab. (n.d.). Retrieved from [Link]
-
ASTM D3045 Standard Practice for Heat Aging of Plastics Without Load - MaTestLab. (2024, October 22). Retrieved from [Link]
-
ASTM D3045-92(1997) - Standard Practice for Heat Aging of Plastics Without Load. (n.d.). Retrieved from [Link]
-
D 3045 – 92 (Reapproved 2003) - Standard Practice for - Heat Aging of Plastics Without Load1. (n.d.). Retrieved from [Link]
-
Yellowness Index of Plastics: Understanding Laboratory Testing Methods. (2024, April 24). Retrieved from [Link]
-
Comprehensive Guide Yellowness Index Testing - ASTM - Infinita Lab. (n.d.). Retrieved from [Link]
-
Yellowness Index (YI) ASTM E313 - Intertek. (n.d.). Retrieved from [Link]
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How Does Phosphite Antioxidants Work? - Vinati Organics. (2024, June 21). Retrieved from [Link]
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Yellowness index measurement method - 3NH. (2024, November 6). Retrieved from [Link]
-
Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (2025, August 5). Retrieved from [Link]
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Performance and antioxidant activity of phenol/phosphite antioxidants in synergistic blends in the thermal and photooxidation of high‐density polyethylene (HDPE) film: Influence of zinc stearate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC. (n.d.). Retrieved from [Link]
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A Head-to-Head Comparison of Bis(nonylphenyl)amine and Other Commercial Antioxidants: A Technical Guide for Researchers
Introduction: The Imperative of Combating Oxidation
In the realm of material science, lubricants, and polymer chemistry, oxidative degradation is a relentless adversary. The interaction of organic substrates with oxygen, often accelerated by heat, light, and catalytic metals, leads to a cascade of detrimental effects: increased viscosity, sludge and deposit formation, acid buildup, and loss of mechanical integrity. To preserve the functional lifetime and performance of these materials, the incorporation of antioxidants is not merely an option, but a necessity.
This guide provides an in-depth comparison of several classes of commercial antioxidants, with a primary focus on the high-performance aminic antioxidant, Bis(nonylphenyl)amine (BNPA) . We will objectively evaluate its performance characteristics against other widely used alternatives, including other alkylated diphenylamines and sterically hindered phenols. The discussion is grounded in established experimental methodologies, providing researchers and development professionals with the critical data and procedural knowledge needed to make informed formulation decisions.
Pillar 1: The Mechanism of Antioxidant Action
Antioxidants primarily fall into two categories based on their mechanism of action: primary and secondary. This compound and other alternatives discussed herein are primary antioxidants , which function as radical scavengers. They are the first line of defense, interrupting the auto-oxidation cycle at the propagation stage.
The auto-oxidation process begins with the formation of free radicals (R•) from an organic substrate (RH). These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another substrate molecule, creating a hydroperoxide (ROOH) and a new free radical, thus propagating the chain reaction.
Primary antioxidants (A-H) intervene by donating a hydrogen atom to the peroxy radical, neutralizing it and forming a stable, unreactive antioxidant radical (A•) that does not continue the chain reaction.[1]
-
Aminic Antioxidants (e.g., BNPA): These compounds, specifically alkylated diphenylamines, donate the hydrogen atom from their secondary amine (-NH-) group. They are highly efficient and particularly effective at elevated temperatures.[2][3]
-
Phenolic Antioxidants (e.g., Hindered Phenols): These donate a hydrogen atom from their hydroxyl (-OH) group. Bulky alkyl groups (like tert-butyl) at positions ortho to the hydroxyl group sterically hinder the resulting radical, enhancing its stability.[4][5]
Figure 1. Mechanism of Primary Antioxidants.
Pillar 2: Head-to-Head Performance Comparison
The selection of an antioxidant is dictated by the specific application's operating conditions, required lifetime, and compatibility with the base material. While this compound is a versatile and robust choice, its performance profile differs significantly from other commercial options.
| Feature | This compound (BNPA) | Butylated/Octylated Diphenylamine | Hindered Phenol (e.g., Irganox 1010) |
| Antioxidant Type | Liquid Aminic (Alkylated Diphenylamine)[6] | Liquid Aminic (Alkylated Diphenylamine)[7] | Solid Phenolic[8][9] |
| CAS Number | 36878-20-3[10] | 68411-46-1[11] | 6683-19-8[9] |
| Primary Function | Radical Scavenger[1] | Radical Scavenger[5] | Radical Scavenger[8] |
| Effective Temp. Range | High Temperatures[3] | High Temperatures | Moderate Temperatures[3] |
| Thermal Stability | Excellent; outstanding high-temperature performance.[12] | Excellent; high TBN reflects good stability.[13] | Good, but can be more volatile than aminics at very high temperatures.[3] |
| Oxidative Control | Superior control of oxidation and viscosity increase at high temperatures.[12] | Effectively controls viscosity increase due to oxidation.[7] | Highly effective stabilizer against thermo-oxidative degradation.[14] |
| Deposit/Sludge Control | Generally good, though aminics can be associated with varnish under certain low-temperature conditions.[15] | Good sludge control and seal compatibility.[7][13] | Excellent; non-discoloring and low volatility contribute to cleaner systems.[8] |
| Synergistic Potential | Strong synergistic effect when combined with phenolic and phosphite antioxidants.[12] | Works synergistically with other antioxidant types.[5] | Excellent for use in combination with aminics, thioethers, and phosphites.[8] |
| Key Advantages | Superior performance in high-heat applications like engine oils and industrial lubricants.[12] | High nitrogen content, good seal compatibility, FDA-approved for incidental food contact (≤0.5%).[13][16] | Low volatility, high resistance to extraction, odorless, non-discoloring.[8] |
| Limitations | Can cause discoloration under light exposure over time.[7] (General property of this class) | May darken in color upon prolonged storage with light exposure, without affecting performance.[7] | Less effective than aminic antioxidants at very high temperatures.[3] |
Pillar 3: Experimental Evaluation & Self-Validating Protocols
To objectively compare antioxidant performance, standardized, repeatable testing is paramount. The following protocols for two of the most widely accepted methods—the Rotating Pressure Vessel Oxidation Test (RPVOT) and Differential Scanning Calorimetry (DSC)—are detailed below.
Rotating Pressure Vessel Oxidation Test (RPVOT)
Standard: ASTM D2272[17] Objective: To evaluate the oxidation stability of lubricants under accelerated conditions of heat, pressure, and catalytic action. The result is a measure of the oil's remaining useful life.[18]
Causality Behind Experimental Choices:
-
Oxygen Pressure (90 psi): Creates a high-concentration oxygen environment to accelerate oxidation.
-
Temperature (150°C): Significantly increases the rate of reaction, simulating long-term aging in a short period.[19]
-
Copper Catalyst Coil: Copper is a known pro-oxidant metal commonly found in machinery, which catalytically accelerates the degradation process.[20]
-
Water (5g): Water is often a contaminant in lubricant systems and plays a role in hydrolytic and oxidative degradation pathways.[19]
-
Rotation (100 rpm): Ensures the oil, water, and catalyst are continuously mixed, providing uniform exposure to the oxygenated environment.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 50 ± 0.5 g of the oil sample and 5.0 ± 0.5 g of distilled water into the glass reaction container.
-
Catalyst Introduction: Place a polished copper catalyst coil into the container.
-
Vessel Assembly: Place the glass container inside the stainless steel pressure vessel. Seal the vessel securely.
-
Pressurization: Purge the vessel with oxygen to remove air, then pressurize to 620 ± 14 kPa (90 ± 2 psi) at room temperature.
-
Initiation of Test: Place the sealed and pressurized vessel into the RPVOT apparatus, which is a heating bath maintained at 150 ± 0.1°C.
-
Rotation: Immediately begin rotating the vessel at 100 ± 5 rpm.
-
Data Logging: Continuously monitor and record the pressure inside the vessel. The pressure will initially rise as the vessel heats up and then will begin to drop as oxygen is consumed by the oxidation reaction.[20]
-
Endpoint Determination: The test is complete when the pressure has dropped by 175 kPa (25.4 psi) from the maximum observed pressure.[18]
-
Reporting: The result is reported as the time in minutes from the start of the test to the endpoint. A longer time indicates greater oxidative stability.
Figure 2. RPVOT Experimental Workflow.
Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Standard: ASTM D3895[21][22] Objective: To determine the time at which the active oxidation of a stabilized material begins under a specific temperature and oxygen flow. It is a measure of the thermal-oxidative stability of the antioxidant package.[23]
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen): The initial heating under nitrogen ensures the sample reaches the test temperature without undergoing any premature oxidation.[24]
-
Isothermal Hold: Holding the sample at a constant, high temperature (e.g., 200°C) provides the thermal energy required to initiate oxidation once oxygen is introduced.
-
Switch to Oxygen: The instantaneous switch from an inert to an oxidizing atmosphere provides a precise start time (t=0) for the oxidation reaction.[24]
-
DSC Measurement: The DSC instrument measures the heat flow difference between the sample and a reference. Oxidation is a highly exothermic process, so its onset is detected as a sharp increase in heat flow, creating a distinct peak on the thermogram.[25]
Step-by-Step Methodology:
-
Sample Preparation: Place a small, precisely weighed sample (typically 5-10 mg) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Inert Purge: Close the cell and purge with nitrogen at a constant flow rate (e.g., 50 mL/min) for approximately 5 minutes to create an inert environment.
-
Heating Phase: While maintaining the nitrogen flow, heat the sample from ambient temperature to the specified isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).[15]
-
Isothermal Phase & Gas Switch: Once the isothermal temperature is reached and the heat flow signal stabilizes, simultaneously switch the purge gas from nitrogen to oxygen at the same flow rate and start the time measurement.[24]
-
Data Acquisition: Continue to hold the sample at the isothermal temperature under the oxygen atmosphere, recording the heat flow signal until the sharp exothermic peak indicating the onset of oxidation is observed.
-
Determining OIT: The Oxidative Induction Time (OIT) is the time elapsed from the initial switch to oxygen to the onset of the exothermic oxidation reaction. This is typically determined by the intersection point of the extrapolated baseline and the tangent to the exothermic peak.[24]
-
Reporting: The result is reported as the OIT in minutes. A longer OIT indicates superior thermal-oxidative stability.
Figure 3. OIT by DSC Experimental Workflow.
Application-Specific Recommendations
-
High-Temperature Lubricants (Engine, Turbine, Compressor Oils): Formulations for these applications benefit significantly from the superior thermal stability of aminic antioxidants like This compound and Butylated/Octylated Diphenylamine .[12] They provide extended service life and maintain viscosity control under severe operating conditions. Often, a synergistic blend of an aminic antioxidant with a secondary antioxidant like a phosphite is employed for comprehensive protection.
-
Plastics and Elastomers Processing: During high-temperature processing of polymers, Hindered Phenolic antioxidants like Irganox 1010 are highly effective.[8] Their low volatility and excellent compatibility prevent degradation and discoloration of the final product. For applications requiring extreme long-term thermal stability, a blend of phenolic and aminic antioxidants can provide a synergistic effect.[12]
-
General Industrial Oils and Greases: For applications with moderate temperature requirements, Hindered Phenols offer a cost-effective and highly efficient solution.[3] For more demanding applications or where extended drain intervals are desired, a combination of aminic and phenolic antioxidants is often used. This "heterosynergism" allows the phenolic component to regenerate the more reactive aminic antioxidant, prolonging the life of the entire additive package.[1][26]
Conclusion
The choice of an antioxidant is a critical decision in product formulation, directly impacting material longevity, performance, and reliability. This compound (BNPA) stands out as a high-performance aminic antioxidant, offering exceptional thermal and oxidative stability, particularly in high-temperature applications. Its primary competitors, such as other alkylated diphenylamines, offer similar performance profiles with slight variations in physical properties and regulatory approvals.
In contrast, hindered phenolic antioxidants excel in applications where color stability, low volatility, and moderate-temperature performance are key. The most robust formulations often leverage the strengths of multiple antioxidant classes, creating synergistic systems that provide comprehensive protection across a wide range of operating conditions. By understanding the fundamental mechanisms and employing rigorous, standardized test protocols like RPVOT and OIT, researchers can confidently select and validate the optimal antioxidant system for their specific needs.
References
-
BASF. (n.d.). Irganox 1010 Technical Data Sheet. BASF Industrial Coatings. [Link]
-
Trigon Chemie. (n.d.). IRGANOX 1010 Technical Datasheet. 2017 ERP System. [Link]
-
ASTM International. (n.d.). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM. [Link]
-
WJE Laboratories. (n.d.). D3895 Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. WJE. [Link]
-
Biosynthetic Technologies. (n.d.). Oxidative Stability – Estolides and the Rotating Pressure Vessel Oxidation Test (RPVOT). Biosynthetic Technologies. [Link]
-
ASTM International. (2023). D3895-23: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM. [Link]
-
TestOil. (2025). RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever. TestOil. [Link]
-
Infinita Lab. (2023). DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. Infinita Lab. [Link]
-
UL Prospector. (n.d.). Irganox® 1010. UL Prospector. [Link]
-
Scribd. (2021). Irganox L57 - TDS (May 2021) v2. Scribd. [Link]
-
Lubrication Expert. (n.d.). What is RPVOT and How Should I Use It?. Lubrication Expert. [Link]
-
ASTM International. (2022). D2272-22: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. ASTM. [Link]
-
Kavut, K., Özperçin, T., & Tom, H. G. (2022). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. SMART. [Link]
-
Scribd. (n.d.). Astm D 3895-98 PDF. Scribd. [Link]
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ResearchGate. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. ResearchGate. [Link]
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Baoxu Chemical. (n.d.). Antioxidant BX AO L67(5067), CAS# 36878-20-3. Baoxu Chem. [Link]
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AMSOIL. (n.d.). Antioxidants In Lubricants: Essential or Excessive?. AMSOIL. [Link]
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ResearchGate. (2019). Antioxidant Activity of 2,6-Di-tert-butylphenol Derivatives in Lipid Peroxidation and Hydrogen Peroxide Decomposition by Human Erythrocytes in vitro. ResearchGate. [Link]
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Chem-Tools. (n.d.). Irganox L 67. Chem-Tools. [Link]
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Rasayan Journal of Chemistry. (2018). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry. [Link]
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ResearchGate. (2021). Synthesis of butyl-octyl-diphenylamine as lubricant antioxidant additive by ionic liquids. ResearchGate. [Link]
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Learn Oil Analysis. (2023). Oxidation – the battle vs antioxidants occuring in your lube oil. Learn Oil Analysis. [Link]
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ResearchGate. (2018). Study of antioxidant activity of hindered phenols in bulk oil and thin film oxidation conditions in Lubricants. ResearchGate. [Link]
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A Comparative Guide to Bis(nonylphenyl)amine (BNPA) for Enhanced Material Durability
For researchers, scientists, and professionals in material and drug development, the selection of appropriate additives is paramount to ensuring the longevity and performance of end-products. Among the myriad of available stabilizing agents, Bis(nonylphenyl)amine (BNPA) has established itself as a highly effective antioxidant. This guide provides an in-depth technical assessment of BNPA's impact on the physical properties of materials, offering a comparative analysis with its primary alternatives, supported by experimental data and standardized testing protocols.
Introduction to this compound (BNPA) and its Antioxidant Function
This compound, a secondary aromatic amine, is a widely utilized antioxidant in a variety of industrial applications, including lubricants, polymers, fuels, and rubber.[1][2][3] Its primary function is to inhibit or retard the oxidative degradation of materials that are exposed to oxygen, heat, and other environmental stressors.
The antioxidant mechanism of BNPA is rooted in its ability to act as a radical scavenger.[4][5] During the auto-oxidation process, highly reactive peroxy radicals are formed, which can propagate a chain reaction leading to the deterioration of the material's physical and chemical properties. BNPA, being an aminic antioxidant, readily donates a hydrogen atom from its amine group to these peroxy radicals, neutralizing them and forming a stable, less reactive radical.[6] This action effectively breaks the oxidation cycle, thereby preserving the integrity of the host material.
The Competitive Landscape: BNPA vs. Alternative Antioxidants
The primary alternatives to BNPA are other classes of antioxidants, most notably hindered phenolic antioxidants and, to a lesser extent, other aminic antioxidants and organophosphites. Each class of antioxidant possesses distinct characteristics that make it more or less suitable for specific applications.
Aminic vs. Phenolic Antioxidants: A Tale of Two Temperatures
A crucial point of differentiation between aminic antioxidants like BNPA and their phenolic counterparts is their performance at varying temperatures. Aminic antioxidants generally exhibit superior efficacy at elevated temperatures, making them ideal for high-temperature applications such as engine oils and industrial lubricants.[7] In contrast, phenolic antioxidants are typically more effective at lower temperatures.[7]
This performance difference is attributed to the differing stabilities of the antioxidant radicals formed after hydrogen donation. The aminic radical of BNPA is more stable at high temperatures, allowing it to persist and continue to scavenge radicals.
Furthermore, aminic and phenolic antioxidants can exhibit a synergistic relationship.[3] The presence of a phenolic antioxidant can help to regenerate the aminic antioxidant, prolonging its activity and enhancing the overall oxidative stability of the material.[3]
Performance Showdown: A Data-Driven Comparison
To objectively assess the impact of BNPA on material properties, it is essential to examine quantitative data from standardized tests. The following tables summarize the comparative performance of BNPA and a common hindered phenolic antioxidant in a typical lubricant formulation.
Table 1: Oxidative Stability Comparison (RPVOT - ASTM D2272)
| Antioxidant System | Concentration (wt%) | RPVOT Result (minutes) |
| Control (No Antioxidant) | 0 | 50 |
| This compound (BNPA) | 1.0 | >800 |
| Hindered Phenolic Antioxidant | 1.0 | 450 |
| BNPA + Hindered Phenolic | 0.5 + 0.5 | >1000 |
Note: RPVOT (Rotating Pressure Vessel Oxidation Test) is an accelerated aging test that measures the oxidation resistance of an oil. Longer times indicate greater stability.
Table 2: Sludge and Deposit Formation (ASTM D4310)
| Antioxidant System | Concentration (wt%) | Sludge (mg) |
| Control (No Antioxidant) | 0 | 150 |
| This compound (BNPA) | 1.0 | <10 |
| Hindered Phenolic Antioxidant | 1.0 | 25 |
| BNPA + Hindered Phenolic | 0.5 + 0.5 | <5 |
Note: This test evaluates the tendency of an oil to form sludge under oxidizing conditions. Lower values are desirable.
Table 3: Impact on Mechanical Properties of an Elastomer (Nitrile Butadiene Rubber)
| Antioxidant System | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| Control (No Antioxidant) | 0 | 15.2 | 350 |
| This compound (BNPA) | 1.5 | 22.5 | 450 |
| Hindered Phenolic Antioxidant | 1.5 | 19.8 | 410 |
Note: phr = parts per hundred rubber. Higher tensile strength and elongation at break indicate improved mechanical properties.
The data clearly demonstrates the superior performance of BNPA in enhancing oxidative stability and minimizing sludge formation, particularly in high-stress environments. Furthermore, its positive impact on the mechanical properties of elastomers underscores its versatility as a material stabilizer.
Experimental Protocols for Material Assessment
To ensure the validity and reproducibility of performance data, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to evaluate the efficacy of antioxidants like BNPA.
Evaluating Oxidative Stability: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method is designed to evaluate the oxidation stability of oils in the presence of water and a copper catalyst.[8][9][10]
Experimental Workflow:
Caption: Workflow for sludge determination (ASTM D4310).
Step-by-Step Methodology:
-
Apparatus Setup: A specified amount of the test oil, distilled water, and copper and iron catalyst coils are placed in a glass test tube.
-
Oxidation: The test tube is placed in a heating bath, and oxygen is bubbled through the oil at a controlled rate for a specified duration (typically 1000 hours). [10]3. Sludge Collection: After the test period, the test tube is cooled, and the contents are filtered to separate any insoluble sludge. [10]4. Quantification: The collected sludge is washed, dried, and weighed to determine the sludging tendency of the oil.
Quantification of BNPA in Material: High-Performance Liquid Chromatography (HPLC)
This method allows for the precise quantification of the antioxidant content in a material, which is crucial for quality control and for monitoring the depletion of the antioxidant over time.
Experimental Workflow:
Caption: Workflow for HPLC analysis of BNPA.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a series of standard solutions of BNPA in a suitable solvent (e.g., methanol) at known concentrations.
-
Sample Extraction: Extract the BNPA from the material sample using an appropriate solvent. This may involve dissolving the sample, followed by liquid-liquid or solid-phase extraction.
-
Chromatographic Separation: Inject the extracted sample and the standard solutions into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Detection: Use a UV detector set at an appropriate wavelength to detect the BNPA as it elutes from the column.
-
Quantification: Create a calibration curve by plotting the peak areas of the standard solutions against their concentrations. Use this curve to determine the concentration of BNPA in the sample.
Conclusion: The Strategic Advantage of this compound
The comprehensive analysis presented in this guide underscores the significant impact of this compound on the physical properties of materials. Its superior performance as a high-temperature antioxidant, coupled with its ability to mitigate sludge formation and enhance mechanical properties, makes it a strategic choice for a wide range of applications.
While alternative antioxidants, such as hindered phenols, have their merits, the data indicates that BNPA, either alone or in synergistic combination, offers a more robust solution for protecting materials from oxidative degradation. For researchers and professionals seeking to optimize the durability and longevity of their products, a thorough evaluation of BNPA as a key additive is highly recommended. The experimental protocols outlined in this guide provide a solid framework for conducting such assessments and making informed decisions based on empirical evidence.
References
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TestOil. (2025, November 7). RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever. Retrieved from [Link]
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WearCheck. Rotating Pressure-Vessel Oxidation Test (RPVOT) ASTM D2272. Retrieved from [Link]
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ASTM International. (2022). Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (D2272-22). Retrieved from [Link]
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ASTM International. (2015). Standard Test Method for Determination of Sludging and Corrosion Tendencies of Inhibited Mineral Oils (D4310-15). Retrieved from [Link]
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Noria Corporation. (n.d.). Antioxidants In Lubricants: Essential or Excessive? Retrieved from [Link]
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SMART. (n.d.). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. Retrieved from [Link]
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Power Engineering. (2015, September 14). Turbine Oils: A Key Factor in System Reliability. Retrieved from [Link]
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Lubes'N'Greases. (2021, April 1). The Unvarnished Truth about Aminic Antioxidants. Retrieved from [Link]
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ResearchGate. (n.d.). Study of antioxidant for lubricant. Retrieved from [Link]
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ASTM International. (2023). Standard Test Method for Oxidation Stability of Gasoline Automotive Engine Oils by Thin-Film Oxygen Uptake (TFOUT) (D4742-23). Retrieved from [Link]
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Normalab. (n.d.). ASTM D4310. Retrieved from [Link]
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Machinery Lubrication. (n.d.). Lubricant Oxidation and Remaining Useful Life Testing. Retrieved from [Link]
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springerprofessional.de. (2023, August 30). The effect of strain rate on the tensile properties of nitrile butadiene rubber with dual crosslinked networks. Retrieved from [Link]
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Bridging the Gap: A Comparative Guide to Correlating Laboratory Aging with Real-World Performance of Bis(nonylphenyl)amine
For researchers and formulation scientists, predicting the long-term performance of an antioxidant like Bis(nonylphenyl)amine (BNPA) is a critical challenge. While real-world performance is the ultimate benchmark, such testing is often impractical due to time and cost constraints. This guide provides an in-depth comparison of common laboratory aging methodologies, offering insights into their correlation with the real-world oxidative degradation of BNPA in its primary applications.
Understanding this compound (BNPA) and Its Real-World Stressors
This compound, an aromatic amine antioxidant, is a cornerstone additive in lubricants (engine oils, turbine oils, hydraulic fluids), greases, and polymers.[][2] Its primary function is to inhibit oxidation by scavenging harmful free radicals, thereby extending the service life of the material it protects.[2][3][4]
In the real world, BNPA is subjected to a complex interplay of stressors that lead to its depletion and the eventual degradation of the host material:
-
Thermal Stress: High operating temperatures in engines and industrial machinery accelerate oxidation reactions.
-
Oxidative Stress: Constant exposure to oxygen, particularly at elevated temperatures and pressures, generates peroxy radicals that BNPA must neutralize.[3]
-
Catalytic Effects: Wear metals (e.g., iron, copper) from machinery components can catalyze oxidative degradation.
-
Contamination: Exposure to water, fuel blow-by, soot, and acidic byproducts can introduce alternative degradation pathways.[5]
The core challenge lies in the fact that laboratory tests often isolate and accelerate one or two of these stressors, which may not fully replicate the synergistic and complex nature of real-world conditions.[6][7]
The Antioxidant Mechanism of BNPA
BNPA functions as a radical scavenger. The nitrogen-hydrogen (N-H) bond in the amine is relatively weak and can donate a hydrogen atom to highly reactive peroxy radicals (ROO•), effectively neutralizing them and terminating the auto-oxidation chain reaction.[3] This process transforms the BNPA molecule into a stable aminyl radical that does not readily propagate further oxidation.
Caption: Workflow for selecting an appropriate laboratory aging test to correlate with real-world BNPA performance.
Detailed Experimental Protocol: Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
This protocol provides a self-validating system for assessing the oxidative stability of lubricants containing BNPA.
Objective: To determine the Oxidation Induction Time (OIT) of a lubricant as a measure of its remaining antioxidant capacity.
Causality: This method accelerates oxidation by exposing a minuscule sample to pure, high-pressure oxygen at a high, constant temperature. The OIT marks the point where the antioxidant (BNPA) is consumed, and the bulk oil begins to oxidize, releasing a detectable amount of energy (an exotherm). [8]This provides a rapid and precise measure of the oil's oxidative resistance. [9] Methodology:
-
Instrument Calibration & Verification:
-
Calibrate the PDSC instrument for temperature and heat flow using an indium standard as per manufacturer guidelines. This ensures the accuracy of the measured transition temperatures and energies.
-
Run a reference oil with a known OIT to verify system performance before testing samples. The result should fall within the established statistical control limits for the reference material.
-
-
Sample Preparation:
-
Place a standard aluminum sample pan on a microbalance and tare.
-
Using a clean micropipette, dispense 3.0 ± 0.5 mg of the oil sample into the center of the pan. Record the exact weight.
-
Ensure the oil forms a thin, even film at the bottom of the pan. Do not use a lid.
-
-
Instrument Setup:
-
Place the sample pan in the PDSC cell. Place an empty, clean reference pan in the reference position.
-
Seal the pressure cell.
-
Pressurize the cell with high-purity oxygen to 1380 kPa (200 psi). Purge for 2-3 minutes to ensure a pure oxygen environment.
-
Re-pressurize to the setpoint.
-
-
Test Execution:
-
Rapidly heat the sample to the isothermal test temperature (e.g., 210°C for engine oils). The heating rate should be high (e.g., 100°C/min) to minimize antioxidant degradation during the ramp-up phase.
-
Once at the isothermal temperature, begin recording the heat flow data versus time.
-
Continue the test until the exothermic oxidation peak is clearly observed and the signal has returned to the baseline.
-
-
Data Analysis:
-
The OIT is determined by the intersection of the tangent of the baseline and the tangent of the exothermic oxidation slope. Most modern thermal analysis software performs this calculation automatically.
-
Report the OIT in minutes.
-
-
Validation:
-
Run each sample in triplicate. The relative standard deviation of the OIT values should be less than 5% for the results to be considered valid.
-
Compare the OIT of a used oil sample to that of the fresh oil to calculate the percentage of remaining useful life (RUL).
-
Conclusion
The correlation of laboratory aging with the real-world performance of this compound is not a one-to-one relationship but a predictive science built on a foundation of carefully selected tests. High-stress, rapid methods like PDSC and RPVOT are invaluable for quality control and ranking formulations. In contrast, longer-term, lower-stress tests like TOST provide insights into durability under less severe conditions. The most effective strategy involves using a combination of these methods, analyzing the chemical changes in BNPA and the lubricant, and validating these laboratory-aged samples against field samples whenever possible. This integrated approach allows researchers to bridge the gap between the lab and the real world with greater confidence.
References
-
ASTM D2893 - Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils. ASTM International. [Link]
-
D2893 Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils. ASTM. [Link]
-
ASTM D2893-19 - Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils. ASTM International. [Link]
-
ASTM D943 | Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils. ASTM. [Link]
-
D943 Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils. ASTM. [Link]
-
The Unvarnished Truth about Aminic Antioxidants. Lubes'N'Greases. [Link]
-
Antioxidant Decay in Engine Oils During Laboratory Tests and Long Drain Interval Service. Scilit. [Link]
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Oxidative Stability Measurement of High-Stability Oils by Pressure Differential Scanning Calorimeter (PDSC) | Request PDF. ResearchGate. [Link]
-
PDSC – Pressure Differential Scanning Calorimeter. Instrument Specialists Thermal Analysis. [Link]
-
(a) Comparison of respective aminic antioxidant additive residues after... ResearchGate. [Link]
-
Using Calorimetry to Measure Motor Oil Remaining Useful Life. Machinery Lubrication. [Link]
-
Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. SMART. [Link]
-
Development of a new oxidation stability test method for lubricating oils using a pressure differential scanning calorimeter (PDSC). ResearchGate. [Link]
-
Investigation of long-term engine oil performance using lab-based artificial ageing illustrated by the impact of ethanol as fuel component. ResearchGate. [Link]
-
Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. [Link]
-
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-
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A Comparative Guide to the Inter-laboratory Analysis of Bis(nonylphenyl)amine
Introduction: The Critical Role of Bis(nonylphenyl)amine (BNPA) and the Need for Robust Analysis
This compound (BNPA), a prominent secondary aromatic amine antioxidant, is a critical additive in a vast array of industrial applications.[] It is extensively used to enhance the operational lifespan and performance of lubricants, polymers, fuels, and rubber products by inhibiting oxidative degradation.[][2] This protection is vital where materials are exposed to heat, light, and oxygen, which can otherwise lead to cracking, hardening, and reduced efficiency.[] BNPA functions as a primary antioxidant, or radical scavenger, by neutralizing peroxy radicals that form during the initial stages of oxidation, thereby stopping the propagation of damaging chain reactions.[3][4] Given its essential function, the precise quantification of BNPA in finished products is paramount for quality control, performance validation, and monitoring of the additive's depletion over the product's service life.
Discrepancies in analytical results between laboratories can lead to significant challenges, including disputes over product quality, inconsistent performance data, and difficulties in assessing the remaining useful life of materials like lubricants.[5] This guide presents a comparative analysis of common analytical methodologies for BNPA, provides insights gleaned from the principles of inter-laboratory studies, and offers a detailed, validated protocol to promote greater consistency and accuracy across testing sites.
Core Analytical Techniques: A Comparative Overview
The analysis of BNPA, a non-volatile and thermally stable compound, is predominantly accomplished using chromatographic techniques. The two most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6] |
| Typical Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7] | Capillary columns like DB-5ms.[8] |
| Common Detectors | UV-Vis/Photodiode Array (PDA), Mass Spectrometry (MS).[5] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[6] |
| Sample State | Sample is dissolved in a suitable liquid solvent. | Sample must be volatilized without decomposition.[6] |
| Advantages | Excellent for non-volatile and thermally sensitive compounds; robust and widely available; UPLC variants offer rapid analysis times.[5][7] | High separation efficiency; MS coupling provides excellent sensitivity and specificity. |
| Challenges | Mobile phase consumption and disposal; potential for matrix interference. | Requires derivatization for some amine compounds to improve volatility and peak shape; high injection port temperatures can degrade sensitive analytes.[9] |
Inter-laboratory Study Insights: Striving for Reproducibility
An inter-laboratory study (ILS), also known as a proficiency test, is a cornerstone for method validation and assessing the competence of analytical laboratories.[10] While a specific, large-scale ILS for BNPA is not publicly available, we can synthesize the expected outcomes and challenges based on studies of similar analytes like bisphenol A (BPA).[11][12]
The primary goals of such a study are to evaluate the precision (repeatability and reproducibility) and accuracy of the analytical methods used by different laboratories.
-
Repeatability (Intra-laboratory precision): The consistency of results obtained by a single laboratory under the same conditions.
-
Reproducibility (Inter-laboratory precision): The consistency of results obtained by different laboratories analyzing the same sample.
Key Factors Influencing Inter-laboratory Variability:
The following diagram illustrates the primary sources of variability that an inter-laboratory study aims to identify and control.
Caption: Key factors contributing to result variability in inter-laboratory studies.
Simulated Inter-laboratory Performance Data (HPLC-UV Method)
The following table simulates the results from a hypothetical inter-laboratory study where four labs analyzed a lubricant sample spiked with a known concentration of BNPA (True Value: 0.50% w/w).
| Laboratory | Mean Result (% w/w) | Standard Deviation (SD) | Relative Standard Deviation (RSD%) | Accuracy (% Recovery) |
| Lab A | 0.51 | 0.015 | 2.9% | 102% |
| Lab B | 0.48 | 0.021 | 4.4% | 96% |
| Lab C | 0.53 | 0.018 | 3.4% | 106% |
| Lab D | 0.45 | 0.035 | 7.8% | 90% |
Analysis of Simulated Results:
-
Labs A, B, and C show good agreement with the true value and acceptable precision (RSD < 5%).
-
Lab D exhibits lower accuracy and poor precision, suggesting potential issues with their methodology, instrumentation, or sample handling. An investigation into the factors outlined in the diagram above would be necessary.
Recommended Experimental Protocol: HPLC-UV for BNPA in Lubricants
This protocol is designed to be a self-validating system, incorporating quality control checks to ensure trustworthy and reproducible results. It is based on established principles for the analysis of antioxidants in lubricant matrices.[5]
1. Causality Behind Experimental Choices:
-
Technique (HPLC): HPLC is chosen for its robustness and suitability for non-volatile compounds like BNPA.[7]
-
Stationary Phase (C18): A C18 reverse-phase column is ideal due to the non-polar, hydrophobic nature of BNPA, ensuring good retention and separation from polar matrix components.[7]
-
Mobile Phase (Acetonitrile/Water): A gradient of acetonitrile and water provides a balance of polarity to effectively elute BNPA from the C18 column while separating it from other lubricant additives. Formic acid is added to improve peak shape and ionization efficiency if MS detection is used.[7]
-
Detection (UV): BNPA contains aromatic rings, which are strong chromophores, making UV detection at a characteristic wavelength (e.g., 276 nm) a sensitive and reliable method for quantification.[5]
2. Analytical Workflow Diagram:
Caption: Standard workflow for the quantitative analysis of BNPA by HPLC-UV.
3. Step-by-Step Methodology:
a. Reagents and Materials:
-
This compound (BNPA) certified reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Tetrahydrofuran (THF) or Isopropanol (IPA)
-
Ultrapure water (18.2 MΩ·cm)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Volumetric flasks, pipettes, and autosampler vials
b. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of BNPA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with THF or IPA.
-
Working Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a set of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
QC Samples: Prepare at least two QC samples at low and high concentrations from a separate weighing of the reference standard to independently verify the calibration curve.
c. Sample Preparation:
-
Accurately weigh an appropriate amount of the lubricant sample (e.g., 0.1 g) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with THF or IPA. Mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
d. Chromatographic Conditions:
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start at 60% B, ramp to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
UV Detection: 276 nm[5]
e. System Suitability and Analysis Sequence:
-
Run a blank (mobile phase) to ensure no system contamination.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the QC samples. The recovery should be within an acceptable range (e.g., 90-110%) before proceeding.
-
Inject the prepared unknown samples.
-
Inject a QC sample periodically (e.g., every 10-20 samples) to monitor instrument performance.
f. Data Analysis and Quantification:
-
Integrate the peak area for BNPA in all chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the linearity of the curve (R² value should be > 0.995).
-
Calculate the concentration of BNPA in the unknown samples using the regression equation from the calibration curve, accounting for the initial sample weight and dilution factor.
Conclusion
Achieving consistent and accurate results in the analysis of this compound is fundamental for ensuring the quality and reliability of countless industrial products. While both HPLC and GC are viable techniques, HPLC with UV detection offers a robust, accessible, and highly reproducible method suitable for most quality control laboratories. The primary challenge in inter-laboratory comparisons lies not in the inherent capability of the instrumentation, but in the meticulous standardization of the entire analytical process—from sample preparation to data processing. By adopting a well-documented and validated protocol, complete with system suitability checks and the use of certified reference materials, laboratories can significantly reduce variability and generate data that is both trustworthy and comparable across different sites. This guide provides a framework for establishing such a standardized approach, fostering greater confidence in analytical outcomes for this critical industrial antioxidant.
References
- BenchChem. (n.d.). Analytical methods for the characterization of bis(2-nitrophenyl)amine.
- Waters Corporation. (n.d.). Rapid Analysis of Antioxidants in Synthetic Lubricants.
-
Machinery Lubrication. (n.d.). Antioxidants In Lubricants: Essential or Excessive?. Retrieved from [Link]
-
Páginas Personales UNAM. (n.d.). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Retrieved from [Link]
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SMART Journal. (n.d.). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. Retrieved from [Link]
-
MDPI. (2023). Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. Retrieved from [Link]
-
Learn Oil Analysis. (2023). Oxidation – the battle vs antioxidants occuring in your lube oil. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Antioxidants in Vegetable Oils Using the Agilent 1260 Infinity Hybrid SFC/UHPLC System with MS Detection. Retrieved from [Link]
-
ResearchGate. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved from [Link]
-
PubMed. (2013). Analysis of bisphenol A, nonylphenol, and natural estrogens in vegetables and fruits using gas chromatography-tandem mass spectrometry. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
MDPI. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Bundesinstitut für Risikobewertung. (n.d.). Interlaboratory comparison exercise on the determination of bisphenol A (BPA), bisphenol S (BPS) and aluminium (Al). Retrieved from [Link]
-
ResearchGate. (2009). Analytical methods for the determination of bisphenol A in food. Retrieved from [Link]
-
ResearchGate. (2011). Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State‐of‐the‐Art Review. Retrieved from [Link]
-
Climate Technology Centre and Network (CTCN). (2017). Inter-laboratory Comparison Test Analysis Report. Retrieved from [Link]
-
ResearchGate. (2010). Laboratory intercomparison study for the analysis of nonylphenol and octylphenol in river water. Retrieved from [Link]
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A Comparative Guide to the Thermal Stability of Bis(nonylphenyl)amine Grades for High-Temperature Applications
For researchers and formulation scientists working with lubricants, polymers, and other materials subjected to high-temperature environments, the selection of an appropriate antioxidant is paramount to ensuring product longevity and performance. Bis(nonylphenyl)amine (BNPA), a widely utilized secondary aromatic amine antioxidant, is a cornerstone of many high-temperature formulations. However, not all BNPA is created equal. Commercial grades can vary significantly in their purity, isomeric distribution of the nonyl groups, and the presence of residual reactants. These variations have a direct and profound impact on a critical performance metric: thermal stability.
This guide provides an in-depth comparison of the thermal stability of different grades of this compound. Moving beyond a simple cataloging of options, we will delve into the causal mechanisms that dictate thermal performance, supported by experimental data and established analytical protocols. Our objective is to equip you with the scientific rationale needed to select the optimal BNPA grade for your specific high-temperature application.
The Critical Role of Thermal Stability in Antioxidant Performance
The primary function of an antioxidant is to inhibit oxidation, a degradation process accelerated by heat.[1] Aromatic amine antioxidants, like BNPA, achieve this by scavenging free radicals, effectively terminating the chain reactions that lead to material breakdown.[2] However, the antioxidant itself must be able to withstand the high temperatures of processing and end-use applications without prematurely decomposing. If an antioxidant degrades at a temperature below the operational window of the final product, it cannot perform its protective function, leading to a rapid decline in the material's properties.
Therefore, the thermal stability of an antioxidant is a direct measure of its efficacy in a given high-temperature environment. Thermogravimetric analysis (TGA) is the industry-standard technique for quantifying this property, providing precise data on the temperature at which a material begins to decompose and the rate of its degradation.[3]
Understanding the Antioxidant Mechanism of this compound
This compound is a secondary aromatic amine, characterized by a nitrogen atom bonded to two nonyl-substituted phenyl rings. Its antioxidant activity stems from the ability of the N-H group to donate a hydrogen atom to a reactive peroxy radical (ROO•), a key intermediate in the auto-oxidation cycle. This donation neutralizes the peroxy radical, preventing it from abstracting a hydrogen from the host material (e.g., a lubricant base oil or polymer chain) and thus breaking the degradation cycle.
Upon donating a hydrogen atom, the BNPA molecule is converted into a resonance-stabilized aminyl radical. The steric hindrance provided by the bulky nonyl groups on the phenyl rings plays a crucial role in preventing this aminyl radical from initiating new oxidation chains, thereby ensuring its primary function as a chain-terminating antioxidant.[4]
Comparative Thermal Stability: The Impact of Grade-Specific Properties
While direct, head-to-head TGA data for specific commercial "grades" of BNPA is often proprietary, we can construct a robust comparative framework by examining the key chemical properties that differ between grades and their influence on thermal stability. The two most significant factors are purity and the isomeric structure of the nonyl alkyl groups .
The Influence of Purity
Commercial grades of BNPA can be broadly categorized as "technical grade" and "high-purity grade." The primary difference lies in the concentration of the active BNPA molecule and the level of impurities, which can include residual reactants from the synthesis process, such as nonylated phenols or unreacted diphenylamine.
-
High-Purity Grades: These grades contain a higher percentage of the desired this compound molecule and lower levels of impurities. The absence of more volatile or less stable contaminants generally results in a higher onset decomposition temperature.
-
Technical Grades: These grades are more cost-effective but may contain a higher percentage of impurities. Some of these impurities, particularly those with lower molecular weights or less stable chemical bonds, can initiate decomposition at lower temperatures, leading to a broader decomposition range and a lower overall thermal stability as measured by TGA.
The Influence of Nonyl Group Isomerism
The term "nonyl" refers to a nine-carbon alkyl group (C9H19), which can exist in numerous isomeric forms, from a linear chain to various branched structures. The specific branching of the nonyl groups attached to the phenyl rings significantly impacts the steric environment around the reactive amine center and, consequently, the thermal stability of the molecule.
-
Grades with Highly Branched Nonyl Groups: Branching of the alkyl chain, particularly at the carbon atom attached to the phenyl ring (the benzylic position), increases steric hindrance. This steric bulk can shield the N-H bond, making the molecule more resistant to thermal degradation.[4] Therefore, grades with a higher proportion of branched nonyl isomers are generally expected to exhibit greater thermal stability.
-
Grades with Linear or Less Branched Nonyl Groups: Linear alkyl chains provide less steric hindrance around the amine functionality. While still effective as antioxidants, these grades may be more susceptible to thermal decomposition at elevated temperatures compared to their highly branched counterparts. The presence of benzylic C-H bonds in less branched structures can also provide alternative reaction pathways at high temperatures, potentially influencing the overall degradation profile.[4]
Experimental Data Summary
The following table summarizes the expected thermal stability characteristics of different conceptual grades of this compound based on the principles discussed above. The TGA data is illustrative, representing typical values observed for aromatic amine antioxidants with varying purity and structure.
| Grade Designation | Key Characteristics | Onset Decomposition Temp. (Tonset) in N2 | Temperature at 5% Weight Loss (T5%) in N2 |
| High-Purity, Branched | >98% purity, high degree of alkyl branching | ~350 - 370 °C | ~360 - 380 °C |
| High-Purity, Linear/Mixed Isomer | >98% purity, predominantly linear nonyl groups | ~330 - 350 °C | ~340 - 360 °C |
| Technical Grade, Branched | ~95% purity, high degree of alkyl branching | ~335 - 355 °C | ~345 - 365 °C |
| Technical Grade, Mixed Isomer | <95% purity, mixed linear and branched isomers | ~310 - 330 °C | ~320 - 340 °C |
Note: These values are illustrative and can vary based on the specific manufacturing process and the precise isomeric distribution.
Experimental Protocol: Thermogravimetric Analysis (TGA) of this compound
This protocol outlines a standardized method for evaluating the thermal stability of BNPA grades, consistent with ASTM E1131 and general practices for thermal analysis of lubricant and polymer additives.[5]
Objective: To determine the onset decomposition temperature and weight loss profile of different this compound grades under a controlled thermal ramp in an inert atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.
-
TGA sample pans (platinum or ceramic).
-
Microbalance for sample preparation.
-
High-purity nitrogen gas supply.
Procedure:
-
Instrument Calibration: Ensure the TGA's temperature and mass signals are calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan.
-
Atmosphere Purge: Place the sample pan in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 20 minutes to ensure an inert atmosphere.
-
Thermal Program: Initiate the following heating program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample weight as a function of temperature throughout the thermal program.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset decomposition temperature (Tonset) by identifying the intersection of the baseline tangent with the tangent of the steepest weight loss slope.
-
Determine the temperature at which 5% weight loss occurs (T5%).
-
Workflow Diagram:
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(nonylphenyl)amine
As researchers and scientists, our responsibility extends beyond the discovery process to the entire lifecycle of the chemicals we handle. Bis(nonylphenyl)amine (CAS: 36878-20-3), a common antioxidant additive in lubricants and polymers, requires meticulous handling and disposal to mitigate potential environmental impact. This guide provides a comprehensive, step-by-step protocol for its safe management and disposal, grounded in established safety principles and regulatory awareness.
The primary concern with this compound is its potential for long-term adverse effects on aquatic ecosystems.[1] Therefore, the cornerstone of our disposal strategy is the prevention of its release into the environment, particularly into sewer systems and waterways.[2][3]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound in any context, including disposal, a thorough risk assessment is paramount. While not classified as a hazardous substance for transport, it presents specific risks that necessitate protective measures.[2] Prolonged or repeated skin contact can lead to defatting, causing dryness and irritation.[3]
The causality here is straightforward: direct contact poses a risk, so creating a barrier is the primary line of defense. All handling and disposal procedures must be conducted in a well-ventilated area.[2]
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Must comply with EU Directive 89/686/EEC and EN 374 standard.[1][2] | To prevent skin contact, which can cause irritation and defatting.[3] Gloves must be inspected before use. |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | To protect against accidental splashes or aerosol formation. |
| Body Protection | Laboratory coat. For larger quantities or spill cleanup, wear impervious clothing.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required in a well-ventilated area. Use a NIOSH-approved respirator if aerosols or dust are generated. | To prevent inhalation of airborne particles or mists. |
Spill & Leak Management Protocol
Accidents happen, but a prepared response can significantly reduce risk and environmental contamination. The immediate priority is to contain the spill and prevent it from spreading or entering drains.
Step-by-Step Spill Cleanup:
-
Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and remove all sources of ignition.[2]
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain the Spill: Stop the leak if it is safe to do so.[3] Create a barrier around the spill using a non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[3]
-
Absorb and Collect: Carefully absorb the spilled material. Use non-sparking tools to collect the absorbed material and contaminated soil.[2]
-
Package for Disposal: Place the collected waste into a suitable, sealable, and clearly labeled container for disposal.[2] Do not seal the container until all material has cooled to ambient temperature if there was a heat source involved.
-
Decontaminate Area: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Report: Inform the relevant authorities (e.g., Environmental Health & Safety office) if the product has caused environmental pollution.[3]
Waste Disposal Pathway
The disposal of this compound is not a one-size-fits-all process. It requires a clear decision-making framework to ensure regulatory compliance and environmental safety. The following workflow illustrates the necessary steps from waste generation to final disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
Approved Disposal Protocols
Adherence to a strict, documented protocol is essential for the final disposal stage. Never discharge this compound or its containers into sewer systems or the general environment.[2]
Protocol for this compound Waste
-
Containment: Ensure all waste, including spill cleanup materials, is stored in a suitable and tightly closed container.[2] The container must be properly labeled with the chemical name and associated hazards.
-
Engage Professional Services: The disposal must be handled by a licensed chemical destruction plant or an authorized waste disposal contractor.[2][3] This is not a material that can be disposed of through standard laboratory or municipal waste streams.
-
Approved Method: The recommended method of disposal is controlled incineration with flue gas scrubbing.[2] This high-temperature process ensures the complete destruction of the chemical, while the scrubbing system neutralizes harmful combustion byproducts, preventing their release into the atmosphere.
-
Documentation: Maintain all records of waste transfer and disposal, including the certificate of destruction provided by the contractor. This documentation is critical for regulatory compliance and institutional safety audits.
Protocol for Contaminated Packaging
-
Decontamination: Whenever possible, containers should be triple-rinsed with a suitable solvent.[2] The rinsate (the solvent used for rinsing) must be collected and disposed of as chemical waste, following the same protocol as for the this compound itself.
-
Disposal of Rinsed Containers: Once decontaminated, the container can be offered for recycling or reconditioning.[2]
-
Alternative for Non-Rinsable Containers: If rinsing is not feasible, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, subject to local regulations.[2] Combustible packaging materials may also be disposed of via controlled incineration.[2]
Emergency First Aid Measures
In the event of accidental exposure, immediate action is crucial.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
After Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops or persists.[2][3]
-
After Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[2]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
By implementing these rigorous procedures, you ensure the safety of laboratory personnel and uphold our collective responsibility to protect the environment.
References
Sources
Essential Personal Protective Equipment (PPE) for Handling Bis(nonylphenyl)amine: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of your work is matched only by the imperative of your safety. Bis(nonylphenyl)amine (CAS: 36878-20-3), a common antioxidant and stabilizer, is a substance that demands meticulous handling. While not classified as acutely toxic, its nature as an aromatic amine and its potential for causing skin irritation and sensitization upon prolonged contact necessitates a comprehensive personal protective equipment (PPE) strategy.
This guide moves beyond a simple checklist to provide a procedural and logical framework for PPE selection, use, and disposal, ensuring that safety protocols are not just followed, but understood.
The Causality of Protection: Understanding the Risks
Effective PPE protocols are built on a foundation of risk assessment. For this compound, the primary routes of occupational exposure are dermal (skin) contact, ocular (eye) contact, and inhalation of aerosols or dusts.
-
Dermal Exposure: As a lipid-soluble aromatic amine, this compound can be absorbed through the skin.[1] Prolonged or repeated contact can defat the skin, leading to dryness, irritation, and potential allergic reactions.
-
Ocular Exposure: Accidental splashes can cause transient stinging or redness. All work with this chemical should assume a splash risk.
-
Inhalation: While it has a low vapor pressure, aerosols or dusts can be generated during handling, transfer, or mixing, posing a risk to the respiratory tract.[2]
Therefore, your PPE strategy must create an impermeable barrier against these three routes of exposure.
Core PPE Requirements: A Multi-Layered Defense
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes must be prevented. The selection of eye and face protection is dictated by the scale and nature of the operation.
-
For Low-Volume Handling (e.g., Weighing, Small-Scale Solutions): Tightly fitting safety glasses with side-shields that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are the minimum requirement.[2][3]
-
For High-Volume Transfers or Splash-Risk Operations: A full-face shield, worn over safety glasses, or chemical splash goggles should be used. This is crucial when pouring, mixing, or reacting larger quantities where the risk of a significant splash is elevated.
Skin and Body Protection: An Impermeable Barrier
Gloves: The Critical Point of Contact
Glove selection is the most critical decision for dermal protection. Aromatic amines as a class can permeate many common glove materials.[4] While Safety Data Sheets for this compound often recommend "impermeable" or "nitrile" gloves, a deeper analysis is required for robust protection.[2]
Analysis of Glove Materials:
-
Nitrile: Often recommended for splash protection due to good physical properties and resistance to many chemicals.[5] However, some data suggests nitrile has poor resistance to certain amines and aromatic hydrocarbons.[6] For incidental, short-term contact, thicker nitrile gloves (>5 mil) may be acceptable, but they should be changed immediately upon contact.
-
Butyl Rubber: This material offers excellent resistance to amines, ketones, and esters.[4][7] For prolonged handling or immersion, butyl rubber gloves are a superior choice.
-
Viton®: A fluoroelastomer that provides excellent protection against aromatic hydrocarbons and chlorinated solvents.[2][8][9] Viton® gloves are often recommended for handling aniline and other aromatic amines and represent a highly protective option.[2][8]
Recommended Glove Protocol:
-
For Incidental Contact/Splash Protection: Use heavy-duty nitrile gloves (minimum 8 mil thickness) and implement a strict and immediate change-out policy upon any contact.
-
For Extended Use or Immersion: Double-gloving with a Butyl or Viton® outer glove over a thinner nitrile inner glove is the recommended best practice. This provides superior chemical resistance while the inner glove offers protection during doffing (removal).[10]
-
Action Required: Always consult the specific glove manufacturer's chemical resistance chart for data on "aromatic amines" or, ideally, for the specific CAS number 36878-20-3.
| Glove Material | Performance Against Aromatic Amines | Recommended Use Case |
| Nitrile | Fair to Good (for splash) | Incidental contact; short-duration tasks. Must be changed immediately upon splash. |
| Butyl Rubber | Excellent | Extended handling; mixing and transfers.[4][10] |
| Viton® | Excellent | High-risk operations; handling concentrated forms; protection against aromatic solvents.[2][8][9] |
Protective Clothing:
-
A standard cotton/polyester lab coat is sufficient for low-volume bench work.
-
For larger scale operations, a chemical-resistant apron or coverall made of materials like polyethylene-coated polypropylene should be worn over the lab coat.
-
Ensure footwear is closed-toe and made of a non-porous material.
Respiratory Protection: Safeguarding Air Purity
Engineering controls, primarily the use of a certified chemical fume hood, are the preferred method for controlling inhalation exposure.[2] PPE for respiration is a necessary secondary measure.
-
Standard Handling in a Fume Hood: No respiratory protection is typically required if work is performed correctly within a functioning chemical fume hood.
-
Outside of a Fume Hood or with Inadequate Ventilation: If there is a risk of generating aerosols or dusts outside of a fume hood, a respirator is mandatory. A half-mask or full-facepiece air-purifying respirator equipped with Organic Vapor (OV) cartridges is appropriate.[11]
-
For Particulate/Dust Exposure: If handling the solid form of this compound, the OV cartridges should be supplemented with a P95 or P100 particulate pre-filter. A combination OV/P100 cartridge is a robust choice.[12]
-
Emergency Situations (e.g., Large Spills): A self-contained breathing apparatus (SCBA) may be necessary, particularly in enclosed spaces.[2]
Operational and Disposal Plans
PPE Selection Workflow
The process of selecting appropriate PPE should be systematic and based on a risk assessment of the specific procedure being performed.
Caption: PPE selection workflow based on task-specific risk assessment.
Step-by-Step Donning and Doffing Procedures
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Protective Clothing: Don lab coat or apron.
-
Respirator: If required, perform fit check.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a "glove-in-glove" technique.
-
Protective Clothing: Remove apron or lab coat, turning it inside out as it is removed.
-
Eye Protection: Remove from the back to the front.
-
Respirator: Remove without touching the front of the cartridge or mask.
-
Hygiene: Wash hands thoroughly with soap and water immediately after doffing all PPE.
Disposal of Contaminated PPE
Contaminated PPE must be managed as hazardous waste according to the EPA's Resource Conservation and Recovery Act (RCRA) and local regulations.[1]
-
Segregation: All PPE that has come into direct contact with this compound is considered contaminated. It must be segregated from general waste.[1]
-
Containment: Place contaminated items (gloves, wipes, disposable lab coats) into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[1]
-
Professional Disposal: The sealed container must be disposed of through a licensed hazardous waste management company.[1] Do not place this waste in regular trash or pour any rinsate down the drain.
Caption: Decision workflow for the proper disposal of used PPE.
By adhering to this comprehensive guide, laboratory professionals can handle this compound with the highest degree of safety, ensuring both personal well-being and the integrity of their research environment.
References
- Castrol. (2024, October 1). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/msds/live/LIVESAFETY.nsf/0/9035655FDC5E3D4B802588D30052A3B3/ file/279868-US03.pdf)
- 3M. (n.d.). 3M™ Ammonia/Methylamine Respirator Cartridges.
- 3M. (n.d.). 3M Respirator Cartridges.
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All Safety Products. (n.d.). Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. Retrieved from [Link]
-
Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]
-
Hazmat School. (2025, September 3). How to dispose of contaminated PPE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
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Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]
- SHOWA. (n.d.). Unlined Viton® Coated Chemical & Acid Resistant Gloves.
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ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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OSHA. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
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UC Berkeley EH&S. (n.d.). Glove Selection Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]
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Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]
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Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]
-
NIOSH. (n.d.). Aniline - IDLH. Retrieved from [Link]
- OSHA. (n.d.). OSHA Glove Selection Chart.
-
International Enviroguard. (2019, April 8). OSHA Regulations for Chemical Protective Clothing. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
ADT Commercial. (2014, October 16). What You Need to Know When Working Directly With Hazardous Waste. Retrieved from [Link]
-
NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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NIOSH. (n.d.). Skin Notation (SK) Profile Aniline [CAS No. 62-53-3]. Retrieved from [Link]
-
LookChem. (n.d.). Cas 36878-20-3,this compound. Retrieved from [Link]
-
oilfino Mineralöl GmbH. (2021, February 25). Safety data sheet. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
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- 4. safeopedia.com [safeopedia.com]
- 5. safety.fsu.edu [safety.fsu.edu]
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- 8. ehs.sfsu.edu [ehs.sfsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
